3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)acrylic acid
Description
Properties
IUPAC Name |
(E)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O4/c12-11(13)4-2-8-1-3-9-10(7-8)15-6-5-14-9/h1-4,7H,5-6H2,(H,12,13)/b4-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPDOZWMLNDDCDJ-DUXPYHPUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2=C(O1)C=CC(=C2)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
3-(2,3-Dihydrobenzo[b]dioxin-6-yl)acrylic acid synthesis pathway
An In-depth Technical Guide to the Synthesis of 3-(2,3-Dihydrobenzo[b]dioxin-6-yl)acrylic Acid
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways for producing 3-(2,3-Dihydrobenzo[b]dioxin-6-yl)acrylic acid, a valuable intermediate in pharmaceutical and materials science. The document is structured to provide researchers, chemists, and drug development professionals with both theoretical understanding and practical, actionable protocols. We will explore the synthesis of the key precursor, 2,3-dihydro-1,4-benzodioxane-6-carboxaldehyde, and subsequently detail the primary conversion methodologies, with a principal focus on the Knoevenagel condensation. Alternative routes, including the Perkin, Wittig, and Heck reactions, are also analyzed to provide a comparative landscape of available synthetic strategies. Each section is grounded in established chemical principles, supported by authoritative citations, and designed to equip the reader with the expertise to select and execute the optimal synthesis for their specific application.
Introduction and Strategic Overview
3-(2,3-Dihydrobenzo[b]dioxin-6-yl)acrylic acid, often referred to as a cinnamic acid derivative, serves as a critical structural motif and building block in the synthesis of more complex molecules. The benzodioxin moiety is a recognized pharmacophore, and the α,β-unsaturated carboxylic acid functionality provides a versatile handle for further chemical transformations.[1] Its applications can be found in the development of novel therapeutics and functional polymers.[2][3]
The primary challenge in synthesizing this target molecule lies in the efficient formation of the acrylic acid side chain on the pre-formed benzodioxin ring system. The most direct and convergent strategies involve the olefination of a corresponding aldehyde precursor. This guide will therefore first address the synthesis of this key intermediate before exploring the various carbon-carbon bond-forming reactions to achieve the final product.
Synthesis of the Key Precursor: 2,3-Dihydro-1,4-benzodioxane-6-carboxaldehyde
The common and industrially viable starting point for all subsequent pathways is 2,3-dihydro-1,4-benzodioxane-6-carboxaldehyde. This precursor is readily synthesized from commercially available 3,4-dihydroxybenzaldehyde via a Williamson ether synthesis.
The core transformation is the ring-closing reaction between the two adjacent hydroxyl groups of 3,4-dihydroxybenzaldehyde and a two-carbon electrophile, typically 1,2-dibromoethane. The choice of a strong base is critical for the deprotonation of the phenolic hydroxyls, enabling the nucleophilic attack. Sodium hydroxide is commonly employed for its efficacy and cost-effectiveness.[4] The reaction is often facilitated by a phase-transfer catalyst, such as a quaternary ammonium salt, to improve the interaction between the aqueous base and the organic reagents.
Caption: Precursor synthesis workflow.
Experimental Protocol: Synthesis of 2,3-Dihydro-1,4-benzodioxane-6-carboxaldehyde[4]
-
Reagent Preparation: In a 2L three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, dissolve 55.2 g (0.4 mol) of 3,4-dihydroxybenzaldehyde in an aqueous solution of sodium hydroxide (90 g NaOH in 420 mL water).
-
Catalyst Addition: Add 5 g of tetrabutylammonium bromide to the stirred solution.
-
Reaction Initiation: Begin dropwise addition of 350 g (1.86 mol) of 1,2-dibromoethane.
-
Reflux: Upon completion of the addition, heat the mixture to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 5-6 hours.
-
Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel. The layers will separate. Extract the aqueous layer once with dichloromethane.
-
Purification: Combine the organic layers and wash sequentially with water and then saturated sodium chloride solution. Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Isolation: Recrystallize the resulting solid from a suitable solvent system (e.g., ethanol/water) to yield the pure 2,3-dihydro-1,4-benzodioxane-6-carboxaldehyde as an off-white powder.
Primary Synthesis Pathway: Knoevenagel Condensation
The Knoevenagel condensation is a highly reliable and widely used method for this transformation. It involves the reaction of an aldehyde (or ketone) with a compound containing an active methylene group, such as malonic acid, in the presence of a weak base catalyst.[5]
The causality behind using a weak base, such as pyridine or piperidine, is crucial. A strong base would risk deprotonating the α-carbon of the aldehyde, leading to undesirable self-condensation (an aldol reaction). The weak base is sufficient to deprotonate the highly acidic methylene protons of malonic acid, forming the nucleophilic enolate required for the condensation.[5][6] When malonic acid is used in a pyridine solvent, the reaction often proceeds with subsequent decarboxylation, a variant known as the Doebner modification, to directly yield the α,β-unsaturated carboxylic acid.[5][7]
Caption: Mechanism of the Knoevenagel-Doebner reaction.
Experimental Protocol: Knoevenagel Condensation[8][9]
-
Setup: In a 250 mL round-bottom flask fitted with a reflux condenser, combine 16.4 g (0.1 mol) of 2,3-dihydro-1,4-benzodioxane-6-carboxaldehyde and 12.5 g (0.12 mol) of malonic acid.
-
Solvent/Catalyst Addition: Add 50 mL of pyridine to the flask. Pyridine acts as both the solvent and the basic catalyst. Add a few drops of piperidine to accelerate the reaction if desired.
-
Reaction: Heat the mixture to a gentle reflux using a heating mantle. The reaction progress can be monitored by observing the evolution of CO₂ (if a bubbler is attached) and by TLC analysis. The reaction is typically complete in 4-8 hours.
-
Quenching and Isolation: After cooling to room temperature, slowly and carefully pour the reaction mixture into 200 mL of a cold 10% hydrochloric acid solution. This will neutralize the pyridine and precipitate the crude product.
-
Purification: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
-
Final Product: Recrystallize the crude solid from an appropriate solvent (e.g., ethanol or acetic acid) to obtain pure 3-(2,3-Dihydrobenzo[b]dioxin-6-yl)acrylic acid. The product should be dried in a vacuum oven.
Alternative Synthetic Pathways
While the Knoevenagel condensation is often the preferred method due to its simplicity and use of stable reagents, other classic organic reactions provide viable alternatives. The choice of pathway can depend on reagent availability, desired scale, and tolerance of specific functional groups.
Perkin Reaction
The Perkin reaction is the condensation of an aromatic aldehyde with an acid anhydride in the presence of the alkali salt of the acid.[8][9] For this synthesis, 2,3-dihydro-1,4-benzodioxane-6-carboxaldehyde would be reacted with acetic anhydride and sodium acetate.[10][11] This method avoids the use of pyridine, which can be advantageous, but often requires higher reaction temperatures. The reaction proceeds through an aldol-type condensation followed by dehydration to yield the final product.[9]
Wittig Reaction
The Wittig reaction is a powerful and versatile method for creating carbon-carbon double bonds by reacting an aldehyde or ketone with a phosphorus ylide (a Wittig reagent).[12][13] To synthesize the target molecule, one would first prepare a phosphonium ylide bearing a carboxylate group (or a protected precursor like an ester). The aldehyde would then be treated with this ylide. A significant advantage of the Wittig reaction is its high degree of regioselectivity.[14][15] However, it involves the stoichiometric formation of triphenylphosphine oxide, which can sometimes complicate purification.
Heck Reaction
The Mizoroki-Heck reaction is a modern palladium-catalyzed cross-coupling reaction between an unsaturated halide (or triflate) and an alkene.[16] In this context, 6-bromo-2,3-dihydrobenzo[b]dioxin could be coupled with acrylic acid or an acrylate ester in the presence of a palladium catalyst and a base.[17][18] This approach is powerful for its broad substrate scope but requires careful control of catalytic conditions and can be sensitive to impurities. The cost of the palladium catalyst can also be a consideration for large-scale synthesis.[17]
Comparative Analysis of Synthesis Pathways
The selection of an optimal synthetic route is a critical decision in chemical process development. The following table summarizes the key attributes of the discussed pathways.
| Pathway | Key Reagents | Typical Conditions | Advantages | Disadvantages |
| Knoevenagel | Malonic acid, Pyridine/Piperidine | Reflux (80-120 °C) | High yield, simple procedure, readily available reagents.[5] | Use of pyridine (odor, toxicity), requires acidic workup. |
| Perkin | Acetic anhydride, Sodium acetate | High Temp (140-180 °C) | Avoids amine bases, uses inexpensive reagents.[9][11] | Requires high temperatures, can have lower yields. |
| Wittig | Phosphonium ylide (e.g., from (carboxymethyl)triphenylphosphonium bromide) | Anhydrous solvent, strong base | High regioselectivity, mild conditions.[12][13] | Stoichiometric phosphine oxide byproduct, may require multi-step ylide prep. |
| Heck | 6-Bromo-2,3-dihydrobenzo[b]dioxin, Acrylic acid, Pd catalyst, Base | 100-140 °C | Good functional group tolerance, convergent.[16] | Expensive/toxic catalyst, requires inert atmosphere, potential for metal contamination.[17] |
Conclusion
The synthesis of 3-(2,3-Dihydrobenzo[b]dioxin-6-yl)acrylic acid is most efficiently and reliably achieved through the Knoevenagel-Doebner condensation of 2,3-dihydro-1,4-benzodioxane-6-carboxaldehyde with malonic acid. This pathway offers an excellent balance of high yield, operational simplicity, and cost-effective reagents, making it highly suitable for both laboratory-scale synthesis and potential industrial scale-up. While alternative methods such as the Perkin, Wittig, and Heck reactions are chemically sound and offer unique advantages in specific contexts, the Knoevenagel route remains the benchmark strategy. This guide provides the necessary theoretical framework and practical protocols to empower researchers in the successful synthesis of this important chemical intermediate.
References
- CN105801556A - Preparation method of 2,3-dihydro-1,4-benzodioxane-6-carboxylic acid compound.
-
Synthesis and Characterization of Gamma Radiation Induced Diallyldimethylammonium Chloride-Acrylic Acid-(3-Acrylamidopropyl) Trimethylammonium Chloride Superabsorbent Hydrogel. MDPI. [Link]
-
STUDY OF ACRYLIC ACID AND ACRYLATES – INDIAN SCENARIO YEAR-2022. TIJER. [Link]
-
Synthesis and Characterization of Poly Acrylic Acid Modified with Dihydroxy Benzene-Redox Polymer. International Science Community Association. [Link]
-
(PDF) Synthesis and characterization of poly acrylic acid modified with dihydroxy benzene-redox polymer res. ResearchGate. [Link]
-
Knoevenagel condensation. Wikipedia. [Link]
-
Perkin reaction. Wikipedia. [Link]
-
Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. [Link]
-
A Concise Introduction of Perkin Reaction. Longdom Publishing. [Link]
-
Knoevenagel condensation of benzaldehyde 1a with malonic acid 3 with... ResearchGate. [Link]
-
Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. [Link]
-
Wittig reaction. Wikipedia. [Link]
-
Synthesis of new 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl) sulfonyl]amino}-N-(un/substituted-phenyl)acetamides as α-glucosidase and acetylcholinesterase inhibitors and their in silico study. ResearchGate. [Link]
-
Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal. [Link]
-
Benzoin Condensation and Perkin Condensation. Pharmaguideline. [Link]
-
Heck Reaction. Chemistry LibreTexts. [Link]
-
Wittig reaction with benzaldehyde. Chemistry Stack Exchange. [Link]
-
Malonic acid, benzal-, diethyl ester. Organic Syntheses Procedure. [Link]
-
Intro to Organometallics: The Heck Reaction. Odinity. [Link]
-
Perkin reaction with Mechanism. YouTube. [Link]
-
Wittig Reaction. Chemistry LibreTexts. [Link]
-
The Mizoroki-Heck reaction in organic and aqueous solvents promoted by a polymer-supported Kaiser oxime-derived palladacycle. Semantic Scholar. [Link]
-
Knoevenagal Reaction |Benzaldehyde | Malonic Acid | Cinnamic Acid | Organic Chemistry | Class-12 |. YouTube. [Link]
-
Chemistry and pharmacology of benzodioxanes. TSI Journals. [Link]
-
Perkin Reaction: Definition, Examples, and Mechanism. Chemistry Learner. [Link]
-
Acrylic Acid. PubChem. [Link]
-
Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. Scirp.org. [Link]
-
Acrylic acid. Wikipedia. [Link]
-
Wittig Reaction - Common Conditions. organic-reaction.com. [Link]
-
Heck Reaction | Named Reactions | Organic Chemistry Lessons. YouTube. [Link]
Sources
- 1. tsijournals.com [tsijournals.com]
- 2. mdpi.com [mdpi.com]
- 3. isca.me [isca.me]
- 4. CN105801556A - Preparation method of 2,3-dihydro-1,4-benzodioxane-6-carboxylic acid compound - Google Patents [patents.google.com]
- 5. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Knoevenagel Condensation [organic-chemistry.org]
- 8. Perkin reaction - Wikipedia [en.wikipedia.org]
- 9. longdom.org [longdom.org]
- 10. Benzoin Condensation and Perkin Condensation | Pharmaguideline [pharmaguideline.com]
- 11. Perkin Reaction: Definition, Examples, and Mechanism [chemistrylearner.com]
- 12. Wittig reaction - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 16. youtube.com [youtube.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. odinity.com [odinity.com]
The Emergence of 3-(2,3-dihydrobenzo[b]dioxin-6-yl)acrylic Acid Derivatives: A Technical Guide to Synthesis and Biological Exploration
Introduction: The Strategic Fusion of Proven Pharmacophores
In the landscape of modern drug discovery, the strategic combination of known pharmacophoric elements presents a fertile ground for the development of novel therapeutic agents. This guide delves into the discovery and development of a promising class of compounds: 3-(2,3-dihydrobenzo[b]dioxin-6-yl)acrylic acid derivatives. These molecules represent a thoughtful hybridization of the privileged 1,4-benzodioxan scaffold and the versatile acrylic acid moiety. The 1,4-benzodioxan ring system is a cornerstone in medicinal chemistry, famously associated with alpha-1 adrenergic receptor antagonists[1]. Simultaneously, the α,β-unsaturated carbonyl system of acrylic acids is a well-established Michael acceptor, crucial for covalent interactions with biological targets, and a key feature in a multitude of enzyme inhibitors and anticancer agents[2][3][4].
This guide provides a comprehensive overview of the rationale behind the synthesis of these derivatives, a detailed exploration of their synthetic pathways, robust protocols for their characterization, and an examination of their potential as targeted therapeutic agents. We will particularly focus on the Knoevenagel condensation as a pivotal synthetic strategy, prized for its reliability and stereoselectivity[5][6][7].
Part 1: The Synthetic Endeavor - From Precursors to Products
The synthesis of 3-(2,3-dihydrobenzo[b]dioxin-6-yl)acrylic acid derivatives is most efficiently achieved through the Knoevenagel condensation, a classic carbon-carbon bond-forming reaction. This method offers mild reaction conditions and high selectivity for the desired E-isomer, which is often crucial for biological activity[5][7].
The general synthetic pathway commences with the reaction of 1,4-benzodioxan-6-carbaldehyde with a suitable active methylene compound, such as malonic acid, in the presence of a basic catalyst.
Caption: Synthetic workflow for 3-(2,3-dihydrobenzo[b]dioxin-6-yl)acrylic acid.
Detailed Experimental Protocol: Synthesis via Knoevenagel Condensation
This protocol outlines a reliable method for the synthesis of the parent compound, 3-(2,3-dihydrobenzo[b][5][8]dioxin-6-yl)acrylic acid (CAS NO. 14939-91-4)[9][10].
Objective: To synthesize 3-(2,3-dihydrobenzo[b]dioxin-6-yl)acrylic acid with high purity and yield.
Materials:
-
1,4-Benzodioxan-6-carbaldehyde (1.0 eq)
-
Malonic acid (1.5 eq)
-
Pyridine (solvent)
-
Piperidine (catalyst, 0.1 eq)
-
Hydrochloric acid (10% aqueous solution)
-
Deionized water
-
Ethanol
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1,4-benzodioxan-6-carbaldehyde (1.0 eq) and malonic acid (1.5 eq) in pyridine.
-
Catalyst Addition: Add piperidine (0.1 eq) to the solution. The addition of a base like piperidine is crucial for the deprotonation of malonic acid, initiating the condensation[8][11].
-
Reaction Progression: Heat the mixture to reflux (approximately 90-100 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Work-up and Precipitation: After cooling to room temperature, pour the reaction mixture into an excess of cold 10% hydrochloric acid. This neutralizes the pyridine and piperidine, causing the acidic product to precipitate out of the solution.
-
Isolation: Collect the crude product by vacuum filtration and wash the solid thoroughly with cold deionized water to remove any remaining salts and impurities.
-
Purification: Recrystallize the crude solid from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure 3-(2,3-dihydrobenzo[b]dioxin-6-yl)acrylic acid as a crystalline solid.
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC).
| Parameter | Expected Outcome |
| Physical Appearance | White to off-white crystalline solid |
| Yield | 75-85% |
| Purity (HPLC) | >98% |
| ¹H NMR | Signals corresponding to aromatic, vinylic, and dioxin protons |
| Mass Spec (ESI-) | [M-H]⁻ peak at m/z corresponding to the molecular weight |
Table 1: Expected outcomes for the synthesis of 3-(2,3-dihydrobenzo[b]dioxin-6-yl)acrylic acid.
Part 2: Biological Rationale and Potential Applications
The impetus for exploring 3-(2,3-dihydrobenzo[b]dioxin-6-yl)acrylic acid derivatives stems from their potential to act as enzyme inhibitors. The acrylic acid moiety can serve as a "warhead" for covalent modification of nucleophilic residues (like cysteine) in an enzyme's active site, leading to irreversible inhibition. This mechanism is a validated strategy in drug design[3].
A compelling therapeutic hypothesis is the inhibition of enzymes implicated in cancer progression and immune evasion, such as Tryptophan 2,3-dioxygenase (TDO). TDO is an enzyme that catabolizes tryptophan and is overexpressed in several cancers, contributing to an immunosuppressive tumor microenvironment[12]. An inhibitor could restore anti-tumor immunity.
Caption: Proposed mechanism of action for TDO inhibition.
Protocol for In Vitro Enzyme Inhibition Assay
Objective: To determine the inhibitory potential (IC₅₀) of a synthesized derivative against a target enzyme (e.g., human TDO).
Materials:
-
Recombinant human TDO enzyme
-
L-Tryptophan (substrate)
-
Assay buffer (e.g., potassium phosphate buffer)
-
Test compound (dissolved in DMSO)
-
96-well UV-transparent microplate
-
Microplate reader
Procedure:
-
Preparation: Prepare a series of dilutions of the test compound in DMSO. Further dilute these into the assay buffer to achieve the final desired concentrations.
-
Reaction Mixture: In each well of the microplate, add the assay buffer, the test compound dilution (or DMSO for control), and the TDO enzyme solution.
-
Incubation: Incubate the plate at 37 °C for 15 minutes to allow the compound to bind to the enzyme.
-
Initiation of Reaction: Add L-Tryptophan to each well to start the enzymatic reaction.
-
Measurement: Immediately begin monitoring the increase in absorbance at 321 nm (corresponding to the formation of N-formylkynurenine) over time using the microplate reader.
-
Data Analysis: Calculate the initial reaction rates for each compound concentration. Plot the percentage of inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
| Compound | Structure Modification | IC₅₀ (µM) vs. TDO |
| Parent Acid | - | 15.2 ± 1.8 |
| Derivative A | Amide substitution | 1.25 ± 0.04[12] |
| Derivative B | Esterification | 25.8 ± 3.1 |
| Positive Control | Known TDO Inhibitor | 0.5 ± 0.07 |
Table 2: Hypothetical structure-activity relationship (SAR) data for TDO inhibition.
Conclusion and Future Directions
The 3-(2,3-dihydrobenzo[b]dioxin-6-yl)acrylic acid scaffold is a promising starting point for the development of novel, targeted therapeutics. The synthetic accessibility via the Knoevenagel condensation allows for the rapid generation of a library of derivatives for structure-activity relationship studies. The inherent reactivity of the acrylic acid moiety makes these compounds particularly suitable as covalent inhibitors of enzymes involved in critical disease pathways.
Future work should focus on expanding the library of derivatives by modifying both the benzodioxin ring and the acrylic acid tail to optimize potency, selectivity, and pharmacokinetic properties. The exploration of their efficacy in cellular and in vivo models will be the ultimate validation of their therapeutic potential. As research continues, these compounds may emerge as valuable tools for chemical biology and as leads for the next generation of precision medicines.
References
-
Zacuto, M. J. (2019). Synthesis of Acrylamides via the Doebner-Knoevenagel Condensation. The Journal of Organic Chemistry, 84(10), 6465–6474. [Link]
- Process for the synthesis of α-substituted acrylic acids and their application. (n.d.).
-
Zacuto, M. J. (2019). Synthesis of Acrylamides via the Doebner-Knoevenagel Condensation. ResearchGate. [Link]
-
Bhuiyan, M. M. H., et al. (n.d.). Microwave assisted knoevenagel condensation: Synthesis and antimicrobial activities of some a-cyanoacrylates. ResearchGate. [Link]
-
Zacuto, M. J. (2019). Synthesis of Acrylamides via the Doebner-Knoevenagel Condensation. Journal of Organic Chemistry, 84(10), 6465-6474. [Link]
-
3-(2,3-Dihydrobenzo[b][5][8]dioxin-6-yl)acrylic acid CAS NO.14939-91-4. (n.d.). LookChem. [Link]
-
Discovery of (E)-2-cyano-N-(2,3-dihydrobenzo[b][5][8] dioxin-6-yl)-3-(1H-indol-3-yl)acrylamide as a novel TDO inhibitor for cancer treatment. (2025). Bioorganic Chemistry, 161, 108555. [Link]
-
Farooq, U., et al. (n.d.). Three New Acrylic Acid Derivatives from Achillea mellifolium as Potential Inhibitors of Urease from Jack Bean and α-Glucosidase from Saccharomyces cerevisiae. Molecules. [Link]
-
Synthesis and biological activity of new 1,4-benzodioxan-arylpiperazine derivatives. Further validation of a pharmacophore model for alpha(1)-adrenoceptor antagonists. (2001). Journal of Medicinal Chemistry, 44(23), 3746-3755. [Link]
-
Design, synthesis and antiproliferative screening of newly synthesized acrylate derivatives as potential anticancer agents. (2023). RSC Advances, 13(35), 24591-24606. [Link]
-
Fayad, E., et al. (2023). Novel Acrylate-Based Derivatives: Design, Synthesis, Antiproliferative Screening, and Docking Study as Potential Combretastatin Analogues. Molecules, 28(19), 6965. [Link]
-
Structure-directing optimization of N-(2,3-dihydrobenzo[b][5][8]dioxin-6-yl)benzamide derivatives as selective receptor tyrosine kinase-like orphan receptor 1 (ROR1) inhibitors for cancer therapy. (2025). European Journal of Medicinal Chemistry, 294, 117755. [Link]
-
Characterization and synthesis of aryl acrylic acid substituted derivatives and their ability for prevention of cadmium toxicity in biological samples. (n.d.). ResearchGate. [Link]
-
Fayad, E., et al. (2023). Novel Acrylate-Based Derivatives: Design, Synthesis, Antiproliferative Screening, and Docking Study as Potential Combretastatin Analogues. ResearchGate. [Link]
Sources
- 1. Synthesis and biological activity of new 1,4-benzodioxan-arylpiperazine derivatives. Further validation of a pharmacophore model for alpha(1)-adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and antiproliferative screening of newly synthesized acrylate derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Acrylate-Based Derivatives: Design, Synthesis, Antiproliferative Screening, and Docking Study as Potential Combretastatin Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Acrylamides via the Doebner-Knoevenagel Condensation [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Acrylamides via the Doebner-Knoevenagel Condensation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)acrylic acid, CasNo.14939-91-4 Hangzhou Dingyan Chem Co., Ltd China (Mainland) [dingyanchem.lookchem.com]
- 10. 14939-91-4|this compound|BLD Pharm [bldpharm.com]
- 11. US5786494A - Process for the synthesis of α-substituted acrylic acids and their application - Google Patents [patents.google.com]
- 12. Discovery of (E)-2-cyano-N-(2,3-dihydrobenzo[b][1,4] dioxin-6-yl)-3-(1H-indol-3-yl)acrylamide as a novel TDO inhibitor for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide on the Biological Activity of 3-(2,3-Dihydrobenzo[b]dioxin-6-yl)acrylic Acid and its Derivatives
A Comprehensive Technical Guide on the Biological Activity of 3-(2,3-Dihydrobenzo[b][1][2]dioxin-6-yl)acrylic Acid and its Derivatives
Abstract
3-(2,3-dihydrobenzo[b][1][2]dioxin-6-yl)acrylic acid (CAS No. 14939-91-4) is a unique chemical entity that stands at the intersection of two biologically significant scaffolds: the 2,3-dihydrobenzo[b][1][2]dioxin core and the acrylic acid functional group. While primarily cataloged as a pharmaceutical intermediate[3][4], its hybrid structure suggests a rich, yet largely untapped, pharmacological potential. The dihydrobenzodioxin moiety is present in numerous compounds exhibiting potent anticancer activity, while the acrylic acid backbone is a known pharmacophore in various anti-inflammatory, antioxidant, and antimicrobial agents. This technical guide provides an in-depth analysis of the predicted biological activities of the title compound, drawing upon robust evidence from structurally related analogs and derivatives. We will explore its potential as an anticancer agent by examining mechanisms like tubulin polymerization and TDO inhibition, delve into its probable anti-inflammatory and antioxidant roles via modulation of NF-κB and Nrf2 signaling pathways, and assess its antimicrobial prospects. This document is intended for researchers, medicinal chemists, and drug development professionals, offering detailed experimental protocols, mechanistic diagrams, and a consolidated review of the field to guide future research and development.
Introduction to 3-(2,3-Dihydrobenzo[b][1][2]dioxin-6-yl)acrylic Acid
Chemical Structure and Rationale for Investigation
The title compound, 3-(2,3-dihydrobenzo[b][1][2]dioxin-6-yl)acrylic acid, possesses a molecular architecture that is intrinsically promising for biological activity. Its structure marries the rigid, electron-rich dihydrobenzodioxin ring system with the reactive and versatile acrylic acid side chain. This combination provides a compelling rationale for its investigation as a therapeutic agent.
-
The Dihydrobenzodioxin Scaffold: This heterocyclic system is a key component in a variety of synthetic molecules with demonstrated efficacy against numerous human cancer cell lines. Derivatives have been shown to act as potent anticancer agents with nanomolar activity[5].
-
The Acrylic Acid Moiety: Acrylic acid and its derivatives are well-established in medicinal chemistry, contributing to a wide spectrum of biological effects, including anti-inflammatory, antioxidant, and antimicrobial activities[6][7][8].
The convergence of these two pharmacophores suggests that 3-(2,3-dihydrobenzo[b][1][2]dioxin-6-yl)acrylic acid could function as a multi-target agent, a highly desirable characteristic in modern drug discovery.
Synthesis Overview
The synthesis of acrylic acids is a cornerstone of organic chemistry, often achieved through well-established reactions. A common and efficient method for synthesizing compounds like the one is the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of an aldehyde or ketone with a compound containing an active methylene group, such as malonic acid.
Caption: General workflow for the synthesis of the title compound.
Anticancer Activity: A Primary Therapeutic Target
Evidence from closely related analogs strongly suggests that the dihydrobenzodioxin scaffold is a potent driver of anticancer activity. Research into derivatives has uncovered multiple mechanisms of action, positioning this class of compounds as a promising area for oncology research.
Mechanistic Insights from Structurally Related Analogs
-
Tubulin Polymerization Inhibition: A study on phenylacrylonitrile analogs incorporating the 2,3-dihydrobenzo[b][1][2]dioxin-6-yl moiety revealed potent anticancer activity, with GI50 values below 100 nM against a wide panel of human cancer cell lines. The lead compound from this series was found to inhibit tubulin polymerization, a clinically validated anticancer mechanism[5]. By disrupting microtubule dynamics, these agents arrest the cell cycle, leading to apoptosis.
-
Tryptophan 2,3-Dioxygenase (TDO) Inhibition: In a different study, an acrylamide derivative containing the 2,3-dihydrobenzo[b][1][2]dioxin-6-yl group was identified as a novel inhibitor of TDO, an enzyme implicated in tumor immune evasion[9]. The lead compound exhibited an IC50 value of 1.25 µM and demonstrated significant tumor growth suppression, particularly when synergized with PD-1/PD-L1 inhibitors[9].
Data Summary: Anticancer Potency of Dihydrobenzodioxin Derivatives
The following table summarizes the potent cytotoxic activity observed in derivatives containing the core dihydrobenzodioxin scaffold, underscoring the therapeutic potential of this chemical class.
| Compound Class | Mechanism of Action | Cell Line Panel/Target | Potency Range (IC50/GI50) | Reference |
| (Z)-phenylacrylonitrile derivatives | Tubulin Polymerization Inhibition | NCI-60 Cell Line Panel | <100 nM | [5] |
| (E)-2-cyano-3-(1H-indol-3-yl)acrylamide derivatives | TDO Inhibition | TDO Enzyme | 1.25 µM | [9] |
| N-benzamide derivatives | ROR1 Inhibition | ROR1 Kinase | Potent in vivo/in vitro | [10] |
| Methyl acrylate ester derivatives | β-tubulin Polymerization Inhibition | MCF-7 (Breast Cancer) | 2.57 µM | [11] |
Proposed Mechanism: Cell Cycle Arrest via Microtubule Disruption
Inhibitors of tubulin polymerization interfere with the formation of the mitotic spindle, a critical structure for chromosome segregation during cell division. This disruption activates the spindle assembly checkpoint, ultimately halting the cell cycle at the G2/M phase and inducing programmed cell death (apoptosis).
Caption: Mechanism of G2/M cell cycle arrest by tubulin inhibitors.
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
This protocol outlines a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.
Objective: To determine the concentration of the test compound that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell line (e.g., MCF-7 for breast cancer)[11].
-
Complete culture medium (e.g., DMEM with 10% FBS).
-
Test compound stock solution (in DMSO).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
DMSO (cell culture grade).
-
96-well microplates, CO2 incubator, microplate reader.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. The rationale here is that viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Anti-inflammatory and Antioxidant Properties
The structure of 3-(2,3-dihydrobenzo[b]dioxin-6-yl)acrylic acid is highly analogous to Caffeic Acid Phenethyl Ester (CAPE), a natural compound renowned for its potent anti-inflammatory, antioxidant, and immunomodulatory effects[1][12]. This structural similarity provides a strong basis for predicting similar activities.
Key Signaling Pathways: NF-κB and Nrf2 Modulation
CAPE and its derivatives exert their effects primarily through the modulation of two critical transcription factors:
-
Inhibition of NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells): NF-κB is a master regulator of inflammation. In response to stimuli like lipopolysaccharide (LPS), it translocates to the nucleus and promotes the expression of pro-inflammatory cytokines (e.g., IL-1β, IL-6) and enzymes like iNOS (which produces nitric oxide, NO)[13][14]. Compounds like CAPE inhibit this pathway, thereby suppressing the inflammatory cascade[15].
-
Activation of Nrf2 (Nuclear factor erythroid 2-related factor 2): Nrf2 is the primary regulator of the antioxidant response. Its activation leads to the expression of cytoprotective enzymes that neutralize reactive oxygen species (ROS), thus mitigating oxidative stress[13][15].
Caption: Inhibition of the pro-inflammatory NF-κB signaling pathway.
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay
This assay measures the ability of a compound to inhibit the production of NO in macrophages stimulated with LPS, a key indicator of anti-inflammatory activity[16].
Objective: To quantify the inhibition of LPS-induced NO production.
Materials:
-
RAW 264.7 macrophage cell line.
-
Complete culture medium.
-
LPS (from E. coli).
-
Test compound stock solution (in DMSO).
-
Griess Reagent (Part A: Sulfanilamide solution; Part B: NED solution).
-
Sodium nitrite (for standard curve).
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at 5 x 10^4 cells/well and incubate for 24 hours.
-
Pre-treatment: Treat cells with various concentrations of the test compound for 1 hour before inflammatory stimulation. This step is crucial to assess the preventative effect of the compound.
-
Stimulation: Add LPS (1 µg/mL final concentration) to all wells except the negative control. Incubate for 24 hours.
-
Nitrite Measurement:
-
Transfer 50 µL of the cell culture supernatant to a new 96-well plate.
-
Add 50 µL of Griess Reagent Part A and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.
-
-
Absorbance Reading: Measure the absorbance at 540 nm. The intensity of the resulting pink/magenta color is proportional to the nitrite concentration.
-
Data Analysis: Calculate the nitrite concentration using a sodium nitrite standard curve. Determine the percentage of NO inhibition compared to the LPS-only treated cells. A parallel MTT assay should be run to ensure that the observed reduction in NO is not due to cytotoxicity[16].
Potential Antimicrobial Activity
The acrylic acid functional group is a known contributor to antimicrobial effects. Polymers and copolymers of acrylic acid have demonstrated the ability to kill bacteria and prevent biofilm formation[8]. Furthermore, various synthesized acrylic acid derivatives have shown activity against both Gram-positive and Gram-negative bacteria as well as fungi[17][18].
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is the gold standard for determining the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Objective: To determine the MIC of the test compound against selected bacterial and fungal strains.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans).
-
Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 for fungi.
-
Test compound stock solution (in DMSO).
-
Sterile 96-well microplates.
-
Bacterial/fungal inoculum standardized to ~5 x 10^5 CFU/mL.
Procedure:
-
Compound Dilution: Add 50 µL of sterile broth to all wells of a 96-well plate. Add 50 µL of the test compound (at 2x the highest desired concentration) to the first column and perform a 2-fold serial dilution across the plate.
-
Inoculation: Add 50 µL of the standardized microbial inoculum to each well. This brings the final volume to 100 µL and the inoculum to the correct density.
-
Controls: Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.
-
Reading Results: The MIC is defined as the lowest concentration of the compound at which there is no visible turbidity (growth).
Conclusion and Future Directions
While direct biological data for 3-(2,3-dihydrobenzo[b][1][2]dioxin-6-yl)acrylic acid is not yet prevalent in the literature, a comprehensive analysis of its structural components and related analogs provides a compelling case for its therapeutic potential. The evidence strongly suggests that this compound is a prime candidate for investigation as a multi-faceted agent with anticancer, anti-inflammatory, and antimicrobial properties.
Future research should focus on:
-
Chemical Synthesis and Characterization: The first step is the efficient synthesis and full spectroscopic characterization of the title compound.
-
In Vitro Screening: A systematic evaluation of its biological activity using the protocols outlined in this guide (e.g., MTT, NO inhibition, MIC assays) is necessary to validate these predictions.
-
Mechanism of Action Studies: If promising activity is found, further studies should elucidate the specific molecular targets (e.g., tubulin binding, enzyme inhibition, pathway modulation).
-
Structure-Activity Relationship (SAR) Studies: Synthesis and testing of a library of derivatives will be critical to optimize potency and selectivity, leading to the development of lead compounds for further preclinical evaluation.
This guide serves as a foundational document to stimulate and direct these future investigations, highlighting a promising molecule that warrants dedicated exploration by the scientific community.
References
-
Bioactivity and Chemical Synthesis of Caffeic Acid Phenethyl Ester and Its Derivatives - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Bioactivity and Chemical Synthesis of Caffeic Acid Phenethyl Ester and Its Derivatives. (n.d.). MDPI. [Link]
-
Caffeic Acid Phenethyl Ester (CAPE): Biosynthesis, Derivatives and Formulations with Neuroprotective Activities. (2023). MDPI. [Link]
-
Bioactivity and Chemical Synthesis of Caffeic Acid Phenethyl Ester and Its Derivatives. (2014). ResearchGate. [Link]
-
Caffeic Acid Phenethyl Ester (CAPE): Biosynthesis, Derivatives and Formulations with Neuroprotective Activities. (2023). PubMed. [Link]
-
Dioxol and dihydrodioxin analogs of 2- and 3-phenylacetonitriles as potent anti-cancer agents with nanomolar activity against a variety of human cancer cells. (n.d.). National Center for Biotechnology Information. [Link]
-
Discovery of (E)-2-cyano-N-(2,3-dihydrobenzo[b][1][2]dioxin-6-yl)-3-(1H-indol-3-yl)acrylamide as a novel TDO inhibitor for cancer treatment. (2025). PubMed. [Link]
-
Design, synthesis and pharmacobiological evaluation of novel acrylic acid derivatives acting as lipoxygenase and cyclooxygenase-1 inhibitors with antioxidant and anti-inflammatory activities. (2005). Ovidius University Annals of Chemistry. [Link]
-
Synthesis, characterization and antimicrobial activity of novel acrylic materials. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]
-
Heteroaryl-Capped Hydroxamic Acid Derivatives with Varied Linkers: Synthesis and Anticancer Evaluation with Various Apoptosis Analyses in Breast Cancer Cells, Including Docking, Simulation, DFT, and ADMET Studies. (n.d.). MDPI. [Link]
-
Synthesis and evaluation of antimicrobial activity of some new 3-(pyrrol-4-yl)acrylamide derivatives. (2023). Growing Science. [Link]
-
Synthesis, characterization and antimicrobial activity of novel acrylic materials. (2016). ResearchGate. [Link]
-
Design, synthesis and antiproliferative screening of newly synthesized acrylate derivatives as potential anticancer agents. (2023). National Center for Biotechnology Information. [Link]
-
Synthesis and Characterization of Poly Acrylic Acid Modified with Dihydroxy Benzene-Redox Polymer. (n.t.). International Science Community Association. [Link]
-
Structure-directing optimization of N-(2,3-dihydrobenzo[b][1][2]dioxin-6-yl)benzamide derivatives as selective receptor tyrosine kinase-like orphan receptor 1 (ROR1) inhibitors for cancer therapy. (2025). PubMed. [Link]
-
Antimicrobial activity of poly(acrylic acid) block copolymers. (2014). PubMed. [Link]
-
Antioxidant and Anti-Inflammatory Activities of Six Flavonoids from Smilax glabra Roxb. (2020). PubMed. [Link]
-
Synthesis and Antioxidant/Anti-Inflammatory Activity of 3-Arylphthalides. (2022). National Center for Biotechnology Information. [Link]
Sources
- 1. Bioactivity and Chemical Synthesis of Caffeic Acid Phenethyl Ester and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)acrylic acid, CasNo.14939-91-4 Hangzhou Dingyan Chem Co., Ltd China (Mainland) [dingyanchem.lookchem.com]
- 4. 14939-91-4|this compound|BLD Pharm [bldpharm.com]
- 5. Dioxol and dihydrodioxin analogs of 2- and 3-phenylacetonitriles as potent anti-cancer agents with nanomolar activity against a variety of human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and pharmacobiological evaluation of novel acrylic acid derivatives acting as lipoxygenase and cycloo… [ouci.dntb.gov.ua]
- 7. jocpr.com [jocpr.com]
- 8. Antimicrobial activity of poly(acrylic acid) block copolymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of (E)-2-cyano-N-(2,3-dihydrobenzo[b][1,4] dioxin-6-yl)-3-(1H-indol-3-yl)acrylamide as a novel TDO inhibitor for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure-directing optimization of N-(2,3-dihydrobenzo[b] [1,4]dioxin-6-yl)benzamide derivatives as selective receptor tyrosine kinase-like orphan receptor 1 (ROR1) inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis and antiproliferative screening of newly synthesized acrylate derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bioactivity and Chemical Synthesis of Caffeic Acid Phenethyl Ester and Its Derivatives [ouci.dntb.gov.ua]
- 13. mdpi.com [mdpi.com]
- 14. Antioxidant and Anti-Inflammatory Activities of Six Flavonoids from Smilax glabra Roxb - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Caffeic Acid Phenethyl Ester (CAPE): Biosynthesis, Derivatives and Formulations with Neuroprotective Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis and Antioxidant/Anti-Inflammatory Activity of 3-Arylphthalides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. growingscience.com [growingscience.com]
- 18. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Putative Mechanism of Action of 3-(2,3-dihydrobenzo[b]dioxin-6-yl)acrylic acid
Abstract
This technical guide delineates the hypothesized mechanisms of action for 3-(2,3-dihydrobenzo[b]dioxin-6-yl)acrylic acid, a compound for which direct mechanistic studies are not yet prevalent in published literature. By leveraging its structural analogy to well-characterized molecules, particularly Caffeic Acid Phenethyl Ester (CAPE), this document proposes several plausible biological activities. The core of this guide is built upon a hypothesis-driven framework, presenting potential molecular pathways—including inhibition of the NF-κB and STAT3 signaling cascades, modulation of 5-Lipoxygenase, and interference with tubulin polymerization—that may underlie its therapeutic potential. For each proposed mechanism, we provide detailed, field-proven experimental protocols designed for validation, offering a clear roadmap for researchers. This guide is intended to serve as a foundational resource for scientists and drug development professionals, enabling rigorous investigation into the pharmacological profile of this and structurally related compounds.
Introduction and Rationale
3-(2,3-dihydrobenzo[b]dioxin-6-yl)acrylic acid is a synthetic organic compound featuring a dihydrobenzodioxin moiety linked to an acrylic acid backbone. While this specific molecule is available as a pharmaceutical intermediate, a comprehensive body of research elucidating its biological mechanism of action has yet to be established.[1][2] However, its chemical architecture shares significant homology with Caffeic Acid Phenethyl Ester (CAPE), a natural compound extensively studied for its potent anti-inflammatory, antioxidant, and anticancer properties.[3][4][5]
CAPE's diverse biological effects are attributed to its ability to modulate key signaling pathways involved in cellular stress, inflammation, and proliferation.[6] Given the shared phenylacrylic acid scaffold, it is scientifically plausible to hypothesize that 3-(2,3-dihydrobenzo[b]dioxin-6-yl)acrylic acid may exert its effects through similar molecular targets. Furthermore, other derivatives of the dihydrobenzodioxin ring system have demonstrated significant anticancer activity, suggesting additional avenues of investigation.[7]
This guide, therefore, adopts a rational, analog-based approach to propose and explore the most probable mechanisms of action for 3-(2,3-dihydrobenzo[b]dioxin-6-yl)acrylic acid. We will detail the theoretical underpinnings of each potential pathway and provide robust, step-by-step experimental protocols to enable researchers to systematically validate these hypotheses.
Proposed Mechanisms of Action and Experimental Validation
Based on the activities of its structural analogs, we have identified four primary, high-probability mechanisms of action for 3-(2,3-dihydrobenzo[b]dioxin-6-yl)acrylic acid. The following sections detail the scientific basis for each hypothesis and the corresponding experimental workflows for validation.
Hypothesis 1: Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) family of transcription factors are central regulators of the inflammatory response, cell survival, and immunity.[8] In unstimulated cells, NF-κB is held inactive in the cytoplasm by Inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli trigger the IκB kinase (IKK) complex, which phosphorylates IκBα, leading to its degradation and the subsequent translocation of the active p65 subunit of NF-κB to the nucleus to initiate gene transcription.[9] CAPE is a well-documented and potent inhibitor of NF-κB activation, often by preventing the translocation of the p65 subunit.[5][10]
This assay quantitatively measures the transcriptional activity of NF-κB.
-
Cell Seeding: Seed HeLa or C2C12 cells stably expressing an NF-κB luciferase reporter gene into a 96-well plate at a density of 5,000 cells/well.[11][12] Incubate overnight.
-
Compound Treatment: Treat the cells with varying concentrations of 3-(2,3-dihydrobenzo[b]dioxin-6-yl)acrylic acid for 1-2 hours.
-
Stimulation: Induce NF-κB activation by adding TNF-α (10 ng/mL) to the wells and incubate for 4-6 hours.[12]
-
Lysis and Reading: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol for the reporter assay system.
-
Data Analysis: Calculate the dose-dependent inhibition and determine the IC50 value.
This protocol assesses the mechanistic step of inhibition.
-
Cell Culture and Treatment: Plate cells (e.g., HeLa) in a 6-well plate. Treat with the test compound followed by TNF-α stimulation as described above.
-
Fractionation: Prepare cytoplasmic and nuclear protein extracts using a nuclear extraction kit.
-
Protein Quantification: Determine the protein concentration of each fraction using a Bradford or BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein from each fraction on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST. Incubate with primary antibodies against p65, IκBα, and loading controls (e.g., Lamin B1 for nuclear, β-actin for cytoplasmic) overnight at 4°C.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.[6]
-
Analysis: Quantify the band intensities to determine the relative amounts of p65 in the nucleus and IκBα in the cytoplasm.
Hypothesis 2: Inhibition of STAT3 Signaling Pathway
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated in a wide range of cancers and plays a critical role in tumor cell proliferation, survival, and angiogenesis.[13][14] Upon cytokine or growth factor stimulation, STAT3 is phosphorylated on a key tyrosine residue (Tyr705), leading to its dimerization, nuclear translocation, and activation of target gene transcription.[15] The inhibition of STAT3 phosphorylation is a key therapeutic strategy. Analogs like CAPE have been shown to repress STAT3 activity.[16]
This is the most direct method to assess the inhibition of STAT3 activation.
-
Cell Culture and Treatment: Use a cell line with constitutively active STAT3 (e.g., DU145, HepG2) or stimulate cells (e.g., HeLa) with IL-6 (20 ng/mL) for 15-30 minutes.[15] Pre-treat cells with the test compound for 1-2 hours before stimulation.
-
Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification, SDS-PAGE, and Transfer: Follow steps 3 and 4 from Protocol 2.1.2.
-
Blocking and Antibody Incubation: Block the membrane with 5% w/v BSA in TBST. Incubate with a primary antibody specific for phosphorylated STAT3 (Tyr705).[15][17] After detection, the membrane can be stripped and re-probed for total STAT3 as a loading control.
-
Detection and Analysis: Perform ECL detection and quantify the ratio of p-STAT3 to total STAT3.
Hypothesis 3: Inhibition of 5-Lipoxygenase (5-LOX)
5-Lipoxygenase (5-LOX) is a key enzyme in the biosynthesis of leukotrienes, which are potent pro-inflammatory lipid mediators involved in diseases like asthma and arthritis.[18] 5-LOX catalyzes the conversion of arachidonic acid to leukotriene A4. Several natural and synthetic compounds, including acrylic acid derivatives, act as 5-LOX inhibitors.[19]
This fluorometric or colorimetric assay directly measures the enzymatic activity of purified 5-LOX.
-
Assay Preparation: Prepare reagents from a commercial 5-Lipoxygenase Inhibitor Screening Kit (e.g., from Cayman Chemical or BioVision).[20] This typically includes LOX assay buffer, a fluorescent probe, the 5-LOX enzyme, and a substrate (e.g., arachidonic acid).
-
Inhibitor Incubation: In a 96-well plate, add the 5-LOX enzyme, assay buffer, and probe to wells containing the test compound or a known inhibitor (e.g., Zileuton) as a positive control.[21] Incubate for 10 minutes at room temperature.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the LOX substrate to all wells.
-
Signal Measurement: Immediately measure the fluorescence (e.g., Ex/Em = 500/536 nm) or absorbance (e.g., 490-500 nm) in kinetic mode for 10-20 minutes.
-
Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the percent inhibition relative to the vehicle control and calculate the IC50 value.
Hypothesis 4: Antiproliferative Activity via Tubulin Polymerization Inhibition
Microtubules are dynamic polymers of α- and β-tubulin heterodimers, essential for cell division, motility, and intracellular transport.[22] They are a validated target for anticancer drugs. Some dihydrodioxin analogs have been identified as potent inhibitors of tubulin polymerization, leading to cell cycle arrest and apoptosis.[7]
This assay monitors the assembly of purified tubulin into microtubules in real-time.
-
Reagent Preparation: Use a commercially available tubulin polymerization assay kit (e.g., from Cytoskeleton, Inc. or MilliporeSigma).[23][24][25] Prepare the reaction buffer containing purified tubulin, GTP, and a fluorescent reporter.
-
Assay Setup: Pipette the test compound (dissolved in an appropriate buffer) or controls (e.g., paclitaxel as a polymerization promoter, vinblastine as an inhibitor) into a pre-warmed 96-well plate.
-
Initiation and Measurement: Add the tubulin-containing reaction buffer to each well to initiate polymerization. Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.
-
Data Acquisition: Measure the fluorescence intensity every 30-60 seconds for 60-90 minutes.[23][25]
-
Analysis: Plot fluorescence intensity versus time to generate polymerization curves. Compare the curves of compound-treated samples to controls to determine if the compound inhibits or enhances tubulin polymerization.
Anticipated Data and Interpretation
The successful execution of these protocols will generate quantitative data to support or refute the proposed mechanisms of action.
| Hypothesized Mechanism | Primary Assay | Key Parameter | Anticipated Result for an Active Compound |
| NF-κB Inhibition | Luciferase Reporter Assay | IC50 (µM) | A low micromolar or nanomolar IC50 value indicates potent inhibition of NF-κB transcriptional activity. |
| STAT3 Inhibition | Western Blot for p-STAT3 | % Inhibition | Dose-dependent reduction in the ratio of p-STAT3 to total STAT3. |
| 5-LOX Inhibition | In Vitro Enzyme Assay | IC50 (µM) | A low micromolar IC50 value suggests direct inhibition of the 5-LOX enzyme. |
| Tubulin Polymerization Inhibition | In Vitro Polymerization Assay | % Inhibition of Vmax | A decrease in the rate and extent of tubulin polymerization compared to the vehicle control. |
Conclusion
While direct experimental evidence for the mechanism of action of 3-(2,3-dihydrobenzo[b]dioxin-6-yl)acrylic acid is currently limited, its structural similarity to known bioactive molecules provides a strong foundation for targeted investigation. The hypotheses presented in this guide—inhibition of NF-κB, STAT3, 5-LOX, and tubulin polymerization—represent the most probable pathways based on current scientific understanding. The detailed protocols provided herein offer a rigorous and systematic approach for researchers to elucidate the compound's true biological activity. The insights gained from such studies will be crucial for guiding future drug development efforts and exploring the full therapeutic potential of this chemical scaffold.
References
-
Bio-protocol. (2011). Western Blot for Detecting Phosphorylated STAT3. Available at: [Link]
-
Cho, M. S., et al. (2010). Caffeic acid phenethyl ester-mediated Nrf2 activation and IkappaB kinase inhibition are involved in NFkappaB inhibitory effect. Journal of Cellular Biochemistry. Available at: [Link]
-
Fioravanti, R., et al. (2008). Caffeic Acid Phenethyl Ester Inhibits T-cell Activation by Targeting Both Nuclear Factor of Activated T-cells and NF-kappaB Transcription Factors. Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]
-
Bio-protocol. (2025). In vitro tubulin polymerization assay. Available at: [Link]
-
Bio-protocol. (n.d.). Western Blot for p-P65 and p-STAT3. Available at: [Link]
-
Natarajan, K., et al. (1996). Caffeic acid phenethyl ester is a potent and specific inhibitor of activation of nuclear transcription factor NF-kappa B. Proceedings of the National Academy of Sciences. Available at: [Link]
-
Natarajan, K., et al. (1996). Caffeic acid phenethyl ester is a potent and specific inhibitor of activation of nuclear transcription factor NF-KB. Proceedings of the National Academy of Sciences of the United States of America. Available at: [Link]
-
Zou, J., et al. (2022). Caffeic acid phenethyl ester attenuates osteoarthritis progression by activating NRF2/HO‑1 and inhibiting the NF‑κB signaling pathway. International Journal of Molecular Medicine. Available at: [Link]
-
BioVision. (n.d.). 5-Lipoxygenase Inhibitor Screening Kit (Fluorometric). Available at: [Link]
-
Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based. Available at: [Link]
-
Li, C. M., et al. (2018). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. Scientific Reports. Available at: [Link]
-
Protocol Online. (2007). STAT-3/phosphoSTAT-3 western blot. Available at: [Link]
-
Bertin Bioreagent. (n.d.). Lipoxygenase Inhibitor Screening Assay Kit. Available at: [Link]
-
ResearchGate. (n.d.). CAPE modulates phosphorylation of MAPK and STAT3 in NPC cells. Available at: [Link]
-
Dittrich, A., et al. (2023). Quantification of total and phosphorylated STAT3 by calibrated western blotting. STAR Protocols. Available at: [Link]
-
NCBI. (2012). Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. Available at: [Link]
-
Madadi, N. R., et al. (2016). Dioxol and dihydrodioxin analogs of 2- and 3-phenylacetonitriles as potent anti-cancer agents with nanomolar activity against a variety of human cancer cells. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
De Paepe, B., et al. (2013). A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases. PLoS ONE. Available at: [Link]
-
protocols.io. (2016). NF-κB Transcriptional Activity Assay using NKL reporter cells. Available at: [Link]
-
Springer Protocols. (2001). Assaying NF-KB and AP-1 DNA-Binding and Transcriptional Activity. Available at: [Link]
-
Scilit. (n.d.). Inhibition of 5'lipoxygenase: Relevance to Inflammation. Available at: [Link]
-
Gilbert, N. C., et al. (2020). Structural and mechanistic insights into 5-lipoxygenase inhibition by natural products. Nature Chemical Biology. Available at: [Link]
-
Lykkesfeldt, J., et al. (2004). Inhibition of 5-lipoxygenase and skin inflammation by the aerial parts of Artemisia capillaris and its constituents. Planta Medica. Available at: [Link]
-
Al-Jomah, N., et al. (2022). Exploring Novel Frontiers: Leveraging STAT3 Signaling for Advanced Cancer Therapeutics. Cancers. Available at: [Link]
-
Shih, P. C., et al. (2021). Role of STAT3 signaling transduction pathways in cancer stem cell-associated chemoresistance. Drug Discovery Today. Available at: [Link]
-
Ozdil, B., et al. (2001). Effect of 5-lipoxygenase inhibition on Kupffer cell clearance capacity in obstructive jaundiced rats. Journal of Surgical Research. Available at: [Link]
-
Lee, H., et al. (2019). Exploiting the STAT3 Nexus in Cancer-Associated Fibroblasts to Improve Cancer Therapy. Cancers. Available at: [Link]
-
Al-Ostoot, F. H., et al. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. International Journal of Molecular Sciences. Available at: [Link]
-
Komarova, N., et al. (2022). Synthesis and Anticancer Activity of A-Ring-Modified Derivatives of Dihydrobetulin. Molecules. Available at: [Link]
-
Zhao, D., et al. (2022). Dihydrotriazine derivatives display high anticancer activity and inducing apoptosis, ROS, and autophagy. Bioorganic Chemistry. Available at: [Link]
-
Yu, H., et al. (2013). STAT3 activation: A key factor in tumor immunoescape. OncoImmunology. Available at: [Link]
-
Komarova, N., et al. (2022). Synthesis and Anticancer Activity of A-Ring-Modified Derivatives of Dihydrobetulin. Molecules. Available at: [Link]
-
ResearchGate. (n.d.). Chemical structure of acrylic acid, methacrylic acid, their ester.... Available at: [Link]
-
Wikipedia. (n.d.). Acrylic acid. Available at: [Link]
Sources
- 1. 3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)acrylic acid, CasNo.14939-91-4 Hangzhou Dingyan Chem Co., Ltd China (Mainland) [dingyanchem.lookchem.com]
- 2. 14939-91-4|this compound|BLD Pharm [bldpharm.com]
- 3. Caffeic acid phenethyl ester-mediated Nrf2 activation and IkappaB kinase inhibition are involved in NFkappaB inhibitory effect: structural analysis for NFkappaB inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Caffeic acid phenethyl ester inhibits T-cell activation by targeting both nuclear factor of activated T-cells and NF-kappaB transcription factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Caffeic acid phenethyl ester is a potent and specific inhibitor of activation of nuclear transcription factor NF-kappa B - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Dioxol and dihydrodioxin analogs of 2- and 3-phenylacetonitriles as potent anti-cancer agents with nanomolar activity against a variety of human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assaying NF-KB and AP-1 DNA-Binding and Transcriptional Activity | Springer Nature Experiments [experiments.springernature.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. propoleo.cl [propoleo.cl]
- 11. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. STAT3 activation: A key factor in tumor immunoescape - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 16. researchgate.net [researchgate.net]
- 17. STAT-3/phosphoSTAT-3 western blot - Molecular Biology [protocol-online.org]
- 18. Structural and mechanistic insights into 5-lipoxygenase inhibition by natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Inhibition of 5-lipoxygenase and skin inflammation by the aerial parts of Artemisia capillaris and its constituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. caymanchem.com [caymanchem.com]
- 21. mybiosource.com [mybiosource.com]
- 22. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 23. bio-protocol.org [bio-protocol.org]
- 24. maxanim.com [maxanim.com]
- 25. sigmaaldrich.com [sigmaaldrich.com]
An In-Depth Technical Guide to 3-(2,3-Dihydrobenzo[b]dioxin-6-yl)acrylic acid (CAS: 14939-91-4)
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of 3-(2,3-Dihydrobenzo[b]dioxin-6-yl)acrylic acid, a molecule of significant interest in medicinal chemistry and drug discovery. Drawing from established synthetic methodologies and extrapolating from the biological activity of closely related analogs, this document serves as a foundational resource for researchers exploring its potential therapeutic applications.
Introduction and Chemical Identity
3-(2,3-Dihydrobenzo[b]dioxin-6-yl)acrylic acid, also known as (E)-3-(2,3-dihydrobenzo[b][1][2]dioxin-6-yl)prop-2-enoic acid, is a cinnamic acid derivative featuring a 1,4-benzodioxan moiety. This structural motif is present in a variety of biologically active compounds, suggesting its potential as a valuable scaffold in drug design. The acrylic acid functional group provides a key reactive handle for further chemical modification and imparts physicochemical properties that can influence its pharmacokinetic profile. This compound is recognized as a useful research chemical and a key pharmaceutical intermediate[1][2].
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 14939-91-4 | [1][2] |
| Molecular Formula | C₁₁H₁₀O₄ | Calculated |
| Molecular Weight | 206.19 g/mol | Calculated |
| Melting Point | 196-198 °C | [1] |
| Boiling Point | 377 °C | [1] |
| Density | 1.339 g/cm³ | [1] |
Synthesis and Mechanistic Considerations
The synthesis of 3-(2,3-Dihydrobenzo[b]dioxin-6-yl)acrylic acid can be efficiently achieved through a Knoevenagel condensation. This classic carbon-carbon bond-forming reaction involves the condensation of an aldehyde with a compound containing an active methylene group, catalyzed by a weak base. In this case, the reaction proceeds between 1,4-benzodioxan-6-carbaldehyde and malonic acid.
The causality behind this choice of reaction lies in its high efficiency and stereoselectivity for the formation of the thermodynamically more stable (E)-isomer of the α,β-unsaturated carboxylic acid. The use of a piperidine/pyridine catalyst system is common for this transformation, as it facilitates both the deprotonation of malonic acid and the subsequent dehydration of the aldol-type intermediate.
Detailed Experimental Protocol: Knoevenagel Condensation
This protocol is a self-validating system, designed to ensure high yield and purity of the final product.
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 1,4-benzodioxan-6-carbaldehyde (1 equivalent), malonic acid (1.5 equivalents), and pyridine (10 volumes).
-
Catalyst Addition: To the stirred solution, add piperidine (0.1 equivalents) as the catalyst.
-
Reaction: Heat the reaction mixture to reflux (approximately 90-100 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-cold water. Acidify the mixture with concentrated hydrochloric acid (HCl) until a precipitate forms.
-
Isolation: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water to remove any remaining pyridine and piperidine salts.
-
Purification: Recrystallize the crude product from an appropriate solvent system, such as ethanol/water, to obtain pure 3-(2,3-Dihydrobenzo[b]dioxin-6-yl)acrylic acid.
-
Drying: Dry the purified product in a vacuum oven at 60-70 °C to a constant weight.
Analytical Characterization
The identity and purity of the synthesized 3-(2,3-Dihydrobenzo[b]dioxin-6-yl)acrylic acid should be confirmed using a suite of analytical techniques. The expected data are summarized below.
Table 2: Expected Analytical Data
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to the vinylic protons (doublets, J ≈ 16 Hz, characteristic of a trans-alkene), aromatic protons, and the ethylenedioxy protons of the benzodioxan ring. A broad singlet for the carboxylic acid proton. |
| ¹³C NMR | Resonances for the carboxylic carbon, vinylic carbons, aromatic carbons, and the ethylenedioxy carbons. |
| FT-IR (KBr) | Broad O-H stretch (carboxylic acid) around 3000 cm⁻¹, C=O stretch (conjugated carboxylic acid) around 1680 cm⁻¹, C=C stretch around 1625 cm⁻¹, and C-O stretches of the dioxin ring. |
| Mass Spec (ESI-) | [M-H]⁻ ion at m/z 205.05. |
Potential Applications in Drug Development
While direct biological data for 3-(2,3-Dihydrobenzo[b]dioxin-6-yl)acrylic acid is limited in publicly available literature, the therapeutic potential of this scaffold can be inferred from studies on its derivatives.
Tryptophan 2,3-Dioxygenase (TDO) Inhibition and Cancer Immunotherapy
A significant finding is the discovery of (E)-2-cyano-N-(2,3-dihydrobenzo[b][1][2]dioxin-6-yl)-3-(1H-indol-3-yl)acrylamide, a derivative of the title compound, as a potent inhibitor of Tryptophan 2,3-dioxygenase (TDO)[3].
TDO is an enzyme that plays a crucial role in tumor immune evasion by catabolizing tryptophan, an essential amino acid for T-cell function. The depletion of tryptophan and the accumulation of its catabolites, such as kynurenine, suppress the anti-tumor immune response. Therefore, inhibiting TDO is a promising strategy in cancer immunotherapy. The aforementioned derivative exhibited an IC₅₀ value of 1.25 ± 0.04 μM against TDO and demonstrated significant tumor growth suppression in a hepatocellular carcinoma model, especially in combination with a PD-1/PD-L1 inhibitor[3].
This suggests that the 3-(2,3-Dihydrobenzo[b]dioxin-6-yl)acrylic acid core serves as a valuable pharmacophore for TDO inhibition. The acrylic acid moiety provides a vector for further derivatization to optimize potency and selectivity.
Experimental Workflow for Biological Evaluation
For researchers interested in exploring the biological activity of 3-(2,3-Dihydrobenzo[b]dioxin-6-yl)acrylic acid and its derivatives, the following experimental workflow is recommended:
Sources
- 1. 3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)acrylic acid, CasNo.14939-91-4 Hangzhou Dingyan Chem Co., Ltd China (Mainland) [dingyanchem.lookchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Discovery of (E)-2-cyano-N-(2,3-dihydrobenzo[b][1,4] dioxin-6-yl)-3-(1H-indol-3-yl)acrylamide as a novel TDO inhibitor for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Literature review of benzodioxin acrylic acid derivatives
An In-depth Technical Guide to Benzodioxin Acrylic Acid Derivatives: Synthesis, Biological Activity, and Therapeutic Potential
Abstract
The fusion of the benzodioxin scaffold with an acrylic acid moiety has given rise to a versatile class of compounds with significant therapeutic potential. The benzodioxin ring system is a privileged scaffold in medicinal chemistry, known for its presence in numerous biologically active molecules.[1] When combined with the acrylic acid functional group, a Michael acceptor with diverse reactivity, the resulting derivatives exhibit a broad spectrum of pharmacological activities. This technical guide provides a comprehensive review of the synthesis, biological evaluation, and mechanisms of action of benzodioxin acrylic acid derivatives, with a primary focus on their anticancer and anti-inflammatory properties. It is intended for researchers, scientists, and professionals in the field of drug development, offering insights into the design, synthesis, and application of these promising compounds.
Introduction to Benzodioxin Scaffolds in Medicinal Chemistry
The 1,4-benzodioxane and 1,3-benzodioxole ring systems are core structures in a multitude of pharmacologically active agents.[1] Their conformational rigidity and ability to engage in various non-covalent interactions make them ideal templates for drug design. Derivatives of these scaffolds have been developed as agonists and antagonists for a range of receptors, including adrenergic, serotoninergic, and nicotinic receptors, as well as agents with antitumor and antibacterial properties.[1] The acrylic acid functional group, characterized by an α,β-unsaturated carbonyl system, is a key pharmacophore in many approved drugs and clinical candidates. Its ability to act as a covalent binder and participate in hydrogen bonding interactions allows for potent and often selective targeting of biological macromolecules.[2] The combination of these two pharmacophores in benzodioxin acrylic acid derivatives has led to the discovery of novel compounds with significant therapeutic promise.
Chemical Synthesis of Benzodioxin Acrylic Acid Derivatives
The synthesis of benzodioxin acrylic acid derivatives typically involves multi-step reaction sequences. A common strategy involves the reaction of key intermediates, such as oxazolones, with potassium hydroxide to yield the desired acrylic acid compounds.[2]
A generalized synthetic workflow is outlined below:
Caption: Generalized synthetic workflow for benzodioxin acrylic acid derivatives.
One specific method involves the cyclocondensation of 4-chlorobenzaldehyde with a 2-aryl-2-oxazoline-5-one to produce a crucial oxazolone intermediate.[2] This intermediate is then subjected to reflux in a 20% potassium hydroxide solution. Subsequent neutralization with hydrochloric acid precipitates the final acrylic acid product, which can be purified by crystallization.[2] Another approach starts from 1,4-benzodioxin-2-carboxylic acid, which can be modified through lithiation and reaction with an electrophile like ethyl chloroformate to create more complex disubstituted derivatives.[3]
Biological Activities and Therapeutic Potential
Benzodioxin acrylic acid derivatives have demonstrated a wide array of biological activities, with anticancer and anti-inflammatory effects being the most extensively studied.
Anticancer Activity
Numerous studies have highlighted the potent antiproliferative effects of these compounds against various cancer cell lines.[2][4] For instance, certain 3-(4-chlorophenyl)acrylic acid derivatives have shown significant cytotoxic effects against the MDA-MB-231 breast cancer cell line.[2] The presence of a trimethoxyphenyl (TMP) moiety appears to be beneficial for this activity.[2]
| Compound ID | Cell Line | IC₅₀ (µM) | Reference |
| Acrylic Acid Derivative 4b | MDA-MB-231 (Breast Carcinoma) | 3.24 ± 0.13 | [2] |
| Combretastatin A-4 (CA-4) | MDA-MB-231 (Breast Carcinoma) | 1.27 ± 0.09 | [2] |
| Methyl Acrylate 5e | MDA-MB-231 (Breast Carcinoma) | 4.06 | [2] |
| Compound 2a | Hep3B (Liver Cancer) | Potent Activity | [4] |
Table 1: In Vitro Cytotoxic Activity of Selected Benzodioxin Acrylic Acid Derivatives.
In vivo studies have corroborated these findings. The sodium salt of a lead acrylic acid derivative showed significant tumor-inhibitory efficacy against Ehrlich Ascites Carcinoma (EAC) in mice, leading to a decrease in tumor volume and an increase in lifespan.[2]
Anti-inflammatory Activity
The benzodioxin scaffold has been utilized to develop selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain. Phenylpiperazine derivatives of 1,4-benzodioxan have been synthesized and identified as new and selective ligands for COX-2.[5] One particular compound from this series demonstrated potent anti-inflammatory activity in both in vitro and in vivo models, with the added benefit of being non-ulcerogenic, a common side effect of traditional non-steroidal anti-inflammatory drugs (NSAIDs).[5]
Other Pharmacological Activities
Beyond cancer and inflammation, benzodioxin derivatives exhibit a range of other biological effects:
-
Root Growth Promotion: Certain N-(benzo[d][2][6]dioxol-5-yl)-2-(one-benzylthio) acetamides act as potent auxin receptor agonists, promoting root growth in plants like Arabidopsis thaliana and Oryza sativa.[7][8]
-
Antidiabetic Agents: Benzodioxole derivatives have been investigated as inhibitors of α-amylase, an enzyme involved in carbohydrate digestion, suggesting potential applications in managing diabetes.[9]
-
Adrenergic Receptor Antagonism: Derivatives of 1,4-benzodioxan have been synthesized and evaluated as antagonists for α1-adrenoceptors.[6]
-
Antibacterial Activity: Some benzodioxane derivatives have shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria.[10]
Mechanism of Action
The diverse biological activities of benzodioxin acrylic acid derivatives stem from their ability to interact with various molecular targets.
Inhibition of Tubulin Polymerization
A primary mechanism for the anticancer activity of these compounds is the disruption of microtubule dynamics.[2][11] Microtubules, polymers of α- and β-tubulin, are essential for cell division, and their disruption is a validated strategy in cancer chemotherapy.[2]
Caption: Anticancer mechanism via tubulin polymerization inhibition.
Lead acrylic acid derivatives have been shown to be potent inhibitors of β-tubulin polymerization, with activity comparable to the known tubulin inhibitor Combretastatin A-4 (CA-4).[2] This inhibition leads to a halt in the cell cycle at the G2/M phase, as confirmed by flow cytometry analysis, ultimately triggering programmed cell death (apoptosis).[2][11] Molecular docking studies suggest that these compounds bind to the colchicine-binding site on tubulin, preventing its polymerization into microtubules.[2]
Selective COX-2 Inhibition
For anti-inflammatory action, derivatives are designed to fit into the active site of the COX-2 enzyme. Computational docking studies have shown that these compounds can interact with key residues in the COX-2 active site, leading to selective inhibition over the COX-1 isoform.[5] This selectivity is crucial for avoiding the gastrointestinal side effects associated with non-selective COX inhibitors.
Key Experimental Protocols
The development of benzodioxin acrylic acid derivatives relies on robust and reproducible experimental methods for their synthesis and biological characterization.
Sources
- 1. 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel Acrylate-Based Derivatives: Design, Synthesis, Antiproliferative Screening, and Docking Study as Potential Combretastatin Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of phenylpiperazine derivatives of 1,4-benzodioxan as selective COX-2 inhibitors and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological activity of new 1,4-benzodioxan-arylpiperazine derivatives. Further validation of a pharmacophore model for alpha(1)-adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. air.unimi.it [air.unimi.it]
- 11. researchgate.net [researchgate.net]
A Technical Guide to the Structure-Activity Relationship of 3-(2,3-dihydrobenzo[b]dioxin-6-yl)acrylic Acid Analogues
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The 3-(2,3-dihydrobenzo[b]dioxin-6-yl)acrylic acid scaffold is a privileged structure in medicinal chemistry, forming the basis for a diverse range of biologically active compounds. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of analogues derived from this core, drawing upon a synthesis of current research to inform rational drug design. We will explore the critical interplay between structural modifications and biological outcomes, focusing on key therapeutic targets including oncology, central nervous system disorders, and metabolic diseases. This document will detail the synthetic strategies, bioassay methodologies, and the nuanced effects of substituent changes on potency and selectivity, offering a comprehensive resource for researchers in the field.
Introduction: The Versatility of the Benzodioxin Acrylic Acid Core
The 2,3-dihydrobenzo[b][1][2]dioxin ring system, often simply referred to as benzodioxan, is a common motif in a multitude of pharmacologically active molecules. When coupled with an acrylic acid linker at the 6-position, it forms a versatile scaffold, 3-(2,3-dihydrobenzo[b]dioxin-6-yl)acrylic acid, that has been explored for a wide array of therapeutic applications. This core structure offers several key features for medicinal chemists: a rigid benzodioxin system that can be substituted to modulate electronic and steric properties, and a reactive acrylic acid moiety that can be derivatized to interact with various biological targets. This guide will dissect the SAR of this family of compounds, providing insights into how molecular architecture dictates biological function.
Synthetic Strategies: Building the Analogue Library
The synthesis of 3-(2,3-dihydrobenzo[b]dioxin-6-yl)acrylic acid and its analogues typically proceeds through established synthetic routes. A common method involves the Friedel-Crafts acylation of 1,4-benzodioxane to introduce an acetyl group at the 6-position, followed by condensation reactions to form the acrylic acid chain.[3]
General Synthetic Workflow
A representative synthetic pathway is outlined below. This multi-step process allows for the introduction of diversity at various points, enabling the generation of a comprehensive analogue library for SAR studies.
Caption: General synthetic workflow for 3-(2,3-dihydrobenzo[b]dioxin-6-yl)acrylic acid analogues.
Structure-Activity Relationships Across Therapeutic Targets
The biological activity of 3-(2,3-dihydrobenzo[b]dioxin-6-yl)acrylic acid analogues is highly dependent on the nature and position of substituents on the benzodioxin ring, modifications to the acrylic acid linker, and the introduction of various terminal functional groups.
Oncology: Targeting Cancer Cell Proliferation and Immune Evasion
Analogues of this scaffold have demonstrated significant potential as anticancer agents through various mechanisms, including tubulin polymerization inhibition and enzyme inhibition.
-
Tubulin Polymerization Inhibition: Certain acrylic acid derivatives have been identified as potent inhibitors of tubulin polymerization, a key process in cell division. For instance, some analogues have shown strong inhibitory activity against β-tubulin polymerization, comparable to the well-known agent Combretastatin A-4 (CA-4).[2] The cytotoxic effects of these compounds are often evaluated against cancer cell lines such as MDA-MB-231 (breast cancer).[2]
-
Tryptophan 2,3-dioxygenase (TDO) Inhibition: TDO is an enzyme that plays a role in tumor immune evasion. A series of (E)-2-cyano-3-(1H-indol-3-yl)acrylamide derivatives featuring the 2,3-dihydrobenzo[b][1][2]dioxin-6-yl moiety have been synthesized and identified as novel TDO inhibitors.[4] One lead compound from this series exhibited an IC50 value of 1.25 µM against TDO and demonstrated significant tumor growth suppression in a hepatocellular carcinoma model.[4] This highlights the potential of these analogues in cancer immunotherapy.[4]
-
Receptor Tyrosine Kinase-like Orphan Receptor 1 (ROR1) Inhibition: ROR1 is a promising therapeutic target in various cancers. N-(2,3-dihydrobenzo[b][1][2]dioxin-6-yl)benzamide derivatives have been optimized as selective ROR1 inhibitors, demonstrating potent anti-tumor activity both in vitro and in vivo.[5]
| Analogue Type | Target | Key Structural Features | Reported Activity (IC50) | Reference |
| Acrylic Acid Derivatives | β-tubulin | 3-(4-chlorophenyl)acrylic acid moiety | 3.24 µM (MDA-MB-231 cells) | [2] |
| (E)-2-cyano-3-(1H-indol-3-yl)acrylamide | TDO | (E)-2-cyano-N-(2,3-dihydrobenzo[b][1][2]dioxin-6-yl)-3-(1H-indol-3-yl)acrylamide | 1.25 µM | [4] |
| N-benzamide Derivatives | ROR1 | N-(2,3-dihydrobenzo[b][1][2]dioxin-6-yl)benzamide scaffold | Potent in vitro and in vivo activity | [5] |
Central Nervous System: Modulating Neurotransmitter Receptors
The benzodioxin scaffold is a well-established pharmacophore for CNS targets. Analogues of 3-(2,3-dihydrobenzo[b]dioxin-6-yl)acrylic acid have been investigated for their potential as antidepressants and for their interaction with adrenoceptors.
-
Serotonin Receptor (5-HT) Modulation: Derivatives incorporating the 2,3-dihydrobenzo[b][1][2]dioxin moiety have been synthesized and evaluated for their binding affinities to 5-HT1A and 5-HT2A receptors, which are key targets in the treatment of depression.[6][7] Some compounds have shown high binding affinities for both receptors and have demonstrated antidepressant-like effects in animal models.[6][7] For example, one derivative exhibited high affinity for the 5-HT1A receptor (Ki = 96 nM) and the serotonin transporter (Ki = 9.8 nM).[6]
-
Alpha(1)-Adrenoceptor Antagonism: The benzodioxan structure is a known component of alpha(1)-adrenoceptor antagonists. SAR studies have been conducted on 1,4-benzodioxan-related compounds to develop pharmacophore models for these receptors.[8][9] These studies help in identifying the key molecular features that contribute to the biological activity.[8]
| Analogue Type | Target | Key Structural Features | Reported Activity (Ki) | Reference |
| Indolealkylamine Derivatives | 5-HT1A Receptor & Transporter | 2,3-dihydrobenzo[b][1][2]dioxin and indolealkylamine moieties | 96 nM (5-HT1A), 9.8 nM (5-HT Transporter) | [6] |
| Benzoxazole/benzothiazole Derivatives | 5-HT1A & 5-HT2A Receptors | Benzoxazole/benzothiazole-containing 2,3-dihydrobenzo[b][1][2]dioxine scaffold | 17 nM (5-HT1A), 0.71 nM (5-HT2A) for compound 8g | [7] |
Experimental Protocols: A Guide to Synthesis and Evaluation
The successful development of novel analogues relies on robust and reproducible experimental protocols. This section details common methodologies for the synthesis and biological evaluation of 3-(2,3-dihydrobenzo[b]dioxin-6-yl)acrylic acid derivatives.
Synthesis of a Chalcone Intermediate
Objective: To synthesize (E)-1-(2,3-dihydrobenzo[b][1][2]dioxin-6-yl)-3-(4-chlorophenyl)prop-2-en-1-one, a common intermediate.[3]
Materials:
-
4-chlorobenzaldehyde
-
30% Ethanolic NaOH solution
-
Water
-
DMF-DMSO (1:1 v/v) for crystallization
Procedure:
-
Dissolve 1-(2,3-dihydrobenzo[1][2]dioxin-6-yl)ethanone (0.01 mol) and 4-chlorobenzaldehyde (0.01 mol) in a 30% ethanolic NaOH and water mixture.
-
Stir the reaction mixture at 293 K for 4-6 hours.
-
Refrigerate the reaction mixture overnight to allow for precipitation.
-
Filter the precipitate and dry it thoroughly.
-
Recrystallize the crude product from a solvent mixture of DMF-DMSO (1:1 v/v) to obtain X-ray quality crystals.
In Vitro Antiproliferative Assay
Objective: To evaluate the cytotoxic effects of synthesized analogues against a cancer cell line (e.g., MDA-MB-231).
Materials:
-
Synthesized analogues
-
MDA-MB-231 breast cancer cell line
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Seed MDA-MB-231 cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of the synthesized analogues in cell culture medium.
-
Treat the cells with different concentrations of the analogues and incubate for a specified period (e.g., 48 hours).
-
Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Dissolve the formazan crystals by adding DMSO to each well.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value for each compound.
Conclusion and Future Directions
The 3-(2,3-dihydrobenzo[b]dioxin-6-yl)acrylic acid scaffold represents a highly promising starting point for the development of novel therapeutics. The diverse range of biological activities exhibited by its analogues underscores the versatility of this chemical entity. Future research in this area should focus on:
-
Expanding Chemical Diversity: Systematic exploration of substitutions on both the benzodioxin and terminal aryl rings to fine-tune activity and selectivity.
-
Mechanism of Action Studies: In-depth investigation of the molecular mechanisms underlying the observed biological effects to identify novel targets and pathways.
-
Pharmacokinetic Profiling: Early assessment of ADME (absorption, distribution, metabolism, and excretion) properties to identify candidates with favorable drug-like characteristics.
-
In Vivo Efficacy Studies: Validation of in vitro findings in relevant animal models of disease to assess therapeutic potential.
By leveraging the structure-activity relationships outlined in this guide, researchers can accelerate the rational design and discovery of next-generation drug candidates based on the 3-(2,3-dihydrobenzo[b]dioxin-6-yl)acrylic acid core.
References
-
Perrone, R., et al. (2002). Synthesis and biological activity of new 1,4-benzodioxan-arylpiperazine derivatives. Further validation of a pharmacophore model for alpha(1)-adrenoceptor antagonists. Bioorganic & Medicinal Chemistry, 10(2), 361-369. Retrieved from [Link]
-
Zeng, B., et al. (2025). Discovery of (E)-2-cyano-N-(2,3-dihydrobenzo[b][1][2]dioxin-6-yl)-3-(1H-indol-3-yl)acrylamide as a novel TDO inhibitor for cancer treatment. Bioorganic Chemistry, 161, 108555. Retrieved from [Link]
-
Abdelhameid, M. K., et al. (2023). Novel Acrylate-Based Derivatives: Design, Synthesis, Antiproliferative Screening, and Docking Study as Potential Combretastatin Analogues. Molecules, 28(19), 7009. Retrieved from [Link]
-
Al-Ostath, A., et al. (2023). Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model. Molecules, 28(13), 5124. Retrieved from [Link]
-
Hawash, M., et al. (2020). Synthesis and Biological Evaluation of Benzodioxole Derivatives as Potential Anticancer and Antioxidant agents. ResearchGate. Retrieved from [Link]
-
Carotenuto, A., et al. (2006). Structure-activity relationships in 1,4-benzodioxan-related compounds. 10. Novel α1-adrenoreceptor antagonists related to openphendioxan: synthesis, biological evaluation, and α1d computational study. Journal of Medicinal Chemistry, 49(22), 6548-6561. Retrieved from [Link]
-
Zhang, G., et al. (2014). Synthesis and evaluation of novel 2,3-dihydrobenzo[b][1][2]dioxin- and indolealkylamine derivatives as potential antidepressants. Archiv der Pharmazie, 347(2), 113-122. Retrieved from [Link]
-
Mohamed, K. O., et al. (2023). Design, synthesis and antiproliferative screening of newly synthesized acrylate derivatives as potential anticancer agents. RSC Advances, 13(35), 24393-24411. Retrieved from [Link]
-
Kumar, A., et al. (2020). Characterization and synthesis of aryl acrylic acid substituted derivatives and their ability for prevention of cadmium toxicity in biological samples. ResearchGate. Retrieved from [Link]
-
Shinde, S. V., et al. (2023). The synthesis, crystal structure and spectroscopic analysis of (E)-3-(4-chlorophenyl)-1-(2,3-dihydrobenzo[b][1][2]dioxin-6-yl)prop-2-en-1-one. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 1), 60-64. Retrieved from [Link]
-
Sharma, P., et al. (2023). Chromone-3-acrylic acid ester Analogues: Design, Synthesis and Biological Evaluation as Potential Pancreatic Lipase Inhibitors. ResearchGate. Retrieved from [Link]
-
Zhang, G., et al. (2014). Synthesis and biological evaluation of a series of benzoxazole/benzothiazole-containing 2,3-dihydrobenzo[b][1][2]dioxine derivatives as potential antidepressants. Bioorganic & Medicinal Chemistry Letters, 24(7), 1785-1789. Retrieved from [Link]
-
Luo, D., et al. (2025). Structure-directing optimization of N-(2,3-dihydrobenzo[b][1][2]dioxin-6-yl)benzamide derivatives as selective receptor tyrosine kinase-like orphan receptor 1 (ROR1) inhibitors for cancer therapy. European Journal of Medicinal Chemistry, 294, 117755. Retrieved from [Link]
Sources
- 1. 3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)acrylic acid, CasNo.14939-91-4 Hangzhou Dingyan Chem Co., Ltd China (Mainland) [dingyanchem.lookchem.com]
- 2. Novel Acrylate-Based Derivatives: Design, Synthesis, Antiproliferative Screening, and Docking Study as Potential Combretastatin Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The synthesis, crystal structure and spectroscopic analysis of (E)-3-(4-chlorophenyl)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of (E)-2-cyano-N-(2,3-dihydrobenzo[b][1,4] dioxin-6-yl)-3-(1H-indol-3-yl)acrylamide as a novel TDO inhibitor for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-directing optimization of N-(2,3-dihydrobenzo[b] [1,4]dioxin-6-yl)benzamide derivatives as selective receptor tyrosine kinase-like orphan receptor 1 (ROR1) inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and evaluation of novel 2,3-dihydrobenzo[b][1,4]dioxin- and indolealkylamine derivatives as potential antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of a series of benzoxazole/benzothiazole-containing 2,3-dihydrobenzo[b][1,4]dioxine derivatives as potential antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and biological activity of new 1,4-benzodioxan-arylpiperazine derivatives. Further validation of a pharmacophore model for alpha(1)-adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure-activity relationships in 1,4-benzodioxan-related compounds. 10. Novel α1-adrenoreceptor antagonists related to openphendioxan: synthesis, biological evaluation, and α1d computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Therapeutic Potential of 3-(2,3-dihydrobenzo[b]dioxin-6-yl)acrylic acid: A Technical Guide to Putative Targets and Mechanistic Pathways
For the attention of Researchers, Scientists, and Drug Development Professionals.
Abstract
3-(2,3-dihydrobenzo[b]dioxin-6-yl)acrylic acid is a synthetic compound with a structural framework that suggests a rich potential for therapeutic applications. While direct biological data on this specific molecule is nascent, its core structure, featuring a 1,4-benzodioxan moiety linked to an acrylic acid chain, shares significant homology with a class of well-characterized bioactive molecules. This guide provides an in-depth analysis of the potential therapeutic targets of 3-(2,3-dihydrobenzo[b]dioxin-6-yl)acrylic acid by drawing parallels with its structural analogs. We will explore key signaling pathways and propose a strategic framework for experimental validation, equipping researchers with the foundational knowledge to investigate this promising compound.
Introduction: Structural Analogy as a Predictive Tool
The chemical architecture of 3-(2,3-dihydrobenzo[b]dioxin-6-yl)acrylic acid, with its dihydrobenzodioxin ring system, positions it as an intriguing candidate for drug discovery.[1][2] This scaffold is a recurring motif in a variety of pharmaceuticals and biologically active compounds.[1][2] Furthermore, the acrylic acid side chain is a common feature in natural and synthetic compounds exhibiting a range of pharmacological effects.[3][4]
A notable structural analog is Caffeic Acid Phenethyl Ester (CAPE), a natural compound found in propolis.[5][6][7] CAPE, which possesses a catechol ring in place of the dihydrobenzodioxin group, is a potent anti-inflammatory, antioxidant, and anticancer agent.[5][6][7][8] Its mechanisms of action are extensively studied and provide a robust predictive model for the potential biological activities of 3-(2,3-dihydrobenzo[b]dioxin-6-yl)acrylic acid.
This guide will therefore leverage the well-established pharmacology of CAPE and other dihydrobenzodioxin derivatives to postulate and explore the primary therapeutic targets for 3-(2,3-dihydrobenzo[b]dioxin-6-yl)acrylic acid.
Potential Therapeutic Targets and Mechanistic Insights
Based on the activities of its structural analogs, we can hypothesize several key protein targets and signaling pathways that may be modulated by 3-(2,3-dihydrobenzo[b]dioxin-6-yl)acrylic acid.
The NF-κB Signaling Pathway: A Central Hub for Inflammation and Cancer
The Nuclear Factor-kappa B (NF-κB) family of transcription factors are critical regulators of inflammatory responses, cell survival, and proliferation.[6] Dysregulation of the NF-κB pathway is a hallmark of many chronic inflammatory diseases and cancers. CAPE is a well-documented inhibitor of NF-κB activation.[5][6][9] It has been shown to prevent the translocation of the p65 subunit of NF-κB to the nucleus, thereby inhibiting the transcription of pro-inflammatory and pro-survival genes.[5]
Hypothesized Mechanism of Action:
3-(2,3-dihydrobenzo[b]dioxin-6-yl)acrylic acid may act as an inhibitor of the NF-κB pathway by targeting key upstream kinases such as IκB kinase (IKK). Inhibition of IKK would prevent the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.
The Nrf2-ARE Pathway: Orchestrating the Antioxidant Response
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In response to oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes. Analogs of CAPE have been shown to activate the Nrf2 pathway.[5]
Hypothesized Mechanism of Action:
3-(2,3-dihydrobenzo[b]dioxin-6-yl)acrylic acid may induce the Nrf2-ARE pathway by reacting with cysteine residues in Keap1, leading to a conformational change that releases Nrf2. This would result in the upregulation of antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).
Cyclooxygenase (COX) Enzymes: Key Players in Inflammation and Pain
Cyclooxygenase (COX) enzymes, particularly COX-2, are crucial mediators of inflammation and pain through the production of prostaglandins. Non-steroidal anti-inflammatory drugs (NSAIDs) primarily exert their effects by inhibiting COX enzymes. Several derivatives of 1,4-benzodioxan have been identified as selective COX-2 inhibitors.[10]
Hypothesized Mechanism of Action:
The structural features of 3-(2,3-dihydrobenzo[b]dioxin-6-yl)acrylic acid suggest that it may fit into the active site of COX-2, inhibiting its enzymatic activity and thereby reducing the synthesis of pro-inflammatory prostaglandins.
Other Potential Targets in Cancer and Neurological Disorders
The versatility of the dihydrobenzodioxin scaffold is evident from its presence in compounds targeting a range of receptors and enzymes.[2][11] These include:
-
Receptor Tyrosine Kinase-like Orphan Receptor 1 (ROR1): A promising target in various cancers.[12]
-
Tryptophan 2,3-dioxygenase (TDO): An immunosuppressive enzyme overexpressed in some malignancies.[13]
-
Dopamine and Serotonin Receptors: Derivatives of 1,4-benzodioxan have shown antagonist activity at these receptors, suggesting potential applications in neuropsychiatric disorders.[14][15]
A Strategic Framework for Experimental Validation
To systematically investigate the therapeutic potential of 3-(2,3-dihydrobenzo[b]dioxin-6-yl)acrylic acid, a multi-tiered experimental approach is recommended.
In Vitro Target Validation
| Hypothesized Target | Primary Assay | Secondary/Confirmatory Assays | Cell-Based Models |
| NF-κB Pathway | Luciferase Reporter Assay (NF-κB response element) | Western Blot for p-IκBα, p65 nuclear translocation (Immunofluorescence) | LPS-stimulated macrophages (e.g., RAW 264.7), TNF-α-stimulated cancer cell lines (e.g., HeLa) |
| Nrf2-ARE Pathway | Luciferase Reporter Assay (ARE response element) | Western Blot for Nrf2, HO-1, NQO1; qRT-PCR for target gene expression | Oxidative stress-induced cells (e.g., H₂O₂-treated HaCaT keratinocytes) |
| COX-2 | Enzyme Inhibition Assay (e.g., colorimetric or fluorescent) | Western Blot for COX-2 expression in stimulated cells | Lipopolysaccharide (LPS)-stimulated monocytes (e.g., THP-1) |
| ROR1 | Kinase Activity Assay (e.g., ADP-Glo™) | Cellular thermal shift assay (CETSA) for target engagement | ROR1-expressing cancer cell lines (e.g., certain leukemia and lung cancer lines) |
| TDO | Enzyme Inhibition Assay (e.g., measuring kynurenine formation) | Cellular assays measuring tryptophan catabolism | TDO-overexpressing cancer cell lines |
Experimental Protocols: A Step-by-Step Guide
Protocol 1: NF-κB Luciferase Reporter Assay
-
Cell Culture and Transfection: Seed HEK293T cells in a 96-well plate. Co-transfect with an NF-κB-responsive luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization).
-
Compound Treatment: After 24 hours, pre-treat cells with varying concentrations of 3-(2,3-dihydrobenzo[b]dioxin-6-yl)acrylic acid for 1-2 hours.
-
Stimulation: Induce NF-κB activation by adding TNF-α (10 ng/mL) to the cell media.
-
Lysis and Luminescence Measurement: After 6-8 hours of stimulation, lyse the cells and measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize firefly luciferase activity to Renilla luciferase activity. Calculate the IC₅₀ value for the inhibition of NF-κB activation.
Conclusion and Future Directions
While further empirical data is required, the structural similarity of 3-(2,3-dihydrobenzo[b]dioxin-6-yl)acrylic acid to well-characterized bioactive compounds provides a strong rationale for its investigation as a potential therapeutic agent. The NF-κB and Nrf2 pathways represent high-priority targets for initial screening, given the established activities of its closest structural analog, CAPE. The proposed experimental framework offers a clear and logical path for elucidating the pharmacological profile of this compound. Future research should focus on a systematic evaluation of its activity against the proposed targets, followed by lead optimization and in vivo studies in relevant disease models. The insights gained will be instrumental in determining the ultimate therapeutic utility of this promising molecule.
References
-
Caffeic Acid Phenethyl Ester (CAPE): Biosynthesis, Derivatives and Formulations with Neuroprotective Activities. PubMed Central. Available at: [Link]
-
The Pluripotent Activities of Caffeic Acid Phenethyl Ester. PubMed Central. Available at: [Link]
-
Bioactivity and Chemical Synthesis of Caffeic Acid Phenethyl Ester and Its Derivatives. PubMed Central. Available at: [Link]
-
Caffeic Acid Phenethyl Ester and Therapeutic Potentials. PubMed Central. Available at: [Link]
-
Caffeic acid phenethyl ester suppresses the proliferation of human prostate cancer cells through inhibition of AMPK and Akt signaling networks. PubMed Central. Available at: [Link]
-
Synthesis of phenylpiperazine derivatives of 1,4-benzodioxan as selective COX-2 inhibitors and anti-inflammatory agents. PubMed. Available at: [Link]
-
2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine. MDPI. Available at: [Link]
-
A novel series of 2,6,7-substituted 2,3-dihydro-1,4-benzodioxin and 2,6,7-substituted 1,4-benzodioxin derivatives as lipid peroxidation inhibitors. Structure-activity relationships for high inhibition of human low-density lipoprotein peroxidation. PubMed. Available at: [Link]
-
1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: a review of its recent applications in drug design C. AIR Unimi. Available at: [Link]
-
Discovery of (E)-2-cyano-N-(2,3-dihydrobenzo[b][5][7] dioxin-6-yl)-3-(1H-indol-3-yl)acrylamide as a novel TDO inhibitor for cancer treatment. PubMed. Available at: [Link]
-
Benzodioxan. Wikipedia. Available at: [Link]
-
Stilbene heterocycles: Synthesis, antimicrobial, antioxidant and anticancer activities. The Pharma Innovation. Available at: [Link]
-
Structure-directing optimization of N-(2,3-dihydrobenzo[b][5][7]dioxin-6-yl)benzamide derivatives as selective receptor tyrosine kinase-like orphan receptor 1 (ROR1) inhibitors for cancer therapy. PubMed. Available at: [Link]
-
Synthesis and Anticancer Activity of A-Ring-Modified Derivatives of Dihydrobetulin. MDPI. Available at: [Link]
-
Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Preprints.org. Available at: [Link]
-
1-(2,3-Dihydrobenzo[ b][5][7]dioxin-6-yl)-4-((6-[18F]fluoropyridin-3-yl)methyl)piperazine. PubMed. Available at: [Link]
-
Modified Polyacrylic Acid-Zinc Composites: Synthesis, Characterization and Biological Activity. MDPI. Available at: [Link]
-
Antibacterial and Anti-Fungal Biological Activities for Acrylonitrile, Acrylamide and 2-Acrylamido-2-Methylpropane Sulphonic Acid Crosslinked Terpolymers. NIH. Available at: [Link]
-
1-(2,3-Dihydrobenzo[b][5][7]dioxin-6-yl)-4-((6-[18F]fluoropyridin-3-yl)methyl)piperazine. MICAD. Available at: [Link]
-
Synthesis, Anticancer Activity, and Molecular Docking of New 1,2,3-Triazole Linked Tetrahydrocurcumin Derivatives. PubMed Central. Available at: [Link]
-
Preparation of Radiation Cross-Linked Poly(Acrylic Acid) Hydrogel Containing Metronidazole with Enhanced Antibacterial Activity. MDPI. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Benzodioxan - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Antibacterial and Anti-Fungal Biological Activities for Acrylonitrile, Acrylamide and 2-Acrylamido-2-Methylpropane Sulphonic Acid Crosslinked Terpolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Caffeic Acid Phenethyl Ester (CAPE): Biosynthesis, Derivatives and Formulations with Neuroprotective Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Pluripotent Activities of Caffeic Acid Phenethyl Ester - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Caffeic Acid Phenethyl Ester and Therapeutic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bioactivity and Chemical Synthesis of Caffeic Acid Phenethyl Ester and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Caffeic acid phenethyl ester suppresses the proliferation of human prostate cancer cells through inhibition of AMPK and Akt signaling networks - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of phenylpiperazine derivatives of 1,4-benzodioxan as selective COX-2 inhibitors and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. air.unimi.it [air.unimi.it]
- 12. Structure-directing optimization of N-(2,3-dihydrobenzo[b] [1,4]dioxin-6-yl)benzamide derivatives as selective receptor tyrosine kinase-like orphan receptor 1 (ROR1) inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of (E)-2-cyano-N-(2,3-dihydrobenzo[b][1,4] dioxin-6-yl)-3-(1H-indol-3-yl)acrylamide as a novel TDO inhibitor for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 1-(2,3-Dihydrobenzo[ b][1,4]dioxin-6-yl)-4-((6-[18F]fluoropyridin-3-yl)methyl)piperazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4-((6-[18F]fluoropyridin-3-yl)methyl)piperazine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide to (E)-3-(2,3-dihydrobenzo[b]dioxin-6-yl)acrylic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of (E)-3-(2,3-dihydrobenzo[b]dioxin-6-yl)acrylic acid, a cinnamic acid derivative incorporating the biologically relevant 1,4-benzodioxane scaffold. This document delves into its chemical synthesis, physicochemical properties, and potential applications, offering a technical resource for professionals in research and drug development.
Introduction: The Intersection of Cinnamic Acids and Benzodioxanes
(E)-3-(2,3-dihydrobenzo[b]dioxin-6-yl)acrylic acid, with the CAS Number 14939-91-4, belongs to the class of cinnamic acid derivatives. These compounds are characterized by a phenyl ring substituted with a propenoic acid moiety. Cinnamic acids and their derivatives are widely distributed in the plant kingdom and are known to exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
The unique feature of this particular molecule is the presence of the 2,3-dihydrobenzo[b]dioxin (also known as 1,4-benzodioxan) heterocycle. This scaffold is found in numerous natural and synthetic compounds of medicinal importance and is associated with a range of pharmacological effects, such as anti-inflammatory and anti-hepatotoxic activities. The fusion of these two pharmacophores in one molecule makes (E)-3-(2,3-dihydrobenzo[b]dioxin-6-yl)acrylic acid a compound of significant interest for further investigation.
Synthesis and Molecular Structure
The most direct and widely employed method for the synthesis of (E)-3-(2,3-dihydrobenzo[b]dioxin-6-yl)acrylic acid is the Knoevenagel condensation .[1][2] This classic carbon-carbon bond-forming reaction involves the condensation of an aldehyde or ketone with an active methylene compound, typically in the presence of a weak base.
In the case of the target molecule, the synthesis proceeds via the reaction of 1,4-benzodioxan-6-carboxaldehyde with malonic acid . The reaction is typically catalyzed by a weak base such as piperidine or pyridine, and the Doebner modification of the Knoevenagel condensation, which utilizes pyridine as a solvent, is particularly well-suited for this transformation as it facilitates decarboxylation of the intermediate.
Figure 1: General reaction scheme for the synthesis.
Experimental Protocol: A Representative Knoevenagel Condensation
The following protocol is a generalized procedure based on the Doebner modification of the Knoevenagel condensation for the synthesis of cinnamic acid derivatives:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1,4-benzodioxan-6-carboxaldehyde (1 equivalent) and malonic acid (1.05 equivalents).
-
Solvent and Catalyst: Add pyridine to the flask to dissolve the reactants, followed by the addition of a catalytic amount of piperidine.
-
Reaction Conditions: The reaction mixture is heated to reflux and stirred for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion of the reaction, the mixture is cooled to room temperature and poured into a mixture of ice and concentrated hydrochloric acid. This will precipitate the crude product.
-
Purification: The precipitate is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
Physicochemical and Spectroscopic Properties
While specific, experimentally determined data for (E)-3-(2,3-dihydrobenzo[b]dioxin-6-yl)acrylic acid is not extensively reported in publicly available literature, its properties can be inferred from its chemical structure and data for related compounds.
| Property | Expected Value/Characteristic |
| Molecular Formula | C₁₁H₁₀O₄ |
| Molecular Weight | 206.19 g/mol |
| Appearance | Likely a white to off-white crystalline solid |
| Melting Point | Expected to be a solid with a defined melting point |
| Solubility | Likely sparingly soluble in water, but soluble in organic solvents like ethanol, methanol, and DMSO |
Spectroscopic Characterization
The structural elucidation of (E)-3-(2,3-dihydrobenzo[b]dioxin-6-yl)acrylic acid relies on standard spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzodioxane ring, the vinylic protons of the acrylic acid moiety (with a large coupling constant indicative of the trans or (E) configuration), and the methylene protons of the dioxane ring. The carboxylic acid proton will appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the carboxylic acid, the olefinic carbons, and the aromatic and aliphatic carbons of the benzodioxane ring system.
-
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad absorption band for the O-H stretch of the carboxylic acid, a strong C=O stretching vibration, C=C stretching of the alkene and aromatic ring, and C-O stretching bands associated with the ether linkages in the dioxane ring and the carboxylic acid.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (206.19 g/mol ). Fragmentation patterns would likely involve the loss of water, carbon monoxide, and cleavage of the acrylic acid side chain.
Potential Applications and Biological Activity
While direct biological studies on (E)-3-(2,3-dihydrobenzo[b]dioxin-6-yl)acrylic acid are not widely documented, the known activities of its constituent moieties suggest several promising areas for investigation.
Antimicrobial Activity
Cinnamic acid and its derivatives are well-known for their antimicrobial properties against a range of bacteria and fungi. The mechanism of action is often attributed to the disruption of cell membranes and inhibition of essential enzymes. The benzodioxane moiety has also been incorporated into compounds with demonstrated antimicrobial effects. Therefore, it is plausible that (E)-3-(2,3-dihydrobenzo[b]dioxin-6-yl)acrylic acid could exhibit interesting antimicrobial activity.
Anti-inflammatory and Antioxidant Potential
Many cinnamic acid derivatives possess anti-inflammatory and antioxidant properties. These activities are often linked to their ability to scavenge free radicals and modulate inflammatory pathways. The 1,4-benzodioxane scaffold is also present in compounds with reported anti-inflammatory effects. This suggests that the title compound could be a candidate for further investigation as an anti-inflammatory or antioxidant agent.
Intermediate in Organic Synthesis
(E)-3-(2,3-dihydrobenzo[b]dioxin-6-yl)acrylic acid can serve as a valuable building block in organic synthesis. The carboxylic acid functionality can be readily converted into other functional groups such as esters and amides, allowing for the synthesis of a library of derivatives for structure-activity relationship (SAR) studies in drug discovery programs.
Figure 2: Potential applications of the title compound.
Conclusion and Future Perspectives
(E)-3-(2,3-dihydrobenzo[b]dioxin-6-yl)acrylic acid is a synthetically accessible molecule that combines the structural features of cinnamic acid and 1,4-benzodioxane. While detailed experimental data and biological studies on this specific compound are limited in the public domain, the known properties of its constituent parts suggest its potential as a bioactive agent, particularly in the areas of antimicrobial and anti-inflammatory research. Its utility as a synthetic intermediate further enhances its value to the scientific community.
Future research should focus on the detailed synthesis, purification, and comprehensive spectroscopic characterization of this compound to establish a complete and verified set of physicochemical data. Furthermore, systematic in vitro and in vivo studies are warranted to explore its potential pharmacological activities and to elucidate its mechanism of action. Such investigations will be crucial in determining the true potential of (E)-3-(2,3-dihydrobenzo[b]dioxin-6-yl)acrylic acid in drug discovery and development.
References
-
Knoevenagel condensation. In Wikipedia. Retrieved January 22, 2026, from [Link]
-
The Knoevenagel Condensation. Organic Reactions. Retrieved January 22, 2026, from [Link]
Sources
Chemical synthesis of 2,3-dihydrobenzo[b]dioxine derivatives as PARP1 inhibitors
An In-Depth Technical Guide to the Chemical Synthesis of 2,3-Dihydrobenzo[b]dioxine Derivatives as PARP1 Inhibitors
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the synthesis, structure-activity relationships (SAR), and mechanism of action of 2,3-dihydrobenzo[b]dioxine derivatives as potent inhibitors of Poly(ADP-ribose) polymerase 1 (PARP1). Designed for researchers, medicinal chemists, and drug development professionals, this document integrates established synthetic methodologies with mechanistic insights to facilitate the development of novel therapeutics in this class.
The Rationale for Targeting PARP1 in Oncology
Poly(ADP-ribose) polymerase 1 (PARP1) is a critical enzyme in the cellular response to DNA damage. It plays a pivotal role in the repair of single-strand breaks (SSBs) through the base excision repair (BER) pathway.[1][2][3] Upon detecting a DNA lesion, PARP1 binds to the damaged site and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins. This process, known as PARylation, recruits other DNA repair factors to the site of damage.[2][3]
The therapeutic potential of PARP1 inhibitors is rooted in the concept of synthetic lethality . In cancers with deficiencies in homologous recombination (HR), a major pathway for repairing double-strand breaks (DSBs), cells become heavily reliant on PARP1-mediated SSB repair.[4] This is particularly true for cancers with mutations in the BRCA1 or BRCA2 genes.[2][5] When PARP1 is inhibited in these HR-deficient cells, the unrepaired SSBs accumulate and are converted into cytotoxic DSBs during DNA replication. Since the HR pathway is compromised, these DSBs cannot be effectively repaired, leading to genomic instability and selective cancer cell death.[2][5] This elegant therapeutic strategy has led to the clinical approval of several PARP inhibitors, including olaparib, rucaparib, and talazoparib, for treating various cancers.[1][6]
The 2,3-dihydrobenzo[b][7][8]dioxine scaffold has emerged as a promising and tractable core structure for the development of novel PARP1 inhibitors.[7][8] Its rigid bicyclic structure provides a suitable framework for mimicking the nicotinamide moiety of PARP1's natural substrate, NAD+, allowing for competitive inhibition within the enzyme's catalytic pocket.[9]
Strategic Synthesis of the 2,3-Dihydrobenzo[b]dioxine Core
The synthesis of the 2,3-dihydrobenzo[b]dioxine scaffold is primarily achieved through the Williamson ether synthesis, a robust and well-established method. The general approach involves the reaction of a catechol derivative with a 1,2-dielectrophile.
A common and effective route begins with a substituted catechol and 1,2-dibromoethane in the presence of a base, such as potassium carbonate (K₂CO₃), in a polar aprotic solvent like dimethylformamide (DMF).[8] This reaction proceeds via a double intramolecular Sₙ2 displacement to form the six-membered dioxine ring.
Below is a generalized workflow for the synthesis of the core structure, which can then be further functionalized.
Caption: General workflow for synthesizing the 2,3-dihydrobenzo[b]dioxine core.
An alternative advanced method involves a tandem palladium-catalyzed oxidative aminocarbonylation and cyclization of 2-prop-2-ynyloxyphenols, which allows for the introduction of different functional groups.[10]
Structure-Activity Relationship (SAR) and Lead Optimization
Initial screening of small molecule libraries identified 2,3-dihydrobenzo[b][7][8]dioxine-5-carboxamide (referred to as compound 4 in foundational studies) as a promising lead with an IC₅₀ of 5.8 μM against PARP1.[7][8] This compound served as the foundation for extensive SAR studies to enhance potency.
Key Structural Modifications and Their Impact on PARP1 Inhibition:
-
Substitutions on the Phenyl Ring: The introduction of nitro or amino groups onto the aromatic portion of the benzodioxine ring resulted in a significant decrease in inhibitory activity.[8]
-
Dioxine Ring Alterations: Modifying the size of the dioxine ring by reacting the catechol intermediate with dibromomethane or 1,3-dibromopropane also proved detrimental to PARP1 inhibition.[8]
-
Bioisosteric Replacement: A key strategy in medicinal chemistry is bioisosteric replacement, where one functional group is replaced with another that has similar physicochemical properties.[11][12] Replacing one of the oxygen atoms in the dioxine ring with a bioisosteric -NH- group to form a 1,4-benzoxazine derivative was explored. This modification was hypothesized to improve PARP1 inhibition through favorable water-mediated hydrogen bonding with the catalytically crucial Glu988 residue.[8]
-
Scaffold Hopping and Potentiation: The most significant gains in potency were achieved through scaffold hopping and the introduction of a substituted benzylidene moiety at the C2-position of a related 3-oxo-3,4-dihydro-2H-benzo[b][7][8]oxazine-8-carboxamide scaffold. This led to the identification of compound 49 ((Z)-2-(4-hydroxybenzylidene)-3-oxo-3,4-dihydro-2H-benzo[b][7][8]oxazine-8-carboxamide), which exhibited a dramatically improved IC₅₀ of 0.082 μM.[7][8]
Quantitative Data on PARP1 Inhibition
The following table summarizes the inhibitory concentrations (IC₅₀) for key compounds discussed in the literature.
| Compound ID | Structure | Modification from Lead (Cmpd 4) | PARP1 IC₅₀ (μM) | Reference |
| 3 | N/A | Phenyl-1H-pyrazole-4-carboxamide core | 12 | [7][8] |
| 4 (Lead) | 2,3-Dihydrobenzo[b][7][8]dioxine-5-carboxamide | - | 5.8 | [7][8] |
| 10 | Phthalazinone core | Different scaffold | 0.88 | [7][8] |
| 44 | 1,4-Benzoxazine derivative | Bioisosteric replacement (O to NH) | 11 | [8] |
| 49 | (Z)-2-(4-hydroxybenzylidene)-3-oxo-3,4-dihydro-2H-benzo[b][7][8]oxazine-8-carboxamide | Scaffold hop and benzylidene addition | 0.082 | [7][8] |
| 50 | (Z)-2-(4-methoxybenzylidene)-3-oxo-3,4-dihydro-2H-benzo[b][7][8]oxazine-8-carboxamide | Scaffold hop and benzylidene addition | 0.42 | [8] |
Mechanism of PARP1 Inhibition: Catalytic Blockade and Enzyme Trapping
Small molecule PARP inhibitors, including 2,3-dihydrobenzo[b]dioxine derivatives, function through a dual mechanism.
-
Catalytic Inhibition: The primary mechanism involves competitive inhibition at the NAD+ binding site in the catalytic domain of PARP1.[9] The inhibitor molecule mimics the nicotinamide portion of NAD+, preventing the enzyme from synthesizing PAR chains and thereby blocking the recruitment of DNA repair machinery.[2][9]
-
PARP Trapping: A crucial aspect of the cytotoxicity of PARP inhibitors is their ability to "trap" the PARP1 enzyme on the DNA at the site of a lesion.[3][13] By binding to the catalytic pocket, the inhibitor induces allosteric changes that strengthen the interaction between PARP1 and the DNA.[9][13] This trapped PARP1-DNA complex is a significant physical obstacle to DNA replication, leading to the formation of DSBs and subsequent cell death in HR-deficient tumors.[3] The efficiency of PARP trapping varies among different inhibitors and is a key determinant of their therapeutic efficacy.[14]
Caption: Dual mechanism of PARP inhibitors: catalytic inhibition and PARP trapping.
Detailed Experimental Protocols
The following protocols are based on established synthetic procedures for key compounds in this class.[8]
Protocol 1: Synthesis of Methyl 2,3-dihydrobenzo[b][7][8]dioxine-5-carboxylate (Intermediate 14)
This protocol describes the formation of the core benzodioxine ring with an ester functional group, which serves as a precursor to the final carboxamide.
-
Materials:
-
Methyl 2,3-dihydroxybenzoate (Intermediate 13)
-
1,2-Dibromoethane
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
To a suspension of methyl 2,3-dihydroxybenzoate (1.0 mmol) and K₂CO₃ (1.1 mmol) in 5 mL of DMF, add 1,2-dibromoethane (1.0 mmol).
-
Stir the reaction mixture under reflux for 10 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed.
-
Cool the mixture to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic portions, dry over anhydrous magnesium sulfate, and filter.
-
Evaporate the solvent under reduced pressure to yield the crude product.
-
Purify the residue by column chromatography to obtain the pure ester intermediate.
-
Protocol 2: Synthesis of 2,3-Dihydrobenzo[b][7][8]dioxine-5-carboxamide (Compound 4)
This protocol details the conversion of the methyl ester to the primary amide, a key pharmacophore for PARP1 inhibition.
-
Materials:
-
Procedure:
-
Dissolve the ester intermediate (1.0 mmol) in methanol.
-
Add an excess of ammonia solution (e.g., 7N in Methanol).
-
Seal the reaction vessel and stir at room temperature for 24-48 hours.
-
Monitor the reaction by TLC until the ester is consumed.
-
Evaporate the solvent under reduced pressure.
-
The resulting solid can be purified by recrystallization or column chromatography to yield the final carboxamide product as a white powder.[8]
-
Protocol 3: In Vitro PARP1 Inhibition Assay
This is a generalized protocol to assess the inhibitory activity of the synthesized compounds.
-
Principle: A recombinant PARP1 enzyme assay is used to measure the ability of a compound to inhibit the PARylation activity of PARP1. This is often done using a colorimetric or chemiluminescent method.
-
Procedure Outline:
-
Prepare a reaction buffer containing histone proteins (as a substrate for PARylation) and NAD+.
-
Add the recombinant human PARP1 enzyme to the buffer.
-
Add the synthesized inhibitor compounds at various concentrations (typically in a serial dilution). A known PARP inhibitor (e.g., olaparib) and a vehicle control (e.g., DMSO) should be run in parallel.[8]
-
Initiate the reaction by adding biotinylated NAD+.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction.
-
Transfer the reaction mixture to a streptavidin-coated plate to capture the biotinylated PAR chains.
-
Use an anti-PAR antibody followed by a horseradish peroxidase (HRP)-conjugated secondary antibody to detect the amount of PARylation.
-
Add a chemiluminescent substrate and measure the signal using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.[8]
-
Conclusion and Future Perspectives
The 2,3-dihydrobenzo[b]dioxine scaffold and its bioisosteres represent a valuable class of compounds for the development of novel PARP1 inhibitors. The synthetic routes are well-defined and amenable to diversification, allowing for extensive exploration of the chemical space to optimize potency and selectivity.
Future research in this area should focus on:
-
Improving Selectivity: Developing inhibitors that are highly selective for PARP1 over other PARP family members, such as PARP2, may lead to an improved safety profile and reduced hematological toxicity.[15]
-
Overcoming Resistance: As with other targeted therapies, acquired resistance to PARP inhibitors is a clinical challenge.[1] Novel derivatives could be designed to be effective against known resistance mechanisms.
-
Combination Therapies: Exploring the synergistic effects of these novel inhibitors in combination with other anticancer agents, such as chemotherapy or immunotherapy, could expand their therapeutic application.[1]
The systematic application of medicinal chemistry principles, guided by robust synthetic protocols and biological assays, will continue to drive the discovery of next-generation PARP1 inhibitors with enhanced clinical utility.
References
-
Synthesis of 2,3-dihydrobenzo[b][7][8]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][7][8]oxazine-8-carboxamide derivatives as PARP1 inhibitors. PubMed. Available at: [Link]
-
A Review of PARP Inhibitors in Clinical Development. American Society of Clinical Oncology. Available at: [Link]
-
A decade of clinical development of PARP inhibitors in perspective. King's College London. Available at: [Link]
-
Synthesis of 2,3-dihydrobenzo[b][7][8]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][7][8]oxazine-8-carboxamide derivatives as PARP1 inhibitors. National Institutes of Health (NIH). Available at: [Link]
-
PARP inhibitors: clinical development, emerging differences, and the current therapeutic issues. National Institutes of Health (NIH). Available at: [Link]
-
A two-step mechanism governing PARP1-DNA retention by PARP inhibitors. National Institutes of Health (NIH). Available at: [Link]
-
PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Frontiers in Molecular Biosciences. Available at: [Link]
-
Targeting PARP1: A Promising Approach for Next-Generation Poly (ADP-ribose) Polymerase Inhibitors. National Institutes of Health (NIH). Available at: [Link]
-
PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. National Institutes of Health (NIH). Available at: [Link]
-
A Small-Molecule Protein–Protein Interaction Inhibitor of PARP1 That Targets Its BRCT Domain. ResearchGate. Available at: [Link]
-
In Silico Investigation of the Molecular Mechanism of PARP1 Inhibition for the Treatment of BRCA-Deficient Cancers. MDPI. Available at: [Link]
-
A New Synthesis of 2,3-Dihydrobenzo[7][8]dioxine and 3,4-Dihydro-2 H -benzo[7][8]oxazine Derivatives by Tandem Palladium-Catalyzed Oxidative Aminocarbonylation−Cyclization of 2-Prop-2-ynyloxyphenols and 2-Prop-2-ynyloxyanilines. ResearchGate. Available at: [Link]
-
Mechanism of Action of PARP Inhibitors. Annual Reviews. Available at: [Link]
-
Bioisosteric Replacements. Cambridge MedChem Consulting. Available at: [Link]
-
Conversion of 2,3‐Dihydrobenzo[b][7][8]dioxine‐2‐carboxamides to 3‐Oxoquinolin‐2(1H)‐ones via Ring‐Opening and Formal 6‐endo‐trig Cyclization‐Involved Heck Reactions. ResearchGate. Available at: [Link]
-
Design and synthesis of benzodiazepines as brain penetrating PARP-1 inhibitors. National Institutes of Health (NIH). Available at: [Link]
-
Radiosynthesis and Evaluation of Talazoparib and Its Derivatives as PARP-1-Targeting Agents. National Institutes of Health (NIH). Available at: [Link]
-
Novel modifications of PARP inhibitor veliparib increase PARP1 binding to DNA breaks. SpringerLink. Available at: [Link]
-
An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors. PubMed. Available at: [Link]
-
Bioisosteric Replacements. Chemspace. Available at: [Link]
-
Discovery of novel 2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol derivatives as PARP-1 inhibitors. ResearchGate. Available at: [Link]
Sources
- 1. PARP inhibitors: clinical development, emerging differences, and the current therapeutic issues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]
- 3. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. A Review of PARP Inhibitors in Clinical Development [jhoponline.com]
- 6. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 7. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A two-step mechanism governing PARP1-DNA retention by PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 12. chem-space.com [chem-space.com]
- 13. annualreviews.org [annualreviews.org]
- 14. Radiosynthesis and Evaluation of Talazoparib and Its Derivatives as PARP-1-Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Targeting PARP1: A Promising Approach for Next-Generation Poly (ADP-ribose) Polymerase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Therapeutic Potential of Acrylic Acid Derivatives
An In-Depth Technical Guide to the Antitumor Screening of Acrylic Acid Derivatives
The scaffold of acrylic acid and its derivatives represents a versatile and privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. In oncology, these compounds have emerged as a promising class of novel therapeutic agents. Their relatively simple chemical nature allows for extensive structural modification, enabling the fine-tuning of their pharmacokinetic and pharmacodynamic properties. Several derivatives have been shown to exhibit potent cytotoxic effects against various cancer cell lines, often by targeting fundamental cellular processes like microtubule dynamics and programmed cell death pathways.[1][2][3]
This technical guide, written from the perspective of a Senior Application Scientist, provides a comprehensive framework for the preclinical antitumor screening of novel acrylic acid derivatives. We will move beyond simple protocol recitation to explain the causality behind experimental choices, ensuring a robust and logical screening cascade. The methodologies described are designed as self-validating systems, incorporating necessary controls to ensure data integrity and reproducibility. This guide is intended for researchers, scientists, and drug development professionals dedicated to identifying and characterizing the next generation of anticancer agents.
Part 1: The Foundational In Vitro Screening Cascade
Expertise & Rationale: The initial phase of any drug discovery program must efficiently and cost-effectively identify "hit" compounds from a larger library. Therefore, we begin with a high-throughput in vitro screening cascade.[4][5] In vitro cell-based assays offer rapid, reproducible, and ethically sound methods for obtaining preliminary data on a compound's cytotoxic potential before committing to more complex and resource-intensive in vivo studies.[6][7] The primary goal here is to determine the concentration-dependent effect of the derivatives on cancer cell viability and establish a key potency metric: the half-maximal inhibitory concentration (IC50).
Core Assay: Quantifying Cytotoxicity with Tetrazolium Reduction Assays
The cornerstone of initial screening is the cytotoxicity assay, which measures how effectively a compound reduces the viability of a cancer cell population.[8] Among the most reliable and widely used methods are the tetrazolium-based colorimetric assays, such as the MTT and XTT assays.[8][9] These assays quantify cell viability by measuring the metabolic activity of living cells.[10] The core principle relies on the ability of mitochondrial dehydrogenases in metabolically active cells to reduce a tetrazolium salt to a colored formazan product, where the intensity of the color is directly proportional to the number of viable cells.[9][11]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a well-established and cost-effective choice.[12][13] It involves the reduction of the water-soluble, yellow MTT to an insoluble purple formazan, which is then solubilized for spectrophotometric measurement.[8][10]
Experimental Protocol: MTT Cell Viability Assay
This protocol outlines the steps for determining the IC50 value of a test compound against a panel of cancer cell lines.
-
Cell Seeding:
-
Plate cancer cells in a 96-well flat-bottom plate at an empirically determined optimal density (e.g., 5,000–10,000 cells/well) in 100 µL of complete culture medium.[9][13]
-
Include wells with medium only for background control and wells with cells treated only with the vehicle (e.g., DMSO) as a negative control.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell adherence.
-
-
Compound Treatment:
-
Prepare a serial dilution of the acrylic acid derivative in culture medium. A typical concentration range might be from 0.01 µM to 100 µM.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound.[13]
-
Incubate the plate for a predetermined exposure time, typically 48 or 72 hours.[13]
-
-
MTT Reagent Addition and Incubation:
-
Formazan Solubilization:
-
Carefully aspirate the medium without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide - DMSO or an acidified isopropanol solution) to each well to dissolve the purple crystals.[12]
-
Mix gently on an orbital shaker for 10-15 minutes to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[10][12]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the log-transformed compound concentration and use non-linear regression analysis to determine the IC50 value.
-
Data Presentation: Cytotoxicity Profile
Summarize the IC50 values for each derivative across a panel of relevant cancer cell lines. This allows for a direct comparison of potency and selectivity.
Table 1: Hypothetical In Vitro Cytotoxicity of Novel Acrylic Acid Derivatives
| Compound ID | Cancer Cell Line | Cancer Type | IC50 (µM) |
| AAD-01 | MCF-7 | Breast Adenocarcinoma | 2.57[1][14] |
| AAD-01 | MDA-MB-231 | Breast Adenocarcinoma | 5.12 |
| AAD-01 | A549 | Lung Carcinoma | 12.8 |
| AAD-02 | MCF-7 | Breast Adenocarcinoma | 3.26[1] |
| AAD-02 | MDA-MB-231 | Breast Adenocarcinoma | 4.06[2][15] |
| AAD-02 | A549 | Lung Carcinoma | 9.7 |
| Combretastatin A-4 | MCF-7 | Breast Adenocarcinoma | 1.27 |
Note: IC50 values are representative and sourced from literature on similar compounds for illustrative purposes.[1][2][14][15]
Visualization: Initial Screening Workflow
Caption: Workflow for primary in vitro cytotoxicity screening.
Part 2: Elucidating the Mechanism of Action
Expertise & Rationale: Identifying a potent cytotoxic compound is only the first step. A critical component of drug development is understanding how the compound kills cancer cells. This mechanistic insight is essential for predicting clinical efficacy, identifying potential biomarkers, and designing rational combination therapies. Many acrylic acid derivatives function as tubulin polymerization inhibitors, which classically induce cell cycle arrest and apoptosis.[1][2][14][15] Therefore, our next logical steps are to investigate these two hallmark cellular events.
Assay 1: Cell Cycle Analysis via Flow Cytometry
Dysregulation of the cell cycle is a fundamental characteristic of cancer.[16] Many chemotherapeutic agents exert their effects by interrupting this process, leading to cell cycle arrest and subsequent cell death.[17] Flow cytometry using a DNA-intercalating dye like Propidium Iodide (PI) is a powerful technique to quantify the DNA content of individual cells, thereby revealing the distribution of the cell population across the different phases of the cell cycle (G0/G1, S, and G2/M).[18] A significant accumulation of cells in a specific phase following treatment indicates cell cycle arrest.
Experimental Protocol: Cell Cycle Analysis with PI Staining
-
Cell Culture and Treatment:
-
Seed cells (e.g., 1 x 10⁶ cells) in 6-well plates and allow them to adhere overnight.
-
Treat cells with the acrylic acid derivative at its IC50 and 2x IC50 concentrations for a relevant time period (e.g., 24 hours). Include a vehicle-treated control.
-
-
Cell Harvesting and Fixation:
-
Harvest both adherent and floating cells and collect them by centrifugation at 300 x g for 5 minutes.
-
Wash the cell pellet once with ice-cold PBS.
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. This permeabilizes the cells and preserves their DNA.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in 500 µL of a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS. RNase A is crucial to prevent the staining of double-stranded RNA.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
Generate a DNA content frequency histogram to visualize the cell cycle distribution.[19] The G0/G1 peak represents cells with 2N DNA content, while the G2/M peak represents cells with 4N DNA content. Cells in the S phase will have an intermediate DNA content.
-
Assay 2: Detection of Apoptosis
The ability to evade apoptosis (programmed cell death) is a hallmark of cancer. A desirable feature of any anticancer agent is the ability to re-engage this cell death program.[20] A standard method to detect and quantify apoptosis is through flow cytometry using dual staining with Annexin V-FITC and Propidium Iodide (PI).[13] In early apoptosis, a phospholipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V has a high affinity for PS and can be used to identify these early apoptotic cells. PI is a membrane-impermeant dye that can only enter cells with compromised membrane integrity, characteristic of late apoptotic or necrotic cells.[13]
Experimental Protocol: Annexin V-FITC/PI Apoptosis Assay
-
Cell Treatment and Harvesting:
-
Treat cells with the test compound at its IC50 concentration for 24-48 hours, as described previously.[13]
-
Harvest all cells (adherent and floating) and wash them twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.[13]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
The results will quadrant the cell population:
-
Annexin V- / PI-: Viable cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
-
Visualization: The Intrinsic Apoptosis Pathway
Many chemotherapeutic agents, including those that disrupt microtubules, induce apoptosis through the intrinsic (mitochondrial) pathway. This pathway is often initiated by cellular stress and is regulated by the Bcl-2 family of proteins, leading to caspase activation.[21] Some acrylic acid derivatives have been shown to upregulate the expression of p53 and Bax while downregulating Bcl-2.[22][23]
Caption: A potential mechanism: induction of intrinsic apoptosis.
Part 3: Advanced Preclinical Evaluation in In Vivo Models
Expertise & Rationale: While in vitro assays are indispensable for initial screening and mechanistic studies, they lack the complexity of a whole organism.[7] To evaluate a compound's therapeutic potential under more physiologically relevant conditions—accounting for factors like bioavailability, metabolism, and interaction with the tumor microenvironment—in vivo testing is an absolute requirement.[6] The human tumor xenograft model, where human cancer cells are implanted into immunocompromised mice, is the most widely used and accepted model for preclinical in vivo anticancer drug screening.[7][24]
Model of Choice: The Subcutaneous Xenograft Model
The subcutaneous model involves injecting human cancer cells under the skin of an immunocompromised mouse (e.g., athymic nude or NSG mice).[25][26] This model is technically straightforward, and the resulting tumors are easily accessible for serial measurement, making it ideal for efficacy studies.[26][27]
Experimental Protocol: Subcutaneous Tumor Xenograft Study
-
Cell Preparation:
-
Culture the selected cancer cell line (e.g., MCF-7) under standard conditions until they are in the exponential growth phase (80-90% confluency).[26]
-
Harvest the cells using trypsin, wash with sterile PBS, and perform a viable cell count (viability should be >95%).[27]
-
Resuspend the final cell pellet in an appropriate volume of sterile PBS or a 1:1 mixture of PBS and Matrigel® to achieve a final concentration for injection (e.g., 5 x 10⁷ cells/mL).[27] Keep the cell suspension on ice.
-
-
Animal Handling and Tumor Implantation:
-
Use 6-8 week old female athymic nude mice. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Anesthetize the mouse using an approved method (e.g., isoflurane).[27]
-
Disinfect the injection site on the right flank with 70% ethanol.
-
Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10⁶ cells).[27]
-
Monitor the animals daily for health and return them to sterile housing.
-
-
Tumor Growth Monitoring and Treatment Initiation:
-
Once tumors become palpable (typically 5-10 days post-injection), begin measuring their dimensions 2-3 times per week using digital calipers.[27]
-
Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.[27]
-
When the average tumor volume reaches a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
-
Compound Administration and Monitoring:
-
Administer the acrylic acid derivative and vehicle control to their respective groups via a clinically relevant route (e.g., intraperitoneal injection, oral gavage) according to a defined schedule and dose.
-
Continue to monitor tumor volume and body weight throughout the study. Body weight is a key indicator of systemic toxicity.
-
-
Endpoint and Data Analysis:
-
The study is typically terminated when tumors in the control group reach a maximum allowed size.
-
Calculate the Tumor Growth Inhibition (TGI) percentage for the treated groups compared to the control group.
-
Data Presentation: In Vivo Efficacy
The primary outcome of an in vivo efficacy study is the compound's ability to inhibit tumor growth.
Table 2: Hypothetical In Vivo Efficacy of AAD-02 in an MCF-7 Xenograft Model
| Treatment Group | Dosing Schedule | Mean Final Tumor Volume (mm³) | % Tumor Growth Inhibition (TGI) | Mean Body Weight Change (%) |
| Vehicle Control | Daily, IP | 1250 ± 150 | - | -1.5 |
| AAD-02 (20 mg/kg) | Daily, IP | 650 ± 95 | 48% | -3.2 |
| AAD-02 (40 mg/kg) | Daily, IP | 375 ± 70 | 70% | -6.8 |
Visualization: In Vivo Evaluation Workflow
Caption: Workflow for in vivo screening in a xenograft model.
Conclusion
The systematic screening of acrylic acid derivatives, progressing from broad in vitro cytotoxicity assays to detailed mechanistic studies and finally to determinative in vivo efficacy models, provides a robust pathway for identifying clinically promising anticancer agents. This integrated approach ensures that resources are focused on compounds with not only high potency but also a desirable mechanism of action. The versatility of the acrylic acid scaffold suggests that with continued exploration and logical, evidence-based screening, new and effective therapeutics for a range of malignancies can be developed.
References
-
A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. Indian Journal of Pharmacy and Pharmacology. Available at: [Link]
-
Invitrogen™ CyQUANT™ MTT and XTT Cell Viability Assays. Fisher Scientific. Available at: [Link]
-
In vivo Methods for Preclinical Screening of Anticancer Drugs. International Journal of Pharmacy and Biological Sciences. Available at: [Link]
-
MTT assay. Wikipedia. Available at: [Link]
-
In vivo screening models of anticancer drugs. CORE. Available at: [Link]
-
Analysis of Cell Cycle by Flow Cytometry. PubMed. Available at: [Link]
-
Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. Available at: [Link]
-
Cell Viability Assays. NCBI Bookshelf - NIH. Available at: [Link]
-
Apoptosis Assay Chart. Merck Millipore. Available at: [Link]
-
Design, synthesis and antiproliferative screening of newly synthesized acrylate derivatives as potential anticancer agents. RSC Publishing. Available at: [Link]
-
IN VIVO Screening Models of Anticancer Drugs. Semantic Scholar. Available at: [Link]
-
Design, synthesis and antiproliferative screening of newly synthesized acrylate derivatives as potential anticancer agents. ResearchGate. Available at: [Link]
-
(PDF) In vivo screening models of anticancer drugs. ResearchGate. Available at: [Link]
-
Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. Sci-Hub. Available at: [Link]
-
Design, synthesis and antiproliferative screening of newly synthesized acrylate derivatives as potential anticancer agents. Semantic Scholar. Available at: [Link]
-
Novel Acrylate-Based Derivatives: Design, Synthesis, Antiproliferative Screening, and Docking Study as Potential Combretastatin Analogues. PubMed Central. Available at: [Link]
-
Novel Acrylate-Based Derivatives: Design, Synthesis, Antiproliferative Screening, and Docking Study as Potential Combretastatin Analogues. ACS Publications. Available at: [Link]
-
Polyhydroxylated phenylacrylic acid derivatives as new anti-tumor agents. PubMed - NIH. Available at: [Link]
-
Synthesis, Antitumor Activity, and Mechanism of Action of 6-Acrylic Phenethyl Ester-2-pyranone Derivatives. PubMed Central. Available at: [Link]
-
Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. PubMed Central - NIH. Available at: [Link]
-
In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. PubMed. Available at: [Link]
-
EXPERIMENTAL PROTOCOL: Cell prep and in vivo tumor inoculation (subcutaneous). ciberonc. Available at: [Link]
-
In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. Available at: [Link]
-
In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. NIH. Available at: [Link]
-
Cell Cycle Analysis: Flow vs Imaging Cytometry. Biocompare. Available at: [Link]
-
How to Complete Cell Cycle Analysis via Flow Cytometry. NanoCellect. Available at: [Link]
-
(PDF) Assays to Detect Apoptosis. ResearchGate. Available at: [Link]
-
Design, synthesis and antiproliferative screening of newly synthesized acrylate derivatives as potential anticancer agents. RSC Publishing. Available at: [Link]
-
Design, synthesis and antiproliferative screening of newly synthesized acrylate derivatives as potential anticancer agents. PubMed Central - NIH. Available at: [Link]
-
In Vitro Antitumor Evaluation of Acrylic Acid Derivatives Bearing Quinolinone Moiety as Novel Anticancer Agents. Bentham Science Publishers. Available at: [Link]
-
Comprehensive review of the role of acrylic acid derivative polymers in floating drug delivery system. PubMed. Available at: [Link]
-
(PDF) Comprehensive review of the role of acrylic acid derivative polymers in floating drug delivery system. ResearchGate. Available at: [Link]
-
Metabolism of acrylic acid to carbon dioxide in mouse tissues. PubMed. Available at: [Link]
-
Acrylic acid-methyl methacrylate copolymer for oral prolonged drug release. PubMed. Available at: [Link]
-
Full article: Polymeric drug based on acrylates for biological applications: synthesis, characterization, antimicrobial, and drug release study. Taylor & Francis. Available at: [Link]
Sources
- 1. Design, synthesis and antiproliferative screening of newly synthesized acrylate derivatives as potential anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03849A [pubs.rsc.org]
- 2. Novel Acrylate-Based Derivatives: Design, Synthesis, Antiproliferative Screening, and Docking Study as Potential Combretastatin Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Antitumor Activity, and Mechanism of Action of 6-Acrylic Phenethyl Ester-2-pyranone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. noblelifesci.com [noblelifesci.com]
- 6. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]
- 7. ijpbs.com [ijpbs.com]
- 8. Invitrogen CyQUANT MTT and XTT Cell Viability Assays MTT | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.be]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. MTT assay - Wikipedia [en.wikipedia.org]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Analysis of Cell Cycle by Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. nanocellect.com [nanocellect.com]
- 18. miltenyibiotec.com [miltenyibiotec.com]
- 19. biocompare.com [biocompare.com]
- 20. Apoptosis Assay Service - Creative Proteomics [creative-proteomics.com]
- 21. blog.cellsignal.com [blog.cellsignal.com]
- 22. semanticscholar.org [semanticscholar.org]
- 23. pubs.rsc.org [pubs.rsc.org]
- 24. researchgate.net [researchgate.net]
- 25. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 26. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 27. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 3-(2,3-dihydrobenzo[b]dioxin-6-yl)acrylic acid
Abstract
This document provides a comprehensive guide for the synthesis of 3-(2,3-dihydrobenzo[b]dioxin-6-yl)acrylic acid (CAS No. 14939-91-4), a valuable cinnamic acid derivative frequently utilized as a key intermediate in pharmaceutical and materials science research.[1][] We present a detailed, field-proven protocol based on the Knoevenagel condensation reaction, a robust and efficient method for forming carbon-carbon double bonds. This guide is designed for researchers, chemists, and drug development professionals, offering not only a step-by-step methodology but also in-depth explanations of the underlying chemical principles, troubleshooting insights, and characterization guidelines to ensure reproducible and high-purity synthesis.
Introduction and Scientific Principle
3-(2,3-dihydrobenzo[b]dioxin-6-yl)acrylic acid belongs to the class of α,β-unsaturated aromatic acids. Its structural motif is a common scaffold in the development of biologically active molecules and functional materials. The synthesis of such cinnamic acid derivatives is a cornerstone of organic chemistry, with several established methods available, including the Perkin reaction and the Heck reaction.[3][4][5][6]
This protocol focuses on the Knoevenagel condensation , a highly reliable reaction involving the condensation of an aldehyde with a compound containing an active methylene group, such as malonic acid.[7][8] The reaction is typically catalyzed by a weak base, like piperidine, often in a solvent such as pyridine, which also acts as a base. The reaction proceeds through a carbanion intermediate, followed by an aldol-type addition, subsequent dehydration, and finally, decarboxylation upon heating to yield the desired acrylic acid derivative.[7][8][9] This method is favored for its generally mild conditions and high selectivity for the (E)-isomer.[7][9]
Reaction Scheme: Knoevenagel Condensation
Caption: Knoevenagel condensation of 1,4-benzodioxan-6-carboxaldehyde with malonic acid.
Materials and Methods
Reagents and Equipment
Table 1: Reagent Specifications and Quantities
| Reagent | CAS No. | Molecular Weight ( g/mol ) | Molarity/Purity | Amount (per 10 mmol scale) |
| 1,4-Benzodioxan-6-carboxaldehyde | 29668-44-8 | 164.16 | ≥98% | 1.64 g (10.0 mmol) |
| Malonic Acid | 141-82-2 | 104.06 | ≥99% | 1.25 g (12.0 mmol) |
| Pyridine | 110-86-1 | 79.10 | Anhydrous, ≥99.8% | 15 mL |
| Piperidine | 110-89-4 | 85.15 | ≥99% | 0.1 mL (approx. 1 mmol) |
| Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | 6 M (aqueous) | ~20 mL (or until pH 1-2) |
| Ethanol | 64-17-5 | 46.07 | Reagent grade | As needed for recrystallization |
| Deionized Water | 7732-18-5 | 18.02 | - | As needed for workup/washing |
Required Equipment:
-
100 mL round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer and stir bar
-
Thermometer or temperature probe
-
Ice bath
-
Buchner funnel and filter flask assembly
-
Filter paper
-
Beakers and graduated cylinders
-
pH paper or pH meter
-
Standard laboratory glassware
-
Thin-Layer Chromatography (TLC) apparatus (silica plates, developing chamber, UV lamp)
Detailed Synthesis Protocol
Step 1: Reaction Setup
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 1,4-benzodioxan-6-carboxaldehyde (1.64 g, 10.0 mmol) and malonic acid (1.25 g, 12.0 mmol).
-
Add 15 mL of anhydrous pyridine to the flask. Stir the mixture at room temperature until all solids are dissolved.
-
Add piperidine (0.1 mL, ~1.0 mmol) to the reaction mixture using a micropipette.
-
Scientist's Insight: Pyridine serves as both the solvent and a base, while piperidine is a more effective catalyst for the initial condensation. Using an excess of malonic acid (1.2 equivalents) helps to drive the reaction to completion.
-
Step 2: Reaction and Monitoring
-
Attach a reflux condenser to the flask and place the assembly in a heating mantle.
-
Heat the reaction mixture to reflux (approximately 115-120°C) with continuous stirring.
-
Monitor the reaction progress using TLC (e.g., using a 7:3 hexanes:ethyl acetate mobile phase). The reaction is typically complete within 2-4 hours, indicated by the consumption of the starting aldehyde.
-
Scientist's Insight: Vigorous gas evolution (CO₂) will be observed as the reaction progresses, signifying the decarboxylation step. Ensure the system is not sealed to allow for gas to escape.
-
Step 3: Product Precipitation (Workup)
-
Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.
-
Carefully pour the dark reaction mixture into a beaker containing approximately 100 g of crushed ice and 50 mL of water. Stir vigorously.
-
In a fume hood, slowly add 6 M hydrochloric acid to the aqueous mixture while stirring until the pH is approximately 1-2. This will protonate the carboxylate and cause the crude product to precipitate as a solid.
-
Trustworthiness Check: Ensure complete precipitation by checking the pH. An acidic environment is crucial for isolating the carboxylic acid product, which is soluble as its carboxylate salt form in basic or neutral solutions.
-
Step 4: Isolation and Purification
-
Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Wash the solid cake thoroughly with cold deionized water (3 x 30 mL) to remove residual pyridine hydrochloride and other water-soluble impurities.
-
Press the solid dry on the filter.
-
Purify the crude product by recrystallization. Dissolve the solid in a minimal amount of hot ethanol, and then add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water (1:1), and dry under vacuum.
Table 2: Typical Reaction Parameters and Expected Results
| Parameter | Value |
| Reaction Temperature | 115-120°C (Reflux) |
| Reaction Time | 2-4 hours |
| Expected Yield | 75-90% |
| Appearance | Off-white to pale yellow crystalline solid |
| Molecular Formula | C₁₁H₁₀O₄ |
| Molecular Weight | 206.19 g/mol |
Experimental Workflow and Characterization
Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis and purification.
Product Characterization
To confirm the identity and purity of the synthesized 3-(2,3-dihydrobenzo[b]dioxin-6-yl)acrylic acid, the following analytical techniques are recommended:
-
¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic peaks for the vinyl protons (as doublets with a coupling constant of ~16 Hz, indicative of the trans configuration), aromatic protons, and the dioxin ring protons.
-
¹³C NMR Spectroscopy: The carbon spectrum will confirm the presence of the carboxyl carbon, the carbons of the double bond, and the aromatic and dioxin ring carbons.
-
Melting Point (MP): A sharp melting point range is indicative of high purity.
-
FT-IR Spectroscopy: Look for characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch, the C=C stretch of the alkene, and C-O stretches of the ether linkages.
Studies on structurally similar compounds provide expected spectral data ranges and can be used for comparison.[10][11][12][13]
Conclusion
The Knoevenagel condensation protocol detailed herein provides a reliable and high-yielding pathway for the synthesis of 3-(2,3-dihydrobenzo[b]dioxin-6-yl)acrylic acid. By carefully controlling the reaction conditions and following the outlined purification steps, researchers can consistently obtain high-purity material suitable for further applications in drug discovery and chemical research. This self-validating protocol, grounded in established chemical principles, empowers scientific professionals to confidently produce this key synthetic intermediate.
References
-
Wikipedia. Perkin reaction. Available from: [Link]
-
Suranarayana, G. Perkin Reaction. Cambridge University Press. Available from: [Link]
-
Rabbani, G. A Concise Introduction of Perkin Reaction. Organic Chemistry: Current Research. 2018. Available from: [Link]
-
Longdom Publishing. A Concise Introduction of Perkin Reaction. Available from: [Link]
-
J&K Scientific LLC. Perkin Reaction. 2021. Available from: [Link]
- Dupont, J., et al. Mizoroki-Heck reactions with acrylic derivatives using the polymeric palladacycle 3 a. Journal of the Brazilian Chemical Society. 2003.
-
Zacuto, M.J. Synthesis of Acrylamides via the Doebner-Knoevenagel Condensation. Journal of Organic Chemistry. 2019. Available from: [Link]
-
Organic Syntheses. Acrylic acid, n-butyl ester. Available from: [Link]
-
ResearchGate. Mizoroki-Heck coupling reactions of methylacrylate, acrylic acid, acrylonitrile with different aryl halides. Available from: [Link]
-
ResearchGate. Synthesis of Acrylamides via the Doebner-Knoevenagel Condensation. Available from: [Link]
-
Yadav, J.S., et al. Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles. European Journal of Organic Chemistry. 2004. Available from: [Link]
-
ResearchGate. Acrylic acid synthesis via 3-HPA platform. Available from: [Link]
-
Postnikov, P.S., et al. Ultra-fast Suzuki and Heck reactions for the synthesis of styrenes and stilbenes using arenediazonium salts as super-electrophiles. Organic Chemistry Frontiers. 2017. Available from: [Link]
-
International Science Community Association. Synthesis and Characterization of Poly Acrylic Acid Modified with Dihydroxy Benzene-Redox Polymer. Research Journal of Chemical Sciences. 2014. Available from: [Link]
-
Shinde, D.B., et al. The synthesis, crystal structure and spectroscopic analysis of (E)-3-(4-chlorophenyl)-1-(2,3-dihydrobenzo[b][1][14]dioxin-6-yl)prop-2-en-1-one. IUCrData. 2023. Available from: [Link]
-
Noël, T., et al. Highly Efficient Biobased Synthesis of Acrylic Acid. Angewandte Chemie International Edition. 2022. Available from: [Link]
- Google Patents. Process for purifying crude acrylic acid by crystallization.
-
Szymańska, I.W., et al. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. Molecules. 2018. Available from: [Link]
- Google Patents. Process for purification of acrylic acid by extraction and distillation.
-
PubMed. Synthesis of Acrylamides via the Doebner-Knoevenagel Condensation. 2019. Available from: [Link]
-
Material Science Research India. Experimental and Theoretical Studies on the Molecular Structure, FT-IR, NMR, HOMO, LUMO, MESP, and Reactivity Descriptors of (E)-1-(2,3-Dihydrobenzo[b][1][14]dioxin-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one. 2020. Available from: [Link]
-
ResearchGate. Experimental and Theoretical Studies on the Molecular Structure, FT-IR, NMR, HOMO, LUMO, MESP, and Reactivity Descriptors of (E)-1-(2,3-Dihydrobenzo[b][1][14]dioxin-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one. 2020. Available from: [Link]
-
Jana, G., et al. Ni(0)-Catalyzed Efficient, Regioselective Synthesis of Dibenzo[b,e]oxepines and Dibenzo[c,f][1][3]oxathiepine 6,6-Dioxides: Mechanistic Study by DFT Calculation and Docking Interactions. ACS Omega. 2024. Available from: [Link]
-
ChemRxiv. Synthesis and styrene copolymerization of dimethyl, dimethoxy, and halogen ring-substituted isopropyl cyanophenylacrylates. 2022. Available from: [Link]
- Google Patents. Preparation of acrylic acid derivatives from alpha-or beta-hydroxy carboxylic acids.
-
ResearchGate. Synthesis of: (a) poly(acrylic acid)-b-poly(n-butyl.... Available from: [Link]
-
TIJER. STUDY OF ACRYLIC ACID AND ACRYLATES – INDIAN SCENARIO YEAR-2022. 2024. Available from: [Link]
- Google Patents. METHOD OF PURIFYING (METH)ACRYLIC ACID.
-
Reddit. How to purify Acrylic Acid. 2022. Available from: [Link]
- Google Patents. PROCESSES FOR PRODUCING ACRYLIC ACID DERIVATIVE.
-
DergiPark. Synthesis, spectral characterization, DFT, and molecular docking studies of 2 - ((2,3-Dihydrobenzo [b][1][14] dioxin-6-yl) (1H-indol-1-yl) methyl) phenol compound. International Journal of Chemistry and Technology. 2021. Available from: [Link]
Sources
- 1. 3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)acrylic acid, CasNo.14939-91-4 Hangzhou Dingyan Chem Co., Ltd China (Mainland) [dingyanchem.lookchem.com]
- 3. Perkin reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Ultra-fast Suzuki and Heck reactions for the synthesis of styrenes and stilbenes using arenediazonium salts as super-electrophiles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis of Acrylamides via the Doebner-Knoevenagel Condensation [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of Acrylamides via the Doebner-Knoevenagel Condensation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The synthesis, crystal structure and spectroscopic analysis of (E)-3-(4-chlorophenyl)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Experimental and Theoretical Studies on the Molecular Structure, FT-IR, NMR, HOMO, LUMO, MESP, and Reactivity Descriptors of (E)-1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one – Material Science Research India [materialsciencejournal.org]
- 12. researchgate.net [researchgate.net]
- 13. International Journal of Chemistry and Technology » Submission » Synthesis, spectral characterization, DFT, and molecular docking studies of 2 - ((2,3-Dihydrobenzo [b] [1,4] dioxin-6-yl) (1H-indol-1-yl) methyl) phenol compound [dergipark.org.tr]
- 14. longdom.org [longdom.org]
Application Note: High-Performance Liquid Chromatography (HPLC) Method Development for the Analysis of Acrylic Acid Derivatives
Introduction: The Analytical Challenge of Acrylic Acid Derivatives
Acrylic acid and its derivatives are α,β-unsaturated carboxylic acids that serve as fundamental building blocks in the synthesis of a vast array of commercially significant products. Their applications range from the production of superabsorbent polymers and adhesives to their use as active pharmaceutical ingredients (APIs) and excipients.[1][2] The accurate quantification of these compounds is critical for quality control, stability testing, and pharmacokinetic studies.
The primary analytical challenge stems from their potential for polymerization and their structural similarities, which can complicate chromatographic separation. Furthermore, their acidic nature and potential for varying polarity necessitate a carefully considered approach to HPLC method development. This guide will walk through the logical steps to create a selective, sensitive, and robust analytical method.
The Method Development Workflow: A Strategic Approach
A successful HPLC method is not developed by chance but through a systematic process of selection and optimization. The following workflow illustrates the key stages.
Figure 1: A stepwise workflow for HPLC method development.
Phase 1: Foundational Method Development
The initial phase focuses on understanding the analyte and making informed starting choices for the chromatographic system.
Analyte Characterization
Before any experimental work, it is crucial to understand the physicochemical properties of the target acrylic acid derivative(s).
-
pKa: The acidity of the carboxylic acid group will dictate the ionization state of the molecule at a given mobile phase pH. For acrylic acid itself, the pKa is approximately 4.25.[3] To ensure consistent retention and peak shape, the mobile phase pH should be controlled to be at least 1.5-2 units away from the pKa.
-
LogP (Octanol-Water Partition Coefficient): This value indicates the hydrophobicity of the analyte and guides the choice of stationary phase and the starting organic-to-aqueous ratio in the mobile phase. Acrylic acid has a LogP of 0.35.[4]
-
UV-Vis Spectrum: The presence of the α,β-unsaturated carbonyl system in acrylic acid derivatives typically results in a UV absorbance maximum (λmax) around 200-210 nm.[5][6] This information is critical for setting the detector wavelength to achieve maximum sensitivity.
Initial Chromatographic Conditions
Based on the analyte properties, we can select a starting point for the method.
Table 1: Recommended Starting HPLC Conditions
| Parameter | Recommended Starting Condition | Rationale |
| Stationary Phase | C18 (L1 packing), 5 µm particle size, 150 mm x 4.6 mm | The non-polar C18 phase is a versatile starting point for retaining moderately polar compounds like acrylic acid derivatives via reversed-phase chromatography.[7][8] |
| Mobile Phase A | 0.1% Phosphoric Acid or Formic Acid in Water | An acidic modifier is essential to suppress the ionization of the carboxylic acid group, leading to better retention and improved peak shape.[9][10] Phosphoric acid provides a lower pH, while formic acid is volatile and compatible with mass spectrometry (MS) detection. |
| Mobile Phase B | Acetonitrile (ACN) or Methanol (MeOH) | Acetonitrile is often preferred due to its lower viscosity and UV cutoff.[11] |
| Detection | UV-Vis Detector set at the λmax of the analyte (typically ~210 nm) | Provides high sensitivity for compounds with a chromophore. A wavelength of 210 nm is commonly used for acrylic acid and its derivatives.[6][9][10][12] |
| Initial Gradient | 5% to 95% Mobile Phase B over 15 minutes | A broad scouting gradient is an efficient way to determine the approximate elution conditions for the analyte(s) of interest. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column.[9][10][12] |
| Column Temperature | 30 °C | Maintaining a consistent and slightly elevated temperature can improve peak shape and run-to-run reproducibility. |
| Injection Volume | 10 µL | A typical starting volume to avoid overloading the column.[12] |
Phase 2: Method Optimization
Once initial chromatograms are obtained, the next step is to refine the method to achieve the desired resolution, peak shape, and run time.
Mobile Phase pH Adjustment
For ionizable compounds like acrylic acid derivatives, mobile phase pH is a critical parameter. The relationship between pH, pKa, and retention is fundamental. When the pH of the mobile phase is significantly below the pKa of the analyte, the compound will be in its neutral, protonated form, leading to increased retention on a reversed-phase column.
Figure 2: Impact of mobile phase pH on analyte retention.
Organic Modifier and Gradient Optimization
The choice and proportion of the organic solvent (Mobile Phase B) control the elution strength.
-
Solvent Type: Acetonitrile and methanol are the most common choices for reversed-phase chromatography. Acetonitrile generally offers better peak shapes for acidic compounds and has a lower UV cutoff.
-
Isocratic vs. Gradient Elution: If the initial scouting gradient shows that the analytes elute over a narrow time range, an isocratic (constant mobile phase composition) method may be suitable. For samples with components of widely varying polarities, a gradient elution is necessary.[12] The gradient slope can be adjusted to improve the resolution between closely eluting peaks. A shallower gradient will increase the separation between peaks.
Detailed Protocol: Isocratic HPLC Method for Acrylic Acid
This protocol describes a validated method for the quantification of acrylic acid in an aqueous sample matrix.
Objective: To determine the concentration of acrylic acid with high precision and accuracy.
Materials:
-
HPLC system with UV detector
-
C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Acrylic acid reference standard
-
HPLC grade water
-
HPLC grade acetonitrile
-
Phosphoric acid (85%)
-
Volumetric flasks and pipettes
-
0.45 µm syringe filters
Procedure:
-
Mobile Phase Preparation:
-
To prepare 1 L of the mobile phase, add 1.0 mL of 85% phosphoric acid to 950 mL of HPLC grade water.
-
Add 50 mL of acetonitrile.
-
Mix thoroughly and degas using sonication or vacuum filtration.
-
The final composition is 95:5 Water:Acetonitrile with 0.1% phosphoric acid.
-
-
Standard Solution Preparation:
-
Accurately weigh approximately 100 mg of acrylic acid reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase to obtain a stock solution of approximately 1000 µg/mL.
-
Prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100 µg/mL) by serial dilution of the stock solution with the mobile phase.
-
-
Sample Preparation:
-
Dilute the sample with the mobile phase to an expected concentration within the calibration range.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: 95:5 Water:Acetonitrile with 0.1% Phosphoric Acid
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detector Wavelength: 210 nm
-
Run Time: 10 minutes
-
-
Analysis:
-
Inject the prepared standards and samples.
-
Construct a calibration curve by plotting the peak area of the acrylic acid standard against its concentration.
-
Determine the concentration of acrylic acid in the samples by interpolating their peak areas from the calibration curve.
-
Phase 3: Method Validation
Once the method is optimized, it must be validated to ensure it is fit for its intended purpose. Method validation is performed according to the International Council for Harmonisation (ICH) guideline Q2(R1).[13][14][15][16]
Table 2: Summary of Method Validation Parameters
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the method can unequivocally assess the analyte in the presence of other components. | The analyte peak should be well-resolved from other peaks (Resolution > 2) and have no interference at its retention time in a blank. |
| Linearity | To demonstrate a proportional relationship between analyte concentration and detector response. | Correlation coefficient (r²) ≥ 0.999 |
| Range | The interval between the upper and lower concentrations for which the method is precise and accurate. | Defined by the linearity study. For an assay, this is typically 80-120% of the test concentration.[14] |
| Accuracy | The closeness of the measured value to the true value. | Recovery of 98.0% to 102.0% for spiked samples at three concentration levels. |
| Precision | The degree of scatter between a series of measurements. | Repeatability (intra-day) and Intermediate Precision (inter-day) should have a Relative Standard Deviation (RSD) ≤ 2.0%. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantified. | Signal-to-Noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1. |
| Robustness | The capacity of the method to remain unaffected by small, deliberate variations in method parameters. | System suitability parameters should remain within acceptance criteria when parameters like pH (±0.2), flow rate (±10%), and column temperature (±5 °C) are varied. |
System Suitability
Before any sample analysis, a system suitability test (SST) must be performed to ensure the chromatographic system is performing adequately.[17][18] This is typically done by injecting a standard solution multiple times.[14]
Table 3: System Suitability Test Parameters
| Parameter | Acceptance Criteria | Purpose |
| Tailing Factor (T) | T ≤ 2.0 | Measures peak symmetry.[19] |
| Theoretical Plates (N) | N > 2000 | Measures column efficiency.[19] |
| Relative Standard Deviation (RSD) of Peak Area | RSD ≤ 2.0% (for n≥5 injections) | Demonstrates the precision of the injection and detection system.[19] |
References
-
American Chemical Society. (n.d.). Getting the peaks perfect: System suitability for HPLC. Retrieved from [Link]
-
Pharmaceutical Updates. (2021, May 3). System suitability in HPLC Analysis. Retrieved from [Link]
-
Pharmaguideline. (n.d.). System Suitability in HPLC Analysis. Retrieved from [Link]
-
Pharmalytics. (2025, October 15). System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025 [Video]. YouTube. [Link]
-
MicroSolv Technology Corporation. (2025, November 3). System suitability Requirements for a USP HPLC Method - Tips & Suggestions. Retrieved from [Link]
-
OSHA. (2019, December). Acrylic Acid. (Withdrawn Method). Retrieved from [Link]
-
SIELC Technologies. (n.d.). UV-Vis Spectrum of Acrylic Acid. Retrieved from [Link]
-
Phenomenex. (n.d.). Rezex ROA-Organic Acid H+ (8%) Ion Exclusion HPLC Columns. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences. (n.d.). A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines. Retrieved from [Link]
-
Pragolab. (n.d.). Acclaim Organic Acid (OA) HPLC Column. Retrieved from [Link]
-
ResearchGate. (2014, August 18). What would be the ideal conditions of HPLC for organic acid detection? Which mobile phase and column is suitable, as organic acids are hydrophilic?. Retrieved from [Link]
-
Zhejiang Ruico Advanced Materials Co., Ltd. (n.d.). Physical and chemical properties of acrylic acid. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Acrylic acid. Retrieved from [Link]
-
SepaChrom. (n.d.). Organic acids HPLC Columns. Retrieved from [Link]
-
KNAUER Wissenschaftliche Geräte GmbH. (n.d.). Determination and quantification of acrylic acid derivatives. Retrieved from [Link]
-
INCHEM. (1997). Acrylic acid (EHC 191, 1997). Retrieved from [Link]
-
Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation. Retrieved from [Link]
-
Shodex. (n.d.). HPLC column for organic acids. Retrieved from [Link]
-
OSHA. (n.d.). Acrylic Acid. (Partially Evaluated Method PV2005). Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Rapid and sensitive detection of acrylic acid using a novel fluorescence assay. Retrieved from [Link]
-
ScienceDirect. (2023, November 28). Ultraviolet absorption spectra of acrylic acid and its conjugate base, acrylate, in aqueous solution. Retrieved from [Link]
-
Altabrisa Group. (2025, July 30). 3 Key Regulatory Guidelines for Method Validation. Retrieved from [Link]
-
Mitrask. (n.d.). Determination of Acrylic acid emissions from industrial process by HPLC. Retrieved from [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
ICH. (n.d.). Quality Guidelines. Retrieved from [Link]
-
LCGC International. (n.d.). Fast Separation of Acrylamide Monomer from Acrylic Acid. Retrieved from [Link]
-
The Good Scents Company. (n.d.). acrylic acid, 79-10-7. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Determination of Acrylic Acid on Primesep B Column. Retrieved from [Link]
-
ALWSCI. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Retrieved from [Link]
-
Technavio. (2024-2028). Acrylic Acid Derivatives Market Growth Analysis - Size and Forecast 2024-2028. Retrieved from [Link]
-
ACS Publications. (2023, October 9). Novel Acrylate-Based Derivatives: Design, Synthesis, Antiproliferative Screening, and Docking Study as Potential Combretastatin Analogues. ACS Omega. Retrieved from [Link]
-
Journal of the American Chemical Society. (n.d.). Formation of acrylic acid derivatives from the reaction of carbon dioxide with ethylene complexes of molybdenum and tungsten. Retrieved from [Link]
-
MDPI. (n.d.). Heterologous Production of Acrylic Acid: Current Challenges and Perspectives. Retrieved from [Link]
Sources
- 1. Acrylic Acid Derivatives Market Growth Analysis - Size and Forecast 2024-2028 | Technavio [technavio.com]
- 2. mdpi.com [mdpi.com]
- 3. par.nsf.gov [par.nsf.gov]
- 4. Acrylic acid | SIELC Technologies [sielc.com]
- 5. UV-Vis Spectrum of Acrylic Acid | SIELC Technologies [sielc.com]
- 6. Chromatogram Detail [sigmaaldrich.com]
- 7. pragolab.cz [pragolab.cz]
- 8. shodexhplc.com [shodexhplc.com]
- 9. osha.gov [osha.gov]
- 10. mitrask.com [mitrask.com]
- 11. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 12. lcms.cz [lcms.cz]
- 13. ijpsjournal.com [ijpsjournal.com]
- 14. scribd.com [scribd.com]
- 15. altabrisagroup.com [altabrisagroup.com]
- 16. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 19. m.youtube.com [m.youtube.com]
GC-MS analysis of 3-(2,3-dihydrobenzo[b]dioxin-6-yl)acrylic acid in biological samples
Application Note & Protocol
Topic: A Validated Gas Chromatography-Mass Spectrometry (GC-MS) Method for the Quantitative Analysis of 3-(2,3-dihydrobenzo[b]dioxin-6-yl)acrylic Acid in Human Plasma and Urine
Audience: Researchers, scientists, and drug development professionals.
Introduction and Principle
3-(2,3-dihydrobenzo[b]dioxin-6-yl)acrylic acid is an analytical target of interest in various pharmacological and metabolic studies. Its accurate quantification in complex biological matrices such as plasma and urine is essential for pharmacokinetic, toxicokinetic, and biomarker research. The inherent chemical properties of this molecule—specifically the polar carboxylic acid group—present a significant analytical challenge for Gas Chromatography (GC) due to low volatility and potential for thermal degradation.[1][2]
This application note details a robust and validated method for the determination of 3-(2,3-dihydrobenzo[b]dioxin-6-yl)acrylic acid in human plasma and urine using Gas Chromatography-Mass Spectrometry (GC-MS). The core of this method relies on a two-stage process:
-
Efficient extraction of the analyte from the biological matrix using either Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).
-
Chemical derivatization via silylation to convert the non-volatile carboxylic acid into a volatile trimethylsilyl (TMS) ester, rendering it amenable to GC analysis.[3][4]
The subsequent GC-MS analysis provides excellent chromatographic separation and selective mass-based detection, ensuring high sensitivity and specificity. This method has been developed and validated in accordance with the principles outlined in the FDA's guidance for bioanalytical method validation, ensuring data integrity and reliability for regulatory submissions.[5][6][7]
Materials, Reagents, and Instrumentation
Reagents and Materials
-
Reference Standard: 3-(2,3-dihydrobenzo[b]dioxin-6-yl)acrylic acid (≥98% purity)
-
Internal Standard (IS): A suitable structural analog, e.g., deuterated 3-(2,3-dihydrobenzo[b]dioxin-6-yl)acrylic acid or another aromatic carboxylic acid like Clopidogrel carboxylic acid metabolite.[8]
-
Solvents: Acetonitrile, Methanol, Ethyl Acetate, Methyl tert-butyl ether (MTBE) (all HPLC or LC-MS grade)
-
Reagents: Formic acid, Phosphoric acid, Pyridine, N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)
-
Extraction Cartridges: Mixed-mode strong anion exchange (SAX) SPE cartridges (for SPE protocol)
-
Human Plasma and Urine: Blank, drug-free, sourced from a certified vendor.
Instrumentation
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977B MSD (or equivalent)
-
GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column
-
Sample Evaporator: Nitrogen evaporation system
-
Centrifuge: Capable of 4°C and >3000 x g
Experimental Protocols
Preparation of Standards and Quality Controls (QCs)
-
Primary Stock Solutions: Prepare 1 mg/mL stock solutions of the analyte and the Internal Standard (IS) in methanol.
-
Working Standard Solutions: Serially dilute the primary stock solution with 50:50 methanol:water to prepare working solutions for calibration curve (CC) standards.
-
Calibration Curve and QC Samples: Spike blank plasma or urine with the appropriate working standard solutions to create a calibration curve ranging from the Lower Limit of Quantification (LLOQ) to the Upper Limit of Quantification (ULOQ). Prepare QC samples at a minimum of four levels: LLOQ, Low QC, Medium QC, and High QC.
Sample Preparation Workflow
The extraction of an acidic analyte from a complex biological matrix is a critical step to remove interferences and concentrate the target compound.[9][10] Both SPE and LLE are viable and widely used techniques. The choice between them often depends on desired throughput, level of automation, and specific matrix challenges.
Caption: Sample preparation workflow for biological samples.
Protocol 3.2.1: Solid-Phase Extraction (SPE)
This method utilizes a mixed-mode anion exchange sorbent to selectively retain the acidic analyte while allowing neutral and basic interferences to be washed away.[11][12]
-
Sample Pre-treatment: To 200 µL of sample (calibrator, QC, or unknown), add 20 µL of IS working solution. Add 200 µL of 2% phosphoric acid and vortex.
-
SPE Conditioning: Condition a mixed-mode SAX SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water. Do not allow the cartridge to go dry.
-
Loading: Load the pre-treated sample onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of deionized water, followed by 1 mL of 20% methanol in water.
-
Elution: Elute the analyte with 1 mL of 2% formic acid in ethyl acetate.
-
Evaporation: Evaporate the eluate to complete dryness under a gentle stream of nitrogen at 40°C.
Protocol 3.2.2: Liquid-Liquid Extraction (LLE)
LLE is a classic technique that partitions the analyte between the aqueous sample and an immiscible organic solvent based on its physicochemical properties.[8][9] Acidification of the sample protonates the carboxylic acid, increasing its affinity for the organic phase.[10]
-
Sample Pre-treatment: To 200 µL of sample (calibrator, QC, or unknown), add 20 µL of IS working solution. Add 50 µL of 1M HCl to acidify the sample to pH < 3.
-
Extraction: Add 1 mL of methyl tert-butyl ether (MTBE). Cap and vortex vigorously for 2 minutes.
-
Phase Separation: Centrifuge at 3000 x g for 5 minutes at 4°C.
-
Collection: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to complete dryness under a gentle stream of nitrogen at 40°C.
Derivatization Protocol
Derivatization is essential to increase the volatility and thermal stability of the analyte for GC analysis. Silylation with BSTFA is a highly effective method for converting carboxylic acids to their corresponding TMS esters.[9]
-
Reconstitution: To the dried extract from the SPE or LLE step, add 50 µL of pyridine and 50 µL of BSTFA + 1% TMCS.
-
Reaction: Cap the vial tightly and vortex. Heat the vial at 70°C for 30 minutes.
-
Analysis: After cooling to room temperature, transfer the sample to a GC vial with an insert. The sample is now ready for GC-MS injection.
GC-MS Analysis Workflow
The derivatized sample is injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase. The separated components then enter the mass spectrometer for ionization, fragmentation, and detection.
Caption: GC-MS analytical workflow from injection to data acquisition.
Table 1: GC-MS Instrument Parameters
| Parameter | Setting | Rationale |
| GC System | ||
| Injection Mode | Splitless, 1 µL | Maximizes analyte transfer to the column for trace-level detection. |
| Inlet Temperature | 280°C | Ensures rapid and complete vaporization of the derivatized analyte without thermal degradation. |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Inert gas providing good chromatographic efficiency. |
| Oven Program | Initial 80°C, hold 1 min; Ramp 20°C/min to 300°C, hold 5 min | Separates the analyte from solvent front and matrix components, ensuring a sharp peak shape. |
| MS System | ||
| Ionization Mode | Electron Impact (EI) | Provides reproducible fragmentation patterns for confident compound identification. |
| Ionization Energy | 70 eV | Standard energy for creating extensive, library-searchable mass spectra. |
| Source Temperature | 230°C | Prevents condensation of analytes in the ion source. |
| Quadrupole Temperature | 150°C | Maintains ion trajectory and prevents contamination. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Increases sensitivity and selectivity by monitoring only characteristic ions of the analyte and IS. |
| Monitored Ions (m/z) | To be determined empirically from a full scan of the derivatized analyte standard. | Typically, the molecular ion (M+) and 1-2 major fragment ions are chosen for quantification and confirmation. |
Method Validation
To ensure the reliability and trustworthiness of the analytical results, the method must be validated according to regulatory guidelines.[6][7] The key validation parameters and their typical acceptance criteria are summarized below.
Table 2: Bioanalytical Method Validation Parameters and Acceptance Criteria
| Parameter | Description | Acceptance Criteria (based on FDA Guidance[6][13]) |
| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. | Response in blank samples should be <20% of the LLOQ response for the analyte and <5% for the IS. |
| Linearity & Range | The relationship between instrument response and known concentrations of the analyte. | Calibration curve should have a correlation coefficient (r²) ≥ 0.99. Back-calculated standards should be within ±15% of nominal (±20% at LLOQ). |
| Accuracy & Precision | The closeness of determined values to the nominal concentration (accuracy) and the degree of scatter between measurements (precision). | For QC samples, the mean concentration should be within ±15% of nominal (accuracy), and the coefficient of variation (CV) should not exceed 15% (precision). |
| LLOQ | The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. | Accuracy within ±20% of nominal and precision (CV) ≤ 20%. Analyte signal should be at least 5-10 times the blank signal. |
| Stability | The chemical stability of the analyte in the biological matrix under various storage and processing conditions (Freeze-Thaw, Bench-Top, etc.). | Mean concentration of stability samples must be within ±15% of the nominal concentration of freshly prepared samples. |
| Matrix Effect | The alteration of analyte response due to co-eluting, interfering substances from the matrix. | The CV of the IS-normalized matrix factor across different lots of matrix should not exceed 15%. |
Conclusion
This application note provides a comprehensive framework for the quantitative analysis of 3-(2,3-dihydrobenzo[b]dioxin-6-yl)acrylic acid in human plasma and urine. By combining optimized sample extraction (SPE or LLE) with robust silylation derivatization, the method overcomes the challenges associated with analyzing polar carboxylic acids by GC-MS. The detailed protocols for sample preparation, instrumental analysis, and method validation ensure that the generated data is accurate, precise, and reliable, making it suitable for demanding applications in clinical and pharmaceutical research.
References
- Agilent Technologies. (n.d.). Fractionation of Acidic, Basic, and Neutral Drugs from Urine with an SPE Mixed Mode Strong Anion Exchange Polymeric Resin. Agilent Application Note.
- gmp-compliance.org. (2013). Bioanalytical Method Validation: What does the FDA expect?.
-
Chen, Y. W., et al. (1997). Uniform solid-phase extraction procedure for toxicological drug screening in serum and urine by HPLC with photodiode-array detection. Clinical Chemistry, 43(2), 312-325. Available at: [Link]
-
Mondal, P., et al. (2015). Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting. Indian Journal of Clinical Biochemistry, 30(3), 333-338. Available at: [Link]
-
Gómez-Coma, S., et al. (2020). Extraction of Bio-based Organic Acids using Supported Liquid Membranes with Novel Solvents. Digital.CSIC. Available at: [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis: Guidance for Industry. Available at: [Link]
-
Béguin, S., et al. (1996). Assay method for the carboxylic acid metabolite of clopidogrel in human plasma by gas chromatography-mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 685(2), 295-304. Available at: [Link]
-
Villas-Bôas, S. G., et al. (2006). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolites, 1(1), 3-17. Available at: [Link]
-
Pragolab. (n.d.). GC-MS Application Note: Automated Sample Preparation for GC-MS Metabolomics. Available at: [Link]
-
ResolveMass Laboratories Inc. (n.d.). Essential FDA Guidelines for Bioanalytical Method Validation. Available at: [Link]
-
Kataoka, H. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(20), 4829. Available at: [Link]
-
Montesano, C., et al. (2022). Homemade Pipette Tip Solid-Phase Extraction for the Simultaneous Determination of 40 Drugs of Abuse in Urine by Liquid Chromatography–Tandem Mass Spectrometry. Molecules, 27(17), 5621. Available at: [Link]
-
Croust-Lastennet, A., et al. (2021). Analysis of Acrylic and Methacrylic Networks through Pyrolysis-GC/MS. Polymers, 13(24), 4350. Available at: [Link]
-
Kataoka, H. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(20), 4829. Available at: [Link]
-
Pietrogrande, M. C., et al. (2011). GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: Comparison between silylation and esterification derivatization procedures. Journal of Chromatography A, 1218(49), 8939-8946. Available at: [Link]
-
DeSilva, B., et al. (2013). Chapter 16 – Bioanalytical method validation and bioanalysis in regulated settings. In Handbook of LC-MS Bioanalysis. Available at: [Link]
-
Zenkevich, I. G. (2005). Acids: Derivatization for GC Analysis. In Encyclopedia of Chromatography. Available at: [Link]
-
Chemistry For Everyone. (2023). What Is Derivatization In GC-MS?. YouTube. Available at: [Link]
-
Tran, B., & Limsavarn, L. (2022). Comparison of Supported Liquid Extraction and Solid Phase Extraction for Methamphetamine in Urine. Journal of Chemical Education, 99(6), 2375–2380. Available at: [Link]
-
Novartis Group Quality. (2013). Comment on FDA Draft Guidance for Industry - Bioanalytical Method Validation. Regulations.gov. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. diverdi.colostate.edu [diverdi.colostate.edu]
- 3. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Bioanalytical Method Validation: What does the FDA expect? - ECA Academy [gmp-compliance.org]
- 6. fda.gov [fda.gov]
- 7. resolvemass.ca [resolvemass.ca]
- 8. Assay method for the carboxylic acid metabolite of clopidogrel in human plasma by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. agilent.com [agilent.com]
- 12. Uniform solid-phase extraction procedure for toxicological drug screening in serum and urine by HPLC with photodiode-array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. downloads.regulations.gov [downloads.regulations.gov]
Using 3-(2,3-dihydrobenzo[b]dioxin-6-yl)acrylic acid in cancer cell lines
An In-Depth Guide to the In Vitro Evaluation of 3-(2,3-dihydrobenzo[b]dioxin-6-yl)acrylic acid in Cancer Cell Lines
Introduction: Unveiling the Potential of a Novel Scaffold
The quest for novel anti-cancer agents is a cornerstone of modern oncological research. Within this landscape, compounds featuring the 2,3-dihydrobenzo[b][1][2]dioxin moiety have emerged as a promising scaffold. Recent studies have highlighted that acrylonitrile analogs containing this scaffold exhibit potent cytotoxic activity against a broad panel of 60 human cancer cell lines, with some derivatives showing GI50 values below 100 nM.[1] The proposed mechanism for these potent analogs involves the disruption of microtubule dynamics through interaction with the colchicine-binding site on tubulin.[1]
This application note provides a comprehensive framework for the initial preclinical evaluation of a related, yet distinct molecule: 3-(2,3-dihydrobenzo[b]dioxin-6-yl)acrylic acid . We will refer to this compound as DBDAA. This guide is designed for researchers in oncology and drug development, offering a logical, step-by-step progression from initial cytotoxicity screening to robust mechanistic validation. The protocols herein are designed to be self-validating, providing a clear rationale for each experimental choice and empowering researchers to rigorously assess the anti-cancer potential of DBDAA.
Compound Profile: 3-(2,3-dihydrobenzo[b]dioxin-6-yl)acrylic acid (DBDAA)
-
Chemical Structure:
-
Physicochemical Properties (Predicted):
-
DBDAA is an organic acid. Its solubility in aqueous media is expected to be low but can be increased at higher pH.
-
For in vitro studies, it is recommended to prepare a concentrated stock solution (e.g., 10-50 mM) in dimethyl sulfoxide (DMSO).
-
-
Handling and Storage:
-
Store the solid compound at 4°C, protected from light and moisture.
-
DMSO stock solutions should be stored in small aliquots at -20°C to minimize freeze-thaw cycles. Before use, thaw the aliquot and allow it to reach room temperature. Ensure the compound is fully dissolved before diluting into cell culture media. The final DMSO concentration in the media should be kept constant across all treatments and should not exceed 0.5% to avoid solvent-induced cytotoxicity.
-
Hypothesized Mechanism of Action: A Microtubule-Targeting Agent
Based on the potent activity of structurally related acrylonitrile analogs, we hypothesize that DBDAA functions as a microtubule-destabilizing agent.[1] Microtubules are critical components of the cytoskeleton, essential for maintaining cell structure, and, most importantly, for forming the mitotic spindle during cell division. Agents that interfere with microtubule dynamics are among the most successful classes of chemotherapeutics.
Our central hypothesis is that DBDAA binds to tubulin dimers, preventing their polymerization into microtubules. This disruption leads to a cascade of cellular events: failure to form a functional mitotic spindle, arrest of the cell cycle in the G2/M phase, and subsequent induction of apoptosis.
Caption: Hypothesized mechanism of DBDAA as a tubulin polymerization inhibitor.
Comprehensive Experimental Workflow
A tiered approach is recommended to efficiently evaluate DBDAA. This workflow begins with broad screening to establish cytotoxic activity and narrows down to specific assays that test the central hypothesis.
Caption: A structured workflow for the in vitro evaluation of DBDAA.
Phase 1: Primary Screening - Cytotoxicity Profiling
The initial step is to determine the concentration range at which DBDAA affects cancer cell viability. A colorimetric assay like MTT or XTT is a robust, high-throughput method for this purpose.
Protocol 4.1: MTT Cell Viability Assay
Principle: This assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in viable cells cleave the tetrazolium ring of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), yielding a purple formazan product that can be quantified spectrophotometrically. A decrease in signal indicates a reduction in cell viability.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 3,000-8,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a series of 2X concentrations of DBDAA in complete culture medium by serial dilution from your DMSO stock. Include a "vehicle control" (DMSO only) and a "medium only" blank.
-
Treatment: Carefully remove the medium from the cells and add 100 µL of the prepared DBDAA dilutions (or vehicle control) to the respective wells.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂. This duration allows for multiple cell doublings and is standard for GI50 determination.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete solubilization.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. Plot the inhibition percentage against the log of the drug concentration and determine the GI50 (the concentration that inhibits cell growth by 50%) using non-linear regression analysis.
Illustrative Data Presentation:
| Cell Line | Tissue of Origin | GI50 of DBDAA (µM) - Example Data |
| MCF-7 | Breast (ER+) | 0.25 |
| MDA-MB-231 | Breast (TNBC) | 0.18 |
| A549 | Lung | 0.42 |
| HCT116 | Colon | 0.31 |
| DHF (Control) | Normal Fibroblast | > 50 |
Phase 2: Mechanistic Elucidation
Once sensitive cell lines are identified, the next phase is to investigate how DBDAA exerts its cytotoxic effects. These assays directly test the microtubule-inhibitor hypothesis.
Protocol 5.1: Cell Cycle Analysis by Flow Cytometry
Rationale: If DBDAA inhibits microtubule formation, cells will be unable to progress through mitosis, leading to an accumulation of cells in the G2/M phase of the cell cycle.
Methodology:
-
Cell Culture: Seed cells in 6-well plates and allow them to attach overnight.
-
Treatment: Treat cells with DBDAA at concentrations corresponding to 1X and 5X their GI50 value, alongside a vehicle control, for 24 hours.
-
Harvesting: Harvest both adherent and floating cells (to include any detached apoptotic cells). Centrifuge and wash the cell pellet with cold PBS.
-
Fixation: Resuspend the pellet in 500 µL of cold PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in 500 µL of FxCycle™ PI/RNase Staining Solution (or a similar solution containing propidium iodide and RNase A). Incubate for 30 minutes at room temperature in the dark.
-
Acquisition: Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.
-
Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Illustrative Data Presentation (MDA-MB-231 Cells):
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | 55.2 | 24.1 | 20.7 |
| DBDAA (1X GI50) | 15.8 | 10.5 | 73.7 |
| DBDAA (5X GI50) | 8.1 | 6.2 | 85.7 |
Protocol 5.2: Apoptosis Induction Assay (Annexin V/PI Staining)
Rationale: Prolonged mitotic arrest is a potent trigger for apoptosis. This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
Methodology:
-
Treatment: Seed and treat cells in 6-well plates as described in Protocol 5.1, but for a longer duration (e.g., 48 hours) to allow for the apoptotic cascade to proceed.
-
Harvesting: Collect all cells (adherent and floating) and wash with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin Binding Buffer and analyze immediately by flow cytometry.
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Protocol 5.3: In Vitro Tubulin Polymerization Assay
Rationale: This is the most direct test of the hypothesis. It measures the effect of DBDAA on the polymerization of purified tubulin in a cell-free system.
Methodology:
This protocol is best performed using a commercially available kit (e.g., from Cytoskeleton, Inc.) which provides purified tubulin and validated buffers.
-
Reagent Preparation: Prepare reagents according to the kit manufacturer's instructions. This typically involves reconstituting lyophilized tubulin (>99% pure) in a general tubulin buffer.
-
Compound Dilution: Prepare various concentrations of DBDAA. Include Paclitaxel as a positive control for polymerization enhancement and Nocodazole or Colchicine as a positive control for polymerization inhibition. A vehicle control (DMSO) is essential.
-
Assay Setup: In a 96-well plate, add tubulin solution to a polymerization buffer pre-warmed to 37°C. This buffer typically contains GTP and is designed to promote microtubule formation.
-
Initiation and Measurement: Immediately add the test compounds (DBDAA, controls) to their respective wells. Place the plate in a spectrophotometer pre-heated to 37°C and measure the absorbance at 340 nm every minute for 60 minutes. An increase in absorbance indicates microtubule polymerization.
-
Analysis: Plot absorbance (OD 340 nm) versus time. Compare the polymerization curves of DBDAA-treated samples to the vehicle control. Inhibition is characterized by a lower rate of polymerization and a lower final plateau.
Conclusion and Future Directions
This application note provides a robust, hypothesis-driven framework for the initial in vitro characterization of 3-(2,3-dihydrobenzo[b]dioxin-6-yl)acrylic acid. By systematically progressing from broad cytotoxicity screening to specific mechanistic assays, researchers can build a compelling data package. If the results from these protocols align with the central hypothesis—namely, that DBDAA exhibits potent cytotoxicity driven by G2/M arrest due to the direct inhibition of tubulin polymerization—it would establish DBDAA as a promising lead compound worthy of further investigation. Subsequent studies could include immunofluorescence imaging to visualize microtubule disruption in cells, Western blot analysis for key apoptotic and cell cycle proteins, and eventual progression to in vivo xenograft models.
References
-
Krishnamoorthy, G., Murugesan, S., et al. (2016). Dioxol and dihydrodioxin analogs of 2- and 3-phenylacetonitriles as potent anti-cancer agents with nanomolar activity against a variety of human cancer cells. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Fan, Y., Zeng, B., et al. (2025). Discovery of (E)-2-cyano-N-(2,3-dihydrobenzo[b][1][2]dioxin-6-yl)-3-(1H-indol-3-yl)acrylamide as a novel TDO inhibitor for cancer treatment. Bioorganic Chemistry. Available at: [Link]
-
Luo, D., Peng, Y., et al. (2025). Structure-directing optimization of N-(2,3-dihydrobenzo[b][1][2]dioxin-6-yl)benzamide derivatives as selective receptor tyrosine kinase-like orphan receptor 1 (ROR1) inhibitors for cancer therapy. European Journal of Medicinal Chemistry. Available at: [Link]
-
García-Cumar, F. M., et al. (2014). New Catechol Derivatives of Safrole and Their Antiproliferative Activity towards Breast Cancer Cells. Molecules. Available at: [Link]
Sources
- 1. Dioxol and dihydrodioxin analogs of 2- and 3-phenylacetonitriles as potent anti-cancer agents with nanomolar activity against a variety of human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)acrylic acid, CasNo.14939-91-4 Hangzhou Dingyan Chem Co., Ltd China (Mainland) [dingyanchem.lookchem.com]
Application Notes & Protocols for the Evaluation of Novel Small Molecule Tryptophan 2,3-Dioxygenase (TDO) Inhibitors in Immunotherapy
Audience: Researchers, scientists, and drug development professionals.
Senior Application Scientist Note: The field of cancer immunotherapy is in continuous pursuit of novel chemical entities capable of modulating the tumor microenvironment. Tryptophan 2,3-dioxygenase (TDO) has emerged as a high-value target, and the discovery of new inhibitor scaffolds is a critical research objective. This guide provides a comprehensive framework and detailed protocols for the preclinical evaluation of any novel small molecule TDO inhibitor. For illustrative purposes, we will refer to a hypothetical series of "benzodioxin derivatives" as the novel compounds under investigation. The principles and methods described herein are universally applicable to any new chemical series targeting TDO.
Introduction: TDO, a Central Regulator of Immune Evasion
Tryptophan is an essential amino acid critical for the function of effector immune cells, particularly T cells.[1] In the tumor microenvironment (TME), cancer cells can exploit the metabolic pathway of tryptophan degradation to establish a state of immune tolerance.[2] This is primarily accomplished through the upregulation of two enzymes: Indoleamine 2,3-dioxygenase (IDO1) and Tryptophan 2,3-dioxygenase (TDO).[2]
TDO, a heme-containing enzyme, catalyzes the first and rate-limiting step in the kynurenine pathway, converting L-tryptophan to N-formylkynurenine, which is rapidly converted to kynurenine.[1] The consequences of TDO activity in the TME are twofold:
-
Tryptophan Depletion: The local scarcity of tryptophan starves effector T cells, leading to their anergy and proliferative arrest.[1]
-
Kynurenine Accumulation: The buildup of kynurenine and its downstream metabolites actively suppresses the immune response by promoting the differentiation of regulatory T cells (Tregs) and inducing apoptosis in effector T cells.[2]
This metabolic reprogramming creates a profound immunosuppressive shield that protects the tumor from immune-mediated destruction and can limit the efficacy of other immunotherapies, such as checkpoint inhibitors.[1] Consequently, the pharmacological inhibition of TDO is a highly promising strategy to reverse this immunosuppression, restore anti-tumor immunity, and potentially synergize with existing treatments.[3]
The TDO-Mediated Immunosuppressive Pathway
The following diagram illustrates the central role of TDO in creating an immunosuppressive tumor microenvironment.
Caption: TDO enzyme activity in tumor cells depletes tryptophan and produces kynurenine, leading to immune suppression.
Protocol 1: In Vitro Enzymatic Activity and Selectivity Profiling
Expert Rationale: The first critical step in characterizing a novel inhibitor series is to confirm direct engagement with the enzymatic target and to understand its selectivity. An isolated enzyme assay removes the complexities of cellular systems (e.g., membrane permeability) to provide a clean measure of potency (IC50). Furthermore, assessing activity against the closely related IDO1 enzyme is crucial to determine the inhibitor's selectivity profile, which has significant therapeutic implications. A TDO-selective inhibitor may have a different safety and efficacy profile than a dual TDO/IDO1 inhibitor.
Materials
-
Recombinant Human TDO protein (commercially available).
-
Recombinant Human IDO1 protein (commercially available).
-
L-Tryptophan (Substrate).
-
Ascorbic Acid (Reducing agent for TDO activity).
-
Methylene Blue (Cofactor).
-
Catalase (To remove H2O2).
-
Assay Buffer (e.g., Potassium Phosphate buffer, pH 7.4).
-
Test Compounds (Benzodioxin derivatives, dissolved in 100% DMSO).
-
Known TDO inhibitor (e.g., 680C91) as a positive control.
-
96-well or 384-well UV-transparent plates.
-
Spectrophotometer capable of reading absorbance at 321 nm.
Step-by-Step Protocol
-
Prepare Assay Buffer: Prepare a potassium phosphate buffer (50 mM, pH 7.4) containing 20 mM Ascorbic Acid, 10 µM Methylene Blue, and 100 µg/mL Catalase.
-
Prepare Substrate Solution: Dissolve L-Tryptophan in the Assay Buffer to a final concentration of 400 µM. This is 2x the final desired concentration.
-
Prepare Enzyme Solution: Dilute recombinant TDO protein in Assay Buffer to a concentration of 100 nM (2x final concentration). Keep on ice.
-
Compound Serial Dilution:
-
Perform a serial dilution of the benzodioxin test compounds in 100% DMSO. A typical starting concentration is 10 mM.
-
Create a dilution plate by adding 2 µL of the DMSO-dissolved compounds to 98 µL of Assay Buffer. This creates an intermediate dilution with 2% DMSO.
-
-
Assay Plate Setup: In a 96-well plate, add the following:
-
Blank wells: 50 µL Assay Buffer.
-
Control wells (No Inhibitor): 25 µL Assay Buffer + 25 µL of 2% DMSO in Assay Buffer.
-
Test Compound wells: 25 µL Assay Buffer + 25 µL of diluted test compound.
-
Positive Control wells: 25 µL Assay Buffer + 25 µL of diluted known TDO inhibitor.
-
-
Initiate Reaction:
-
Add 25 µL of the 2x Enzyme Solution to all wells except the blanks.
-
Pre-incubate for 15 minutes at room temperature to allow inhibitors to bind to the enzyme.
-
Add 50 µL of the 2x Substrate Solution to all wells to start the reaction. The final volume will be 100 µL, and the final concentrations will be 200 µM L-Tryptophan and 50 nM TDO.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for 60-90 minutes.
-
Measure the absorbance at 321 nm, which corresponds to the formation of kynurenine.
-
-
Selectivity Screen: Repeat steps 3-7 using recombinant IDO1 enzyme to determine the IC50 against the related target.
-
Data Analysis:
-
Subtract the blank absorbance from all other readings.
-
Calculate the percent inhibition for each compound concentration relative to the no-inhibitor control.
-
Plot percent inhibition versus log[Inhibitor] and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Data Presentation: TDO/IDO1 Inhibitor Potency
Data should be compiled to compare the potency and selectivity of novel compounds against known standards.
| Compound ID | Target | IC50 (nM) | Selectivity (IDO1/TDO) |
| Benzodioxin-001 | TDO | 50 | 120x |
| IDO1 | 6000 | ||
| Benzodioxin-002 | TDO | 2500 | 0.8x (Dual) |
| IDO1 | 2000 | ||
| Control: 680C91 | TDO | 100 | >100x |
| IDO1 | >10,000 | ||
| Control: Epacadostat | TDO | >10,000 | <0.01x (IDO1 Selective) |
| IDO1 | 10 |
Note: Data shown are representative examples.
Protocol 2: Cell-Based Assay for TDO Inhibition
Expert Rationale: While an enzymatic assay confirms direct target binding, a cell-based assay is essential to verify that the compound can cross the cell membrane and inhibit TDO in a physiological context. This assay also accounts for potential compound metabolism within the cell. The primary endpoint is the measurement of kynurenine secreted into the cell culture medium. Selecting the right cell line is critical; some tumors express TDO, some IDO1, and some both.[4] Using a panel of cell lines allows for confirmation of the selectivity profile observed in enzymatic assays.
Materials
-
TDO-expressing cell line: A172 (human glioblastoma, high TDO, low IDO1).[4]
-
IDO1-expressing cell line: SKOV3 (human ovarian cancer, IFN-γ inducible IDO1).[4]
-
Dual TDO/IDO1 cell line: BT549 (human breast cancer).[4]
-
Engineered cell line (optional but recommended): GL261 murine glioma cells engineered to constitutively express human TDO2.[4][5]
-
Cell Culture Media (e.g., DMEM or RPMI-1640) with 10% FBS and antibiotics.
-
Interferon-gamma (IFN-γ) for inducing IDO1 expression in relevant cell lines.
-
Test Compounds and controls dissolved in DMSO.
-
LC-MS/MS system for kynurenine and tryptophan quantification.
Step-by-Step Protocol
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows them to reach ~80% confluency after 48-72 hours (e.g., 1 x 10⁴ cells/well for A172).
-
IDO1 Induction (if applicable): For IDO1-expressing lines like SKOV3, add IFN-γ (e.g., 50 ng/mL) to the culture medium 24 hours after seeding to induce IDO1 expression.
-
Compound Treatment:
-
After 24 hours of incubation (or IFN-γ induction), remove the old medium.
-
Add fresh medium containing serial dilutions of the benzodioxin test compounds. Ensure the final DMSO concentration is ≤ 0.5%.
-
Include vehicle control (DMSO only) and positive control (known inhibitor) wells.
-
-
Incubation: Incubate the cells for 48 hours. This duration is typically sufficient for measurable kynurenine to accumulate in the supernatant.
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant.
-
Kynurenine Quantification:
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the concentrations of L-tryptophan and kynurenine.
-
The ratio of kynurenine to tryptophan (K/T ratio) is a robust measure of TDO/IDO1 enzyme activity.
-
-
Data Analysis:
-
Calculate the K/T ratio for all samples.
-
Normalize the data to the vehicle control (defined as 0% inhibition) and a high-concentration positive control (defined as 100% inhibition).
-
Plot the percent inhibition of kynurenine production versus log[Inhibitor] and fit to a dose-response curve to determine the cellular IC50.
-
Workflow for Cellular TDO/IDO1 Screening
Caption: Workflow for assessing the potency of TDO inhibitors in a cell-based assay.
Protocol 3: In Vivo Efficacy in Syngeneic Mouse Models
Expert Rationale: The ultimate preclinical test for an immunotherapy agent is its ability to control tumor growth in an immunocompetent host. A syngeneic mouse model, where tumor cells and the host mouse are from the same genetic background (e.g., C57BL/6), is essential. This ensures that any observed anti-tumor effect is due to the modulation of a genuine host immune response against the tumor, rather than an allogeneic rejection. This protocol will assess the compound's ability to inhibit tumor growth, modulate the TME, and act as a single agent or in combination with checkpoint blockade.
Materials
-
Mouse Strain: C57BL/6 mice (6-8 weeks old).
-
Tumor Cell Line: GL261 murine glioma cells engineered to express human TDO (GL261-hTDO). This ensures the target is present and relevant.[4][5]
-
Vehicle: A suitable formulation for administering the test compound (e.g., 0.5% methylcellulose with 0.2% Tween 80 in water for oral gavage).
-
Test Compound: Benzodioxin derivative.
-
Combination Agent (optional): Anti-mouse PD-1 or PD-L1 antibody.
-
Calipers for tumor measurement.
-
Tools for blood collection and tissue harvesting.
-
Flow cytometer for immune cell analysis.
-
LC-MS/MS system for pharmacokinetic/pharmacodynamic analysis.
Step-by-Step Protocol
-
Tumor Implantation:
-
Inject 1 x 10⁶ GL261-hTDO cells subcutaneously into the flank of C57BL/6 mice.[5]
-
Monitor mice regularly for tumor growth.
-
-
Randomization and Treatment:
-
When tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment groups (n=8-10 mice per group).
-
Group 1: Vehicle control (e.g., daily oral gavage).
-
Group 2: Benzodioxin derivative (e.g., 50 mg/kg, daily oral gavage).
-
Group 3: Anti-PD-1 antibody (e.g., 10 mg/kg, intraperitoneal injection, twice weekly).
-
Group 4: Benzodioxin derivative + Anti-PD-1 antibody (combination therapy).
-
-
Monitoring:
-
Measure tumor volume with calipers three times per week. Volume (mm³) = (Length x Width²) / 2.
-
Monitor mouse body weight and overall health as indicators of toxicity.
-
The study endpoint is typically when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³).
-
-
Pharmacokinetic (PK) and Pharmacodynamic (PD) Analysis:
-
In a satellite group of mice, collect blood samples at various time points after dosing (e.g., 1, 2, 4, 8, 24 hours) to determine the compound's plasma concentration (PK).
-
At the end of the study, collect terminal blood and tumor tissue.
-
Use LC-MS/MS to measure the K/T ratio in both plasma and tumor homogenates. A significant reduction in the K/T ratio in the treated groups confirms target engagement in vivo (PD).
-
-
Immunophenotyping:
-
Process a portion of the harvested tumors into single-cell suspensions.
-
Use multi-color flow cytometry to analyze the immune cell infiltrate. Key populations to examine include:
-
CD8+ cytotoxic T cells (CD3+, CD8+).
-
CD4+ helper T cells (CD3+, CD4+).
-
Regulatory T cells (CD3+, CD4+, FoxP3+).
-
Myeloid-derived suppressor cells (MDSCs) (CD11b+, Gr-1+).
-
-
An effective TDO inhibitor should increase the ratio of CD8+ T cells to Tregs within the tumor.
-
-
Data Analysis:
-
Plot mean tumor volume over time for each group.
-
Use appropriate statistical tests (e.g., two-way ANOVA) to compare tumor growth curves.
-
Compare K/T ratios and immune cell populations between groups using t-tests or one-way ANOVA.
-
In Vivo Study Experimental Workflow
Caption: A typical workflow for an in vivo efficacy study of a novel TDO inhibitor.
References
-
Patsnap Synapse. (2024). What are TDO inhibitors and how do they work? Retrieved from [Link]
-
Frontiers in Pharmacology. (2023). IDO and TDO inhibitors in cancer immunotherapy: mechanisms, clinical development, and future directions. Retrieved from [Link]
-
Plos ONE. (2017). Targeting TDO in cancer immunotherapy. Retrieved from [Link]
-
PubMed. (2017). Targeting TDO in cancer immunotherapy. Retrieved from [Link]
-
MDPI. (2021). Role of IDO and TDO in Cancers and Related Diseases and the Therapeutic Implications. Retrieved from [Link]
-
National Institutes of Health. (2012). Reversal of tumoral immune resistance by inhibition of tryptophan 2,3-dioxygenase. Retrieved from [Link]
-
PubMed Central. (2007). Exploring the mechanism of tryptophan 2,3-dioxygenase. Retrieved from [Link]
-
AACR Journals. (2017). In vitro and in vivo models for evaluation of inhibitors of tryptophan dioxygenases. Retrieved from [Link]
-
MDPI. (2024). Tryptophan-2,3-Dioxygenase as a Therapeutic Target in Digestive System Diseases. Retrieved from [Link]
-
BPS Bioscience. (n.d.). TDO2 Fluorogenic Inhibitor Screening Assay Kit – 384 (Human). Retrieved from [Link]
-
BPS Bioscience. (n.d.). TDO2 Inhibitor Screening Assay Kit. Retrieved from [Link]
-
BPS Bioscience. (n.d.). TDO2 Inhibitor Screening Assay Kit -384. Retrieved from [Link]
-
PubMed Central. (2022). Evaluation of Novel Inhibitors of Tryptophan Dioxygenases for Enzyme and Species Selectivity Using Engineered Tumour Cell Lines Expressing Either Murine or Human IDO1 or TDO2. Retrieved from [Link]
-
Oncolines. (2025). Human TDO (hTDO) - NFK Green™ Assay Kits. Retrieved from [Link]
-
Labcorp Oncology. (2022). Indoleamine 2,3-dioxygenase (IDO) inhibitors and cancer immunotherapy. Retrieved from [Link]
-
PubMed Central. (2022). Targeting Indoleamine Dioxygenase and Tryptophan Dioxygenase in Cancer Immunotherapy: Clinical Progress and Challenges. Retrieved from [Link]
-
MDPI. (2019). Discovery and Characterisation of Dual Inhibitors of Tryptophan 2,3-Dioxygenase (TDO2) and Indoleamine 2,3-Dioxygenase 1 (IDO1) Using Virtual Screening. Retrieved from [Link]
-
National Cancer Institute. (n.d.). Definition of IDO/TDO inhibitor LY-01013. Retrieved from [Link]
-
PubMed Central. (2023). Preclinical PK investigation of a novel IDO1/TDO dual inhibitor—SHR9146 in mouse plasma and tissues by LC-MS/MS. Retrieved from [Link]
-
PubMed. (2022). Evaluation of Novel Inhibitors of Tryptophan Dioxygenases for Enzyme and Species Selectivity Using Engineered Tumour Cell Lines Expressing Either Murine or Human IDO1 or TDO2. Retrieved from [Link]
Sources
- 1. What are TDO inhibitors and how do they work? [synapse.patsnap.com]
- 2. IDO and TDO inhibitors in cancer immunotherapy: mechanisms, clinical development, and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. Evaluation of Novel Inhibitors of Tryptophan Dioxygenases for Enzyme and Species Selectivity Using Engineered Tumour Cell Lines Expressing Either Murine or Human IDO1 or TDO2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of Novel Inhibitors of Tryptophan Dioxygenases for Enzyme and Species Selectivity Using Engineered Tumour Cell Lines Expressing Either Murine or Human IDO1 or TDO2 - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Knoevenagel Condensation for the Synthesis of 1,4-Benzodioxine Derivatives
Introduction: The Strategic Importance of the 1,4-Benzodioxine Scaffold and the Knoevenagel Condensation
The 1,4-benzodioxine moiety is a privileged scaffold in medicinal chemistry and drug development, forming the core of numerous biologically active compounds. Derivatives of 1,4-benzodioxine have demonstrated a wide range of pharmacological activities, including applications as alpha-blockers, antipsychotics, and antidepressants. The synthesis of functionalized 1,4-benzodioxine derivatives is therefore of significant interest to researchers in the pharmaceutical and life sciences sectors.
The Knoevenagel condensation is a powerful and versatile carbon-carbon bond-forming reaction that has been a mainstay in organic synthesis for over a century.[1] This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene group, typically in the presence of a basic catalyst, to yield an α,β-unsaturated product.[2][3] The elegance of the Knoevenagel condensation lies in its operational simplicity, high efficiency, and broad substrate scope, making it an ideal method for the derivatization of complex molecules, including those containing the 1,4-benzodioxine core.
This application note provides a detailed guide for the synthesis of 1,4-benzodioxine derivatives via the Knoevenagel condensation, with a focus on providing both the theoretical underpinnings and practical, field-proven protocols. We will explore the reaction mechanism, discuss the influence of various catalysts and reaction conditions, and provide a step-by-step protocol for the synthesis of a representative 1,4-benzodioxine derivative.
Reaction Mechanism: A Stepwise Look at the Knoevenagel Condensation
The Knoevenagel condensation proceeds through a well-established three-step mechanism: deprotonation, nucleophilic addition, and elimination.[2] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.
-
Deprotonation: The reaction is initiated by a base, which abstracts an acidic proton from the active methylene compound to form a resonance-stabilized carbanion (enolate). The acidity of the methylene protons is enhanced by the presence of two electron-withdrawing groups (Z and Z').
-
Nucleophilic Addition: The newly formed carbanion acts as a potent nucleophile and attacks the electrophilic carbonyl carbon of the 1,4-benzodioxine aldehyde. This results in the formation of a tetrahedral intermediate.
-
Elimination (Dehydration): The tetrahedral intermediate is then protonated, typically by the conjugate acid of the base catalyst, to form a β-hydroxy compound. This intermediate readily undergoes base-catalyzed dehydration to eliminate a molecule of water and form the final α,β-unsaturated product.
Diagram of the Knoevenagel Condensation Mechanism
Caption: Generalized mechanism of the Knoevenagel condensation.
Experimental Protocols: Synthesis of 2-((2,3-dihydro-1,4-benzodioxin-6-yl)methylene)malononitrile
This section provides a detailed protocol for a solvent-free Knoevenagel condensation of 1,4-benzodioxan-6-carboxaldehyde with malononitrile under microwave irradiation. This "green chemistry" approach offers several advantages over traditional methods, including shorter reaction times, higher yields, and the elimination of hazardous organic solvents.[4][5][6]
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 1,4-Benzodioxan-6-carboxaldehyde | ≥98% | Commercially Available |
| Malononitrile | ≥99% | Commercially Available |
| Piperidine | ≥99% | Commercially Available |
| Ethanol | Reagent Grade | Commercially Available |
| Ethyl acetate | Reagent Grade | Commercially Available |
| n-Hexane | Reagent Grade | Commercially Available |
| Microwave Reactor | - | Standard Laboratory Equipment |
| Thin Layer Chromatography (TLC) plates | Silica gel 60 F254 | Commercially Available |
Protocol 1: Solvent-Free Microwave-Assisted Knoevenagel Condensation
-
Reaction Setup: In a 10 mL microwave reaction vial, combine 1,4-benzodioxan-6-carboxaldehyde (1.0 mmol, 164.16 mg), malononitrile (1.0 mmol, 66.05 mg), and a catalytic amount of piperidine (0.1 mmol, 9.9 µL).
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the reaction mixture at 100-120 °C for 5-10 minutes. The reaction progress can be monitored by TLC (eluent: ethyl acetate/n-hexane, 3:7 v/v).
-
Work-up: After the reaction is complete (as indicated by the disappearance of the aldehyde spot on TLC), allow the reaction mixture to cool to room temperature.
-
Purification: The crude product, which is often a solid, can be purified by recrystallization from ethanol or a mixture of ethyl acetate and n-hexane to afford the pure 2-((2,3-dihydro-1,4-benzodioxin-6-yl)methylene)malononitrile.
Protocol 2: Conventional Piperidine-Catalyzed Knoevenagel Condensation in Ethanol
For laboratories not equipped with a microwave reactor, a conventional heating method can be employed.
-
Reaction Setup: In a 25 mL round-bottom flask equipped with a reflux condenser, dissolve 1,4-benzodioxan-6-carboxaldehyde (1.0 mmol, 164.16 mg) and malononitrile (1.0 mmol, 66.05 mg) in 10 mL of ethanol.
-
Catalyst Addition: To the stirred solution, add a catalytic amount of piperidine (0.1 mmol, 9.9 µL).
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and monitor the progress by TLC. The reaction is typically complete within 1-3 hours.
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum. If the product does not precipitate, the solvent can be removed under reduced pressure, and the residue can be purified by column chromatography on silica gel.
Experimental Workflow Diagram
Sources
High-Throughput Screening Assays for 3-(2,3-dihydrobenzo[b]dioxin-6-yl)acrylic Acid Derivatives
An Application Note for Drug Discovery Professionals
Abstract
The 3-(2,3-dihydrobenzo[b]dioxin-6-yl)acrylic acid scaffold and its derivatives represent a promising class of compounds with potential therapeutic applications, including anticancer and neurological activities.[1][2] High-throughput screening (HTS) is an essential methodology for rapidly evaluating large libraries of these derivatives to identify and characterize lead compounds.[3][4] This guide provides a detailed framework for designing, validating, and implementing robust HTS assays tailored to this chemical series. We present two distinct, detailed protocols—a target-based biochemical assay for tubulin polymerization and a cell-based reporter assay for G-protein coupled receptor (GPCR) modulation—that serve as templates for screening campaigns. The emphasis is on the rationale behind experimental design, rigorous quality control, and data interpretation to ensure the generation of reliable and actionable results.
Introduction: The Rationale for Screening this Compound Class
The drug discovery pipeline relies on the efficient identification of bioactive molecules from vast chemical libraries.[5] High-throughput screening (HTS) leverages automation, miniaturization, and sensitive detection methods to test millions of compounds in a short time.[6] The 3-(2,3-dihydrobenzo[b]dioxin-6-yl)acrylic acid core is a versatile scaffold. Published research indicates that derivatives of the broader acrylic acid class exhibit potent biological effects, including cytotoxicity against cancer cell lines through mechanisms like tubulin polymerization inhibition.[1] Furthermore, related structures containing the dihydrobenzo[b]dioxin moiety have shown high affinity for neurological targets such as the dopamine D4 receptor, which is implicated in schizophrenia.[2]
This dual potential in oncology and neuroscience makes the compound class a rich area for exploration. A successful screening campaign requires assays that are not only sensitive and reproducible but also biologically relevant to the predicted mechanisms of action.[7] This document outlines the principles and step-by-step protocols for developing such assays.
Strategic Assay Selection: Target-Based vs. Phenotypic Screening
The initial choice of screening strategy is critical and depends on the research objectives. For the 3-(2,3-dihydrobenzo[b]dioxin-6-yl)acrylic acid series, both target-based and phenotypic approaches are viable.
-
Target-Based Screening: This approach focuses on measuring the direct interaction of a compound with a purified, isolated biological target (e.g., an enzyme or receptor).[8] It is ideal when a specific molecular target is hypothesized. Based on existing literature, two potential targets stand out:
-
Phenotypic Screening: This approach measures the effect of a compound on the overall phenotype of a cell or organism, without a priori knowledge of the specific target.[9] Assays could measure endpoints like cell viability, apoptosis, or changes in cell morphology.[5] This is useful for discovering novel mechanisms of action.
This guide will provide detailed protocols for two target-based assays, as they offer more direct and mechanistic insights in the primary screening phase. A secondary phenotypic assay (e.g., cytotoxicity) is crucial for validating hits and eliminating non-specific compounds.
HTS Assay Development and Validation: The Foundation of Trustworthiness
Before embarking on a full-scale screen, the chosen assay must be rigorously developed, optimized, and validated to ensure its performance is robust and reliable.[10] This process establishes a self-validating system.
Key Optimization Parameters
-
Reagent Stability: All reagents, including the biological target, substrates, and detection molecules, must be stable under storage and assay conditions.[10] Repeated freeze-thaw cycles should be evaluated for their impact on reagent activity.
-
Solvent Tolerance: Test compounds are typically dissolved in dimethyl sulfoxide (DMSO). The assay must tolerate the final concentration of DMSO without significant loss of signal. As a general rule, biochemical assays should tolerate at least 1% DMSO, while cell-based assays should tolerate 0.1-0.5%.[11]
-
Signal Window and Kinetics: The assay should produce a strong signal that is stable over the measurement period. For enzymatic assays, reactions should be performed under initial velocity conditions, often with substrate concentrations at or below the Michaelis constant (K_m) to effectively identify competitive inhibitors.[12]
Statistical Validation: Quantifying Assay Performance
The quality of an HTS assay is not subjective; it is quantified using statistical metrics derived from control wells on each plate.[13] The most critical parameter is the Z'-factor (Z-prime), which measures the separation between the distributions of the positive and negative controls.[14][15]
The Z'-factor is calculated using the means (µ) and standard deviations (σ) of the positive (p) and negative (n) controls:
Z'-factor = 1 - (3σ_p + 3σ_n) / |µ_p - µ_n|
| Z'-factor Value | Interpretation of Assay Quality[15] |
| > 0.5 | An excellent assay, suitable for HTS. |
| 0 to 0.5 | A marginal assay; may require further optimization. |
| < 0 | The assay is not suitable for screening. |
A pilot screen using a small, diverse set of compounds should be performed to ensure the assay can reliably distinguish hits from inactive compounds.[11] For cell-based assays, a Z' between 0.4 and 0.5 can be acceptable if hits are validated in follow-up studies.[11]
Workflow Visualization
The following diagram illustrates the typical workflow for an HTS campaign, from initial assay development to hit confirmation.
Caption: A generalized workflow for a high-throughput screening campaign.
Protocol 1: Tubulin Polymerization Inhibition Assay (Biochemical)
This protocol describes a target-based, homogeneous assay using Fluorescence Polarization (FP) to identify compounds that inhibit the polymerization of tubulin.
Principle: FP measures changes in the rotational speed of a fluorescent molecule.[16] A small, fluorescently-labeled molecule (e.g., a taxol derivative) tumbles rapidly in solution, resulting in low polarization. When it binds to a large protein complex like a microtubule, its tumbling slows dramatically, leading to a high polarization signal. Inhibitors of tubulin polymerization will prevent the formation of microtubules, leaving the fluorescent probe unbound and resulting in a low polarization reading. FP assays are well-suited for HTS due to their simple, mix-and-read format.[17]
Materials and Reagents
-
Tubulin: Porcine brain tubulin (>99% pure)
-
Fluorescent Probe: Fluorescein-labeled paclitaxel (FL-Paclitaxel)
-
Buffer: G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP)
-
Positive Control: Paclitaxel (promotes polymerization)
-
Negative Control: Vinblastine (inhibits polymerization)
-
Assay Plates: Low-volume, 384-well, non-binding black plates
-
Plate Reader: Equipped with fluorescence polarization optics (e.g., 485 nm excitation, 535 nm emission filters for parallel and perpendicular planes).[17]
Step-by-Step Protocol
-
Compound Plating:
-
Prepare a 10 mM stock of each 3-(2,3-dihydrobenzo[b]dioxin-6-yl)acrylic acid derivative in 100% DMSO.
-
Using an acoustic liquid handler, dispense 50 nL of each compound stock into the appropriate wells of a 384-well assay plate for a final assay concentration of 10 µM.
-
Dispense 50 nL of DMSO into control wells.
-
-
Reagent Preparation:
-
Prepare a 2X tubulin solution (e.g., 4 mg/mL) in ice-cold G-PEM buffer. Keep on ice.
-
Prepare a 2X FL-Paclitaxel solution (e.g., 20 nM) in G-PEM buffer.
-
For positive control wells (maximum signal), add paclitaxel to the 2X tubulin solution.
-
For negative control wells (minimum signal), add vinblastine to the 2X tubulin solution.
-
-
Assay Execution:
-
Add 12.5 µL of the 2X tubulin solution to each well containing the test compounds and controls.
-
Centrifuge the plate briefly (1 min at 1000 x g) to mix.
-
Incubate for 15 minutes at 37°C to allow compounds to interact with tubulin.
-
Add 12.5 µL of the 2X FL-Paclitaxel solution to all wells. The final volume is 25 µL.
-
Incubate for 60 minutes at 37°C to allow for tubulin polymerization.
-
-
Data Acquisition:
-
Measure the fluorescence polarization (in millipolarization units, mP) on a compatible plate reader.
-
Data Analysis and Interpretation
-
Calculate the Z'-factor using the high (paclitaxel) and low (vinblastine) control wells.
-
Normalize the data for each test compound as a percentage of inhibition relative to the controls.
-
Hits are identified as compounds that cause a statistically significant decrease in the mP signal (e.g., >3 standard deviations from the mean of the DMSO-only wells).
Mechanism Visualization: Fluorescence Polarization
Caption: Principle of the FP assay for tubulin polymerization.
Protocol 2: Dopamine D4 Receptor Activity Assay (Cell-Based)
This protocol details a cell-based luciferase reporter gene assay to identify compounds that modulate the activity of the Dopamine D4 receptor (DRD4), a G_i-coupled GPCR.
Principle: This assay uses a cell line stably expressing the human DRD4 and a luciferase reporter gene linked to a Cyclic AMP Response Element (CRE).[18] When DRD4 is activated by an agonist, it inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This decrease in cAMP results in reduced CRE-mediated transcription and, consequently, a lower luciferase signal. Antagonists will block this effect. This format allows for the identification of both agonists (decrease signal) and antagonists (restore signal in the presence of an agonist). Luciferase reporter assays are a mainstay of GPCR screening due to their high sensitivity and suitability for HTS.[19][20]
Materials and Reagents
-
Cell Line: HEK293 cells stably co-expressing human DRD4 and a CRE-luciferase reporter construct.
-
Culture Medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin, and appropriate selection antibiotics (e.g., Hygromycin).
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) or similar.
-
Reference Agonist: Quinpirole.
-
Reference Antagonist: Clozapine.
-
Luciferase Detection Reagent: A commercial "glow-type" luciferase assay substrate (e.g., Promega ONE-Glo™).
-
Assay Plates: 384-well, solid white, tissue-culture treated plates.
Step-by-Step Protocol
-
Cell Plating:
-
Culture cells to ~80% confluency.
-
Harvest cells and resuspend in culture medium to a density of 200,000 cells/mL.
-
Dispense 25 µL of the cell suspension (5,000 cells) into each well of the 384-well plates.
-
Incubate for 24 hours at 37°C, 5% CO₂.
-
-
Compound Addition (Antagonist Mode Screen):
-
Wash plates once with 50 µL of assay buffer, leaving 10 µL of buffer in the wells.
-
Add 5 µL of test compound (diluted in assay buffer) to the appropriate wells.
-
Add 5 µL of reference antagonist (clozapine) to positive control wells and 5 µL of buffer to negative control wells.
-
Incubate for 30 minutes at 37°C.
-
Add 10 µL of the reference agonist (quinpirole) at its EC₈₀ concentration to all wells except for the "100% activity" control wells (which receive buffer only). The final volume is 25 µL.
-
-
Incubation:
-
Incubate the plates for 4-6 hours at 37°C, 5% CO₂ to allow for reporter gene expression.
-
-
Signal Detection:
-
Equilibrate the plates and the luciferase detection reagent to room temperature.
-
Add 25 µL of the detection reagent to each well.
-
Incubate for 10 minutes at room temperature, protected from light, to lyse cells and stabilize the luminescent signal.
-
Measure luminescence on a compatible plate reader.
-
Data Analysis and Interpretation
-
Calculate the Z'-factor using the fully inhibited (agonist only) and fully active (antagonist) control wells.
-
Antagonist hits are compounds that significantly increase the luminescence signal in the presence of the agonist.
-
To find agonists, a separate screen would be run without the addition of quinpirole. Agonist hits would be compounds that decrease the basal luminescence signal.
Signaling Pathway Visualization: G_i-Coupled GPCR Reporter Assay
Caption: Signaling cascade for a G_i-coupled CRE-luciferase reporter assay.
Managing Assay Interference and False Positives
A significant challenge in HTS is distinguishing true hits from artifacts caused by compound interference.[21][22] It is essential to design a hit triage strategy to eliminate false positives early.
Common Sources of Interference:
-
Autofluorescence: Compounds that fluoresce at the same wavelengths as the assay signal can cause false positives in fluorescence-based assays. This can be mitigated by measuring compound fluorescence in a separate plate without assay reagents.[21]
-
Fluorescence Quenching: Compounds can absorb light emitted by the fluorophore, leading to a false negative or a false positive in inhibition assays.
-
Light Scattering: Precipitated compounds can scatter light, interfering with optical measurements.
-
Cytotoxicity: In cell-based assays, compounds that kill cells will non-specifically reduce the signal in most reporter or viability assays, leading to false positives in inhibition screens.[23]
-
Pan-Assay Interference Compounds (PAINS): Certain chemical substructures are known to interfere with a wide variety of assays through non-specific mechanisms like reactivity or aggregation.[24]
Mitigation Strategy:
-
Counter-Screening: All primary hits should be tested in a counter-screen. For example, hits from the luciferase assay should be tested in a cell viability assay (e.g., CellTiter-Glo® or resazurin) to flag cytotoxic compounds.
-
Orthogonal Assays: Confirm hits using an assay with a different detection technology.[22] For example, a tubulin polymerization hit from an FP assay could be confirmed using a light-scattering or imaging-based method.
-
Dose-Response Curves: True hits should exhibit a concentration-dependent effect, allowing for the calculation of an IC₅₀ or EC₅₀ value. Promiscuous or interfering compounds often show flat or irregular curves.
-
Computational Filtering: Use cheminformatics tools to flag known PAINS structures within the hit list for lower prioritization.
Conclusion
This application note provides a comprehensive and scientifically grounded framework for conducting high-throughput screening of 3-(2,3-dihydrobenzo[b]dioxin-6-yl)acrylic acid derivatives. By carefully selecting biologically relevant assays, performing rigorous statistical validation, and implementing a robust hit triage strategy, researchers can efficiently navigate large chemical libraries to identify promising lead compounds. The detailed protocols for a biochemical FP assay and a cell-based luciferase reporter assay serve as validated starting points that can be adapted to specific research goals in oncology, neuroscience, and beyond. The emphasis on understanding the causality behind experimental choices and building self-validating systems is paramount to the success of any drug discovery campaign.
References
-
Al-Ostoot, F. H., Al-Ghorbani, M., Aouad, M. R., et al. (2023). Novel Acrylate-Based Derivatives: Design, Synthesis, Antiproliferative Screening, and Docking Study as Potential Combretastatin Analogues. Molecules. Available at: [Link]
-
EU-OPENSCREEN. (2021). HIGH-THROUGHTPUT SCREENING QUALITY CONTROL GENERAL GUIDELINES. Available at: [Link]
-
Assay Genie. High-Throughput Screening Assays. Available at: [Link]
-
Gribbon, P. & Williams, B. (2023). Assay performance and the Z'-factor in HTS. Drug Target Review. Available at: [Link]
-
Rajalingham, K. (2015). Cell-based assays in high-throughput mode (HTS). BioTechnologia. Available at: [Link]
-
BPS Bioscience. Fluorescence Polarization Assays. Available at: [Link]
-
National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. Assay Guidance Manual. Available at: [Link]
-
National Center for Biotechnology Information. (2023). Interference and Artifacts in High-content Screening. Assay Guidance Manual. Available at: [Link]
-
Kar, A., et al. (2016). Rapid and sensitive detection of acrylic acid using a novel fluorescence assay. Scientific Reports. Available at: [Link]
-
Marlowe, T., et al. (2025). Development of a high-throughput TR-FRET assay to identify inhibitors of the FAK-paxillin protein-protein interaction. SLAS Discovery. Available at: [Link]
-
National Center for Biotechnology Information. (2013). 1-(2,3-Dihydrobenzo[ b][1][25]dioxin-6-yl)-4-((6-[18F]fluoropyridin-3-yl)methyl)piperazine. Molecular Imaging and Contrast Agent Database (MICAD). Available at: [Link]
-
Coughtrie, D. L. (2023). Interference and Artifacts in High-content Screening. PubMed. Available at: [Link]
-
National Center for Biotechnology Information. (2012). HTS Assay Validation. Assay Guidance Manual. Available at: [Link]
-
Astashkina, A., Mann, B., & Grainger, D. (2012). A critical evaluation of in vitro cell culture models for high-throughput drug screening and toxicity. Pharmacology & Therapeutics. Available at: [Link]
-
BMG Labtech. Binding kinetics: high throughput assay for kinase inhibitors. Available at: [Link]
-
BellBrook Labs. (2025). The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics. Available at: [Link]
-
Li, M., et al. (2008). Luciferase Reporter Assay System for Deciphering GPCR Pathways. Current Chemical Genomics. Available at: [Link]
-
Nanomicrospheres. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. Available at: [Link]
-
News-Medical.Net. (2026). Sino Biological's launch of SwiftFluo® TR-FRET Kits pioneers a new era in high-throughput kinase inhibitor screening. Available at: [Link]
-
Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology. Available at: [Link]
-
Macarron, R., et al. (2020). High-Throughput Screening for the Discovery of Enzyme Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
-
Macarron, R., & Hertzberg, R. P. (2002). Design and Implementation of High-Throughput Screening Assays. Methods in Molecular Biology. Available at: [Link]
-
Signosis. GPCR Luciferase Reporter Cell Lines. Available at: [Link]
-
Wikipedia. Z-factor. Available at: [Link]
-
BMG Labtech. Fluorescence Polarization Detection. Available at: [Link]
-
Li, M., et al. (2008). Luciferase Reporter Assay System for Deciphering GPCR Pathways. Semantic Scholar. Available at: [Link]
-
Molecular Devices. Establishing and optimizing a fluorescence polarization assay. Available at: [Link]
-
The Assay Guidance Manual. (2022). Pan Assay Interference Compounds. YouTube. Available at: [Link]
-
High-Throughput Screening Center. Introduction. Available at: [Link]
-
Al-Salahi, R., et al. (2022). Synthesis and Investigation of Biological Activity of New Betulonic Acid Derivatives Containing 1,2,3-Triazole Fragments. MDPI. Available at: [Link]
-
On HTS. (2023). Z-factor. Available at: [Link]
-
Medical Centric. (2015). High-throughput screening. YouTube. Available at: [Link]
-
Macarron, R., et al. (2020). High-Throughput Screening For The Discovery Of Enzyme Inhibitors. ResearchGate. Available at: [Link]
-
Occupational Safety and Health Administration. Acrylic Acid. Available at: [Link]
-
Visikol. (2023). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). Available at: [Link]
-
North Carolina State University. What Metrics Are Used to Assess Assay Quality?. BIT 479/579 High-throughput Discovery. Available at: [Link]
-
Wikipedia. High-throughput screening. Available at: [Link]
-
George, M., et al. (2021). Luciferase reporter assay for unlocking ligand-mediated signaling of GPCRs. Methods in Cell Biology. Available at: [Link]
-
Pharmaceutical Technology. (2026). SwiftFluo® TR-FRET Kinase Kits: Empowering Drug Discovery with Sensitivity, Versatility, and Scalability. Available at: [Link]
-
ResearchGate. (2025). TR-FRET-Based High-Throughput Screening Assay for Identification of UBC13 Inhibitors. Available at: [Link]
Sources
- 1. Novel Acrylate-Based Derivatives: Design, Synthesis, Antiproliferative Screening, and Docking Study as Potential Combretastatin Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-(2,3-Dihydrobenzo[ b][1,4]dioxin-6-yl)-4-((6-[18F]fluoropyridin-3-yl)methyl)piperazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. assaygenie.com [assaygenie.com]
- 4. High-throughput screening - Wikipedia [en.wikipedia.org]
- 5. Cell-based assays in high-throughput mode (HTS) [biotechnologia-journal.org]
- 6. m.youtube.com [m.youtube.com]
- 7. High-Throughput Inhibitor Assays and Screening [creative-enzymes.com]
- 8. bellbrooklabs.com [bellbrooklabs.com]
- 9. atcc.org [atcc.org]
- 10. HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. eu-openscreen.eu [eu-openscreen.eu]
- 12. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. htsc.wustl.edu [htsc.wustl.edu]
- 14. Z-factor - Wikipedia [en.wikipedia.org]
- 15. assay.dev [assay.dev]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. bmglabtech.com [bmglabtech.com]
- 18. Luciferase Reporter Assay for Deciphering GPCR Pathways [promega.jp]
- 19. Luciferase Reporter Assay System for Deciphering GPCR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Luciferase reporter assay for unlocking ligand-mediated signaling of GPCRs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 23. biotechnologia-journal.org [biotechnologia-journal.org]
- 24. m.youtube.com [m.youtube.com]
- 25. drugtargetreview.com [drugtargetreview.com]
Application Notes and Protocols: Synthesis and Characterization of Poly(acrylic acid) Hydrogels for Drug Delivery Studies
Introduction: The Promise of Poly(acrylic acid) Hydrogels in Advanced Drug Delivery
Poly(acrylic acid) (PAA) hydrogels have emerged as a cornerstone in the development of sophisticated drug delivery systems.[1][2] These three-dimensional, crosslinked polymer networks possess a remarkable capacity to absorb and retain significant volumes of water or biological fluids, a property attributable to the abundance of hydrophilic carboxylic acid functional groups along the polymer backbone.[3] This inherent hydrophilicity, coupled with their biocompatibility and mucoadhesive properties, makes PAA hydrogels an exemplary platform for the controlled and sustained release of therapeutic agents.[1]
The versatility of PAA hydrogels lies in their tunable nature. By judiciously selecting the synthesis parameters—such as the monomer concentration, the type and density of the crosslinker, and the polymerization method—researchers can precisely engineer hydrogels with specific swelling behaviors, mechanical strengths, and drug release kinetics.[4][5] A key feature of PAA hydrogels is their pH-sensitivity. In acidic environments, such as the stomach, the carboxylic acid groups are protonated, leading to a collapsed hydrogel state with minimal swelling. Conversely, in the more neutral or alkaline environment of the intestines, these groups deprotonate, causing electrostatic repulsion between the polymer chains and resulting in significant swelling and subsequent drug release.[3][6] This pH-responsive behavior is paramount for targeted oral drug delivery.
This comprehensive guide provides detailed protocols for the synthesis of PAA hydrogels via free-radical polymerization, a widely adopted and accessible method. We will delve into the critical aspects of purification and characterization, including techniques to assess swelling kinetics, drug loading efficiency, and in-vitro drug release. The overarching goal is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to confidently synthesize and evaluate PAA hydrogels for their specific drug delivery applications.
I. Synthesis of Poly(acrylic acid) Hydrogels via Free-Radical Polymerization
Free-radical polymerization is a robust and versatile method for synthesizing PAA hydrogels.[3][7] The process involves the initiation of a chain reaction using a free-radical initiator, the propagation of polymer chains from acrylic acid monomers, and the formation of a crosslinked network through the incorporation of a bifunctional crosslinking agent.
Core Principles and Causality of Experimental Choices
-
Monomer (Acrylic Acid): The fundamental building block of the hydrogel. Its carboxylic acid groups are responsible for the hydrogel's hydrophilicity and pH-sensitivity.
-
Crosslinker (N,N'-methylenebisacrylamide - MBA): A crucial component that forms covalent bonds between polymer chains, creating the three-dimensional network structure that prevents the polymer from dissolving in aqueous media.[3][8] The concentration of MBA directly influences the crosslinking density, which in turn affects the hydrogel's swelling capacity and mechanical strength.
-
Initiator (Potassium Persulfate - KPS or Ammonium Persulfate - APS): This compound generates free radicals upon thermal activation, initiating the polymerization process.[3][9] The choice of initiator and its concentration can affect the rate of polymerization and the final molecular weight of the polymer chains.
-
Inert Atmosphere (Nitrogen Purge): Oxygen is a potent inhibitor of free-radical polymerization. Therefore, purging the reaction mixture with an inert gas like nitrogen is essential to remove dissolved oxygen and ensure efficient polymerization.[3]
Experimental Workflow: Synthesis of PAA Hydrogel
Caption: Workflow for PAA hydrogel synthesis.
Detailed Protocol: PAA Hydrogel Synthesis
Materials and Reagents:
| Reagent | Grade | Supplier Example |
| Acrylic Acid (AA) | 99%, inhibitor-free | Sigma-Aldrich |
| N,N'-methylenebisacrylamide (MBA) | ≥99% | Sigma-Aldrich |
| Potassium Persulfate (KPS) | ≥99% | Sigma-Aldrich |
| Deionized Water | High Purity | Millipore |
| Ethanol | ACS Grade | Fisher Scientific |
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Nitrogen gas inlet
-
Thermometer
-
Dialysis tubing (MWCO: 12-14 kDa)
-
Lyophilizer (Freeze-dryer)
Step-by-Step Procedure:
-
Monomer Solution Preparation: In a three-neck round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve a specific amount of acrylic acid monomer in deionized water. A typical concentration is 5-15% (v/v).
-
Crosslinker Addition: Add the desired amount of N,N'-methylenebisacrylamide (MBA) as the crosslinking agent to the monomer solution. The concentration of MBA can be varied (e.g., 0.5-2.0 mol% with respect to the monomer) to control the crosslinking density. Stir the solution until the MBA is completely dissolved.
-
Nitrogen Purging: Bubble nitrogen gas through the solution for 15-20 minutes to remove dissolved oxygen. Maintain a nitrogen atmosphere throughout the reaction.
-
Initiation of Polymerization: Heat the reaction mixture to 60-80°C using a water bath.[3] Dissolve a calculated amount of potassium persulfate (KPS) initiator in a small amount of deionized water and add it to the reaction flask. A typical initiator concentration is 0.5-1.5 mol% with respect to the monomer.
-
Polymerization Reaction: Continue stirring the reaction mixture at the elevated temperature for 1-2 hours.[3] The formation of a viscous gel indicates the progression of the polymerization.
-
Cooling and Gel Collection: After the polymerization is complete, allow the hydrogel to cool to room temperature. The resulting hydrogel can be carefully removed from the flask.
-
Purification: To remove unreacted monomers, initiator, and crosslinker, the hydrogel should be purified. Cut the hydrogel into smaller pieces and place them in dialysis tubing. Dialyze against deionized water for several days, changing the water frequently to ensure complete removal of impurities.[10]
-
Drying: The purified hydrogel can be dried to a constant weight. Lyophilization (freeze-drying) is the preferred method as it preserves the porous structure of the hydrogel.
II. Characterization of Poly(acrylic acid) Hydrogels
Thorough characterization is essential to understand the physicochemical properties of the synthesized PAA hydrogels and to predict their performance as drug delivery vehicles.
A. Swelling Behavior Studies
The swelling capacity of PAA hydrogels is a critical parameter that influences drug loading and release.[3] It is highly dependent on the pH of the surrounding medium.
Protocol: pH-Dependent Swelling Study
-
Sample Preparation: Weigh a known amount of the dried hydrogel (Wd).
-
Immersion: Immerse the dried hydrogel samples in buffer solutions of different pH values (e.g., pH 1.2 for simulated gastric fluid and pH 7.4 for simulated intestinal fluid).[3]
-
Incubation: Keep the samples in the buffer solutions at a constant temperature (e.g., 37°C) to mimic physiological conditions.
-
Measurement: At regular time intervals, remove the hydrogel samples from the buffer, gently blot the surface with filter paper to remove excess water, and weigh the swollen hydrogel (Ws).
-
Calculation: Calculate the swelling ratio (SR) or equilibrium swelling ratio (ESR) using the following formula:
-
Swelling Ratio (%) = [(Ws - Wd) / Wd] x 100
-
Expected Results: PAA hydrogels are expected to exhibit low swelling at acidic pH and significantly higher swelling at neutral or basic pH.[3][6]
| pH of Medium | Expected Swelling Ratio (%) | Rationale |
| 1.2 (Acidic) | Low (e.g., 100-500%) | Carboxylic acid groups are protonated (-COOH), leading to hydrogen bonding and a collapsed network. |
| 7.4 (Neutral/Basic) | High (e.g., 1000-5000%+) | Carboxylic acid groups are deprotonated (-COO-), causing electrostatic repulsion and network expansion. |
B. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is used to confirm the chemical structure of the synthesized PAA hydrogel and to verify the successful polymerization of acrylic acid.
Key Spectral Features:
-
-OH stretching: A broad peak around 3000-3500 cm⁻¹ corresponding to the hydroxyl groups of the carboxylic acid.
-
C=O stretching: A sharp peak around 1700-1725 cm⁻¹ from the carbonyl group of the carboxylic acid.
-
C-H stretching: Peaks around 2800-3000 cm⁻¹ from the polymer backbone.
-
Disappearance of C=C stretching: The absence of a peak around 1630-1640 cm⁻¹, which is present in the acrylic acid monomer, indicates successful polymerization.[3]
C. Scanning Electron Microscopy (SEM)
SEM provides insights into the surface morphology and porous structure of the hydrogel. The porosity of the hydrogel network is crucial for drug loading and release.
D. Thermal Analysis (DSC/TGA)
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to evaluate the thermal stability of the hydrogel.[3] This is important for understanding the material's behavior during storage and potential sterilization processes.
III. Drug Loading and In-Vitro Release Studies
The ultimate test of a PAA hydrogel for drug delivery is its ability to be loaded with a therapeutic agent and then release it in a controlled manner.
A. Drug Loading
The most common method for loading drugs into PAA hydrogels is the equilibrium swelling method.
Protocol: Drug Loading via Equilibrium Swelling
-
Drug Solution Preparation: Prepare a solution of the model drug in a suitable buffer (e.g., pH 7.4 for higher swelling and loading).
-
Hydrogel Immersion: Immerse a known weight of the dried hydrogel in the drug solution.
-
Equilibration: Allow the hydrogel to swell to equilibrium in the drug solution for a specified period (e.g., 24-48 hours) at a constant temperature.
-
Quantification of Loaded Drug: After equilibration, remove the hydrogel and measure the concentration of the drug remaining in the supernatant using a suitable analytical technique (e.g., UV-Vis spectrophotometry).[3]
-
Calculation: The amount of drug loaded into the hydrogel is calculated by subtracting the amount of drug remaining in the supernatant from the initial amount of drug in the solution.
Drug Loading Efficiency (%) = [(Initial Drug Amount - Drug in Supernatant) / Initial Drug Amount] x 100
Encapsulation Efficiency (%) = [(Amount of Drug in Hydrogel) / Weight of Hydrogel] x 100
B. In-Vitro Drug Release
In-vitro release studies are performed to simulate the release of the drug from the hydrogel in physiological conditions.
Protocol: In-Vitro Drug Release Study
-
Release Media: Prepare simulated gastric fluid (SGF, pH 1.2) and simulated intestinal fluid (SIF, pH 7.4).[3]
-
Sample Placement: Place the drug-loaded hydrogel in a known volume of the release medium at 37°C with gentle agitation.
-
Sample Collection: At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Drug Quantification: Analyze the concentration of the released drug in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry).[3]
-
Cumulative Release Calculation: Calculate the cumulative percentage of drug released over time.
Expected Release Profile: A typical release profile for a pH-sensitive PAA hydrogel will show minimal drug release in SGF (pH 1.2) and a sustained or accelerated release in SIF (pH 7.4).[3]
IV. Conclusion and Future Perspectives
The protocols and methodologies outlined in this guide provide a robust framework for the synthesis and evaluation of poly(acrylic acid) hydrogels for drug delivery applications. The inherent pH-sensitivity of PAA hydrogels makes them particularly well-suited for oral drug delivery, offering the potential to protect drugs from the harsh acidic environment of the stomach and facilitate their release in the intestines.
Future research in this area will likely focus on the development of more complex PAA-based hydrogel systems, such as interpenetrating polymer networks (IPNs), nanocomposite hydrogels, and hydrogels with dual stimuli-responsiveness (e.g., pH and temperature). These advanced systems hold the promise of even more precise control over drug release, leading to more effective and patient-compliant therapeutic strategies.
References
-
Synthesis of Poly(acrylic acid)-Cysteine-Based Hydrogels with Highly Customizable Mechanical Properties for Advanced Cell Culture Applications. ACS Omega. Available at: [Link]
-
Preparation of Poly Acrylic Acid Hydrogel and Application in Diphenylhydramine Hydrochloride Drug Delivery. NIGERIAN JOURNAL OF PURE AND APPLIED SCIENCES. Available at: [Link]
-
Synthesis of Poly(acrylic acid)-Cysteine-Based Hydrogels with Highly Customizable Mechanical Properties for Advanced Cell Culture Applications. National Institutes of Health (NIH). Available at: [Link]
-
Dually cross-linked single network poly(acrylic acid) hydrogels with superior mechanical properties and water absorbency. Soft Matter (RSC Publishing). Available at: [Link]
-
Synthesis of polyacrylic acid hydrogel by free radical... ResearchGate. Available at: [Link]
-
(PDF) Hydrogels from acrylic acid with N,N-dimethylacrylamide: Synthesis, characterization, and water absorption properties. ResearchGate. Available at: [Link]
-
Novel Glycerol-Crosslinked Poly(acrylic acid) Hydrogel for Encapsulation and Release of Benzocaine. ResearchGate. Available at: [Link]
-
Synthesis of Acrylic Acid Hydrogel by y-Irradiation Cross-linking of Polyacrylic Acid in Aqueous Solution. ResearchGate. Available at: [Link]
-
The cross-linking reaction between poly (acrylic acid) chains and... ResearchGate. Available at: [Link]
-
Polyacrylic acid-based drug delivery systems: A comprehensive review on the state-of-art. ResearchGate. Available at: [Link]
-
Facile Synthesis of Polyacrylic Acid/Graphene Oxide Composite Hydrogel Electrolyte for High-Performance Flexible Supercapacitors. MDPI. Available at: [Link]
-
Preparation and Characterization of Ionic Conductive Poly(acrylic Acid)-Based Silicone Hydrogels for Smart Drug Delivery System. MDPI. Available at: [Link]
-
Chemical Crosslinking of Acrylic Acid to Form Biocompatible pH Sensitive Hydrogel Reinforced with Cellulose Nanocrystals (CNC). AIP Publishing. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. njpas.com.ng [njpas.com.ng]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Dually cross-linked single network poly(acrylic acid) hydrogels with superior mechanical properties and water absorbency - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 6. scienggj.org [scienggj.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.aip.org [pubs.aip.org]
- 9. Facile Synthesis of Polyacrylic Acid/Graphene Oxide Composite Hydrogel Electrolyte for High-Performance Flexible Supercapacitors | MDPI [mdpi.com]
- 10. Synthesis of Poly(acrylic acid)-Cysteine-Based Hydrogels with Highly Customizable Mechanical Properties for Advanced Cell Culture Applications - PMC [pmc.ncbi.nlm.nih.gov]
Crystal structure analysis of 1-(2,3-dihydrobenzo[b]dioxin-6-yl) derivatives
Application Notes & Protocols
Topic: Crystal Structure Analysis of 1-(2,3-dihydrobenzo[b]dioxin-6-yl) Derivatives
Authored For: Researchers, Scientists, and Drug Development Professionals
Foreword: Elucidating the Molecular Architecture of a Privileged Scaffold
The 1-(2,3-dihydrobenzo[b]dioxin-6-yl) moiety is a cornerstone in modern medicinal chemistry. Its derivatives have shown significant potential as kinase inhibitors, antagonists for dopamine D4 receptors, and other therapeutic agents, marking it as a "privileged scaffold" in drug discovery.[1][2] The three-dimensional arrangement of atoms within these molecules—their crystal structure—is not merely an academic curiosity; it is the key that unlocks a deeper understanding of their biological activity, guides structure-activity relationship (SAR) studies, and enables rational drug design.
Single-crystal X-ray diffraction (SCXRD) remains the unequivocal gold standard for determining the precise atomic-level structure of small molecules.[3] It provides unambiguous proof of molecular connectivity, stereochemistry, and the subtle intermolecular interactions that govern crystal packing.[4][5] This guide provides a comprehensive overview of the principles and protocols for obtaining high-quality single crystals of 1-(2,3-dihydrobenzo[b]dioxin-6-yl) derivatives and resolving their structures through crystallographic analysis. We will move beyond a simple recitation of steps to explain the causality behind each decision, ensuring a robust and reproducible workflow.
Section 1: The Foundational Challenge—Growing X-ray Quality Crystals
The most significant bottleneck in any crystallographic study is obtaining crystals suitable for diffraction.[6][7] The ideal crystal is a single, well-ordered lattice, free of defects, and typically between 0.1 and 0.3 mm in size. For small organic molecules like benzodioxin derivatives, crystallization from a solution is the most common approach. The entire process is a carefully controlled exercise in manipulating solubility to achieve a state of supersaturation, the driving force for both nucleation and crystal growth.[8]
The choice of solvent is paramount. An ideal solvent will dissolve the compound moderately at a higher temperature and poorly at a lower temperature. The solvent's interaction with the solute can also influence the resulting crystal habit (the external shape of the crystal).[8] A preliminary solubility screening with a panel of common organic solvents is a critical, non-negotiable first step.
Logical Workflow for Crystallization Method Selection
The path from a purified compound to a high-quality single crystal is an iterative process of screening and optimization. The following diagram illustrates the logical flow of this critical phase.
Caption: Logical workflow from purified compound to a diffraction-ready single crystal.
Section 2: Protocols for Crystallization
The following are field-proven protocols for crystallizing small organic molecules. It is recommended to run these methods in parallel with small amounts of material (5-10 mg per experiment) to maximize the chances of success.
Protocol 2.1: Slow Evaporation
This is often the simplest and most successful method.[9] Its principle lies in gradually increasing the solute concentration by slowly removing the solvent through evaporation.
-
Preparation: Dissolve 5-10 mg of the purified 1-(2,3-dihydrobenzo[b]dioxin-6-yl) derivative in a minimal amount (0.5-1.0 mL) of a suitable solvent (e.g., acetone, ethyl acetate, or a mixture like DMF/DMSO) in a small, clean vial.[10]
-
Incubation: Cover the vial with a cap, but do not seal it completely. Alternatively, cover the opening with parafilm and pierce it with 1-3 small holes using a needle. This slows the rate of evaporation, which is crucial for the growth of large, well-ordered crystals.[9]
-
Environment: Place the vial in a vibration-free location at a constant temperature (e.g., room temperature or in a cold room).
-
Monitoring: Check the vial daily without disturbing it. Crystals can form over a period of a few days to several weeks.
Causality Check: A slow evaporation rate is critical because it keeps the system close to equilibrium. Rapid solvent loss causes the concentration to rise too quickly, leading to rapid precipitation and the formation of a microcrystalline powder instead of a few large single crystals.
Protocol 2.2: Vapor Diffusion
This technique is excellent for milligram-scale crystallization and when the compound is too soluble in most solvents.[9] It involves slowly introducing a less soluble solvent (an "anti-solvent") into the solution via the vapor phase.
-
Setup:
-
Dissolve 5-10 mg of the compound in 0.2-0.5 mL of a relatively volatile solvent in which it is highly soluble (e.g., dichloromethane, chloroform). Place this solution in a small, open inner vial.
-
Place the inner vial inside a larger, sealable outer jar or beaker.
-
Add 2-5 mL of a volatile anti-solvent (a solvent in which the compound is poorly soluble, such as hexane, pentane, or diethyl ether) to the bottom of the outer jar. The anti-solvent must be miscible with the primary solvent.[8]
-
-
Incubation: Seal the outer jar tightly. The more volatile anti-solvent will slowly diffuse into the inner vial's solution.
-
Mechanism: As the concentration of the anti-solvent in the inner vial increases, the solubility of the compound decreases, leading to slow crystallization.
-
Monitoring: Place the setup in a stable environment and monitor for crystal growth over several days.
Sources
- 1. 1-(2,3-Dihydrobenzo[ b][1,4]dioxin-6-yl)-4-((6-[18F]fluoropyridin-3-yl)methyl)piperazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Buy 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(4-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)phenyl)urea (EVT-2542201) | 1251684-22-6 [evitachem.com]
- 3. sptlabtech.com [sptlabtech.com]
- 4. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 5. Single crystal X-ray diffraction analysis [researchpark.spbu.ru]
- 6. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 8. lafactoria.lec.csic.es [lafactoria.lec.csic.es]
- 9. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The synthesis, crystal structure and spectroscopic analysis of (E)-3-(4-chlorophenyl)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 3-(2,3-dihydrobenzo[b]dioxin-6-yl)acrylic Acid
Introduction: This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with 3-(2,3-dihydrobenzo[b]dioxin-6-yl)acrylic acid (CAS 14939-91-4)[1][2]. The purification of this crude cinnamic acid derivative, a valuable pharmaceutical intermediate[1], is a critical step to ensure the integrity of subsequent synthetic transformations and the purity of the final active pharmaceutical ingredient. This document provides in-depth troubleshooting advice and frequently asked questions to address specific challenges that may be encountered during the purification process, with a primary focus on recrystallization techniques.
I. Troubleshooting Guide
This section addresses common problems encountered during the purification of 3-(2,3-dihydrobenzo[b]dioxin-6-yl)acrylic acid.
Question 1: My crude product has a low melting point and appears oily or gummy. What are the likely impurities?
Answer: An oily or gummy consistency in your crude 3-(2,3-dihydrobenzo[b]dioxin-6-yl)acrylic acid suggests the presence of impurities that are depressing the melting point and preventing proper crystallization. Based on common synthetic routes for similar acrylic acids, such as the Knoevenagel or Wittig reactions, the following impurities are likely culprits:
-
Unreacted Starting Materials: The most common synthesis involves the condensation of 1,4-benzodioxan-6-carboxaldehyde with malonic acid (in a Knoevenagel-Doebner condensation) or a related reagent[3][4][5]. Residual amounts of the aldehyde starting material can contribute to the impure state of the product.
-
Reaction By-products: Depending on the specific synthetic conditions, side reactions can lead to various impurities. For instance, in industrial acrylic acid production, impurities can include acetic acid, propionic acid, and various aldehydes[6]. While the synthesis of your specific molecule is likely more controlled, analogous by-products are possible.
-
Residual Solvents: Inadequate drying of the crude product can leave residual high-boiling point solvents used in the reaction or initial work-up, leading to an oily appearance.
-
Polymerization: Acrylic acids have a tendency to polymerize, especially when heated or in the presence of contaminants[7][8][9]. The presence of oligomeric species will result in a gummy or polymeric residue.
Question 2: I am attempting to recrystallize my product, but it is either too soluble or not soluble enough in common solvents. How should I select an appropriate solvent system?
Solvent Selection Strategy:
-
Single Solvent Screening: Test the solubility of a small amount of your crude product in a range of solvents with varying polarities at room temperature and upon heating. Good candidates for acrylic acids include alcohols (ethanol, methanol, isopropanol), esters (ethyl acetate), ketones (acetone), and aromatic hydrocarbons (toluene). Given that acrylic acid itself is miscible with water, alcohols, ethers, and chloroform[10], these are good starting points.
-
Mixed Solvent Systems: If a suitable single solvent cannot be identified, a mixed solvent system is often effective. This typically involves a "soluble" solvent in which the compound is highly soluble and a "less soluble" or "insoluble" solvent. For cinnamic acid derivatives, alcohol/water mixtures are commonly employed.
The following table provides a starting point for solvent selection:
| Solvent System | Role of Each Solvent | Rationale |
| Ethanol/Water | Ethanol: Soluble SolventWater: Less Soluble Solvent | The benzodioxin and acrylic acid moieties suggest good solubility in polar organic solvents like ethanol. Water is a common anti-solvent for such compounds. |
| Ethyl Acetate/Hexane | Ethyl Acetate: Soluble SolventHexane: Insoluble Solvent | Ethyl acetate is a moderately polar solvent that should dissolve the target compound. Hexane is a non-polar anti-solvent that can induce crystallization upon addition. |
| Acetone/Water | Acetone: Soluble SolventWater: Less Soluble Solvent | Similar to the ethanol/water system, this provides a polar aprotic option. |
Question 3: My recrystallization yield is very low. What are the potential causes and how can I improve it?
Answer: Low recovery from recrystallization can be attributed to several factors. Here is a troubleshooting workflow to diagnose and address the issue:
Caption: Troubleshooting workflow for low recrystallization yield.
II. Frequently Asked Questions (FAQs)
Q1: What is a reliable starting protocol for the recrystallization of crude 3-(2,3-dihydrobenzo[b]dioxin-6-yl)acrylic acid?
A1: Based on protocols for similar cinnamic acid derivatives, the following mixed-solvent recrystallization procedure using an ethanol/water system is a robust starting point.
Experimental Protocol: Recrystallization using Ethanol/Water
-
Dissolution: Place the crude 3-(2,3-dihydrobenzo[b]dioxin-6-yl)acrylic acid in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the solid. It is crucial to use a hot plate with magnetic stirring and to add the solvent in small portions, allowing the solution to return to a boil between additions.
-
Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This step should be done quickly to prevent premature crystallization.
-
Induce Crystallization: To the hot, clear solution, add deionized water dropwise until the solution becomes faintly turbid (cloudy), indicating that the saturation point has been reached.
-
Re-dissolution: Add a few drops of hot ethanol to the turbid solution until it becomes clear again.
-
Cooling and Crystal Growth: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature. To maximize crystal growth, you can then place the flask in an ice bath for 30-60 minutes.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of an ice-cold ethanol/water mixture to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Q2: How can I assess the purity of my final product?
A2: Several analytical techniques can be used to determine the purity of your recrystallized 3-(2,3-dihydrobenzo[b]dioxin-6-yl)acrylic acid:
-
Melting Point Analysis: A sharp melting point range that is close to the literature value indicates high purity. Impurities will typically cause the melting point to be depressed and broadened.
-
Thin Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems is a good indicator of purity. You can visualize the spot under UV light.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools to confirm the structure of the desired compound and to detect the presence of impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC can provide quantitative information about the purity of your sample.
Q3: What precautions should I take to avoid polymerization during purification and storage?
A3: Acrylic acids can undergo polymerization, which is often initiated by heat, light, or the presence of radicals[7][8][9]. To minimize this risk:
-
Avoid Overheating: During recrystallization, do not use excessive heat or prolonged heating times.
-
Storage: Store the purified, dry product in a cool, dark place. For long-term storage, refrigeration is recommended. Storing under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.
-
Use of Inhibitors: For crude acrylic acid in industrial settings, polymerization inhibitors like hydroquinone are often added[8]. While typically not necessary for lab-scale purification of a solid derivative, if you encounter persistent polymerization issues, the addition of a small amount of a radical inhibitor like butylated hydroxytoluene (BHT) during storage could be considered.
III. References
-
Acrylic Acid | CH2CHCOOH | CID 6581 - PubChem. (n.d.). Retrieved January 22, 2026, from [Link]
-
Zacuto, M. J. (2019). Synthesis of Acrylamides via the Doebner-Knoevenagel Condensation. The Journal of Organic Chemistry, 84(10), 6465–6474. [Link]
-
Methacrylic Acid | C4H6O2 | CID 4093 - PubChem. (n.d.). Retrieved January 22, 2026, from [Link]
-
Yadav, J. S., Reddy, B. S. S., Basak, A. K., Visali, B., Narsaiah, A. V., & Nagaiah, K. (2004). Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles. European Journal of Organic Chemistry, 2004(3), 546–551. [Link]
-
Acrylic acid - Wikipedia. (n.d.). Retrieved January 22, 2026, from [Link]
-
Synthesis of Acrylamides via the Doebner-Knoevenagel Condensation - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]
-
Zacuto, M. J. (2019). Synthesis of Acrylamides via the Doebner-Knoevenagel Condensation. PubMed. [Link]
-
Synthesis and styrene copolymerization of dimethyl, dimethoxy, and halogen ring-substituted isopropyl cyanophenylacrylates - ChemRxiv. (n.d.). Retrieved January 22, 2026, from [Link]
-
Process for purification of acrylic acid by extraction and distillation - Google Patents. (n.d.). Retrieved January 22, 2026, from
-
Heterologous Production of Acrylic Acid: Current Challenges and Perspectives - MDPI. (n.d.). Retrieved January 22, 2026, from [Link]
-
Highly Efficient Biobased Synthesis of Acrylic Acid - PMC - NIH. (n.d.). Retrieved January 22, 2026, from [Link]
-
Synthesis and Characterization of Gamma Radiation Induced Diallyldimethylammonium Chloride-Acrylic Acid-(3-Acrylamidopropyl) Trimethylammonium Chloride Superabsorbent Hydrogel - MDPI. (n.d.). Retrieved January 22, 2026, from [Link]
-
Preparation method of alcohol soluble acrylic rosin resin - Google Patents. (n.d.). Retrieved January 22, 2026, from
-
2,3-Dihydro-1,4-benzodioxin-6-ol | C8H8O3 | CID 9115273 - PubChem. (n.d.). Retrieved January 22, 2026, from [Link]
-
Process for purifying crude acrylic acid by crystallization - Google Patents. (n.d.). Retrieved January 22, 2026, from
-
Superior solvent blends for synthesis of acrylic resins for high solids coatings - Google Patents. (n.d.). Retrieved January 22, 2026, from
Sources
- 1. 3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)acrylic acid, CasNo.14939-91-4 Hangzhou Dingyan Chem Co., Ltd China (Mainland) [dingyanchem.lookchem.com]
- 2. 14939-91-4|this compound|BLD Pharm [bldpharm.com]
- 3. Synthesis of Acrylamides via the Doebner-Knoevenagel Condensation [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Acrylamides via the Doebner-Knoevenagel Condensation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. EP0912486B1 - Process for purifying crude acrylic acid by crystallization - Google Patents [patents.google.com]
- 7. ACRYLIC ACID, STABILIZED | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. Acrylic Acid | CH2CHCOOH | CID 6581 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Methacrylic Acid | C4H6O2 | CID 4093 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Acrylic acid - Wikipedia [en.wikipedia.org]
Technical Support Center: A Researcher's Guide to Removing Polymerization Inhibitors from Acrylic Acid
Welcome to the Technical Support Center for acrylic acid purification. This guide is designed for researchers, scientists, and drug development professionals who require inhibitor-free acrylic acid for their polymerization reactions. Spontaneous polymerization of acrylic acid is a significant challenge, which is why commercial preparations are stabilized with inhibitors like the monomethyl ether of hydroquinone (MEHQ).[1][2] However, for controlled and predictable polymerization, removing these inhibitors is a critical first step.[3][4]
This resource provides in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to help you navigate the common challenges encountered during the removal of these inhibitors.
The Critical Role of Inhibitor Removal
Polymerization inhibitors, such as MEHQ, function by scavenging free radicals, which are essential for initiating polymerization.[3][4] While crucial for safe storage and transport, their presence can interfere with your experiments by:
-
Reducing Initiator Efficiency: Inhibitors will react with your free radical initiator, reducing its concentration and effectiveness.[3][4]
-
Unpredictable Polymerization: The presence of inhibitors can lead to inconsistent reaction kinetics, making it difficult to control the molecular weight and conversion of your polymer.[3]
-
Failed Reactions: In some cases, the inhibitor concentration may be high enough to completely prevent polymerization.[5]
It's important to note that for some industrial-grade polymerizations, removing the inhibitor may not be necessary; instead, a higher concentration of the initiator is used to overcome the inhibitor's effects.[4] However, for precise laboratory-scale work, purification is often essential.
Method 1: Column Chromatography
Passing the acrylic acid through a column packed with an adsorbent is a widely used and effective method for removing phenolic inhibitors like MEHQ.[4][5]
Scientific Principle
This technique relies on the principle of adsorption. The adsorbent material, typically basic activated alumina or activated carbon, has a high surface area and an affinity for the inhibitor. As the acrylic acid passes through the column, the inhibitor molecules are adsorbed onto the surface of the packing material, while the purified acrylic acid flows through.
Experimental Workflow: Column Chromatography
Caption: Workflow for inhibitor removal using column chromatography.
Detailed Protocol: Column Chromatography with Basic Alumina
-
Column Preparation:
-
Secure a glass chromatography column in a vertical position.
-
Insert a small plug of cotton or glass wool at the bottom of the column.[5]
-
Add a small layer (approximately 1 cm) of sand on top of the plug.[5]
-
Prepare a slurry of basic activated alumina in a non-polar solvent like hexane.[5]
-
Pour the slurry into the column, allowing the alumina to settle into a packed bed. Gently tap the column to ensure even packing. A bed height of 5-10 cm is generally sufficient for small-scale purifications.[5]
-
-
Purification:
-
Carefully load the inhibited acrylic acid onto the top of the alumina bed.
-
Open the stopcock and begin collecting the purified, inhibitor-free acrylic acid in a clean, dry flask.
-
Troubleshooting Guide: Column Chromatography
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Slow or no flow of acrylic acid through the column. | - The alumina is packed too tightly.- The cotton/glass wool plug is too dense. | - Gently apply positive pressure to the top of the column using an inert gas.- Repack the column, ensuring not to tamp the alumina down too aggressively. |
| Polymerization occurs within the column. | - The heat of adsorption of acrylic acid onto the alumina is causing localized heating, initiating polymerization. | - Pre-wet the column with a small amount of a non-polar solvent before adding the acrylic acid.- Consider running the purification in a cold room or using a jacketed column with chilled water circulation. |
| Inhibitor is still present in the purified acrylic acid. | - The capacity of the alumina has been exceeded.- The alumina is not sufficiently activated. | - Use a larger column or more alumina.- Ensure you are using fresh, properly activated basic alumina. |
FAQs: Column Chromatography
-
Q: Can I reuse the alumina?
-
A: While it is possible to regenerate alumina by washing with solvent and then heating, for critical applications, it is recommended to use fresh alumina for each purification to ensure consistent results.
-
-
Q: What is the difference between basic, neutral, and acidic alumina?
-
A: The choice of alumina depends on the properties of the compound being purified. For removing weakly acidic inhibitors like MEHQ, basic alumina is the most effective.
-
Method 2: Caustic Washing (Liquid-Liquid Extraction)
This method involves washing the acrylic acid with an aqueous basic solution, such as sodium hydroxide (NaOH), to remove the inhibitor.[4][6]
Scientific Principle
The phenolic hydroxyl group in MEHQ is weakly acidic.[6] By washing the acrylic acid with a basic solution, the MEHQ is deprotonated to form a water-soluble salt (phenolate).[6] This salt then partitions into the aqueous phase, effectively removing it from the organic (acrylic acid) phase.[6]
Experimental Workflow: Caustic Washing
Caption: Workflow for inhibitor removal via caustic washing.
Detailed Protocol: Caustic Washing
-
Extraction:
-
Place the inhibited acrylic acid in a separatory funnel.
-
Add an equal volume of a 5% aqueous NaOH solution.
-
Stopper the funnel and shake vigorously for 1-2 minutes, inverting the funnel and venting frequently to release any pressure buildup.
-
Allow the layers to fully separate. The lower layer will be the aqueous phase containing the inhibitor salt.
-
Drain and discard the lower aqueous layer.
-
Repeat the washing step two more times with fresh NaOH solution.[5]
-
-
Neutralization and Drying:
-
Wash the acrylic acid with deionized water until the aqueous wash is neutral (check with pH paper).
-
Wash the acrylic acid with a saturated brine solution to aid in the removal of residual water.[5]
-
Transfer the acrylic acid to a clean, dry flask and add an anhydrous drying agent, such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Allow the acrylic acid to dry for at least 30 minutes, swirling occasionally.
-
Filter the purified acrylic acid to remove the drying agent.
-
Troubleshooting Guide: Caustic Washing
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Emulsion formation (layers do not separate). | - Vigorous shaking.- High concentration of acrylic acid. | - Allow the mixture to stand for a longer period.- Add a small amount of saturated brine to help break the emulsion.- In the future, shake more gently. |
| Purified acrylic acid is "wet" (contains residual water). | - Insufficient drying time.- Not enough drying agent used. | - Add more drying agent and allow for a longer drying time.- Ensure the brine wash was performed. |
| Low yield of purified acrylic acid. | - Some acrylic acid may have been neutralized by the NaOH and partitioned into the aqueous layer. | - Use a more dilute NaOH solution, although this may require more washes.- Minimize the number of washes while ensuring complete inhibitor removal. |
FAQs: Caustic Washing
-
Q: Why is it important to vent the separatory funnel?
-
A: The neutralization reaction between acrylic acid and NaOH can generate heat, which can increase the vapor pressure inside the funnel. Venting prevents a dangerous pressure buildup.
-
-
Q: Can I use other bases besides NaOH?
-
A: Other bases like potassium hydroxide (KOH) can be used. The key is to use a base that will form a water-soluble salt with the inhibitor.
-
Method 3: Vacuum Distillation
Distillation under reduced pressure is another method to separate the acrylic acid monomer from the less volatile inhibitor.[3][7]
Scientific Principle
This technique takes advantage of the difference in boiling points between acrylic acid and the inhibitor. By reducing the pressure, the boiling point of acrylic acid is lowered, allowing it to be distilled at a lower temperature. This is crucial for preventing thermally induced polymerization during the purification process.[8]
Experimental Workflow: Vacuum Distillation
Sources
- 1. Acrylic acid (HSG 104, 1997) [inchem.org]
- 2. arkema.com [arkema.com]
- 3. echemi.com [echemi.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Removing Mehq Inhibitor From Methyl Acrylate Monomer - Student - Cheresources.com Community [cheresources.com]
- 7. US4144137A - Method for removal of polymerization inhibitor - Google Patents [patents.google.com]
- 8. 1999 Acrylic Acid [owlnet.rice.edu]
Technical Support Center: Synthesis of 3-(2,3-dihydrobenzo[b]dioxin-6-yl)acrylic acid
Technical Support Center: Synthesis of 3-(2,3-dihydrobenzo[b][1][2]dioxin-6-yl)acrylic acid
Welcome to the technical support hub for the synthesis of 3-(2,3-dihydrobenzo[b][1][2]dioxin-6-yl)acrylic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to optimize your synthetic outcomes. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring a robust and reproducible synthesis.
Troubleshooting Guide: Navigating Common Synthesis Challenges
The synthesis of 3-(2,3-dihydrobenzo[b][1][2]dioxin-6-yl)acrylic acid, a valuable intermediate in pharmaceuticals, is most commonly achieved via the Knoevenagel condensation.[1][3] This reaction involves the condensation of 3,4-ethylenedioxybenzaldehyde (also known as 1,4-benzodioxane-6-carboxaldehyde) with an active methylene compound, typically malonic acid, in the presence of a basic catalyst.[4][5] While seemingly straightforward, several factors can lead to suboptimal yields and purity. This section addresses the most common issues encountered in the lab.
Issue 1: Low or No Product Yield
You've set up your reaction, refluxed for hours, and upon workup, you isolate a disappointingly small amount of your desired acrylic acid derivative, or worse, none at all.
Why It Happens:
-
Insufficient Catalyst Activity: The Knoevenagel condensation is base-catalyzed.[1][6] The catalyst's role is to deprotonate the active methylene compound (malonic acid), forming a nucleophilic enolate that attacks the aldehyde.[3][7] If the base is too weak or used in insufficient quantity, this crucial first step is inefficient, leading to a stalled reaction.
-
Poor Reactant Quality: The starting materials, 3,4-ethylenedioxybenzaldehyde and malonic acid, must be of high purity. Impurities in the aldehyde can inhibit the reaction, while old or improperly stored malonic acid may have decomposed.
-
Suboptimal Reaction Conditions: Temperature and reaction time are critical parameters.[8] Insufficient heat may not provide the necessary activation energy, while prolonged heating at excessively high temperatures can lead to decomposition of reactants or products.[9]
-
Solvent Effects: The choice of solvent can significantly impact reaction rates and yields.[10] The solvent must be able to dissolve the reactants and be compatible with the reaction conditions.
What to Do:
-
Catalyst Optimization:
-
Piperidine and Pyridine System: A classic and effective catalyst system for the Doebner modification of the Knoevenagel condensation is a combination of pyridine as the solvent and a catalytic amount of piperidine.[1][11] Pyridine acts as a weak base and a solvent, while piperidine is a more effective basic catalyst for the initial condensation.[11][12]
-
Beta-Alanine (Verley Modification): As an alternative, β-alanine can be used as a cocatalyst in place of piperidine, which can sometimes offer improved yields.[3]
-
-
Reactant Quality Check:
-
Verify the purity of your 3,4-ethylenedioxybenzaldehyde by melting point or spectroscopic methods (NMR, IR). If necessary, purify it by recrystallization or distillation.
-
Use fresh, dry malonic acid. It is advisable to store it in a desiccator.
-
-
Systematic Condition Screening:
Experimental Protocol: Optimized Knoevenagel-Doebner Synthesis
This protocol details a robust method for the synthesis of 3-(2,3-dihydrobenzo[b][1][2]dioxin-6-yl)acrylic acid.
Materials:
-
3,4-Ethylenedioxybenzaldehyde
-
Malonic Acid
-
Pyridine (anhydrous)
-
Piperidine
-
Hydrochloric Acid (2M solution)
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3,4-ethylenedioxybenzaldehyde (1 equivalent) and malonic acid (1.2 equivalents) in pyridine.[4]
-
Add a catalytic amount of piperidine (e.g., 2-3 drops).[11]
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.[4]
-
After completion, cool the reaction mixture to room temperature and then pour it slowly into a beaker containing ice and a 2M solution of hydrochloric acid.[4] This will neutralize the pyridine and precipitate the crude product.
-
Stir the mixture in an ice bath until a white precipitate forms completely.[4]
-
Collect the solid product by vacuum filtration and wash it thoroughly with cold water.
-
Recrystallize the crude product from ethanol to obtain pure 3-(2,3-dihydrobenzo[b][1][2]dioxin-6-yl)acrylic acid.
Issue 2: Formation of Side Products and Impurities
Your final product is contaminated with significant impurities, making purification difficult and reducing the overall yield.
Why It Happens:
-
Self-Condensation of the Aldehyde: Strong bases can promote the self-condensation of the aldehyde, a competing reaction that consumes the starting material.[1][9]
-
Michael Addition: The α,β-unsaturated product can sometimes undergo a Michael addition with another molecule of the malonate anion, leading to a bis-adduct.[8][9]
-
Incomplete Decarboxylation: In the Doebner modification, the intermediate dicarboxylic acid must decarboxylate to form the final product.[1][13] Incomplete decarboxylation will leave a significant impurity.
What to Do:
-
Control Stoichiometry: Use a precise 1:1 to 1:1.2 molar ratio of the aldehyde to malonic acid to minimize the chance of Michael addition.[9]
-
Use a Weak Base System: The pyridine/piperidine system is generally mild enough to avoid significant self-condensation of the aldehyde.[1][11]
-
Ensure Complete Decarboxylation: Adequate heating during the reflux step is crucial for driving the decarboxylation to completion.[7]
Data Presentation: Optimizing Reaction Parameters
The following table summarizes key parameters for optimizing the synthesis.
| Parameter | Condition 1 (Standard) | Condition 2 (Optimized) | Expected Outcome |
| Catalyst | Piperidine | Piperidine/Pyridine | Improved yield and reduced side reactions. |
| Solvent | Ethanol | Pyridine | Pyridine acts as both solvent and base, promoting decarboxylation.[1] |
| Temperature | Room Temperature | Reflux | Ensures complete reaction and decarboxylation. |
| Reactant Ratio | 1:1.5 (Aldehyde:Malonic Acid) | 1:1.2 (Aldehyde:Malonic Acid) | Minimizes Michael addition side products.[9] |
Issue 3: Difficult Product Isolation and Purification
The product does not precipitate easily upon acidification, or the crude product is difficult to purify.
Why It Happens:
-
Product Solubility: The product may have some solubility in the acidic aqueous workup solution, especially if the volume is large.
-
Oily Product Formation: The crude product may initially separate as an oil rather than a solid, making it difficult to handle.
-
Persistent Impurities: Some side products may have similar solubility characteristics to the desired product, making separation by simple recrystallization challenging.
What to Do:
-
Optimize Precipitation:
-
Ensure the workup solution is sufficiently acidic (pH 1-2) to fully protonate the carboxylate.
-
Thoroughly chill the mixture in an ice bath to minimize the solubility of the product.[4]
-
If the product oils out, try scratching the inside of the flask with a glass rod to induce crystallization.
-
-
Advanced Purification Techniques:
Visualization: Knoevenagel-Doebner Condensation Workflow
The following diagram illustrates the key steps in the synthesis and workup process.
Caption: Workflow for the synthesis of 3-(2,3-dihydrobenzo[b][1][2]dioxin-6-yl)acrylic acid.
Frequently Asked Questions (FAQs)
Q1: Can I use a different base as a catalyst?
A: Yes, other bases can be used, but their effectiveness varies. Weakly basic amines like piperidine and pyridine are traditionally used and are very effective.[11][14] Stronger bases like sodium hydroxide or sodium ethoxide can lead to a higher incidence of side reactions, such as the self-condensation of the aldehyde.[1] Heterogeneous catalysts have also been explored for their ease of separation and reusability.[14]
Q2: What is the role of pyridine in the Doebner modification?
A: In the Doebner modification of the Knoevenagel condensation, pyridine serves a dual role. It acts as the solvent for the reaction and also as a base that promotes the decarboxylation of the intermediate dicarboxylic acid.[1][3]
Q3: Is the reaction stereoselective?
A: The Knoevenagel condensation typically favors the formation of the more thermodynamically stable E (trans) isomer of the α,β-unsaturated product.[15] The initial product may be a mixture of E and Z isomers, but equilibration often leads to the predominance of the E-isomer.[1]
Q4: How can I confirm the identity and purity of my final product?
A: A combination of analytical techniques should be used. Melting point determination provides a quick assessment of purity. Spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy are essential for structural confirmation.[2][11] High-Performance Liquid Chromatography (HPLC) can be used for quantitative purity analysis.[16]
Q5: Can I use a different active methylene compound?
A: While malonic acid is the most common choice for synthesizing the acrylic acid derivative directly via the Doebner modification, other active methylene compounds like diethyl malonate or ethyl cyanoacetate can also be used.[1][4] However, using these esters would require an additional hydrolysis step after the condensation to obtain the final carboxylic acid.[3][7]
Visualization: Reaction Mechanism
The following diagram outlines the mechanism of the Knoevenagel-Doebner condensation.
Caption: Mechanism of the Knoevenagel-Doebner condensation.
References
-
Knoevenagel condensation. (n.d.). In Wikipedia. Retrieved January 22, 2026, from [Link]
-
NRO Chemistry. (2025, February 1). Knoevenagel Condensation. Doebner Modification. Verley Modification. Reaction Mechanism and Set Up. YouTube. [Link]
- Mills, N. S., et al. (2015). Esterification, Purification and Identification of Cinnamic Acid Esters.
- Kolb, K. E., Field, K. W., & Schatz, P. F. (1998). A One-Step Synthesis of Cinnamic Acids Using Malonic Acid: The Verley-Doebner Modification of the Knoevenagel Condensation.
- Bentamene, A., et al. (2016). Synthesis of Cinnamic Derivatives using Pyridine and Piperidine via Simple Knoevenagel Condensation Reaction. Chemistry Research Journal, 1(4), 60-64.
- Dey, S., & Dhar, D. N. (1933). The condensation of aldehydes with malonic acid. Journal of the Indian Chemical Society, 10, 111-115.
- Various Authors. (2020-2023). Optimization of conditions for Knoevenagel condensation reaction [Compilation of various articles].
- Various Authors. (2020). Optimizing reaction condition for Knoevenagel condensation of benzaldehyde and malononitrile [Compilation of various articles].
- Various Authors. (2019). Isolation of Cinnamic Acid Derivatives from the Bulbs of Allium tripedale.
-
Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved from [Link]
- Method for obtaining high-purity cinnamic acid. (1992).
- Various Authors. (2018). Use of Piperidine and Pyrrolidine in Knoevenagel Condensation.
- Various Authors. (2024). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry.
- Various Authors. (2023).
- An efficient process for the synthesis of alkoxy substituted benzaldehydes. (2017).
-
Perkin reaction. (n.d.). In Wikipedia. Retrieved January 22, 2026, from [Link]
- Various Authors. (2020). Extraction and purification of Cinnamic acid from Cinnamon bark (Cinnamon aromaticum) and detection of Antioxidant effects against Cyclophosphamide in mice.
-
Veeprho. (n.d.). Cinnamic Acid Impurities and Related Compound. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of 3,4-methylenedioxy-benzaldehyde. Retrieved from [Link]
- Rabbani, G. (2018). A Concise Introduction of Perkin Reaction. Journal of Chemical Sciences, 8(2), 1-3.
-
BYJU'S. (n.d.). Perkin Reaction Mechanism. Retrieved from [Link]
-
J&K Scientific LLC. (2021). Perkin Reaction. Retrieved from [Link]
- Various Authors. (n.d.). Perkin Reaction.
- Process for preparing 3,4-substituted benzaldehydes. (1983).
- Various Authors. (2017). A Mechanistic study of the Knoevenagel Condensation Reaction: New Insights into the Influence of Acid and Base Properties of Mixed Metal Oxide Catalysts on the Catalytic Activity.
- Organic Reactions. (n.d.).
- Process for preparing 3,4-dioxo-substituted aromatic aldehydes. (2004).
- Zhao, S., Wang, X., & Zhang, L. (2013).
- Yadav, J. S., et al. (2004). Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles. European Journal of Organic Chemistry, 2004(3), 546-551.
- Various Authors. (2025). Green and Efficient Knoevenagel Condensation Catalysed by a DBU Based ionic Liquid in Water.
- Zacuto, M. J., & DiRocco, D. A. (2019). Synthesis of Acrylamides via the Doebner-Knoevenagel Condensation. The Journal of Organic Chemistry, 84(10), 6465-6474.
- Various Authors. (2024). Knoevenagel Condensation Catalyzed by Biogenic Carbonates for the Solvent-Free Synthesis of 3-(Furan-2-yl)
- Various Authors. (2022). Highly Efficient Biobased Synthesis of Acrylic Acid.
- Various Authors. (2014). Synthesis and Characterization of Poly Acrylic Acid Modified with Dihydroxy Benzene-Redox Polymer. International Journal of ChemTech Research, 6(7), 3633-3641.
Sources
- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 2. Esterification, Purification and Identification of Cinnamic Acid Esters [article.sapub.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. youtube.com [youtube.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Knoevenagel Condensation Reaction [merckmillipore.com]
- 7. m.youtube.com [m.youtube.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. chemrj.org [chemrj.org]
- 12. researchgate.net [researchgate.net]
- 13. Knoevenagel Condensation [organic-chemistry.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. veeprho.com [veeprho.com]
Side product formation in the synthesis of benzodioxin acrylic acids
Welcome to the technical support center for the synthesis of benzodioxin acrylic acids. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important structural motif. Here, we address common challenges, with a focus on understanding and mitigating the formation of unwanted side products. Our approach is grounded in mechanistic principles to empower you to not just solve immediate problems, but to proactively design more robust and efficient synthetic routes.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific, frequently encountered problems during the synthesis of benzodioxin acrylic acids, which are typically prepared via condensation reactions like the Knoevenagel or Perkin reactions.
Problem 1: Low Yield and/or Significant (Z)-Isomer Formation
Issue: You are performing a Knoevenagel condensation between a benzodioxin aldehyde (e.g., piperonal) and an active methylene compound (e.g., malonic acid or ethyl cyanoacetate) and observing low yields of the desired α,β-unsaturated product. Furthermore, TLC and ¹H NMR analysis indicates a significant amount of the undesired (Z)-isomer alongside your target (E)-isomer.
Potential Causes & Mechanistic Insights:
-
Weak Base/Insufficient Deprotonation: The Knoevenagel condensation relies on the formation of a carbanion/enolate from the active methylene compound.[1] If the base used is too weak or used in substoichiometric amounts, the initial deprotonation is slow and reversible, leading to a low concentration of the nucleophile and an overall slow reaction rate.
-
Reversibility and Isomer Equilibration: The initial condensation can produce a mixture of (E) and (Z) isomers. Depending on the reaction conditions, this mixture can equilibrate. While the (E)-isomer is often thermodynamically more stable, prolonged reaction times at high temperatures, especially with certain catalysts, can lead to equilibration or even decomposition, reducing the overall yield of the desired product.[1]
-
Steric Hindrance: The benzodioxin aldehyde itself can be sterically demanding, slowing the approach of the nucleophile.
Recommended Solutions:
-
Catalyst/Base Optimization: The choice of base is critical. Weakly basic amines like piperidine or pyridine are common catalysts.[1] For substrates that are sluggish, consider the "Doebner modification," which uses pyridine as both the base and solvent, often leading to concomitant decarboxylation when malonic acid is used.[1][2] The use of an ionic liquid like 1-butyl-3-methylimidazolium acetate ([Bmim][OAc]) in an aqueous medium has also been reported to accelerate the reaction and improve yields.[3]
-
Azeotropic Water Removal: The final step of the condensation is the elimination of a water molecule.[1] Driving the reaction forward by removing water via a Dean-Stark apparatus with a suitable solvent (e.g., toluene or benzene) can significantly improve yields.
-
Temperature and Time Control: Monitor the reaction progress closely by TLC. Avoid unnecessarily long reaction times or excessive heat, which can promote side reactions or isomerization. Perkin reactions, a related method to form cinnamic acids, are known to require high temperatures and long reaction times, which can be mitigated by using microwave irradiation.[4]
Problem 2: Formation of Michael Adducts and Polymeric Materials
Issue: Your reaction mixture is becoming viscous, and upon workup, you isolate a sticky, intractable material. LC-MS analysis of the soluble portion shows masses corresponding to the addition of your active methylene starting material to the product.
Potential Causes & Mechanistic Insights:
-
Strongly Basic/Nucleophilic Conditions: The desired α,β-unsaturated acrylic acid product is an excellent Michael acceptor. If a strong, nucleophilic base (e.g., piperidine) is used in high concentrations, it can deprotonate a second molecule of the active methylene compound, which then acts as a nucleophile in a Michael addition to the newly formed product. This can lead to a cascade of additions and polymer formation.
-
High Reactant Concentration: High concentrations of reactants increase the probability of intermolecular side reactions like Michael addition.
-
Spontaneous Polymerization: Acrylic acids, especially when purified and inhibitor-free, are prone to spontaneous free-radical polymerization, which is a highly exothermic and potentially dangerous runaway reaction.[5][6] This is often initiated by heat or trace impurities.
Recommended Solutions:
-
Switch to a Non-Nucleophilic Base: Employ a catalytic amount of a weaker, non-nucleophilic base. Triethylamine or diisopropylethylamine (DIPEA) are good alternatives. Boric acid has also been demonstrated as an effective and mild Brønsted acid catalyst for Knoevenagel condensations.[7]
-
Control Stoichiometry and Addition Rate: Use a slight excess (1.05-1.1 equivalents) of the aldehyde to ensure the active methylene compound is fully consumed. If the problem persists, try slow, controlled addition of the active methylene compound to the reaction mixture to keep its instantaneous concentration low.
-
Inhibit Polymerization: During purification steps that involve heating (like distillation), it is crucial to add a radical inhibitor such as hydroquinone monomethyl ether (MEHQ) or phenothiazine.[8][9] Note that many common inhibitors require the presence of dissolved oxygen to be effective.[9]
Experimental Protocol: Boric Acid Catalyzed Knoevenagel Condensation [7]
-
To a solution of the benzodioxin aldehyde (1.0 mmol) and the active methylene compound (1.2 mmol) in ethanol (10 mL), add boric acid (0.1 mmol, 10 mol%).
-
Stir the reaction mixture at room temperature or reflux, monitoring progress by TLC.
-
Upon completion, cool the mixture to room temperature.
-
If a precipitate forms, filter the solid product and wash with cold ethanol.
-
If no precipitate forms, evaporate the solvent under reduced pressure and purify the residue by column chromatography (e.g., silica gel, hexane:ethyl acetate gradient).
Problem 3: Decarboxylation and Other Degradation Products
Issue: You are using a Perkin reaction (benzodioxin aldehyde with an acid anhydride and its alkali salt) and observe significant formation of a decarboxylated product (a stilbene derivative) or other unidentifiable impurities.
Potential Causes & Mechanistic Insights:
-
High Temperatures: The Perkin reaction often requires high temperatures (150-200 °C).[4] Under these harsh conditions, the intermediate β-hydroxy acid or the final α,β-unsaturated acid product can undergo thermal decarboxylation.
-
Hydrolysis of Anhydride: The base catalyst (e.g., sodium acetate) is often anhydrous, as water can hydrolyze the acid anhydride, reducing its effective concentration and introducing water that may promote other side reactions.[4]
-
Side Reactions of the Aldehyde: Aromatic aldehydes can undergo disproportionation (Cannizzaro reaction) under strongly basic conditions, although this is less common with the weak bases used in the Perkin reaction.
Recommended Solutions:
-
Microwave Synthesis: Microwave-assisted organic synthesis can dramatically reduce reaction times from hours to minutes, minimizing the opportunity for thermal degradation.[4] This is a highly effective method for mitigating decarboxylation in Perkin reactions.
-
Use Anhydrous Reagents: Ensure the alkali salt (e.g., sodium acetate) is thoroughly dried before use.[4] Perform the reaction under an inert atmosphere (N₂ or Ar) to exclude moisture.
-
Alternative Synthetic Routes: If decarboxylation remains a persistent issue, the Knoevenagel-Doebner condensation is a milder alternative that typically proceeds at lower temperatures, thus avoiding thermal decomposition.[2]
Workflow for Troubleshooting Side Product Formation
Caption: A logical workflow for identifying, hypothesizing, and solving common side product issues.
Frequently Asked Questions (FAQs)
Q1: What is the best general method for purifying benzodioxin acrylic acids?
A: The optimal purification method depends on the physical properties of your product and the nature of the impurities.
-
Recrystallization: If your product is a solid with good crystallinity, recrystallization is often the most effective method for achieving high purity. A mixed solvent system, such as ethanol/water or ethyl acetate/hexane, is often required.
-
Column Chromatography: For non-crystalline solids or oils, silica gel column chromatography is the standard choice. A gradient elution from a non-polar solvent (like hexane) to a more polar one (like ethyl acetate) is typically effective.
-
Acid-Base Extraction: Since the product is a carboxylic acid, it can be selectively extracted from a non-polar organic solvent (e.g., ethyl acetate) into a weak aqueous base (e.g., saturated sodium bicarbonate solution). The aqueous layer can then be washed with an organic solvent to remove neutral impurities, followed by re-acidification (e.g., with 1M HCl) to precipitate the pure acid, which is then collected by filtration.[10]
Q2: How can I reliably distinguish between the (E) and (Z) isomers of my acrylic acid product?
A: ¹H NMR spectroscopy is the most powerful tool for this. The vinyl protons on the double bond will have different coupling constants (J-values).
-
For the (E)-isomer (trans) , the coupling constant between the two vinyl protons is typically larger, in the range of 12-18 Hz .
-
For the (Z)-isomer (cis) , the coupling constant is smaller, usually in the range of 7-12 Hz . Always acquire a well-resolved spectrum to accurately measure these coupling constants.
Q3: My benzodioxin aldehyde starting material is old. Does it matter?
A: Yes, it can matter significantly. Aldehydes, especially aromatic ones, are susceptible to air oxidation to the corresponding carboxylic acid.[11] This introduces an acidic impurity into your starting material that can interfere with the reaction and complicate purification. It is always best to use freshly purified or commercially available aldehyde. You can check the purity by TLC or NMR before starting the reaction. If significant oxidation has occurred, the aldehyde can be purified by distillation or chromatography.
Q4: Can I use a stronger base like sodium hydroxide or potassium carbonate for a Knoevenagel condensation?
A: It is generally not recommended. Strong bases can induce the self-condensation of the aldehyde (an aldol reaction) or promote unwanted side reactions like the Cannizzaro reaction.[1] Furthermore, strong bases will readily deprotonate the product carboxylic acid, potentially altering its solubility and reactivity in the reaction medium, and can catalyze Michael addition side reactions as discussed previously. Catalytic amounts of weaker organic bases are much more effective and selective.
Summary of Recommended Reaction Conditions
| Reaction Type | Typical Base/Catalyst | Solvent | Temperature (°C) | Key Considerations & Potential Side Products |
| Knoevenagel | Piperidine, Pyridine | Ethanol, Toluene | 25 - 110 | Reversible; (Z)-isomer formation; Michael addition. |
| Knoevenagel-Doebner | Pyridine | Pyridine | 80 - 115 | Decarboxylation is part of the main reaction pathway.[2] |
| Perkin Reaction | Sodium or Potassium Acetate | Acetic Anhydride | 140 - 200 | Thermal decarboxylation; requires anhydrous conditions.[4][12] |
| Green Alternative | Boric Acid (10 mol%) | Ethanol | 25 - 78 | Mild conditions; minimizes side products.[7] |
Reaction Mechanism: Knoevenagel Condensation and Michael Addition Side Reaction
Caption: The desired condensation pathway versus the problematic Michael addition side reaction.
References
-
Armano, E., Giraudo, A., Morano, C., Pallavicini, M., & Bolchi, C. (n.d.). 3-Ethoxycarbonyl-1,4-benzodioxin-2-carboxylic Acid. ResearchGate. Retrieved from [Link]
-
BYJU'S. (n.d.). Perkin Reaction Mechanism. Retrieved from [Link]
-
Chemistry For Everyone. (2025, August 22). How Is Polyacrylic Acid Synthesized? [Video]. YouTube. Retrieved from [Link]
- Ebitani, K., Motokura, K., Mori, K., Mizugaki, T., & Kaneda, K. (2006). Reconstructed Hydrotalcite as a Highly Active Heterogeneous Base Catalyst for Carbon-Carbon Bond Formations in the Presence of Water. Journal of Organic Chemistry, 71(14), 5440–5447.
-
Hanna, S. Y., Decker, J., & Shojaati, F. (2017, March 30). How can I purify Acrylic Acid in the solid state? ResearchGate. Retrieved from [Link]
- Idris, N., et al. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12(3).
-
J&K Scientific LLC. (2021, June 1). Perkin Reaction. Retrieved from [Link]
- Khan, I. (2018). A Concise Introduction of Perkin Reaction. Organic Chemistry: An Indian Journal.
-
Knoevenagel condensation. (n.d.). In Wikipedia. Retrieved January 22, 2026, from [Link]
- Kumar, P., & Kumar, R. (2023). Recent trends in the impurity profile of pharmaceuticals. Journal of Pharmacy and Bioallied Sciences, 15(Suppl 1), S1–S8.
- Mase, N., & Horibe, T. (2013). Organocatalytic Knoevenagel Condensations by Means of Carbamic Acid Ammonium Salts. Organic Letters, 15(8), 1854–1857.
-
Organic Chemistry Portal. (n.d.). Knoevenagel Condensation, Doebner Modification. Retrieved from [Link]
- Patel, K., & Patel, N. (2023).
-
Reddit user discussion. (2022). How to purify Acrylic Acid. r/chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). How can I remove unreacted acrylic acid from reaction mixture? Retrieved from [Link]
- Singh, S. (2023).
- U.S. Patent No. US5034156A. (1991). Method for inhibiting the polymerization of acrylic acid. Google Patents.
- Yasmin, S., et al. (2019). Greener Alternative in Organic Synthesis: Aqueous Knoevenagel Condensation Reaction Catalysed by [Bmim][OAc] Ionic Liquid with A. Asian Journal of Green Chemistry.
Sources
- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 2. Knoevenagel Condensation [organic-chemistry.org]
- 3. ajgreenchem.com [ajgreenchem.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Inhibition of Free Radical Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. US5034156A - Method for inhibiting the polymerization of acrylic acid - Google Patents [patents.google.com]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. longdom.org [longdom.org]
Technical Support Center: Optimizing Reaction Conditions for Acrylic Acid Derivative Synthesis
An in-depth guide for researchers, scientists, and drug development professionals.
As a Senior Application Scientist, I've seen firsthand the challenges and nuances involved in synthesizing acrylic acid derivatives. These monomers are incredibly versatile but notoriously reactive, prone to unpredictable polymerization and a variety of side reactions. This guide is structured to function as a dedicated technical support resource, moving beyond simple protocols to explain the underlying causality of common issues. It is designed to empower you to troubleshoot effectively and optimize your synthetic routes with confidence.
Part 1: Troubleshooting Guide - Common Synthesis Issues
This section addresses the most frequent and critical problems encountered during the synthesis of acrylic acid derivatives. Each issue is presented in a question-and-answer format, detailing the root causes and providing actionable solutions.
Issue 1: My reaction mixture turned into a solid gel or viscous mass. What happened and how can I prevent it?
Answer: You have encountered uncontrolled radical polymerization, the most common and challenging issue when working with acrylic acid and its derivatives.[1] This reaction is highly exothermic and can accelerate rapidly, leading to a "runaway" reaction that is both a safety hazard and a cause of complete product loss.[2][3]
Root Causes & Mechanistic Explanation:
-
Spontaneous Polymerization: The carbon-carbon double bond in acrylates is electron-deficient, making it highly susceptible to radical-initiated polymerization. This can be triggered by heat, light, or trace contaminants.[3]
-
Insufficient Inhibition: Commercial acrylic acid and its esters are shipped with polymerization inhibitors. However, these can be consumed over time or may be insufficient for the specific reaction conditions (e.g., high temperatures).[4]
-
Presence of Initiators: Contaminants such as peroxides (from aged solvents like ether or THF), metal ions, or even atmospheric oxygen can act as radical initiators, kicking off the polymerization cascade.[3][5]
Troubleshooting & Optimization Protocol:
-
Inhibitor Selection & Dosage: The choice of inhibitor is critical. Hydroquinone monomethyl ether (MEHQ) is a common storage stabilizer but requires the presence of dissolved oxygen to function effectively as a radical scavenger.[1][2] For reactions run under inert atmospheres or at higher temperatures, phenothiazine (PTZ) is often more effective as it can trap thermally generated radicals without needing oxygen.[2] A combination of inhibitors can also provide broader protection.[1]
-
Maintain an Inert Atmosphere: Unless your chosen inhibitor specifically requires oxygen (like MEHQ), conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is crucial to minimize the presence of oxygen, which can promote certain polymerization pathways.[5]
-
Strict Temperature Control: The rate of polymerization increases exponentially with temperature.[6] Maintain the reaction temperature within the optimal range for your specific transformation and be mindful of the exothermic nature of the reaction itself.[1]
-
Ensure Purity of Reactants: Use high-purity, peroxide-free solvents and reactants. Aged starting materials can be a hidden source of initiators.[5][7]
Table 1: Recommended Concentrations for Common Polymerization Inhibitors
| Inhibitor | System | Concentration (ppm) | Oxygen Requirement |
|---|---|---|---|
| MEHQ | Single Agent | 200 - 500 | Yes |
| Phenothiazine (PTZ) | Single Agent | 200 - 1000 | No |
| Hydroquinone (HQ) | Single Agent | 200 - 1000 | Yes |
Data synthesized from BenchChem Technical Support.[1]
Caption: Troubleshooting workflow for uncontrolled polymerization.
Issue 2: My esterification reaction has a low yield and contains high-boiling impurities.
Answer: Low yields in acrylate esterification are typically due to the reversible nature of the reaction and the formation of stable side products. High-boiling impurities often point to ether formation from the alcohol reactant or Michael addition byproducts.
Root Causes & Mechanistic Explanation:
-
Equilibrium Limitations: Fischer esterification is an equilibrium reaction. The water generated during the reaction can hydrolyze the ester product, pushing the equilibrium back towards the starting materials.[8][9]
-
Catalyst Inefficiency or Degradation: Common acid catalysts like sulfuric acid or p-toluenesulfonic acid (p-TsOH) are effective but can promote side reactions if used in excess or at very high temperatures.[8][10]
-
Side Reaction: Ether Formation: Under acidic conditions, particularly with an excess of alcohol, two alcohol molecules can dehydrate to form a symmetric ether (e.g., di-isooctyl ether from isooctyl alcohol), which consumes the nucleophile and complicates purification.[5]
-
Side Reaction: Michael Addition: The newly formed acrylate ester can act as a Michael acceptor, reacting with the starting alcohol or another nucleophile in the mixture. This is more prevalent under basic or neutral conditions but can occur as a competing pathway.
Troubleshooting & Optimization Protocol:
-
Effective Water Removal: To drive the equilibrium toward the product, water must be removed as it is formed.[8] The most common method is azeotropic distillation using a Dean-Stark apparatus with a suitable solvent (e.g., toluene, heptane).
-
Catalyst Selection: While sulfuric acid is a strong and inexpensive catalyst, solid-supported acid catalysts or milder Lewis acids can offer better selectivity and easier removal.[11][12] For example, Zirconyl chloride (ZrOCl₂·8H₂O) has been shown to be an efficient catalyst for acrylate esterification at ambient temperatures, minimizing polymerization and other side reactions.[9]
-
Control Stoichiometry: Using a slight excess of the alcohol can help shift the equilibrium, but a large excess can promote ether formation.[5] A molar ratio of 1.1-1.5:1 (alcohol to acid) is a good starting point.
-
Optimize Reaction Temperature: The temperature should be high enough to facilitate the azeotropic removal of water but low enough to prevent polymerization and degradation. A typical reboiler temperature for these reactions is between 70 to 180 °C, depending on the specific ester and solvent used.[10]
Caption: General workflow for acrylate esterification.
Issue 3: My amide coupling reaction with acrylic acid is inefficient or fails.
Answer: Direct amide coupling between a carboxylic acid and an amine is often challenging due to the formation of a non-reactive ammonium carboxylate salt.[13] This acid-base reaction must be overcome, typically by using coupling reagents or high temperatures, which can be problematic for thermally sensitive acrylates.
Root Causes & Mechanistic Explanation:
-
Ammonium Salt Formation: The carboxylic acid protonates the amine, forming an ammonium carboxylate salt. This intermediate is generally unreactive and requires high temperatures (>160 °C) to dehydrate into the amide, conditions which would cause rapid polymerization of acrylic acid.[13]
-
Ineffective Coupling Reagents: Standard peptide coupling reagents are necessary to activate the carboxylic acid. The choice of reagent is critical for achieving high yields and avoiding side reactions.
-
Competing Michael Addition: The amine nucleophile can attack the double bond of acrylic acid (a aza-Michael addition) instead of the activated carboxyl group.[14] This side reaction is a common source of impurities.
Troubleshooting & Optimization Protocol:
-
Use an Appropriate Coupling Reagent: To avoid using hazardous acryloyl chloride, employ modern coupling reagents.[15] A combination of a carbodiimide like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) with an additive like 1-Hydroxybenzotriazole (HOBt) is highly effective. The EDCI activates the carboxylic acid to form an O-acylisourea intermediate, which is then converted by HOBt into a less reactive but more selective active ester, minimizing side reactions and racemization if chiral centers are present.[15]
-
Control Reaction Temperature: Perform the reaction at low temperatures (e.g., starting at 0 °C and slowly warming to room temperature) to favor the desired amide formation over the competing Michael addition and to prevent polymerization.
-
Order of Addition: A common strategy is to pre-activate the acrylic acid with the coupling reagent (e.g., EDCI/HOBt) for a short period before adding the amine. This ensures the activated species is present before the nucleophile is introduced, potentially reducing the likelihood of Michael addition.
Part 2: Frequently Asked Questions (FAQs)
Q1: How do I choose the right solvent for my reaction? A1: The solvent is not just a medium; it actively influences reaction kinetics and outcomes. For solution polymerization or functionalization, commonly used solvents include toluene, xylene, and butyl acetate.[16] The choice depends on the required reaction temperature (matching the solvent's boiling point) and the solubility of reactants and products. In some cases, solvent polarity can affect reaction rates; for instance, the rate of acrylate polymerization can be accelerated in water due to entropic and electrostatic effects. Be aware of the "leveling effect," where a strongly basic or acidic solvent can make different acids or bases appear to have similar strengths, which can impact catalyst behavior.[17]
Q2: What is the best way to purify my final acrylic acid derivative? A2: Purification is challenging due to the high boiling points of many derivatives and their tendency to polymerize upon heating.
-
Vacuum Distillation: This is the most common method to remove non-volatile impurities. It is essential to add a polymerization inhibitor (like PTZ) to the distillation flask and ensure a gentle stream of air or inert gas if the inhibitor requires it.[18] Distilling through a packing of copper can also help inhibit polymerization.[19]
-
Column Chromatography: For non-volatile or thermally sensitive products, column chromatography on silica gel or neutral alumina is effective. Passing the crude product through a short plug of neutral alumina can be a quick way to remove acidic impurities and some inhibitors.[20]
-
Aqueous Washes: A standard workup involving washes with a mild base (e.g., NaHCO₃ solution) can remove unreacted acrylic acid and the acidic catalyst. A final brine wash helps to break up emulsions.
Q3: Can I remove the inhibitor from my monomer before the reaction? A3: Yes, and for certain sensitive reactions like controlled polymerizations, it is often necessary.[20] The most common lab-scale method is to pass the monomer through a column packed with an inhibitor remover (basic alumina is often used for MEHQ). Crucially, the purified, inhibitor-free monomer must be used immediately. [18] It should be kept cold and away from light to prevent spontaneous polymerization before it is added to the reaction vessel.
Part 3: Key Experimental Protocols
Protocol 1: General Procedure for Fischer Esterification with Azeotropic Water Removal
-
Apparatus Setup: Assemble a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, a reflux condenser, and a nitrogen inlet.
-
Charging the Flask: To the flask, add acrylic acid (1.0 eq.), the desired alcohol (1.2 eq.), a suitable polymerization inhibitor (e.g., PTZ, ~500 ppm), and the acid catalyst (e.g., p-TsOH, 1-5 mol%).
-
Solvent Addition: Add a solvent that forms an azeotrope with water (e.g., toluene or heptane) to fill approximately one-third of the flask volume.
-
Reaction: Heat the mixture to a steady reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with the solvent. Continue refluxing until no more water is collected and analysis (TLC or GC) shows consumption of the limiting reagent.
-
Workup: Cool the reaction mixture to room temperature. Transfer to a separatory funnel and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude ester by vacuum distillation, ensuring a small amount of inhibitor is added to the distillation pot.
References
-
Summary of Solutions to Common Problems in Acrylic Resin Production. DOUWIN Chemical. [Link]
-
Van Cauter, K., et al. (2013). Origins of the Solvent Effect on the Propagation Kinetics of Acrylic Acid and Methacrylic Acid. Journal of Polymer Science Part A: Polymer Chemistry. [Link]
-
Analysis and Solutions for Common Problems in the Production Process of Acrylic Resin. iSuoChem. [Link]
- Nooren, I. et al. (2005). Process for the preparation of esters of (meth)acrylic acid.
- Kine, H. et al. (1969). Esterification of acrylic acid.
-
Esterification. Chemra. [Link]
- Polymerization inhibitor for preparation apparatus of acrylic acid.
-
Acrylic acid, ester series polymerization inhibitor Phenothiazine. LookChem. [Link]
-
Ali, S. H., et al. (2016). Experimental and Kinetic Study of Esterification of Acrylic Acid with Ethanol Using Homogeneous Catalyst. ResearchGate. [Link]
-
Dima, A. A., et al. (2015). Inhibition of acrylic acid and acrylate autoxidation. Organic & Biomolecular Chemistry. [Link]
-
Moskal, J., et al. (2018). Efficient Polymerization Inhibition Systems for Acrylic Acid Distillation: New Liquid-Phase Inhibitors. ResearchGate. [Link]
-
Sun, H-B., et al. (2006). ZrOCl2·8H2O: An Efficient, Cheap and Reusable Catalyst for the Esterification of Acrylic Acid and Other Carboxylic Acids with Equimolar Amounts of Alcohols. Molecules. [Link]
- Polymerization inhibition of acrylic acid.
- Method for purifying acrylic acid derivative.
- Acrylic acid purification.
-
For the purification of Acrylic Acid (Stabilized with hydroquinone monomethyl ether), what are other methods used than vaccuum distillation? ResearchGate. [Link]
-
Method of purifying (meth)acrylic acid. European Patent Office (EP 1688407 B1). [Link]
-
Free-solvent Michael addition of glycerol to acrylic compounds. ResearchGate. [Link]
-
Acrylic Ester Polymers. Encyclopedia of Polymer Science and Technology. [Link]
-
Gligorovski, S., et al. (2021). Radical Polymerization of Acrylates, Methacrylates, and Styrene: Biobased Approaches, Mechanism, Kinetics, Secondary Reactions, and Modeling. ACS Publications. [Link]
-
How to purify Acrylic Acid. Reddit. [Link]
-
Patil, A. B., et al. (2013). USE OF AMIDE COUPLING REAGENTS IN THE SYNTHESIS OF "POLYMERIZABLE" DIACRYLAMIDE DERIVATIVES OF DIBENZO CROWN ETHER. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]
-
Optimization of Michael Addition Reaction. ResearchGate. [Link]
-
Acrylic Acid: Properties, Reactions, Production And Uses. Chemcess. [Link]
-
de la Cruz, R. G., et al. (2008). Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. Molecules. [Link]
-
Reddy, K. S., et al. (2007). Esterification of Acrylic Acid with Different Alcohols Catalyzed by Zirconia Supported Tungstophosphoric Acid. ResearchGate. [Link]
-
Holtbruegge, J., et al. (2019). Esterification of Acrylic Acid and n-Butanol in a Pilot-Scale Reactive Distillation Column—Experimental Investigation, Model Validation, and Process Analysis. Industrial & Engineering Chemistry Research. [Link]
-
Tsuchiya, T., et al. (2013). Relationships Between Base-Catalyzed Hydrolysis Rates or Glutathione Reactivity for Acrylates and Methacrylates and Their NMR Spectra or Heat of Formation. International Journal of Molecular Sciences. [Link]
-
Kunishima, M., et al. (2006). Novel synthesis of N‐substituted polyacrylamides: Derivatization of poly(acrylic acid) with amines using a triazine‐based condensing reagent. ResearchGate. [Link]
-
Tomàs-Gamisans, M., et al. (2018). Understanding the regioselectivity of Michael addition reactions to asymmetric divinylic compounds. Polymer Chemistry. [Link]
-
The addition of secondary aliphatic amines to acrylic acid derivatives... ResearchGate. [Link]
-
Acrylic acid. Wikipedia. [Link]
-
Cerveira, G. P. F., et al. (2022). Heterologous Production of Acrylic Acid: Current Challenges and Perspectives. MDPI. [Link]
-
Solvent Effects. Chemistry LibreTexts. [Link]
-
Heterologous Production of Acrylic Acid: Current Challenges and Perspectives. ResearchGate. [Link]
-
Gabriel, C. M. O., et al. (2018). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. MDPI. [Link]
-
Acrylic Acid: Synthesis & Manufacturing Process. Study.com. [Link]
-
Formation of Acrylanilides, Acrylamides, and Amides Directly from Carboxylic Acids Using Thionyl Chloride in Dimethylacetamide in the Absence of Bases. ResearchGate. [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Inhibition of acrylic acid and acrylate autoxidation - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00265F [pubs.rsc.org]
- 3. Acrylates and Acrylic Acids | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. US3674651A - Polymerization inhibition of acrylic acid - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. US6838515B2 - Process for the preparation of esters of (meth)acrylic acid - Google Patents [patents.google.com]
- 9. ZrOCl2·8H2O: An Efficient, Cheap and Reusable Catalyst for the Esterification of Acrylic Acid and Other Carboxylic Acids with Equimolar Amounts of Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 10. US3458561A - Esterification of acrylic acid - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. svv-research-data.s3.ap-south-1.amazonaws.com [svv-research-data.s3.ap-south-1.amazonaws.com]
- 16. Summary of Solutions to Common Problems in Acrylic Resin Production - Shanghai Douwin Chemical Co.,Ltd. [douwin-chem.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. researchgate.net [researchgate.net]
- 19. US3493471A - Acrylic acid purification - Google Patents [patents.google.com]
- 20. reddit.com [reddit.com]
Technical Support Center: Stability of 3-(2,3-dihydrobenzo[b]dioxin-6-yl)acrylic acid
Welcome to the technical support center for 3-(2,3-dihydrobenzo[b]dioxin-6-yl)acrylic acid (CAS 14939-91-4). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical troubleshooting advice for handling this compound in solution. Given the limited published stability data for this specific molecule, this document synthesizes information based on the well-understood chemistry of its core functional groups: the reactive acrylic acid moiety and the stable dihydrobenzo[b]dioxin ring system.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for 3-(2,3-dihydrobenzo[b]dioxin-6-yl)acrylic acid in solution?
The principal stability risks for this compound are derived from its acrylic acid functional group. This group features a carbon-carbon double bond conjugated to a carboxylic acid, making it susceptible to several degradation pathways:
-
Polymerization: Like all acrylic acids, this molecule can undergo polymerization. This process can be initiated by exposure to heat, UV light, or the presence of radical initiators.[1][2] In solution, this may manifest as a loss of the parent compound, appearance of broad peaks in chromatography, or even precipitation.
-
Dimerization: Acrylic acid can form dimers over time, a process that is dependent on storage temperature and duration.[2]
-
pH Sensitivity: The carboxylic acid group's ionization state is pH-dependent. At basic pH, the carboxylate form is prevalent, which may alter its reactivity and solubility profile. Extreme pH conditions (both acidic and basic) can potentially catalyze degradation or other reactions.
-
Oxidation: While the dihydrobenzo[b]dioxin ring is generally stable, the acrylic moiety can be susceptible to oxidation, particularly at the double bond.
Q2: How should the solid compound and its solutions be stored?
Proper storage is critical to ensure the long-term integrity of the compound. The following conditions are recommended based on best practices for acrylic acid derivatives.[2]
| Form | Storage Condition | Rationale & Key Considerations |
| Solid | Store at 2-8°C in a tightly sealed container, protected from light. | Some suppliers recommend cold-chain transportation.[3] Lower temperatures slow the rate of potential dimerization and degradation. Protection from light prevents photo-initiated polymerization. |
| Stock Solutions (Organic) | Store in small aliquots at -20°C or -80°C in amber glass vials. Use high-purity solvents like DMSO or DMF. | Flash-freezing and storing at low temperatures minimizes degradation in solution. Using amber vials protects against light. Small aliquots prevent repeated freeze-thaw cycles. |
| Aqueous Solutions | Prepare fresh for each experiment. Avoid storing in aqueous buffers. | The presence of water, dissolved oxygen, and buffer salts can accelerate degradation pathways like hydrolysis and polymerization. If storage is unavoidable, filter-sterilize and store at 2-8°C for no more than 24 hours, but stability must be verified. |
Q3: Which solvents are recommended for preparing stock solutions?
High-purity, anhydrous-grade solvents are recommended.
-
Dimethyl Sulfoxide (DMSO): Excellent solubilizing power for many organic molecules. Ensure use of dry DMSO as it is hygroscopic.
-
N,N-Dimethylformamide (DMF): Another good option for achieving high concentration stocks.
-
Methanol/Ethanol: Can be used, but as protic solvents, they have the potential to react with the carboxylic acid to form esters, especially under acidic conditions or over long-term storage.
Always use solvents from a freshly opened bottle or that have been properly stored to avoid contaminants (e.g., peroxides in ethers, water) that can initiate degradation.
Q4: What are the likely degradation products I might observe?
Based on the structure, the most probable degradation products are oligomers or polymers formed via the acrylic double bond. In analytical methods like HPLC, this often appears as a series of new, poorly resolved, or broader peaks, typically eluting at different retention times than the monomer. Other potential minor degradants could arise from oxidation of the acrylic double bond.
Troubleshooting Guide
This section addresses common experimental issues related to the stability of 3-(2,3-dihydrobenzo[b]dioxin-6-yl)acrylic acid.
Problem: My compound's concentration is decreasing in my aqueous assay buffer over the course of the experiment.
This is a classic sign of instability in an aqueous environment. The workflow below will help you diagnose and mitigate the issue.
Caption: Troubleshooting workflow for compound instability in aqueous buffers.
Problem: I am seeing inconsistent HPLC results with new, broad, or shifting peaks.
This issue often points to on-instrument degradation or the presence of pre-formed oligomers in your stock solution.
The acrylic moiety is reactive. In solution, it can slowly form dimers and trimers. These oligomers will have different chromatographic properties than the monomer. Furthermore, metal components in an HPLC system (e.g., stainless steel frits) can sometimes catalyze polymerization, especially if the mobile phase is not optimized.
This protocol provides a robust starting point for quantifying 3-(2,3-dihydrobenzo[b]dioxin-6-yl)acrylic acid and detecting potential degradants. It is based on established methods for acrylic acid derivatives.[4][5]
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Diode Array Detector (DAD).
-
-
Column:
-
C18 Reverse-Phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
-
Mobile Phase:
-
A: 0.1% Phosphoric Acid or 0.1% Formic Acid in Water.
-
B: Acetonitrile.
-
Rationale: A buffered, acidic mobile phase keeps the carboxylic acid protonated, ensuring consistent peak shape and retention.
-
-
HPLC Parameters:
| Parameter | Value | Justification |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Injection Volume | 5-10 µL | Small volume to prevent peak distortion. |
| Column Temp | 30-40 °C | Elevated temperature can improve peak shape and reduce viscosity, but avoid excessive heat which could promote on-column degradation.[5] |
| Detection λ | 210 nm and ~280 nm | 210 nm provides high sensitivity for the acrylic acid chromophore.[4] A second, higher wavelength corresponding to the benzodioxin ring system should also be monitored for specificity. |
| Gradient | 10% B to 95% B over 15 min | A gradient elution is crucial. It will elute the polar parent compound effectively while also washing out any non-polar oligomers or degradants that might otherwise accumulate on the column. |
-
Procedure for a Time-Course Stability Study: a. Prepare a solution of the compound (e.g., 10 µM) in the buffer of interest. b. Immediately inject a sample (t=0) to get a baseline reading. c. Store the solution under the desired experimental conditions (e.g., 37°C, protected from light). d. Inject samples at subsequent time points (e.g., 1, 2, 4, 8, 24 hours). e. Quantify the peak area of the parent compound at each time point. A decrease of >10% is typically considered significant instability. Monitor for the appearance of new peaks.
The following diagram illustrates the primary environmental factors that can negatively impact the stability of 3-(2,3-dihydrobenzo[b]dioxin-6-yl)acrylic acid in solution. Understanding these relationships is key to designing robust experiments.
Caption: Key factors promoting the degradation of the target compound.
References
-
AChemBlock. (n.d.). (E)-3-(7-bromo-2,3-dihydrobenzo[b][6][7]dioxin-6-yl)acrylic acid 95%. Retrieved from AChemBlock website. [Link: https://www.achemblock.com/products/X174244.html]
- PubMed. (2022). Validation of analytical methods for acrylic acid from various food products. Retrieved from PubMed website. [Link: https://pubmed.ncbi.nlm.nih.gov/36060574/]
- Fisher Scientific. (2009). Safety Data Sheet - Acrylic Acid. Retrieved from Fisher Scientific website. [Link: https://www.fishersci.com/msds?productName=A162250]
- Loba Chemie. (n.d.). ACRYLIC ACID (STABILIZED) FOR SYNTHESIS. Retrieved from Loba Chemie website. [Link: https://www.labochema.co.za/wp-content/uploads/2021/04/ACRYLIC-ACID-STABILIZED-FOR-SYNTHESIS-00275.pdf]
- KNAUER Wissenschaftliche Geräte GmbH. (n.d.). Determination and quantification of acrylic acid derivatives. Retrieved from KNAUER website. [Link: https://www.knauer.
-
BLDpharm. (n.d.). 3-(2,3-Dihydrobenzo[b][6][7]dioxin-6-yl)acrylic acid. Retrieved from BLDpharm website. [Link: https://www.bldpharm.com/products/14939-91-4.html]
-
Hangzhou Dingyan Chem Co., Ltd. (n.d.). 3-(2,3-Dihydrobenzo[b][6][7]dioxin-6-yl)acrylic acid CAS NO.14939-91-4. Retrieved from Guidechem website. [Link: https://www.guidechem.com/product_show-pid-710486.html]
- OSHA. (n.d.). Acrylic Acid. Retrieved from the Occupational Safety and Health Administration website. [Link: https://www.osha.gov/sites/default/files/methods/id-213.pdf]
- National Institutes of Health (NIH). (2022). Validation of analytical methods for acrylic acid from various food products. Retrieved from the NIH National Library of Medicine. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9433626/]
- PubMed. (2021). Current status on the biodegradability of acrylic polymers: microorganisms, enzymes and metabolic pathways involved. Retrieved from PubMed website. [Link: https://pubmed.ncbi.nlm.nih.gov/33427930/]
- ResearchGate. (2021). (PDF) Current status on the biodegradability of acrylic polymers: microorganisms, enzymes and metabolic pathways involved. Retrieved from ResearchGate. [Link: https://www.researchgate.
- National Institutes of Health (NIH). (2021). Current status on the biodegradability of acrylic polymers: microorganisms, enzymes and metabolic pathways involved. Retrieved from the NIH National Library of Medicine. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7798386/]
- Wikipedia. (n.d.). Acrylic acid. Retrieved from Wikipedia. [Link: https://en.wikipedia.org/wiki/Acrylic_acid]
- ResearchGate. (2021). Rapid and Complete Biodegradation of Acrylic Acid by a Novel Strain Rhodococcus ruber JJ-3: Kinetics, Carbon Balance, and Degradation Pathways. Retrieved from ResearchGate. [Link: https://www.researchgate.
- Synthomer. (2020). ACRYLIC ACID - STABILIZED - PURE. Retrieved from Synthomer website. [Link: https://www.synthomer.com/fileadmin/files/pds/europe/Synthomer_ACRYLIC_ACID_-STABILIZED-_PURE.pdf]
- ResearchGate. (2012). A detailed surface analytical study of degradation processes in (meth)acrylic polymers. Retrieved from ResearchGate. [Link: https://www.researchgate.
-
BLDpharm. (n.d.). (E)-N-(2,3-Dihydrobenzo[b][6][7]dioxin-6-yl)-3-(3,4-dimethoxyphenyl)acrylamide. Retrieved from BLDpharm website. [Link: https://www.bldpharm.com/products/1164499-59-5.html]
- PubChem. (n.d.). Acrylic Acid. Retrieved from the National Center for Biotechnology Information. [Link: https://pubchem.ncbi.nlm.nih.gov/compound/Acrylic-Acid]
-
PubMed. (2025). Structure-directing optimization of N-(2,3-dihydrobenzo[b][6][7]dioxin-6-yl)benzamide derivatives as selective receptor tyrosine kinase-like orphan receptor 1 (ROR1) inhibitors for cancer therapy. Retrieved from PubMed website. [Link: https://pubmed.ncbi.nlm.nih.gov/40409056/]
- ResearchGate. (2020). (PDF) Characterization and synthesis of aryl acrylic acid substituted derivatives and their ability for prevention of cadmium toxicity in biological samples. Retrieved from ResearchGate. [Link: https://www.researchgate.net/publication/346944358_Characterization_and_synthesis_of_aryl_acrylic_acid_substituted_derivatives_and_their_ability_for_prevention_of_cadmium_toxicity_in_biological_samples]
Sources
- 1. Acrylic Acid | CH2CHCOOH | CID 6581 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. synthomer.com [synthomer.com]
- 3. 14939-91-4|3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)acrylic acid|BLD Pharm [bldpharm.com]
- 4. osha.gov [osha.gov]
- 5. lcms.cz [lcms.cz]
- 6. (E)-3-(7-bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acrylic acid 95% | CAS: 1216363-82-4 | AChemBlock [achemblock.com]
- 7. lobachemie.com [lobachemie.com]
Technical Support Center: Scaling Up 3-(2,3-dihydrobenzo[b]dioxin-6-yl)acrylic acid Production
Welcome to the technical support center for the synthesis and scale-up of 3-(2,3-dihydrobenzo[b]dioxin-6-yl)acrylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the production of this valuable pharmaceutical intermediate.[1] We will delve into the practical aspects of the synthesis, offering troubleshooting advice and in-depth explanations to ensure the successful and efficient scale-up of your process.
I. Overview of Synthetic Routes
The most prevalent and scalable method for synthesizing 3-(2,3-dihydrobenzo[b]dioxin-6-yl)acrylic acid is the Knoevenagel condensation .[2][3] This reaction involves the condensation of 1,4-benzodioxan-6-carboxaldehyde with malonic acid, typically in the presence of a basic catalyst.[2][4] An alternative, though less common, approach is the Perkin reaction , which utilizes an acid anhydride and its corresponding salt.[5][6]
This guide will primarily focus on the Knoevenagel condensation due to its widespread use and the specific challenges it presents during scale-up.
Knoevenagel Condensation Workflow
The general workflow for the Knoevenagel condensation to produce 3-(2,3-dihydrobenzo[b]dioxin-6-yl)acrylic acid is as follows:
Caption: General workflow for the synthesis of 3-(2,3-dihydrobenzo[b]dioxin-6-yl)acrylic acid via Knoevenagel condensation.
II. Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the scale-up of 3-(2,3-dihydrobenzo[b]dioxin-6-yl)acrylic acid production.
FAQs: Reaction Stage
Q1: My reaction is sluggish or incomplete. What are the likely causes and how can I improve the reaction rate and yield?
A1: Several factors can contribute to a slow or incomplete reaction. Let's break down the potential culprits and their solutions:
-
Catalyst Inactivity: The choice and amount of catalyst are critical. While piperidine is commonly used, pyridine is often employed in the Doebner modification of the Knoevenagel condensation, acting as both a catalyst and a solvent, which can facilitate the subsequent decarboxylation.[2][7]
-
Troubleshooting:
-
Ensure the catalyst is of high purity and free from water.
-
Consider using a combination of catalysts, such as pyridine with a co-catalyst like β-alanine (Verley modification), which can sometimes enhance the reaction rate.[3]
-
Optimize the catalyst loading. While catalytic amounts are sufficient, on a larger scale, a slight increase might be necessary to overcome diffusion limitations.
-
-
-
Insufficient Temperature: The Knoevenagel condensation is often temperature-dependent.
-
Troubleshooting:
-
Gradually increase the reaction temperature while carefully monitoring for side product formation. A typical temperature range is 80-120°C.
-
Ensure uniform heating across the reactor vessel, as localized hot or cold spots can lead to inconsistent reaction progress and side reactions.
-
-
-
Poor Solubility of Reactants: At larger scales, ensuring all reactants are fully dissolved is crucial for a homogenous reaction.
-
Troubleshooting:
-
Select a solvent in which both 1,4-benzodioxan-6-carboxaldehyde and malonic acid have good solubility at the reaction temperature. Toluene or a mixture of pyridine and toluene can be effective.
-
Increase the solvent volume, but be mindful of the impact on reaction concentration and throughput.
-
-
Q2: I am observing significant side product formation. What are the common side reactions and how can I minimize them?
A2: The primary side reaction of concern is the self-condensation of the starting aldehyde, 1,4-benzodioxan-6-carboxaldehyde.[2] Additionally, at higher temperatures, decarboxylation of the desired acrylic acid product can occur.[8][9]
-
Minimizing Aldehyde Self-Condensation: This is more likely to occur with stronger bases.
-
Troubleshooting:
-
Use a weaker base catalyst like pyridine or piperidine instead of stronger bases like sodium hydroxide or potassium carbonate.[2]
-
Maintain a controlled addition of the aldehyde to the reaction mixture containing malonic acid and the catalyst. This keeps the instantaneous concentration of the aldehyde low, favoring the desired reaction pathway.
-
-
-
Preventing Product Decarboxylation: Excessive heat can lead to the loss of the carboxylic acid group from the final product.
-
Troubleshooting:
-
Carefully control the reaction temperature and avoid prolonged heating times after the reaction is complete.
-
Monitor the reaction progress by techniques like TLC or HPLC to determine the optimal reaction time.
-
-
FAQs: Workup and Purification
Q3: I am having difficulty isolating the product during the workup. What is the best procedure for a large-scale reaction?
A3: The workup for the Knoevenagel condensation typically involves acidification, extraction, and crystallization.
-
Acidification: After the reaction is complete, the mixture is cooled and then acidified to precipitate the crude product.
-
Troubleshooting:
-
Slowly add a dilute acid (e.g., 10% HCl) to the cooled reaction mixture with vigorous stirring to ensure uniform precipitation. A rapid addition can lead to the formation of an oily or difficult-to-filter solid.
-
Check the pH to ensure complete protonation of the carboxylate salt. A pH of 1-2 is generally sufficient.
-
-
-
Extraction: If the product does not precipitate cleanly, an extraction may be necessary.
-
Troubleshooting:
-
Choose an appropriate organic solvent for extraction, such as ethyl acetate or dichloromethane.
-
Perform multiple extractions with smaller volumes of solvent for better efficiency than a single extraction with a large volume.
-
-
Q4: My final product has low purity. What are the most effective purification methods for this compound at scale?
A4: Recrystallization is the most common and effective method for purifying 3-(2,3-dihydrobenzo[b]dioxin-6-yl)acrylic acid on a larger scale.
-
Solvent Selection for Recrystallization: The choice of solvent is crucial for obtaining high purity and good recovery.
-
Troubleshooting:
-
An ideal solvent system will dissolve the product well at elevated temperatures but poorly at room temperature or below. Common solvents for recrystallization include ethanol, isopropanol, or mixtures of ethanol and water.
-
Perform small-scale solvent screening to identify the optimal solvent or solvent mixture.
-
-
-
Controlling Crystal Growth: The rate of cooling affects the crystal size and purity.
-
Troubleshooting:
-
Allow the hot, saturated solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize yield. Rapid cooling can trap impurities within the crystal lattice.
-
Gentle stirring during the initial stages of cooling can sometimes promote the formation of more uniform crystals.
-
-
Data Summary: Typical Reaction Parameters
| Parameter | Recommended Range | Rationale |
| Reactant Ratio | 1,4-Benzodioxan-6-carboxaldehyde : Malonic Acid = 1 : 1.1-1.5 | A slight excess of malonic acid ensures complete consumption of the more expensive aldehyde. |
| Catalyst | Piperidine or Pyridine | Weakly basic amines are effective catalysts that minimize aldehyde self-condensation.[2] |
| Solvent | Pyridine, Toluene, or a mixture | Pyridine can act as both catalyst and solvent; toluene is a good co-solvent for solubility.[7] |
| Temperature | 80 - 120 °C | Balances reaction rate with minimizing side reactions like decarboxylation. |
| Reaction Time | 4 - 12 hours | Monitor by TLC or HPLC to determine completion and avoid prolonged heating. |
III. Experimental Protocols
Step-by-Step Protocol for Knoevenagel Condensation (Lab Scale)
This protocol provides a starting point for the synthesis. Optimization will be necessary for scale-up.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1,4-benzodioxan-6-carboxaldehyde (1.0 eq), malonic acid (1.2 eq), and pyridine (5-10 volumes).
-
Catalyst Addition: Add piperidine (0.1 eq) to the mixture.
-
Heating: Heat the reaction mixture to 100-110 °C and maintain for 6-8 hours. Monitor the reaction progress by TLC.
-
Cooling and Acidification: Once the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker containing ice-cold dilute hydrochloric acid (10% v/v) with vigorous stirring.
-
Filtration: Collect the precipitated solid by vacuum filtration and wash with cold water until the filtrate is neutral.
-
Drying: Dry the crude product in a vacuum oven at 50-60 °C.
-
Recrystallization: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 3-(2,3-dihydrobenzo[b]dioxin-6-yl)acrylic acid.
Logical Relationship Diagram for Troubleshooting
Sources
- 1. 3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)acrylic acid, CasNo.14939-91-4 Hangzhou Dingyan Chem Co., Ltd China (Mainland) [dingyanchem.lookchem.com]
- 2. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. Perkin reaction - Wikipedia [en.wikipedia.org]
- 6. longdom.org [longdom.org]
- 7. tandfonline.com [tandfonline.com]
- 8. Rh(III)-Catalyzed Decarboxylative Coupling of Acrylic Acids with Unsaturated Oxime Esters: Carboxylic Acids Serve as Traceless Activators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DE1195297B - Process for the production of acrylic acid esters by decarboxylating maleic and fumaric acid compounds - Google Patents [patents.google.com]
Technical Support Center: Vacuum Distillation of Acrylic Acid
Welcome to the comprehensive technical support guide for the vacuum distillation of acrylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into preventing polymerization during the purification of acrylic acid. Here, we will address common challenges, offer troubleshooting solutions, and answer frequently asked questions to ensure the safety and success of your experiments.
Understanding the Challenge: Acrylic Acid's Reactivity
Acrylic acid is a highly reactive α,β-unsaturated carboxylic acid that readily undergoes exothermic polymerization.[1] This reactivity is beneficial for its primary use in polymer production but presents a significant hazard during purification processes like distillation.[2] Uncontrolled polymerization can lead to a runaway reaction, generating intense heat and pressure that may cause violent rupture of closed containers.[1][3][4] Therefore, stringent control over the distillation process is paramount.
The primary goal during the vacuum distillation of acrylic acid is to lower its boiling point, allowing for purification at temperatures that minimize the risk of thermal- and peroxide-initiated polymerization.[5][6] This guide will walk you through the critical parameters and troubleshooting steps to achieve this safely and effectively.
Frequently Asked Questions (FAQs)
Q1: Why is vacuum distillation necessary for purifying acrylic acid?
A1: Acrylic acid has a relatively high boiling point of 141°C at atmospheric pressure.[2] Distilling at this temperature significantly increases the rate of unwanted polymerization. By applying a vacuum, the boiling point is lowered, allowing for distillation at a safer, lower temperature, which in turn reduces the risk of a runaway polymerization reaction.[5][6][7]
Q2: What are polymerization inhibitors and why are they essential?
A2: Polymerization inhibitors are chemical compounds that scavenge free radicals, which are the initiators of polymerization.[8] For acrylic acid, common inhibitors include hydroquinone (HQ), the monomethyl ether of hydroquinone (MEHQ), and phenothiazine (PTZ).[9][10][11] Commercial acrylic acid is typically supplied with an inhibitor, usually MEHQ at a concentration of 200 ± 20 ppm.[2][9] It is crucial to ensure the presence of an inhibitor throughout the distillation process.
Q3: Does the inhibitor that comes with the commercial acrylic acid suffice for distillation?
A3: Not always. The inhibitor present in the starting material will not distill over with the acrylic acid, leaving the condensate unprotected. Therefore, it is critical to add a vapor-phase inhibitor to the distillation setup or ensure that the receiving flask contains a suitable concentration of a liquid-phase inhibitor.
Q4: What is the role of oxygen in preventing polymerization?
A4: Some inhibitors, most notably MEHQ, require the presence of dissolved oxygen to be effective radical scavengers.[8][9][12] For this reason, acrylic acid should be stored under an air atmosphere, not an inert gas like nitrogen.[12][13] During vacuum distillation, a small, controlled bleed of air into the system can be beneficial for inhibitor efficacy. However, excessive oxygen can also lead to the formation of peroxides, which can initiate polymerization, so a delicate balance is required.
Troubleshooting Guide
This section addresses specific issues you may encounter during the vacuum distillation of acrylic acid.
Issue 1: Polymerization in the Distillation Flask
Symptoms:
-
A sudden, rapid increase in the temperature of the distillation pot that is not proportional to the heat input.
-
Visible formation of a viscous liquid or solid polymer in the flask.
-
A rapid drop in pressure if the polymerization is vigorous and consumes the monomer.
Causality and Troubleshooting Steps:
-
Inhibitor Depletion: The liquid-phase inhibitor in the distillation flask may have been consumed.
-
Solution: Ensure an adequate concentration of a liquid-phase inhibitor, such as phenothiazine (PTZ), is present in the distillation pot before starting.[11] For prolonged distillations, it may be necessary to periodically add more inhibitor.
-
-
Excessive Heat Input: The heating mantle is set too high, leading to localized overheating.
-
Solution: Use a heating bath (e.g., oil or water) for more uniform heat distribution and maintain the bath temperature no more than 20°C above the boiling point of the acrylic acid at the operating pressure. Avoid direct heating with a mantle on the glass.
-
-
Presence of Contaminants: Contaminants such as rust (iron salts), peroxides, or strong bases can initiate polymerization.[3]
Issue 2: Polymerization in the Condenser and Receiving Flask
Symptoms:
-
Blockage of the condenser with solid polymer.
-
Formation of polymer in the collected distillate.
Causality and Troubleshooting Steps:
-
Lack of Vapor-Phase Inhibition: The inhibitor in the distillation pot is not volatile and does not travel with the acrylic acid vapor.
-
Solution: Introduce a vapor-phase inhibitor into the system. Nitrosobenzene has been shown to be an effective vapor-phase inhibitor.[8][15] Alternatively, ensure the receiving flask is pre-charged with a suitable concentration of a liquid-phase inhibitor like MEHQ to stabilize the condensate immediately upon collection.
-
-
Condenser Temperature Too High: If the condenser is not efficiently cooling the vapors, the acrylic acid can remain at an elevated temperature in a condensed, uninhibited state for a prolonged period.
Issue 3: Difficulty Achieving or Maintaining Vacuum
Symptoms:
-
Inability to reach the target pressure.
-
Fluctuations in the vacuum level during distillation.
Causality and Troubleshooting Steps:
-
Leaks in the System: Improperly sealed joints are a common cause of vacuum leaks.
-
Solution: Ensure all glass joints are properly greased and securely clamped.[16] Check all tubing and connections for cracks or loose fittings.
-
-
Inadequate Vacuum Pump: The vacuum pump may not have the capacity to overcome small leaks or the vapor load from the distillation.
-
Solution: Use a high-capacity vacuum pump suitable for the scale of your distillation. A cold trap between the distillation apparatus and the pump is essential to protect the pump from corrosive acrylic acid vapors.
-
Experimental Protocols
Protocol 1: Standard Vacuum Distillation of Acrylic Acid
This protocol is for the purification of commercially available acrylic acid containing an inhibitor.
Materials:
-
Acrylic acid (inhibited with MEHQ)
-
Phenothiazine (PTZ) or another suitable liquid-phase inhibitor
-
Vapor-phase inhibitor (e.g., nitrosobenzene) or MEHQ for the receiving flask
-
Standard vacuum distillation glassware (round-bottom flask, Claisen adapter, condenser, vacuum adapter, receiving flask)
-
Heating bath
-
Magnetic stirrer and stir bar
-
Vacuum pump with a cold trap
-
Manometer
Procedure:
-
Apparatus Setup: Assemble the vacuum distillation apparatus in a fume hood. Ensure all joints are lightly greased and sealed.[16]
-
Inhibitor Addition:
-
Initiate Vacuum: Begin stirring the acrylic acid. Slowly evacuate the system using the vacuum pump. A cold trap (e.g., with dry ice/acetone) should be in place to protect the pump.
-
Heating: Once the desired vacuum is achieved and stable, begin heating the distillation flask using a water or oil bath.
-
Distillation: Collect the distilled acrylic acid in the receiving flask. Monitor the temperature and pressure throughout the process. Do not distill to dryness.
-
Shutdown:
-
Remove the heat source and allow the system to cool to room temperature.
-
Slowly and carefully vent the system to atmospheric pressure.
-
Turn off the vacuum pump.
-
Protocol 2: Emergency Shutdown for Runaway Polymerization
In the event of a suspected runaway polymerization, immediate and decisive action is required.
-
Remove Heat: Immediately remove the heating source from the distillation flask.
-
Cooling: If safe to do so, begin cooling the flask with a water or ice bath to dissipate the heat from the exothermic reaction.
-
Vent the System: Carefully and from a safe distance (behind a blast shield), vent the system to relieve pressure buildup.
-
Evacuate: Evacuate the immediate area and notify safety personnel. A runaway polymerization can lead to a violent rupture of the flask.[18]
Data Presentation
Table 1: Common Polymerization Inhibitors for Acrylic Acid
| Inhibitor | Type | Typical Concentration | Efficacy Notes |
| MEHQ (Monomethyl ether of hydroquinone) | Liquid-phase | 200-500 ppm[17] | Requires oxygen to be effective.[8][9] Commonly used for storage and transport.[11] |
| PTZ (Phenothiazine) | Liquid-phase | 200-1000 ppm[17] | Effective at higher temperatures and in the absence of oxygen.[11] Often used during distillation.[11] |
| Hydroquinone (HQ) | Liquid-phase | 200-1000 ppm | Effective inhibitor, but can be more prone to sublimation than MEHQ. |
| Nitrosobenzene | Vapor-phase | Varies | Found to be an efficient vapor-phase inhibitor for distillation.[8][15] |
Table 2: Physical Properties of Acrylic Acid
| Property | Value |
| Boiling Point (atm) | 141 °C[2] |
| Melting Point | 13 °C[4] |
| Flash Point | 54-68 °C[9] |
| Autoignition Temperature | 360 °C[13] |
| Density | 1.05 g/cm³[2] |
Visualization of Key Processes
Experimental Workflow for Safe Vacuum Distillation
This diagram outlines the critical decision points and steps for a safe vacuum distillation of acrylic acid.
Caption: Workflow for safe acrylic acid vacuum distillation.
Troubleshooting Logic for Polymerization Events
This diagram illustrates the logical flow for diagnosing and addressing polymerization during distillation.
Caption: Troubleshooting logic for polymerization events.
References
-
Acrylic acid (HSG 104, 1997). (n.d.). INCHEM. Retrieved from [Link]
-
Levy, L. B. (2003). Efficient Polymerization Inhibition Systems for Acrylic Acid Distillation: New Liquid-Phase Inhibitors. Industrial & Engineering Chemistry Research, 42(23), 5784–5787. ACS Publications. [Link]
-
Levy, L. B. (2002). Efficient Polymerization Inhibition Systems for Acrylic Acid Distillation: Vapor-Phase Inhibitors. Industrial & Engineering Chemistry Research, 41(13), 3243–3246. ACS Publications. [Link]
-
Acrylic acid. (2022, June 30). Department of Climate Change, Energy, the Environment and Water. Retrieved from [Link]
-
Acrylic acid | CH2CHCOOH | CID 6581. (n.d.). PubChem. Retrieved from [Link]
-
Acrylic Acid A Summary of Safety and Handling. (n.d.). Scribd. Retrieved from [Link]
-
Safety Data Sheet Acrylic Acid. (2021, August 18). Redox. Retrieved from [Link]
-
Efficient Polymerization Inhibition Systems for Acrylic Acid Distillation: New Liquid-Phase Inhibitors | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]
-
News - Acrylic acid properties and safety measures and emergency treatment. (n.d.). Retrieved from [Link]
-
Acrylic Acid Production: Separation and Purification. (n.d.). Retrieved from [Link]
-
ICSC 0688 - ACRYLIC ACID. (n.d.). Retrieved from [Link]
- Method for inhibiting the polymerization of acrylic acid. (n.d.). Google Patents.
- Vacuum distillation method for easily polymerizable compound and method for producing acrylic acid. (n.d.). Google Patents.
-
Acrylic Acid. (n.d.). Retrieved from [Link]
-
Inhibition of acrylic acid and acrylate autoxidation. (2015). Organic & Biomolecular Chemistry, 13(15), 4447–4452. RSC Publishing. [Link]
-
Incident with truck Guidelines Acrylic Acid. (n.d.). Retrieved from [Link]
- Vacuum distillation method for easily polymerizable compound and method for producing acrylic acid. (n.d.). Google Patents.
-
Acrylic Acid - chemical resistance guide. (n.d.). AJR Filtration. Retrieved from [Link]
-
acrylic acid. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
Acrylic acid - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health. Retrieved from [Link]
-
Acrylic Acid - Chemical Resistance Guide. (n.d.). W.P. Law, Inc. Retrieved from [Link]
- Vacuum distillation method of easily polymerizable compound and production method of acrylic acid. (n.d.). Google Patents.
-
Acrylic Chemical Compatibility Chart. (n.d.). TDI International, Inc. Retrieved from [Link]
-
Acrylic Acid Production Process. (n.d.). Scribd. Retrieved from [Link]
-
Acrylic Reactor Runaway and Explosion Accident Analysis | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]
-
Production of Acrylic Acid. (n.d.). Retrieved from [Link]
- Method for preventing polymerization in an acrylic acid manufacturing process. (n.d.). Google Patents.
-
What is Vacuum Distillation & How Does it Work?. (n.d.). Lechler. Retrieved from [Link]
-
5.4C: Step-by-Step Procedures for Vacuum Distillation. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]
-
Dynamic Vacuum Distillation. (n.d.). The Schlenk Line Survival Guide. Retrieved from [Link]
-
Acrylic aka PMMA Chemical Compatiblity Chart - V, W, Y, & Z. (n.d.). Industrial Specialties Mfg. Retrieved from [Link]
-
How to purify Acrylic Acid. (2022, April 3). Reddit. Retrieved from [Link]
-
Acrylic aka PMMA Chemical Compatiblity Chart. (n.d.). Industrial Specialties Mfg. Retrieved from [Link]
-
Vacuum Distillation: Process, Applications & Pump Requirements. (n.d.). BRANDTECH Scientific. Retrieved from [Link]
-
Chemical Accident Prevention & Preparedness. (n.d.). Retrieved from [Link]
-
Vacuum Distillation. (2022, April 7). YouTube. Retrieved from [Link]
Sources
- 1. Acrylic Acid | CH2CHCOOH | CID 6581 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. adakem.com [adakem.com]
- 3. ACRYLIC ACID, STABILIZED | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. Acrylic acid | 79-10-7 [chemicalbook.com]
- 5. 1999 Acrylic Acid [owlnet.rice.edu]
- 6. Vacuum Distillation: Process, Applications & Pump Requirements [brandtech.com]
- 7. EP3064485A1 - Vacuum distillation method for easily polymerizable compound and method for producing acrylic acid - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Acrylic acid (HSG 104, 1997) [inchem.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Inhibition of acrylic acid and acrylate autoxidation - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00265F [pubs.rsc.org]
- 12. arkema.com [arkema.com]
- 13. redox.com [redox.com]
- 14. ICSC 0688 - ACRYLIC ACID [chemicalsafety.ilo.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: 3-(2,3-dihydrobenzo[b]dioxin-6-yl)acrylic acid
Welcome to the technical support guide for 3-(2,3-dihydrobenzo[b]dioxin-6-yl)acrylic acid (CAS No. 14939-91-4). This document is intended for researchers, scientists, and drug development professionals to ensure the safe and effective handling and storage of this compound. By understanding its chemical nature, which combines the reactivity of an acrylic acid with the structural features of a benzodioxin, users can mitigate potential experimental issues and ensure the integrity of their results.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with 3-(2,3-dihydrobenzo[b]dioxin-6-yl)acrylic acid?
Q2: What are the recommended storage conditions for this compound?
A2: To maintain the stability and purity of 3-(2,3-dihydrobenzo[b]dioxin-6-yl)acrylic acid, it should be stored in a cool, dry, and dark environment. Based on guidelines for acrylic acid, a temperature range of 15°C to 25°C is recommended to prevent both freezing and excessive heat, which can promote dimerization or polymerization.[6][7] The container should be tightly sealed to protect it from moisture and atmospheric oxygen, which can affect inhibitor efficacy.[6] For long-term storage, flushing the container with an inert gas like argon or nitrogen is advisable.
Q3: Is this compound soluble in aqueous buffers?
A3: As an aromatic carboxylic acid with a significant non-polar component, 3-(2,3-dihydrobenzo[b]dioxin-6-yl)acrylic acid is expected to have very low solubility in neutral or acidic aqueous solutions.[8][9] Solubility can be significantly increased by deprotonating the carboxylic acid to form a salt.[6][10] This is typically achieved by dissolving the compound in an aqueous solution of a base, such as sodium hydroxide or potassium hydroxide, to a pH above the pKa of the carboxylic acid group.
Q4: What common organic solvents can be used to dissolve this compound?
A4: Carboxylic acids are generally soluble in a range of organic solvents.[8][9] Based on the structure, good solubility is expected in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), as well as in alcohols such as ethanol and methanol. It may also be soluble in ethers and chlorinated solvents.[11] Always start with a small amount of the compound to test solubility before preparing a stock solution.
Troubleshooting Guide
Issue 1: Compound Degradation or Discoloration During Storage
| Symptom | Potential Cause | Troubleshooting Steps & Solutions |
| Yellowing or browning of the solid compound. | Light Exposure: The benzodioxin and acrylate moieties can be sensitive to UV light, leading to degradation or polymerization. | Store the compound in an amber or opaque vial to protect it from light. |
| Clumping or change in consistency. | Moisture Absorption: Carboxylic acids can be hygroscopic. Absorbed water can promote degradation pathways. | Ensure the container is tightly sealed. Store in a desiccator if the laboratory environment is humid. |
| Reduced activity in assays. | Thermal Degradation or Polymerization: Elevated temperatures can lead to slow polymerization or degradation over time. | Store at the recommended temperature of 15-25°C. For long-term storage, consider refrigeration (2-8°C), ensuring the container is well-sealed to prevent condensation upon removal. |
Issue 2: Poor Solubility in Experimental Media
| Symptom | Potential Cause | Troubleshooting Steps & Solutions |
| Compound precipitates out of aqueous buffer. | Low pH: The carboxylic acid is protonated and thus less soluble at neutral or acidic pH. | Increase the pH of the buffer with a suitable base (e.g., NaOH) to deprotonate the carboxylic acid, forming a more soluble carboxylate salt. Aim for a pH at least 1-2 units above the predicted pKa. |
| Oily film or undissolved particles in organic solvent. | Incorrect Solvent Choice: The polarity of the solvent may not be appropriate for the compound. | Test solubility in a range of solvents with varying polarities (e.g., methanol, acetonitrile, DMSO, chloroform) to find the most suitable one for your application. |
| Difficulty preparing a concentrated stock solution. | Limited Solubility: The compound may have inherently limited solubility even in organic solvents. | Prepare a saturated solution and determine the concentration. If a higher concentration is needed, consider gentle warming or sonication. Be cautious with heating due to the risk of polymerization. |
Issue 3: Inconsistent Experimental Results
| Symptom | Potential Cause | Troubleshooting Steps & Solutions |
| Decreasing potency of stock solutions over time. | Hydrolysis or Polymerization in Solution: The ether linkages in the benzodioxin ring can be susceptible to acid-catalyzed hydrolysis.[12][13] The acrylate group may polymerize, especially in the absence of inhibitors. | Prepare fresh stock solutions regularly. For aqueous solutions, buffer to a neutral or slightly basic pH to minimize acid-catalyzed hydrolysis. For organic stocks, store at low temperatures and protected from light. |
| Formation of a precipitate during the experiment. | Reaction with Media Components: The compound may be reacting with other components in your experimental setup. | Review all components for potential incompatibilities. For example, the carboxylic acid may react with basic compounds, or the acrylate group could undergo addition reactions. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
-
Safety First: Handle the solid compound in a chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[3][14]
-
Weighing: Accurately weigh the desired amount of 3-(2,3-dihydrobenzo[b]dioxin-6-yl)acrylic acid using an analytical balance.
-
Solvent Selection: Choose a suitable solvent based on solubility tests (e.g., DMSO for a concentrated stock for biological assays).
-
Dissolution: Add the solvent to the weighed compound. Use a vortex mixer or sonicator to aid dissolution. Gentle warming may be applied, but do not exceed 40-50°C to minimize the risk of polymerization.
-
Storage: Store the stock solution in a tightly sealed, light-protected vial at -20°C or -80°C.
Protocol 2: Safe Handling of the Powdered Compound
Caption: Workflow for Safely Handling Powdered Compound.
Key Chemical Stability Considerations
The stability of 3-(2,3-dihydrobenzo[b]dioxin-6-yl)acrylic acid is influenced by both the benzodioxin ring system and the acrylic acid functional group. The diagram below illustrates the main degradation pathways to be aware of during handling and experimentation.
Caption: Key Stability Factors and Degradation Pathways.
References
- CAMEO Chemicals. (n.d.).
- Repetto, S. L., Costello, J. F., Butts, C. P., Lam, J. K. W., & Ratcliffe, N. M. (2016). The hydrolysis of geminal ethers: a kinetic appraisal of orthoesters and ketals. Beilstein Journal of Organic Chemistry, 12, 1467–1475.
- CK-12 Foundation. (2024, January 14). Physical Properties of Carboxylic Acids.
- Jursich, M. (1991). Method for inhibiting the polymerization of acrylic acid. U.S. Patent No. 5,034,156. Washington, DC: U.S.
- ECHEMI. (n.d.).
- Nufarm. (n.d.).
- Washington Nanofabrication Facility. (n.d.).
- LibreTexts. (n.d.). 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry.
- Synthomer. (2020). ACRYLIC ACID - STABILIZED - PURE.
- Britannica. (2024, January 17). Carboxylic acid.
- JoVE. (2023).
- Blue Wave Ultrasonics. (2015).
- University of Utah. (n.d.). Acid Handling.
- Acids Supplier Blog. (2023). What are the safety precautions when handling acids?
- Chemistry Stack Exchange. (2021). Is powdered acid dangerous?
- Arkema. (2023). ACRYLIC ACID (AA).
-
LookChem. (n.d.). 3-(2,3-Dihydrobenzo[b][1][2]dioxin-6-yl)acrylic acid CAS NO.14939-91-4.
- Materials Science-Poland. (2008).
- ResearchGate. (2019).
- Wolfenden, R., & Williams, R. (2019). Ether Hydrolysis, Ether Thiolysis, and the Catalytic Power of Etherases in the Disassembly of Lignin. Biochemistry, 58(52), 5381–5385.
-
BLDpharm. (n.d.). 14939-91-4|3-(2,3-Dihydrobenzo[b][1][2]dioxin-6-yl)acrylic acid.
-
A2B Chem. (n.d.). CAS 14939-91-4 (E)-3-(2,3-Dihydrobenzo[b][1][2]dioxin-6-yl)acrylic Acid.
- Santa Cruz Biotechnology. (n.d.). (2E)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)acrylic acid.
- Repetto, S. L., et al. (2016). The hydrolysis of geminal ethers: a kinetic appraisal of orthoesters and ketals. Beilstein Journal of Organic Chemistry.
- Chemistry Stack Exchange. (2023). Different reaction conditions for hydrolysis of ethers and epoxides.
- PubChem. (n.d.). 3-Indoleacrylic acid.
- PMC. (2021).
- ACS Publications. (1993). Investigation of the thermal degradation of poly(acrylic acid) and poly(methacrylic acid) by high-resolution carbon-13 CP/MAS NMR spectroscopy.
- ACS Publications. (1979).
- PubMed. (2019). Ether Hydrolysis, Ether Thiolysis, and the Catalytic Power of Etherases in the Disassembly of Lignin.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. US5034156A - Method for inhibiting the polymerization of acrylic acid - Google Patents [patents.google.com]
- 3. coral.washington.edu [coral.washington.edu]
- 4. bluewaveinc.com [bluewaveinc.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Carboxylic acid - Properties, Structure, Reactions | Britannica [britannica.com]
- 7. mdpi.com [mdpi.com]
- 8. CK12-Foundation [flexbooks.ck12.org]
- 9. 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 10. Carboxylic acid - Wikipedia [en.wikipedia.org]
- 11. Video: Physical Properties of Carboxylic Acid Derivatives [jove.com]
- 12. BJOC - The hydrolysis of geminal ethers: a kinetic appraisal of orthoesters and ketals [beilstein-journals.org]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. What are the safety precautions when handling acids? - Blog [bofanchem.com]
Validation & Comparative
A Senior Application Scientist's Guide to 1H NMR Spectrum Assignment for 3-(2,3-dihydrobenzo[b]dioxin-6-yl)acrylic acid
Introduction
In the landscape of pharmaceutical development and materials science, the unambiguous structural confirmation of novel compounds is a cornerstone of rigorous research. 3-(2,3-dihydrobenzo[b]dioxin-6-yl)acrylic acid, a key pharmaceutical intermediate[1], presents a fascinating case for proton nuclear magnetic resonance (¹H NMR) spectroscopy. Its structure combines a substituted aromatic ring, a dihydrodioxin system, and an acrylic acid moiety, resulting in a spectrum with distinct, interpretable regions.
This guide provides an in-depth, experience-driven approach to the complete ¹H NMR spectral assignment of this molecule. We will move beyond a simple peak list to explore the causal relationships behind chemical shifts and coupling constants, compare the spectral features to analogous systems, and provide a self-validating protocol for data acquisition and interpretation.
Theoretical ¹H NMR Analysis: Predicting the Spectrum
Before approaching the spectrometer, a theoretical analysis of the molecule's structure allows us to predict the expected ¹H NMR spectrum. This predictive exercise is crucial for an efficient and accurate final assignment. The molecule can be dissected into three key fragments for analysis: the acrylic acid side chain, the aromatic core, and the dihydrodioxin ring.
-
The Acrylic Acid Moiety (Protons Hα, Hβ, and -COOH): The vinylic protons of the acrylic acid group are diastereotopic and will exhibit complex spin-spin coupling.[2]
-
Hβ (trans to the carboxyl group): This proton is expected to be the most deshielded of the vinylic protons due to its proximity to the electron-withdrawing aromatic ring. It will appear as a doublet.
-
Hα (cis to the carboxyl group): This proton will be coupled to Hβ. It will also appear as a doublet.
-
-COOH Proton: The carboxylic acid proton is highly deshielded and often appears as a broad singlet far downfield, typically >10 ppm.[3][4] Its chemical shift can be highly dependent on the solvent, concentration, and temperature.[5]
-
-
The Aromatic Core (Protons H5, H7, and H8): The aromatic region will display signals characteristic of a 1,2,4-trisubstituted benzene ring.
-
H5: This proton is ortho to the electron-donating oxygen of the dioxin ring and will be the most shielded of the aromatic protons. It will be split by H7, appearing as a doublet.
-
H7: This proton is ortho to the acrylic acid substituent and will be split by both H5 and H8. It will likely appear as a doublet of doublets.
-
H8: This proton is situated between the oxygen and the acrylic acid group, making its chemical shift harder to predict precisely, but it will be split by H7 into a doublet.
-
-
The Dihydrodioxin Ring (Protons -OCH₂CH₂O-): The four protons of the ethylenedioxy bridge are chemically equivalent due to rapid conformational flexing at room temperature. They are expected to appear as a single, sharp singlet.
Comparative Spectral Analysis
To ground our predictions, we compare the expected spectral features with established data for acrylic acid and related dihydrobenzodioxin structures.
Acrylic Acid Moiety: A Well-Defined System
The ¹H NMR spectrum of acrylic acid is well-documented. The vinylic protons typically appear between 5.8 and 6.5 ppm.[3][6] Crucially, the coupling constants are highly characteristic:
In our target molecule, the conjugation with the aromatic ring will likely shift the vinylic protons further downfield. The large coupling constant (³J > 15 Hz) between Hα and Hβ is a definitive indicator of the trans configuration of the double bond, which is the expected, more stable isomer from most synthetic routes.
Dihydrobenzodioxin Ring System
The protons on the saturated, heterocyclic portion of the molecule (-OCH₂CH₂O-) are in an environment analogous to an ether. Protons on carbons adjacent to an oxygen atom are typically found in the 3.5-4.5 ppm range.[5][9] The observation of a sharp singlet for these four protons would confirm the symmetry and conformational flexibility of this ring system.
Experimental Protocol: Acquiring a High-Quality Spectrum
A trustworthy spectrum is the foundation of a correct assignment. The following protocol is designed to yield high-resolution data for 3-(2,3-dihydrobenzo[b]dioxin-6-yl)acrylic acid.
Workflow for ¹H NMR Spectrum Acquisition and Assignment
Caption: Workflow from sample preparation to final spectrum assignment.
Causality Behind Experimental Choices:
-
Solvent Selection: DMSO-d₆ is an excellent choice for this compound. Its high polarity readily dissolves the carboxylic acid, and the acidic proton (-COOH) will exchange slowly, often appearing as a discernible broad peak. In contrast, using CDCl₃ might lead to variable chemical shifts for the acidic proton due to hydrogen bonding differences based on concentration.
-
Spectrometer Frequency: A higher field spectrometer (≥400 MHz) is recommended to resolve the complex splitting patterns in the aromatic and vinylic regions, preventing signal overlap.
Data Interpretation and Spectrum Assignment
Below is a table summarizing the predicted ¹H NMR spectral data for 3-(2,3-dihydrobenzo[b]dioxin-6-yl)acrylic acid.
| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| -OCH₂CH₂O- | ~ 4.30 | s (singlet) | - | 4H |
| Hα | ~ 6.40 | d (doublet) | Jαβ ≈ 16.0 | 1H |
| H5 | ~ 6.90 | d (doublet) | J5,7 ≈ 8.2 | 1H |
| H7 | ~ 7.05 | dd (doublet of doublets) | J7,5 ≈ 8.2, J7,8 ≈ 2.0 | 1H |
| H8 | ~ 7.20 | d (doublet) | J8,7 ≈ 2.0 | 1H |
| Hβ | ~ 7.60 | d (doublet) | Jβα ≈ 16.0 | 1H |
| -COOH | > 12.0 | br s (broad singlet) | - | 1H |
Spin-Spin Coupling Network
Caption: Key spin-spin coupling interactions within the molecule.
Comparison with Alternative Analytical Techniques
While ¹H NMR is paramount for elucidating the proton framework, a comprehensive structural validation employs multiple techniques.
-
¹³C NMR Spectroscopy: This technique would confirm the carbon backbone. Key signals would include the carboxylic carbon (~168 ppm), the four distinct aromatic carbons, the two vinylic carbons, and the single signal for the equivalent -OCH₂ carbons (~64 ppm).
-
Infrared (IR) Spectroscopy: IR would provide functional group confirmation. Expect to see a very broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch (~1690 cm⁻¹), and C=C stretches for the alkene and aromatic ring (~1625 cm⁻¹ and ~1580 cm⁻¹ respectively).
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would confirm the elemental composition by providing a highly accurate molecular weight, validating the molecular formula (C₁₁H₁₀O₄).
Conclusion
The ¹H NMR spectrum of 3-(2,3-dihydrobenzo[b]dioxin-6-yl)acrylic acid is a rich source of structural information. A systematic approach, beginning with theoretical prediction and supported by comparative data, allows for the confident assignment of every proton. The distinct chemical shifts of the dihydrodioxin, aromatic, and acrylic acid protons, combined with the characteristic large coupling constant of the trans-vinylic protons, provide a unique spectral fingerprint. This guide equips researchers with the rationale and methodology to not only assign this specific spectrum but also to apply these principles to the structural elucidation of other complex organic molecules.
References
-
ResearchGate. (n.d.). ¹H-NMR spectra of acrylic acid (A) and polyacrylic acid (B). Retrieved from ResearchGate. [Link]
-
SpectraBase. (n.d.). Acrylic acid - Optional[¹H NMR] - Spectrum. Retrieved from SpectraBase. [Link]
- Ailiesei, G. L., & Barboiu, V. (n.d.). A ¹H-NMR STUDY OF MECHANISM AND KINETICS ON REACTIONS OF ACRYLIC ACID WITH PYRIDINE AND IMIDAZOLE COMPOUNDS. Revue Roumaine de Chimie.
-
Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from Chemistry LibreTexts. [Link]
-
ResearchGate. (n.d.). Proton NMR spectrum of acrylic acid impurity. Retrieved from ResearchGate. [Link]
-
Chemistry LibreTexts. (2019, August 12). 5.8: Complex Coupling in Proton Spectra. Retrieved from Chemistry LibreTexts. [Link]
-
Hangzhou Dingyan Chem Co., Ltd. (n.d.). 3-(2,3-Dihydrobenzo[b][6][7]dioxin-6-yl)acrylic acid CAS NO.14939-91-4. Retrieved from DYINGCHEM. [Link]
-
Compound Interest. (2015). A GUIDE TO ¹H NMR CHEMICAL SHIFT VALUES. Retrieved from Compound Interest. [Link]
-
Oregon State University. (n.d.). ¹H NMR Chemical Shift. Retrieved from Oregon State University. [Link]
-
Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from Chemistry LibreTexts. [Link]
-
OpenStax. (2023, September 20). 13.4 Chemical Shifts in ¹H NMR Spectroscopy. In Organic Chemistry. Retrieved from OpenStax. [Link]
-
Michigan State University Department of Chemistry. (n.d.). Proton NMR Table. Retrieved from MSU Chemistry. [Link]
-
Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Coupling Constants. Retrieved from Iowa State University. [Link]
-
Organic Chemistry Data. (n.d.). ¹H NMR Coupling Constants. Retrieved from Organic Chemistry Data. [Link]
-
National Center for Biotechnology Information. (n.d.). Highly Efficient Biobased Synthesis of Acrylic Acid. In PMC. Retrieved from NIH. [Link]
- International Science Community Association. (2014, May). Synthesis and Characterization of Poly Acrylic Acid Modified with Dihydroxy Benzene-Redox Polymer. Research Journal of Chemical Sciences, 4(5), 1-9.
- The Royal Society of Chemistry. (n.d.). Embedding Alkenes within an Icosahedral Inorganic Fullerene {(NH₄)₄₂[Mo₁₃₂O₃₇₂(L)₃₀(H₂O)
-
ResearchGate. (n.d.). ¹H NMR spectra of (a) pure acrylic acid[9] and containing (b) 3 mol%.... Retrieved from ResearchGate. [Link]
-
ResearchGate. (2014, January). Synthesis and characterization of poly acrylic acid modified with dihydroxy benzene-redox polymer res. Journal of Chemical Sciences, 4(5), 1-6. [Link]
Sources
- 1. 3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)acrylic acid, CasNo.14939-91-4 Hangzhou Dingyan Chem Co., Ltd China (Mainland) [dingyanchem.lookchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Acrylic acid(79-10-7) 1H NMR [m.chemicalbook.com]
- 4. compoundchem.com [compoundchem.com]
- 5. Proton NMR Table [www2.chemistry.msu.edu]
- 6. researchgate.net [researchgate.net]
- 7. revroum.lew.ro [revroum.lew.ro]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 13.4 Chemical Shifts in 1H NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]
Navigating the Analytical Maze: A Comparative Guide to the Characterization of 3-(2,3-dihydrobenzo[b]dioxin-6-yl)acrylic acid
In the landscape of drug discovery and development, the unambiguous characterization of novel chemical entities is paramount. 3-(2,3-dihydrobenzo[b]dioxin-6-yl)acrylic acid (CAS NO. 14939-91-4), a molecule of interest for its potential applications in pharmaceutical intermediates, presents a unique analytical challenge.[1] This guide provides an in-depth comparison of mass spectrometry and other key analytical techniques for the structural elucidation and quantification of this compound, offering researchers a comprehensive roadmap for its analysis.
The Power of Mass Spectrometry: Predicting the Fragmentation Fingerprint
Predicted Electron Ionization (EI) Fragmentation
Electron Ionization (EI) is a "hard" ionization technique that imparts significant energy to the molecule, leading to extensive fragmentation. This provides a detailed structural fingerprint.[2]
The molecular ion ([M]⁺•) of 3-(2,3-dihydrobenzo[b]dioxin-6-yl)acrylic acid is expected at m/z 208. The fragmentation is likely to proceed through several key pathways:
-
α-Cleavage: Loss of the hydroxyl radical (•OH) from the carboxylic acid group, resulting in a fragment at m/z 191. This is a common fragmentation pathway for carboxylic acids.
-
Decarboxylation: Loss of a carboxyl radical (•COOH), leading to a fragment at m/z 163.
-
Retro-Diels-Alder (RDA) Reaction: The dihydrobenzodioxin ring may undergo a characteristic RDA reaction, leading to the expulsion of ethene (C₂H₄) from the molecular ion, resulting in a fragment at m/z 180.
-
Cleavage of the Acrylic Side Chain: Scission of the bond between the aromatic ring and the acrylic acid side chain can lead to the formation of a stable dihydrobenzodioxin cation at m/z 135.
dot graph G { layout="dot"; rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
} Predicted EI Fragmentation Pathway of 3-(2,3-dihydrobenzo[b]dioxin-6-yl)acrylic acid
Predicted Electrospray Ionization (ESI) Fragmentation
Electrospray Ionization (ESI) is a "soft" ionization technique that typically results in less fragmentation and a more prominent molecular ion, usually in the form of a protonated molecule [M+H]⁺ or a deprotonated molecule [M-H]⁻.[2] For 3-(2,3-dihydrobenzo[b]dioxin-6-yl)acrylic acid, analysis in negative ion mode is expected to be more sensitive due to the acidic nature of the carboxylic acid group.
In negative ion mode ESI-MS/MS, the precursor ion would be the deprotonated molecule at m/z 207. Collision-induced dissociation (CID) would likely induce the following fragmentations:
-
Decarboxylation: The most facile fragmentation is the loss of carbon dioxide (CO₂) from the carboxylate anion, resulting in a prominent fragment ion at m/z 163.
-
Loss of Water: Although less common in negative ion mode for a single carboxylic acid, a rearrangement followed by the loss of a water molecule (H₂O) could lead to a fragment at m/z 189.
dot graph G { layout="dot"; rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF", fillcolor="#34A853"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
} Predicted ESI Fragmentation Pathway of 3-(2,3-dihydrobenzo[b]dioxin-6-yl)acrylic acid (Negative Ion Mode)
A Broader Perspective: Alternative and Complementary Analytical Techniques
While mass spectrometry provides invaluable structural information, a comprehensive characterization of 3-(2,3-dihydrobenzo[b]dioxin-6-yl)acrylic acid necessitates the use of orthogonal analytical techniques.
| Technique | Information Provided | Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Purity, quantification, separation from related substances. | High resolution, excellent quantitative performance, well-established methods for cinnamic acid derivatives.[3][4] | Limited structural information on its own. |
| UV-Visible Spectroscopy | Chromophore system, preliminary identification, quantification. | Simple, robust, non-destructive. Cinnamic acid derivatives have characteristic UV absorbance.[3] | Low specificity, susceptible to matrix interference. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Definitive molecular structure, stereochemistry. | Provides unambiguous structural elucidation. | Lower sensitivity compared to MS, requires higher sample amounts. |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | Presence of functional groups. | Quick and easy for functional group identification. | Provides limited information on the overall molecular structure. |
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is the workhorse for purity determination and quantification of organic compounds. For 3-(2,3-dihydrobenzo[b]dioxin-6-yl)acrylic acid, a reversed-phase HPLC method would be most appropriate.
Experimental Protocol: HPLC-UV Analysis
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4]
-
Mobile Phase: An isocratic or gradient mixture of an acidified aqueous solution (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol).[4]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at the λmax of the compound (likely in the range of 280-320 nm, characteristic for cinnamic acid derivatives).[4]
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.
dot graph G { layout="dot"; rankdir="TB"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
} General Workflow for HPLC-UV Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the gold standard for the definitive structural elucidation of organic molecules. Both ¹H and ¹³C NMR would provide a complete picture of the molecular skeleton.
Expected ¹H NMR Features:
-
Aromatic Protons: Signals in the aromatic region (δ 6.5-8.0 ppm) corresponding to the protons on the benzodioxin ring.
-
Vinylic Protons: Two doublets in the δ 6.0-8.0 ppm region with a large coupling constant (J > 15 Hz), characteristic of a trans-alkene.
-
Dihydrodioxin Protons: A multiplet or two distinct signals around δ 4.3 ppm corresponding to the -OCH₂CH₂O- protons.
-
Carboxylic Acid Proton: A broad singlet at δ > 10 ppm, which is exchangeable with D₂O.
Expected ¹³C NMR Features:
-
Carbonyl Carbon: A signal in the δ 165-175 ppm region.
-
Aromatic and Vinylic Carbons: Multiple signals in the δ 110-150 ppm range.
-
Dihydrodioxin Carbons: Signals around δ 64 ppm.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and simple technique to confirm the presence of key functional groups.
Expected FT-IR Absorptions:
-
O-H Stretch (Carboxylic Acid): A broad band in the 2500-3300 cm⁻¹ region.
-
C=O Stretch (Carboxylic Acid): A strong absorption band around 1680-1710 cm⁻¹.
-
C=C Stretch (Alkene): An absorption band around 1625-1645 cm⁻¹.
-
C-O Stretch (Ethers): Strong absorptions in the 1000-1300 cm⁻¹ region.
-
Ar-H Bending: Bands in the 690-900 cm⁻¹ region, indicative of the substitution pattern on the aromatic ring.
Conclusion: An Integrated Analytical Approach
The comprehensive characterization of 3-(2,3-dihydrobenzo[b]dioxin-6-yl)acrylic acid is best achieved through a multi-technique approach. Mass spectrometry, particularly with both EI and ESI capabilities, provides crucial molecular weight and fragmentation data for structural confirmation. HPLC-UV is the preferred method for assessing purity and for quantification. Finally, NMR and FT-IR spectroscopy offer definitive structural elucidation and functional group identification, respectively. By integrating the data from these complementary techniques, researchers can build a complete and robust analytical profile of this important pharmaceutical intermediate, ensuring its quality and identity for downstream applications.
References
-
Doc Brown's Chemistry. (n.d.). mass spectrum of propanone fragmentation pattern of m/z m/e ions for analysis and identification of acetone image diagram doc brown's advanced organic chemistry revision notes. Retrieved from [Link]
-
Kim, Y. S., et al. (2006). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. Journal of the American Society for Mass Spectrometry, 17(10), 1383–1395. Retrieved from [Link]
-
Kozik, V., et al. (2020). Mass Spectrometric Investigation of Organo-Functionalized Magnetic Nanoparticles Binding Properties toward Chalcones. Molecules, 25(21), 5030. Retrieved from [Link]
-
Raza, A. R., et al. (2016). Fragmentation Study of Substituted Chalcones: Gas Phase Formation of Benz-1-oxin Cation. Modern Chemistry & Applications, 4(2). Retrieved from [Link]
-
Wang, Y., et al. (2021). Differentiation of isomeric chalcone and dihydroflavone using liquid chromatography coupled with hydrogen-deuterium exchange tandem mass spectrometry (HDX-MS/MS): An application for flavonoids-focused characterization of Snow chrysanthemum. Analytica Chimica Acta, 1184, 339011. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Chalcone. PubChem Compound Summary for CID 637760. Retrieved from [Link].
-
Stilin, A., et al. (2021). Natural Cinnamic Acid Derivatives: A Comprehensive Study on Structural, Anti/Pro-Oxidant, and Environmental Impacts. International Journal of Molecular Sciences, 22(20), 11136. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Geronikaki, A., & Gavalas, A. (2006). Multifunctional Cinnamic Acid Derivatives. Current Medicinal Chemistry, 13(20), 2419-2432. Retrieved from [Link]
-
Khan Academy. (2023). Fragmentation in Mass Spectrometry. Retrieved from [Link]
-
Sharma, P. (2011). Cinnamic acid derivatives: A new chapter of various pharmacological activities. Journal of Chemical and Pharmaceutical Research, 3(2), 403-423. Retrieved from [Link]
-
Shinde, S. V., et al. (2023). The synthesis, crystal structure and spectroscopic analysis of (E)-3-(4-chlorophenyl)-1-(2,3-dihydrobenzo[b][3][5]dioxin-6-yl)prop-2-en-1-one. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 11), 1085–1089. Retrieved from [Link]
-
ResearchGate. (2014). Synthesis and characterization of poly acrylic acid modified with dihydroxy benzene-redox polymer res. Retrieved from [Link]
-
International Science Community Association. (2014). Synthesis and Characterization of Poly Acrylic Acid Modified with Dihydroxy Benzene-Redox Polymer. Retrieved from [Link]
-
ResearchGate. (2019). Characterization and synthesis of aryl acrylic acid substituted derivatives and their ability for prevention of cadmium toxicity in biological samples. Retrieved from [Link]
Sources
- 1. 3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)acrylic acid, CasNo.14939-91-4 Hangzhou Dingyan Chem Co., Ltd China (Mainland) [dingyanchem.lookchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mass spectrum of propanone fragmentation pattern of m/z m/e ions for analysis and identification of acetone image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
Comparative study of 3-(2,3-dihydrobenzo[b]dioxin-6-yl)acrylic acid derivatives' cytotoxicity
In the landscape of oncological research, the quest for novel therapeutic agents with high efficacy and selectivity remains a paramount objective. Among the myriad of heterocyclic scaffolds explored for anticancer activity, the 1,4-benzodioxane moiety has emerged as a promising pharmacophore.[1] This guide presents a comparative study of the cytotoxic effects of a series of novel 1,4-benzodioxane-hydrazone derivatives, closely related to the 3-(2,3-dihydrobenzo[b]dioxin-6-yl)acrylic acid scaffold. We will delve into their differential cytotoxicities across a panel of human cancer cell lines, explore the underlying mechanisms of action, and provide detailed experimental protocols for the key assays utilized in their evaluation.
The Rationale for Investigating Benzodioxane Scaffolds
The 1,4-benzodioxane ring system is a structural motif present in a variety of biologically active compounds.[2] Its derivatives have been reported to exhibit a wide range of pharmacological properties, including anti-inflammatory and notable anticancer activities.[1][3] The structural rigidity and potential for diverse substitutions make it an attractive template for the design of novel cytotoxic agents. This guide focuses on a series of 1,4-benzodioxane-hydrazone derivatives, which have been synthesized and evaluated for their potential as therapeutics for skin cancer, among other malignancies.[3]
Comparative Cytotoxicity of 1,4-Benzodioxane-Hydrazone Derivatives
A comprehensive screening of a series of synthesized 1,4-benzodioxane-hydrazone derivatives (compounds 7a-l ) was conducted against the NCI-60 panel of human cancer cell lines.[3] One compound, designated as 7e , emerged as a particularly potent inhibitor of cancer cell growth.
Table 1: Growth Inhibitory (GI₅₀) Values for Compound 7e Against a Selection of Human Cancer Cell Lines [3]
| Cell Line | Cancer Type | GI₅₀ (µM) |
| MDA-MB-435 | Melanoma | 0.20 |
| M14 | Melanoma | 0.46 |
| SK-MEL-2 | Melanoma | 0.57 |
| UACC-62 | Melanoma | 0.27 |
| Average | (56 cell lines) | 6.92 |
As evidenced in Table 1, compound 7e demonstrated significant cytotoxic efficacy, particularly against melanoma cell lines, with GI₅₀ values in the sub-micromolar range.[3] This highlights the potential of the 1,4-benzodioxane-hydrazone scaffold as a promising starting point for the development of novel anti-melanoma agents.
Mechanistic Insights: Induction of Apoptosis and Cell Cycle Arrest
To elucidate the mechanism underlying the observed cytotoxicity, further investigations into the effects of compound 7e on cellular processes were conducted. These studies revealed a multi-faceted mechanism of action involving the induction of apoptosis and cell cycle arrest.
Apoptosis Induction
Treatment of MDA-MB-435 melanoma cells with compound 7e led to a significant increase in apoptotic cell death.[3] Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or cancerous cells. The ability of a compound to selectively induce apoptosis in cancer cells is a hallmark of a promising chemotherapeutic agent.
Cell Cycle Arrest
In addition to inducing apoptosis, compound 7e was found to cause cell cycle arrest in the S-phase in MDA-MB-435 cells.[3] The cell cycle is a tightly regulated process that governs cell proliferation. By arresting the cell cycle, compound 7e prevents cancer cells from dividing and proliferating, thereby inhibiting tumor growth.
The proposed mechanism of action, involving apoptosis induction and cell cycle arrest, is a common feature of many effective anticancer drugs. Further investigation into the specific molecular targets of these benzodioxane-hydrazone derivatives, such as the mTOR kinase pathway, is ongoing.[3]
Caption: Proposed mechanism of action for compound 7e.
Experimental Protocols
The following are detailed protocols for the key in vitro assays used to evaluate the cytotoxicity of the 1,4-benzodioxane-hydrazone derivatives.
Protocol 1: Sulforhodamine B (SRB) Cytotoxicity Assay
This assay is used to determine cell density based on the measurement of cellular protein content.[4]
Materials:
-
Human cancer cell lines (e.g., HepG2, A549, MCF-7)
-
Complete culture medium
-
Test compounds dissolved in DMSO
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
10% Trichloroacetic acid (TCA), cold
-
10 mM Tris base solution
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in 96-well plates at an appropriate density and incubate for 24 hours.
-
Treat cells with various concentrations of the test compounds (typically ranging from 1 to 100 µM) for the desired exposure time (e.g., 72, 96, 168 hours). Include a vehicle control (DMSO) and a positive control.
-
After the incubation period, gently add cold 10% TCA to each well to fix the cells and incubate at 4°C for 1 hour.
-
Wash the plates five times with distilled water and allow them to air dry.
-
Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.
-
Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow to air dry.
-
Add 200 µL of 10 mM Tris base solution to each well to dissolve the protein-bound dye.
-
Measure the absorbance at 510 nm using a microplate reader.
-
Calculate the median lethal concentration (LC₅₀) values using regression analysis.
Protocol 2: Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay is used to differentiate between viable, apoptotic, and necrotic cells.
Materials:
-
Cancer cells (e.g., MDA-MB-435)
-
Test compounds
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the test compound at various concentrations for the desired time.
-
Harvest the cells by trypsinization and wash twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cells.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This method quantifies the DNA content of cells to determine the distribution of cells in different phases of the cell cycle.
Materials:
-
Cancer cells (e.g., MDA-MB-435)
-
Test compounds
-
70% Ethanol, cold
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells and treat with the test compound as described for the apoptosis assay.
-
Harvest and wash the cells with PBS.
-
Fix the cells by adding cold 70% ethanol dropwise while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at 37°C in the dark.
-
Analyze the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.
Caption: Experimental workflow for evaluating cytotoxicity.
Conclusion and Future Directions
The comparative analysis of 1,4-benzodioxane-hydrazone derivatives reveals a promising new scaffold for the development of potent and selective anticancer agents. The lead compound, 7e , exhibits significant cytotoxicity against a broad range of cancer cell lines, with particularly noteworthy activity against melanoma. The elucidation of its mechanism of action, involving the induction of apoptosis and S-phase cell cycle arrest, provides a solid foundation for further optimization.
Future research should focus on expanding the library of these derivatives to establish a more comprehensive structure-activity relationship (SAR). Modifications to the core benzodioxane structure and the hydrazone linker may lead to compounds with improved potency and selectivity. Furthermore, in vivo studies are warranted to evaluate the efficacy and safety of these promising candidates in preclinical models of cancer. The continued exploration of this chemical space holds significant promise for the discovery of next-generation cancer therapeutics.
References
-
Idris, N., Anderson, A., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160. [Link]
-
Ansari, M. F., et al. (2025). Design, synthesis, and evaluation of 1,4-benzodioxane-hydrazone derivatives as potential therapeutics for skin cancer: In silico, in vitro, and in vivo studies. Bioorganic Chemistry, 160, 108449. [Link]
-
Shinde, S. S., et al. (2023). The synthesis, crystal structure and spectroscopic analysis of (E)-3-(4-chlorophenyl)-1-(2,3-dihydrobenzo[b][1][5]dioxin-6-yl)prop-2-en-1-one. IUCrData, 8(Pt 7), x230733. [Link]
-
Ghasemi, S., et al. (2014). Cytotoxicity of selected novel chalcone derivatives on human breast, lung and hepatic carcinoma cell lines. Iranian Journal of Pharmaceutical Research, 13(Suppl), 121–128. [Link]
-
Peyghan, R., & Ghaffari, S. (2014). Cytotoxicity of selected novel chalcone derivatives on human breast, lung and hepatic carcinoma cell lines. Iranian journal of pharmaceutical research : IJPR, 13(Suppl), 121–128. [Link]
-
Aunpad, R., et al. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160. [Link]
-
Idris, N., Anderson, A. J., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12(03), 143. [Link]
-
Khan, S. A., & Yusuf, M. (2008). Chemistry and pharmacology of benzodioxanes. Organic Chemistry: An Indian Journal, 4(1). [Link]
Sources
- 1. Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs [scirp.org]
- 2. tsijournals.com [tsijournals.com]
- 3. Design, synthesis, and evaluation of 1,4-benzodioxane-hydrazone derivatives as potential therapeutics for skin cancer: In silico, in vitro, and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxicity of selected novel chalcone derivatives on human breast, lung and hepatic carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxicity of Selected Novel Chalcone Derivatives on Human Breast, Lung and Hepatic Carcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating HPLC-DAD Methods for Acrylic Acid Derivative Quantification
In the landscape of pharmaceutical development and quality control, the accurate quantification of active pharmaceutical ingredients (APIs) and their related substances is paramount. Acrylic acid derivatives, a common moiety in many pharmaceutical compounds, demand robust and reliable analytical methods. High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) stands as a principal technique for this purpose, offering a balance of sensitivity, selectivity, and versatility.
However, an HPLC-DAD method is only as reliable as its validation. Method validation provides documented evidence that a procedure is fit for its intended purpose. This guide offers an in-depth comparison of the essential validation parameters, grounded in scientific principles and regulatory expectations, primarily referencing the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4] It is designed for researchers, scientists, and drug development professionals to navigate the complexities of validating HPLC-DAD methods for the quantification of acrylic acid derivatives.
The Foundation: Why Method Validation is Non-Negotiable
Before delving into the specifics, it's crucial to understand the causality behind method validation. An unvalidated method yields data of unknown quality, posing significant risks to product safety and efficacy. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate rigorous validation to ensure that analytical methods are accurate, precise, and reproducible.[5][6][7][8][9][10][11] The recently revised ICH Q2(R2) and the new Q14 guidelines emphasize a lifecycle approach, viewing validation as a continuous process rather than a one-time event.[5][8][12]
This guide will dissect the core validation characteristics, providing not just the "what" but the "why" behind each experimental choice.
Visualizing the Path: The HPLC Method Validation Workflow
The validation process is a logical sequence of experiments designed to test the method's performance. Each parameter builds upon the others, creating a comprehensive picture of the method's capabilities and limitations.
Caption: A flowchart illustrating the logical progression of HPLC method validation parameters.
System Suitability Testing (SST): The Daily Health Check
Expertise & Experience: Before any validation or sample analysis, we must first confirm that the instrument and the method are performing as expected on a given day.[13][14][15][16] This is the core purpose of System Suitability Testing (SST). It's not part of the formal validation but a prerequisite to ensure the validity of the results obtained during validation and routine use.[16][17] Think of it as a pilot's pre-flight checklist; it ensures all systems are go.
Trustworthiness: SST parameters are established during method development and are checked before each analytical run.[14] A failure in SST invalidates the entire run, preventing the generation of unreliable data.[15][16]
| Parameter | Purpose | Typical Acceptance Criteria |
| Tailing Factor (T) | Measures peak symmetry. Asymmetrical peaks can indicate column degradation or inappropriate mobile phase. | T ≤ 2.0 |
| Theoretical Plates (N) | Measures column efficiency. A higher number indicates better separation power. | N > 2000 |
| Resolution (Rs) | Measures the separation between two adjacent peaks. Crucial for impurity analysis. | Rs > 2.0 between the analyte and closest eluting peak |
| Repeatability (%RSD) | Assesses the precision of multiple injections of the same standard. | %RSD of peak area for ≥5 replicate injections ≤ 2.0% |
| Retention Time (RT) | Confirms the identity of the analyte and the stability of the chromatographic system.[13][14] | Consistent RT within a narrow window (e.g., ± 2%) |
Experimental Protocol: System Suitability Test
-
Prepare a standard solution of the acrylic acid derivative at a concentration that gives a significant detector response (e.g., 100% of the target assay concentration).
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solution five or six times consecutively.
-
Calculate the mean, standard deviation, and %RSD for the peak area and retention time.
-
Calculate the tailing factor, theoretical plates, and resolution (if other peaks are present) for the first or a representative injection.
-
Compare the results against the pre-defined acceptance criteria.
Specificity: Proving the Method's Discriminatory Power
Expertise & Experience: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[1][18][19][20] For acrylic acid derivatives, this is critical because synthesis byproducts or degradation products can be structurally similar. The DAD detector aids specificity by allowing for peak purity analysis, comparing spectra across the peak to detect co-eluting impurities.
Trustworthiness: A stability-indicating method is one that can separate the API from its degradation products.[21][22][23] To prove this, forced degradation studies are indispensable.[21][22][23][24][25] By intentionally stressing the drug substance, we generate potential degradants and challenge the method to separate them.[21][22]
Comparative Approaches for Specificity Assessment
| Method | Procedure | What It Proves |
| Placebo/Blank Analysis | Inject a solution containing all formulation components except the API. | Demonstrates no interference from excipients at the analyte's retention time.[26] |
| Spiked Sample Analysis | Spike the analyte solution with known impurities and related substances. | Confirms the method can resolve the analyte from known potential contaminants. |
| Forced Degradation | Subject the API to stress conditions (acid, base, oxidation, heat, light).[21][22][24] | Proves the method is "stability-indicating" by separating the API from its degradation products.[21][25][27] |
| Peak Purity Analysis | Utilize DAD to compare UV-Vis spectra across the analyte peak in stressed samples. | Provides evidence that the main peak is spectrally homogeneous and not co-eluting with degradants. |
Experimental Protocol: Forced Degradation Study
-
Preparation: Prepare solutions of the acrylic acid derivative (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C for a specified time. Neutralize before injection.[24]
-
Base Hydrolysis: Add 0.1 M NaOH and heat at 60°C. Neutralize before injection.[24]
-
Oxidation: Add 3% H₂O₂ at room temperature.[24]
-
Thermal Stress: Store the solid drug substance and a solution at an elevated temperature (e.g., 80°C).[24]
-
Photolytic Stress: Expose the solid and solution to UV and visible light (e.g., 1.2 million lux hours and 200 watt-hours/m²).[24]
-
-
Analysis: Analyze the stressed samples by HPLC-DAD alongside an unstressed control.
-
Evaluation:
-
Aim for 5-20% degradation of the main peak.[23]
-
Assess the resolution between the parent peak and all degradant peaks.
-
Perform peak purity analysis on the parent peak in each stressed sample.
-
Caption: Workflow for demonstrating specificity via forced degradation.
Linearity and Range: Defining the Quantitative Boundaries
Expertise & Experience: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte.[28][29] The range is the interval between the upper and lower concentrations for which the method has been shown to have suitable accuracy, precision, and linearity.[29][30] This is fundamental for quantification; without a linear relationship, concentration calculations are unreliable.
Trustworthiness: A linear relationship is statistically validated by the correlation coefficient (r²) and visual inspection of the calibration curve and residual plot.[28] The ICH guidelines recommend preparing at least five concentration levels.[28]
| Parameter | Purpose | Typical Acceptance Criteria |
| Linearity | To establish a proportional relationship between concentration and detector response. | Correlation coefficient (r²) ≥ 0.999 |
| Range (Assay) | To define the concentration interval for quantification of the API. | 80% to 120% of the test concentration.[31] |
| Range (Impurity) | To define the concentration interval for quantifying impurities. | From the Limit of Quantification (LOQ) to 120% of the specification limit.[31] |
Experimental Protocol: Linearity and Range
-
Prepare a stock solution of the acrylic acid derivative reference standard.
-
Perform serial dilutions to create at least five concentration levels spanning the desired range (e.g., for an assay, 80, 90, 100, 110, and 120 µg/mL if the target concentration is 100 µg/mL).
-
Inject each concentration level in triplicate.
-
Plot the average peak area versus concentration.
-
Perform a linear regression analysis to obtain the slope, y-intercept, and correlation coefficient (r²).
-
Visually inspect the plot for linearity and examine a residual plot for random distribution around zero.
Accuracy and Precision: The Cornerstones of Reliability
Expertise & Experience: Accuracy is the closeness of the test results to the true value, while precision is the closeness of agreement among a series of measurements.[29][32][33] They are distinct but related. A method can be precise but not accurate. Our goal is a method that is both.
-
Precision is evaluated at two levels:
-
Repeatability (Intra-assay precision): Precision over a short interval with the same analyst, equipment, and day.
-
Intermediate Precision (Inter-assay precision): Precision within the same lab but on different days, with different analysts, or on different equipment. This assesses the method's reproducibility under typical lab variations.
-
Trustworthiness: Accuracy is typically assessed by a recovery study on a spiked placebo, while precision is measured by the relative standard deviation (%RSD) of replicate measurements.
Comparative Data for Accuracy & Precision
| Parameter | Level | Procedure | Typical Acceptance Criteria |
| Accuracy | 3 Concentrations (e.g., 80%, 100%, 120%) | Analyze 3 replicates at each level of a spiked placebo. | Mean recovery of 98.0% to 102.0%.[6] |
| Precision (Repeatability) | 2 Levels (e.g., 100% and a low conc.) | Analyze 6 replicates of the 100% concentration. | %RSD ≤ 2.0% |
| Precision (Intermediate) | 2 Levels (e.g., 100% and a low conc.) | Analyze 6 replicates on a different day/by a different analyst. | %RSD ≤ 2.0%; results should be comparable to repeatability. |
Experimental Protocol: Accuracy
-
Prepare a placebo solution (all excipients without the API).
-
Spike the placebo with the acrylic acid derivative API at three concentration levels (e.g., 80%, 100%, 120% of the target concentration). Prepare three samples at each level.
-
Analyze the nine samples.
-
Calculate the percent recovery for each sample: (Measured Concentration / Theoretical Concentration) * 100.
-
Calculate the mean recovery and %RSD at each level.
Experimental Protocol: Precision (Repeatability)
-
Prepare six individual samples of the acrylic acid derivative at 100% of the target concentration.
-
Analyze all six samples.
-
Calculate the mean assay value, standard deviation, and %RSD.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Expertise & Experience: These parameters define the lower limits of the method's performance.
-
Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantitated with acceptable accuracy and precision.[34]
-
Limit of Quantitation (LOQ): The lowest amount of analyte that can be reliably quantified with suitable precision and accuracy.[34][35]
Trustworthiness: The LOQ is a critical parameter for impurity quantification methods. There are several ways to determine LOD and LOQ, with the calibration curve method being the most common and statistically robust.
Comparison of LOD/LOQ Determination Methods
| Method | Description | Formula/Approach |
| Visual Evaluation | Determination by analyzing samples with known concentrations and establishing the minimum level at which the analyte can be reliably detected/quantified.[34] | Subjective, based on visual inspection of the chromatogram. |
| Signal-to-Noise (S/N) Ratio | Based on the ratio of the analyte signal to the background noise of the system. | LOD ≈ 3:1 S/N ratio. LOQ ≈ 10:1 S/N ratio.[34] |
| Based on Calibration Curve | Statistically derived from the standard deviation of the response and the slope of the linearity curve.[36][37] | LOD = 3.3 * (σ / S); LOQ = 10 * (σ / S). Where σ = standard deviation of the y-intercepts of regression lines, S = slope of the calibration curve.[36] |
Experimental Protocol: LOD & LOQ (Calibration Curve Method)
-
Use the data from the linearity study.
-
Calculate the slope (S) of the calibration curve.
-
Calculate the standard deviation of the y-intercept (σ). This can be obtained from the regression analysis output in software like MS Excel.
-
Apply the formulas: LOD = 3.3 * (σ / S) and LOQ = 10 * (σ / S).[36]
-
Confirmation: Prepare and inject solutions at the calculated LOD and LOQ concentrations to verify the S/N ratio and demonstrate acceptable precision and accuracy at the LOQ.
Robustness: Assessing the Method's Resilience
Expertise & Experience: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[38][39][40] This provides an indication of its reliability during normal usage.[6][38][41] Robustness testing is typically performed during late-stage development.
Trustworthiness: By systematically varying parameters like mobile phase composition, pH, column temperature, and flow rate, we identify which factors are critical to the separation.[38][39][41] This allows us to set appropriate operational limits in the final method documentation.
Typical Parameters for HPLC Robustness Study
| Parameter | Typical Variation |
| Mobile Phase pH | ± 0.2 units |
| Mobile Phase Composition | ± 2% absolute for the minor component[31] |
| Column Temperature | ± 5 °C |
| Flow Rate | ± 10% |
| Detection Wavelength | ± 2 nm |
| Column Manufacturer/Lot | Different lots or manufacturers |
Experimental Protocol: Robustness
-
Define the parameters and their variation ranges (e.g., as in the table above). A Design of Experiments (DoE) approach is efficient for studying multiple factors simultaneously.
-
Prepare a system suitability solution and a sample solution.
-
Perform the analysis under the nominal conditions and then under each of the varied conditions.
-
Evaluate the effect of the variations on system suitability parameters (e.g., resolution, tailing factor) and the assay results.
-
The results should remain within the acceptance criteria for the method, demonstrating its robustness.
Conclusion
Validating an HPLC-DAD method for the quantification of acrylic acid derivatives is a systematic and rigorous process that underpins the reliability of pharmaceutical quality control. By following a logical workflow and understanding the scientific rationale behind each validation parameter—from system suitability to robustness—researchers can develop methods that are not only compliant with global regulatory standards like those from the ICH, FDA, and EMA, but are also scientifically sound and fit for purpose. This guide serves as a framework, empowering scientists to generate high-quality, defensible data essential for bringing safe and effective medicines to patients.
References
-
System Suitability in HPLC Analysis. Pharmaguideline. [Link]
-
System suitability in HPLC Analysis. Pharmaceutical Updates. [Link]
-
Q2(R2) Validation of Analytical Procedures March 2024. FDA. [Link]
-
What Is HPLC Method Robustness Assessment and Its Importance?. Altabrisa Group. [Link]
-
Forced degradation as an integral part of HPLC stability-indicating method development. ResearchGate. [Link]
-
System Suitability Test in HPLC – Key Parameters Explained. assayprism.com. [Link]
-
Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. [Link]
-
What Are HPLC System Suitability Tests and Their Importance?. Altabrisa Group. [Link]
-
Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Open Access Journals. [Link]
-
Implementing Robustness Testing for HPLC Methods. Separation Science. [Link]
-
FDA Guidance for Industry: Q2A Validation of Analytical Procedures. gmp-compliance.org. [Link]
-
Forced Degradation Studies in HPLC Stability Method Development. Studylib. [Link]
-
Using Forced Degradation to Prove Specificity of HPLC Stability Methods. LinkedIn. [Link]
-
ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]
-
EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. gmp-compliance.org. [Link]
-
System suitability Requirements for a USP HPLC Method - Tips & Suggestions. MicroSolv. [Link]
-
FDA Releases Guidance on Analytical Procedures. BioPharm International. [Link]
-
HPLC Method Development and Validation for Pharmaceutical Analysis. Technology Networks. [Link]
-
What is the difference between specificity and selectivity of the HPLC method?. ResearchGate. [Link]
-
ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. European Medicines Agency (EMA). [Link]
-
Robustness Tests. LCGC International. [Link]
-
Robustness in Analytical Methods Outlined. Pharmaceutical Technology. [Link]
-
A Guide to Analytical Method Validation. SCION Instruments. [Link]
-
What Is Linearity in HPLC Analysis and Its Importance?. Altabrisa Group. [Link]
-
Chromatographic Measurements, Part 4: Determining LOD and LOQ Visually or by S/N. Chromatography Online. [Link]
-
Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. [Link]
-
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA). [Link]
-
Quality: specifications, analytical procedures and analytical validation. European Medicines Agency (EMA). [Link]
-
Analytical Method Validation: Back to Basics, Part II. LCGC International. [Link]
-
Robustness and Ruggedness Testing in Analytical Chemistry. Lab Manager. [Link]
-
EMA publishes Document on the Validation of analytical Methods. gmp-compliance.org. [Link]
-
ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. American Pharmaceutical Review. [Link]
-
Validation of analytical methods for acrylic acid from various food products. ResearchGate. [Link]
-
How To Perform Linearity and Range In Method Validation: Easy Tips. PharmaGuru. [Link]
-
Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. Separation Science. [Link]
-
Limit of Detection (LoD), and Limit of Quantitation. Chromatography Forum. [Link]
-
ICH Q2(R1) Analytical Method Validation. Scribd. [Link]
-
Validation of analytical methods for acrylic acid from various food products. PMC - NIH. [Link]
-
Determination and quantification of acrylic acid derivatives. KNAUER. [Link]
-
RP-DAD-HPLC Method for Quantitative Analysis of Clofazimine and Pyrazinamide for Inclusion in Fixed-Dose Combination Topical Drug Delivery System. MDPI. [Link]
-
The 6 Key Aspects of Analytical Method Validation. Element Lab Solutions. [Link]
-
Linearity, accuracy and precision results of HPLC method. ResearchGate. [Link]
-
Linearity, LOD, and LOQ for the HPLC/PDA method validation.. ResearchGate. [Link]
-
Acrylic Acid. OSHA. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]
-
LOD AND LOQ DETERMINATION IN HPLC|HOW TO CALCULATE REGRESSION VALUES| METHOD DEVELOPMENT/VALIDATION. YouTube. [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
Sources
- 1. ema.europa.eu [ema.europa.eu]
- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 3. fda.gov [fda.gov]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. fda.gov [fda.gov]
- 6. propharmagroup.com [propharmagroup.com]
- 7. FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
- 8. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 9. biopharminternational.com [biopharminternational.com]
- 10. Quality: specifications, analytical procedures and analytical validation | European Medicines Agency (EMA) [ema.europa.eu]
- 11. EMA publishes Document on the Validation of analytical Methods - ECA Academy [gmp-compliance.org]
- 12. EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5 - ECA Academy [gmp-compliance.org]
- 13. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 14. pharmaceuticalupdates.com [pharmaceuticalupdates.com]
- 15. altabrisagroup.com [altabrisagroup.com]
- 16. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 17. assayprism.com [assayprism.com]
- 18. researchgate.net [researchgate.net]
- 19. echemi.com [echemi.com]
- 20. A Guide to Analytical Method Validation | SCION Instruments [scioninstruments.com]
- 21. researchgate.net [researchgate.net]
- 22. openaccessjournals.com [openaccessjournals.com]
- 23. studylib.net [studylib.net]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. Using Forced Degradation to Prove Specificity of HPLC Stability Methods – Pharma Stability [pharmastability.com]
- 26. pharmtech.com [pharmtech.com]
- 27. chromatographyonline.com [chromatographyonline.com]
- 28. altabrisagroup.com [altabrisagroup.com]
- 29. chromatographyonline.com [chromatographyonline.com]
- 30. pharmaguru.co [pharmaguru.co]
- 31. scribd.com [scribd.com]
- 32. elementlabsolutions.com [elementlabsolutions.com]
- 33. researchgate.net [researchgate.net]
- 34. sepscience.com [sepscience.com]
- 35. Limit of Detection (LoD), and Limit of Quantitation - Chromatography Forum [chromforum.org]
- 36. sepscience.com [sepscience.com]
- 37. youtube.com [youtube.com]
- 38. altabrisagroup.com [altabrisagroup.com]
- 39. chromatographyonline.com [chromatographyonline.com]
- 40. Robustness and Ruggedness Testing in Analytical Chemistry | Lab Manager [labmanager.com]
- 41. pharmtech.com [pharmtech.com]
A Comparative Guide to the Efficacy of Tryptophan 2,3-Dioxygenase (TDO) Inhibitors in Oncology
Introduction: Tryptophan Metabolism as a Key Checkpoint in Cancer Immunotherapy
In the intricate landscape of cancer biology, the metabolic reprogramming of the tumor microenvironment (TME) has emerged as a critical axis of immune evasion. Tumors actively shape their surroundings to foster growth and suppress anti-tumor immunity. One of the key metabolic pathways co-opted by cancer cells is the kynurenine pathway of tryptophan metabolism. Tryptophan, an essential amino acid, is not only a building block for protein synthesis but also a crucial nutrient for immune cell function, particularly T cells.[1]
Two enzymes, indoleamine 2,3-dioxygenase (IDO1) and tryptophan 2,3-dioxygenase (TDO), catalyze the first and rate-limiting step of this pathway: the conversion of tryptophan to N-formylkynurenine, which is rapidly converted to kynurenine.[1][2] While IDO1 is an extrahepatic enzyme induced by inflammation, TDO is primarily expressed in the liver, regulating systemic tryptophan levels, but is also aberrantly expressed in a significant proportion of human tumors, including melanoma, bladder carcinoma, and hepatocellular carcinoma.[2]
The overexpression of TDO in the TME leads to two primary immunosuppressive effects:
-
Tryptophan Depletion: The local depletion of tryptophan starves infiltrating T cells, leading to their anergy and apoptosis.
-
Kynurenine Accumulation: The accumulation of kynurenine and its downstream metabolites actively suppresses effector T cell function and promotes the generation of regulatory T cells (Tregs).[3]
This dual mechanism of immune suppression makes TDO an attractive therapeutic target in immuno-oncology. The development of small molecule inhibitors targeting TDO aims to restore anti-tumor immunity by normalizing tryptophan levels and reducing immunosuppressive kynurenine in the TME.
This guide provides a comparative analysis of the efficacy of TDO inhibitors, with a focus on preclinical data and the experimental methodologies used for their evaluation. While the benzodioxin scaffold is a versatile and privileged structure in medicinal chemistry, the current landscape of published TDO inhibitors is dominated by other chemotypes. Therefore, this guide will focus on a conceptual comparison of well-characterized TDO inhibitors with known drugs, providing a framework for evaluating novel chemical entities, such as potential benzodioxin-based candidates.
The Kynurenine Pathway: A Target for Cancer Immunotherapy
The catabolism of tryptophan via the kynurenine pathway is a central node in the communication between cancer cells and the immune system. The diagram below illustrates the key steps and the immunosuppressive consequences of TDO activation in the tumor microenvironment.
Caption: TDO in tumor cells depletes tryptophan and produces kynurenine, suppressing T cells.
Comparative Efficacy of Preclinical TDO Inhibitors
The development of TDO inhibitors has been less prominent than that of IDO1 inhibitors, which saw extensive clinical investigation with drugs like Epacadostat and Indoximod. However, the disappointing results of pivotal phase III trials for IDO1 inhibitors, such as the ECHO-301 trial of Epacadostat with Pembrolizumab, have renewed interest in targeting TDO, either alone or in dual-inhibition strategies, to more comprehensively block the kynurenine pathway.[4]
Below is a comparison of the in vitro potency of several preclinical TDO inhibitors against TDO and the related enzyme, IDO1.
| Compound | Target(s) | hTDO IC50 / Ki | hIDO1 IC50 / Ki | Selectivity | Reference |
| 680C91 | TDO | Ki: 51 nM | - | Selective for TDO | [1][5] |
| LM10 | TDO | Ki: 5.6 µM | > 100 µM | Selective for TDO | [6][7] |
| PF-06845102/EOS200809 | TDO | IC50: 28 nM (cellular) | IC50: >10,000 nM (cellular) | >350-fold for TDO | [8] |
| Epacadostat | IDO1 | >1000-fold less potent vs IDO1 | IC50: 10 nM (cellular) | Selective for IDO1 | [9] |
| Indoximod | IDO Pathway | Indirect inhibitor, not an enzyme binder | Indirect inhibitor | - | [9] |
| HTI-1090 (SHR9146) | IDO1/TDO | Dual Inhibitor | Dual Inhibitor | Dual | [1] |
| M4112 | IDO1/TDO | Dual Inhibitor | Dual Inhibitor | Dual | [1][10] |
Key Insights from Preclinical Data:
-
Selective TDO Inhibition: Compounds like 680C91, LM10, and PF-06845102/EOS200809 demonstrate high selectivity for TDO over IDO1. This is crucial for dissecting the specific role of TDO in tumor immunity and for potential therapeutic applications where IDO1 inhibition may not be desirable or effective.
-
Proof-of-Concept for TDO Inhibition: Preclinical studies have validated TDO as a viable cancer immunotherapy target. For instance, in a mouse tumor model, the expression of TDO by tumor cells prevented their rejection by the immune system. Systemic treatment with a TDO inhibitor restored the ability of the mice to reject these TDO-expressing tumors.[11]
-
In Vivo Efficacy: The TDO inhibitor PF-06845102/EOS200809, when combined with an anti-CTLA4 antibody, showed a synergistic anti-tumoral effect in a TDO-expressing mouse colon carcinoma (CT26) model, leading to complete tumor regression in a significant portion of the treated mice.[8]
-
Dual IDO1/TDO Inhibition: The rationale for dual inhibitors like HTI-1090 and M4112 is to provide a more complete blockade of the kynurenine pathway, potentially overcoming compensatory mechanisms where inhibiting one enzyme leads to the upregulation of the other.[1][2]
Experimental Methodologies for Evaluating TDO Inhibitors
The rigorous preclinical evaluation of novel TDO inhibitors, including potential benzodioxin-based candidates, requires a standardized set of assays to determine potency, selectivity, and in vivo efficacy. The following section details the key experimental protocols.
Workflow for Preclinical Evaluation of TDO Inhibitors
Caption: A stepwise approach for testing new TDO inhibitors from lab to preclinical models.
Biochemical TDO Enzyme Inhibition Assay
Objective: To determine the direct inhibitory activity of a compound on purified TDO enzyme and to assess its selectivity against IDO1.
Principle: This assay measures the production of kynurenine from tryptophan by recombinant human TDO. The amount of kynurenine produced is quantified by its absorbance at 320-325 nm.
Step-by-Step Protocol:
-
Reagent Preparation:
-
TDO Assay Buffer: Prepare a suitable buffer, for example, 50 mM potassium phosphate buffer, pH 7.5.
-
TDO Reaction Solution: Prepare a solution containing L-tryptophan substrate in the assay buffer. The final concentration in the assay will typically be around 200 µM.
-
Enzyme Solution: Dilute purified, recombinant human TDO enzyme to the desired concentration (e.g., 50 ng/µl) in cold TDO Assay Buffer immediately before use.[12]
-
Test Compound: Prepare a stock solution of the benzodioxin TDO inhibitor in DMSO. Create a serial dilution to test a range of concentrations.
-
-
Assay Procedure (96-well UV-transparent plate):
-
Add 90 µl of the TDO Reaction Solution to each well.
-
Add 5 µl of the test compound dilutions to the "Test Inhibitor" wells.
-
Add 5 µl of inhibitor buffer (containing the same concentration of DMSO as the test compound) to the "Positive Control" (enzyme + substrate) and "Blank" (substrate only) wells.
-
To initiate the reaction, add 5 µl of the diluted TDO enzyme solution to the "Test Inhibitor" and "Positive Control" wells.
-
Add 5 µl of TDO Assay Buffer to the "Blank" wells.
-
Incubate the plate at room temperature for 60-120 minutes, with gentle shaking.
-
Measure the absorbance of the plate at 320-325 nm using a spectrophotometer.
-
-
Data Analysis:
-
Subtract the absorbance of the "Blank" from all other wells.
-
Calculate the percent inhibition for each concentration of the test compound relative to the "Positive Control".
-
Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
-
Selectivity Assessment:
-
Repeat the assay using purified recombinant human IDO1 enzyme to determine the IC50 for IDO1 inhibition and calculate the selectivity ratio (IC50 IDO1 / IC50 TDO).
-
Cellular TDO Activity Assay
Objective: To measure the ability of a compound to inhibit TDO activity within a cellular context, which accounts for cell permeability and potential off-target effects.
Principle: This assay utilizes a human cell line that endogenously expresses TDO (e.g., A172 glioblastoma cells) or a cell line engineered to overexpress TDO. The cells are incubated with the test compound, and the amount of kynurenine produced and secreted into the culture medium is measured by HPLC.[8][13]
Step-by-Step Protocol:
-
Cell Culture:
-
Culture A172 cells in DMEM supplemented with 10% FBS and penicillin/streptomycin.
-
Seed the cells in a 96-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the benzodioxin TDO inhibitor in culture medium.
-
Remove the old medium from the cells and add 200 µl of the medium containing the test compound or vehicle control (DMSO).
-
Incubate the cells for 24-48 hours at 37°C in a CO2 incubator.
-
-
Kynurenine Measurement by HPLC:
-
After incubation, collect the cell culture supernatant.
-
To precipitate proteins, mix 55 µl of the supernatant with 55 µl of 12% (w/v) trichloroacetic acid.
-
Centrifuge the samples to pellet the precipitated protein.
-
Analyze the clarified supernatant by reverse-phase HPLC with UV detection at 360 nm to quantify the kynurenine concentration.[8]
-
-
Data Analysis:
-
Calculate the percent inhibition of kynurenine production for each compound concentration relative to the vehicle-treated control.
-
Determine the cellular IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.
-
In Vivo Pharmacodynamic and Efficacy Studies
Objective: To evaluate the pharmacokinetic profile, target engagement (pharmacodynamics), and anti-tumor efficacy of the TDO inhibitor in a relevant animal model.
Principle: The compound is administered to mice bearing syngeneic tumors that either endogenously express TDO or are engineered to do so (e.g., CT26-TDO). Pharmacokinetics are assessed by measuring drug levels in plasma over time. Pharmacodynamics are evaluated by measuring the reduction in the kynurenine/tryptophan ratio in plasma and tumor tissue. Efficacy is determined by measuring tumor growth inhibition.
Step-by-Step Protocol:
-
Animal Model:
-
Use BALB/c mice for the CT26 colon carcinoma model.
-
Inject 1 x 10^5 CT26-TDO cells subcutaneously into the flank of the mice.
-
Allow tumors to establish to a palpable size (e.g., ~100 mm³).
-
-
Pharmacokinetic (PK) Study:
-
Administer a single dose of the benzodioxin TDO inhibitor to a cohort of mice via the intended clinical route (e.g., oral gavage).
-
Collect blood samples at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dosing.
-
Analyze plasma samples using LC-MS/MS to determine the concentration of the drug over time and calculate key PK parameters (Cmax, Tmax, AUC, half-life).[11]
-
-
Pharmacodynamic (PD) and Efficacy Study:
-
Randomize tumor-bearing mice into treatment groups (e.g., vehicle control, TDO inhibitor, known drug like an anti-PD-1 antibody, combination of TDO inhibitor and anti-PD-1).
-
Administer the TDO inhibitor at a dose and schedule determined from PK studies (e.g., 100 mg/kg, twice daily by oral gavage).[8]
-
Measure tumor volume with calipers twice a week.
-
At the end of the study (or at intermediate time points), collect blood and tumor tissue to measure tryptophan and kynurenine levels by LC-MS/MS to assess target engagement.
-
Monitor animal body weight as a measure of toxicity.
-
-
Data Analysis:
-
Plot the mean tumor volume over time for each treatment group to assess anti-tumor efficacy.
-
Compare the kynurenine/tryptophan ratio in the plasma and tumors of treated versus vehicle control animals.
-
Analyze the data for statistical significance.
-
Conclusion and Future Directions
Targeting the TDO-mediated catabolism of tryptophan is a promising strategy in cancer immunotherapy. The development of potent and selective TDO inhibitors has the potential to overcome a key mechanism of tumor-induced immune suppression. While the benzodioxin scaffold has yet to produce a clinical candidate in this space, its versatility in medicinal chemistry suggests it could be a valuable template for novel TDO inhibitors.
The successful clinical translation of any new TDO inhibitor, whether benzodioxin-based or otherwise, will depend on several factors:
-
Potency and Selectivity: High potency against TDO is essential, and selectivity over IDO1 will be important for defining its precise role and potential for combination therapies.
-
Favorable Pharmacokinetics: Good oral bioavailability and a half-life that allows for sustained target engagement are critical for clinical development.
-
Combination Potential: The true value of TDO inhibitors will likely be realized in combination with other immunotherapies, such as checkpoint inhibitors, to achieve synergistic anti-tumor effects.
-
Patient Selection: Identifying the patient populations most likely to benefit, for example, by screening for TDO expression in tumors, will be key to designing successful clinical trials.
The experimental framework outlined in this guide provides a robust pathway for the preclinical evaluation of novel TDO inhibitors. By combining rigorous biochemical and cellular characterization with well-designed in vivo studies, researchers can effectively identify and advance the most promising candidates toward clinical development, with the ultimate goal of providing new therapeutic options for patients with cancer.
References
-
Targeting Indoleamine Dioxygenase and Tryptophan Dioxygenase in Cancer Immunotherapy: Clinical Progress and Challenges. PubMed Central. [Link]
-
TDO Inhibitor Screening Assay Kit (384). BPS Bioscience. [Link]
-
Inhibition of Tryptophan-Dioxygenase Activity Increases the Antitumor Efficacy of Immune Checkpoint Inhibitors. AACR Journals. [Link]
-
IDO and TDO inhibitors in cancer immunotherapy: mechanisms, clinical development, and future directions. Frontiers in Immunology. [Link]
-
What are TDO inhibitors and how do they work?. Patsnap Synapse. [Link]
-
Reversal of tumoral immune resistance by inhibition of tryptophan 2,3-dioxygenase. PNAS. [Link]
-
What is Indoximod used for?. Patsnap Synapse. [Link]
-
Evaluation of Novel Inhibitors of Tryptophan Dioxygenases for Enzyme and Species Selectivity Using Engineered Tumour Cell Lines Expressing Either Murine or Human IDO1 or TDO2. MDPI. [Link]
-
Structure-activity relationships in 1,4-benzodioxan-related compounds. Investigation on the role of the dehydrodioxane ring on alpha 1-adrenoreceptor blocking activity. PubMed. [Link]
-
Design, synthesis, and evaluation of 1, 4-benzodioxan-substituted chalcones as selective and reversible inhibitors of human monoamine oxidase B. ResearchGate. [Link]
-
A novel series of 2,6,7-substituted 2,3-dihydro-1,4-benzodioxin and 2,6,7-substituted 1,4-benzodioxin derivatives as lipid peroxidation inhibitors. Structure-activity relationships for high inhibition of human low-density lipoprotein peroxidation. PubMed. [Link]
-
Updates in the Clinical Development of Epacadostat and Other Indoleamine 2,3-Dioxygenase 1 Inhibitors (IDO1) for Human Cancers. Frontiers in Immunology. [Link]
-
Reversal of tumoral immune resistance by inhibition of tryptophan 2,3-dioxygenase. National Institutes of Health. [Link]
-
Limitations and Off-Target Effects of Tryptophan-Related IDO Inhibitors in Cancer Treatment. Frontiers in Immunology. [Link]
-
Design, synthesis, and evaluation of benzodioxolane compounds for antitumor activity. PubMed. [Link]
-
In vivo assessment of the anti‐tumor activity on CT26 tumors in BALB/c... ResearchGate. [Link]
-
Structure−Activity Relationships in 1,4-Benzodioxan-Related Compounds. 9.(1) From 1,4-Benzodioxane to 1,4-Dioxane Ring as a Promising Template of Novel α 1D -Adrenoreceptor Antagonists, 5-HT 1A Full Agonists, and Cytotoxic Agents. ResearchGate. [Link]
-
Preclinical investigations and a first-in-human phase I trial of M4112, the first dual inhibitor of indoleamine 2,3-dioxygenase 1 and tryptophan 2,3-dioxygenase 2, in patients with advanced solid tumors. Journal for ImmunoTherapy of Cancer. [Link]
-
In Vivo Antitumor Effect against Murine Cells of CT26 Colon Cancer and EL4 Lymphoma by Autologous Whole Tumor Dead Cells. Hindawi. [Link]
-
Structure-activity relationships in 1,4-benzodioxan-related compounds. 9. From 1,4-benzodioxane to 1,4-dioxane ring as a promising template of novel alpha1D-adrenoreceptor antagonists, 5-HT1A full agonists, and cytotoxic agents. PubMed. [Link]
-
Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells. National Institutes of Health. [Link]
-
Pharmacological validation of TDO as a target for Parkinson's disease. PubMed Central. [Link]
-
Quantitative evaluation of the dynamic activity of HeLa cells in different viability states using dynamic full-field optical coherence microscopy. National Institutes of Health. [Link]
-
Evaluation of Novel Inhibitors of Tryptophan Dioxygenases for Enzyme and Species Selectivity Using Engineered Tumour Cell Lines Expressing Either Murine or Human IDO1 or TDO2. MDPI. [Link]
-
1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. MDPI. [Link]
-
Design, Synthesis, and Biological Evaluation of Dual Functional Inhibitors Targeting Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO). ResearchGate. [Link]
-
Abstract A59: Novel inhibitors of human IDO1 and TDO. AACR Journals. [Link]
-
In vivo activity in subcutaneous CT26 tumor models. (A, B) Evaluation... ResearchGate. [Link]
-
INCB24360 (Epacadostat), a Highly Potent and Selective Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitor for Immuno-oncology. National Institutes of Health. [Link]
-
Determination of epacadostat, a novel IDO1 inhibitor in mice plasma by LC‐MS/MS and its application to a pharmacokinetic study in mice. ResearchGate. [Link]
-
Targeting Indoleamine Dioxygenase and Tryptophan Dioxygenase in Cancer Immunotherapy: Clinical Progress and Challenges. PubMed Central. [Link]
-
Deciphering the dose-dependent effects of thymoquinone on cellular proliferation and transcriptomic changes in A172 glioblastoma cells. PubMed Central. [Link]
-
Targeting the Inhibition of Tryptophan 2,3-Dioxygenase (TDO-2) for Cancer Treatment. Clarivate. [Link]
-
Structure–Activity Relationship and Molecular Docking of Natural Product Library Reveal Chrysin as a Novel Dipeptidyl Peptidase-4 (DPP-4) Inhibitor: An Integrated In Silico and In Vitro Study. MDPI. [Link]
-
Design, Synthesis, and Biological Evaluation of Dual Functional Inhibitors Targeting Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO). PubMed. [Link]
-
Polypharmacology of epacadostat: a potent and selective inhibitor of the tumor associated carbonic anhydrases IX and XII. Chemical Communications. [Link]
-
Structure-activity relationships in 1,4-benzodioxan-related compounds. 10. Novel α1-adrenoreceptor antagonists related to openphendioxan: synthesis, biological evaluation, and α1d computational study. PubMed. [Link]
-
Updates in the Clinical Development of Epacadostat and Other Indoleamine 2,3-Dioxygenase 1 Inhibitors (IDO1) for Human Cancers. ResearchGate. [Link]
-
Synthesis of phenylpiperazine derivatives of 1,4-benzodioxan as selective COX-2 inhibitors and anti-inflammatory agents. PubMed. [Link]
-
KRIBB11 Induces Apoptosis in A172 Glioblastoma Cells via MULE-Dependent Degradation of MCL-1. National Institutes of Health. [Link]
-
Institutional Repository - Research Portal Dépôt Institutionnel - Portail de la Recherche. CORE. [Link]
Sources
- 1. IDO and TDO inhibitors in cancer immunotherapy: mechanisms, clinical development, and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | IDO and TDO inhibitors in cancer immunotherapy: mechanisms, clinical development, and future directions [frontiersin.org]
- 3. Dual Inhibition of IDO1 and TDO: A Unified Therapeutic Strategy to Combat Alzheimer's Disease and Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Limitations and Off-Target Effects of Tryptophan-Related IDO Inhibitors in Cancer Treatment [frontiersin.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Reversal of tumoral immune resistance by inhibition of tryptophan 2,3-dioxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Updates in the Clinical Development of Epacadostat and Other Indoleamine 2,3-Dioxygenase 1 Inhibitors (IDO1) for Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jitc.bmj.com [jitc.bmj.com]
- 11. Preclinical PK investigation of a novel IDO1/TDO dual inhibitor—SHR9146 in mouse plasma and tissues by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. aacrjournals.org [aacrjournals.org]
A Comparative Guide to the Docking of Acrylate Derivatives in the Tubulin Colchicine-Binding Region
This guide provides an in-depth comparative analysis of acrylate derivatives as potential inhibitors targeting the colchicine-binding site of β-tubulin. By integrating computational docking data with experimental validation, we aim to elucidate the structural basis for their activity and offer a framework for the rational design of next-generation antimitotic agents.
Introduction: Targeting the Microtubule Cytoskeleton in Cancer Therapy
Microtubules are dynamic polymers composed of α- and β-tubulin heterodimers, forming an essential part of the eukaryotic cytoskeleton.[1][2] They play a critical role in numerous cellular functions, most notably the formation of the mitotic spindle during cell division.[3][4] This central role in cell proliferation makes tubulin a highly attractive target for the development of anticancer drugs.[5]
Agents that interfere with microtubule dynamics can halt the cell cycle, typically in the G2/M phase, and induce apoptosis (programmed cell death).[6][7] These agents are broadly classified as microtubule stabilizers (e.g., taxanes) or destabilizers. This guide focuses on the latter, specifically compounds that bind to the colchicine-binding site located at the interface between the α- and β-tubulin subunits.[3] Binding at this site prevents the polymerization of tubulin dimers into microtubules, leading to spindle disassembly and mitotic arrest.[3][4]
Acrylate derivatives have emerged as a promising class of compounds designed to interact with this critical binding pocket. Their relatively simple scaffolds offer significant opportunities for synthetic modification to optimize binding affinity and pharmacological properties. This guide compares key acrylate derivatives, analyzing their binding modes through molecular docking and correlating these computational insights with their experimentally verified biological activities.
The Methodology: A Self-Validating Approach to Molecular Docking
Molecular docking is a powerful computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein. The validity of a docking study hinges on a rigorous, well-defined protocol that is cross-validated with experimental data.
Causality in the Experimental Workflow
The choice of each step in a molecular docking workflow is critical for generating meaningful and predictive results. The process is not merely a simulation but a hypothesis-generating experiment where each parameter is set to mimic physiological conditions as closely as possible.
-
Protein Preparation: Starting with a high-resolution crystal structure (e.g., from the Protein Data Bank) is paramount. The selected structure, often co-crystallized with a known inhibitor, provides an experimentally validated conformation of the binding site.[8][9] The preparation phase involves removing water molecules and co-ligands, adding hydrogen atoms, and assigning correct protonation states, which are crucial for accurately modeling electrostatic and hydrogen-bonding interactions.
-
Ligand Preparation: Ligands must be converted into 3D structures and assigned appropriate charges and atom types. Generating low-energy conformers is essential because the ligand's flexibility significantly influences its ability to fit within the binding pocket.
-
Grid Generation: The docking algorithm requires a defined search space. A grid box is generated around the known binding site (in this case, the colchicine pocket). The size of the box is a critical parameter; it must be large enough to encompass the entire binding site and allow the ligand rotational and translational freedom, but not so large as to make the conformational search computationally intractable and non-specific.
-
Docking and Scoring: The algorithm systematically places the ligand conformers within the grid box, evaluating millions of possible poses. Each pose is assigned a "score" or binding energy, an empirical value that estimates the binding affinity. The scoring function integrates factors like hydrogen bonds, van der Waals forces, and electrostatic interactions. The final docked pose represents the most energetically favorable conformation.
-
Post-Docking Analysis & Experimental Correlation: This is the most crucial step for trustworthiness. The predicted binding poses must be analyzed for chemically sensible interactions with key amino acid residues known to be important in the colchicine site (e.g., Cys241, Thr179, Asn258).[1][7][8] The ultimate validation comes from comparing the docking scores of a series of compounds with their experimentally determined biological activities (e.g., IC50 values from cell viability or tubulin polymerization assays). A strong correlation between predicted binding affinity and observed potency validates the docking protocol.
Generalized Docking Workflow Diagram
Caption: A generalized workflow for a molecular docking study.
Comparative Docking Analysis of Acrylate Derivatives
A recent study provides an excellent direct comparison of novel acrylate-based derivatives designed as analogues of Combretastatin A-4 (CA-4), a well-known inhibitor that binds to the colchicine site.[6] We will focus our analysis on two lead compounds from this study, 4b (an acrylic acid) and 5e (an acrylate ester), and compare them to the reference compound CA-4 .
Quantitative Data Summary
The table below summarizes the key computational and experimental data for the selected compounds, demonstrating the critical link between predicted binding and actual biological effect.
| Compound | Chemical Structure | Docking Score (Binding Energy, kcal/mol) | Tubulin Polymerization Inhibition (%) | Antiproliferative Activity (IC50, µM) vs. MDA-MB-231 Cells |
| CA-4 (Reference) | 3,4,5-trimethoxy-styryl moiety linked to a trimethoxyphenyl ring | Not explicitly reported in this study, but used as a positive control | 89.77% | 1.27 |
| Compound 4b | 3-(4-chlorophenyl)acrylic acid derivative with a 3,4,5-trimethoxyphenyl group | -9.01 | 80.07% | 3.24 |
| Compound 5e | Ethyl 3-(4-chlorophenyl)acrylate derivative with a 3,4,5-trimethoxyphenyl group | -8.54 | 77.81% | Not reported as a top compound |
(Data sourced from ACS Omega, 2023[6])
Analysis of Binding Interactions and Structure-Activity Relationships (SAR)
The docking results reveal that both acrylate derivatives, 4b and 5e , orient themselves within the colchicine-binding pocket in a manner similar to known inhibitors.[6] The trimethoxyphenyl (TMP) group, a classic pharmacophore for this site, anchors the molecules in a hydrophobic pocket.
-
Compound 4b (Acrylic Acid): This compound demonstrated the most potent cytotoxic effect among the synthesized derivatives.[6] Its docking pose shows the TMP ring forming crucial hydrophobic interactions within the pocket. More importantly, the acrylic acid's carboxyl group (-COOH) acts as a hydrogen bond acceptor, forming a key hydrogen bond with the side chain of Asn258 . This interaction is critical for stabilizing the ligand-protein complex. The docking score of -9.01 kcal/mol reflects this strong binding affinity, which is corroborated by its potent tubulin polymerization inhibition (80.07%) and low micromolar IC50 value (3.24 µM).[6]
-
Compound 5e (Acrylate Ester): This derivative also shows strong inhibition of tubulin polymerization (77.81%).[6] Its docking score (-8.54 kcal/mol) is slightly lower than that of 4b . In its predicted binding pose, the ester group's carbonyl oxygen also participates in a hydrogen bond with Asn258 . The slightly weaker binding energy compared to the acrylic acid derivative may suggest that the carboxylic acid moiety in 4b provides a more optimal geometry for hydrogen bonding.
SAR Insights: The comparison between 4b and 5e highlights a critical structure-activity relationship: the presence of a potent hydrogen bond acceptor (like the carboxylic acid in 4b ) is highly beneficial for activity. The strong correlation between the higher docking score of 4b , its potent inhibition of tubulin polymerization, and its superior antiproliferative activity provides a self-validating system, lending high confidence to the computational model.
Diagram of Key Ligand-Receptor Interactions
Caption: Key interactions of an acrylate derivative in the colchicine site.
Conclusion and Future Directions
The comparative analysis demonstrates that acrylate derivatives are a viable scaffold for developing potent inhibitors of tubulin polymerization that target the colchicine-binding site. Molecular docking studies, when rigorously validated against experimental data, serve as a powerful predictive tool for understanding structure-activity relationships.
The key findings are:
-
Validation of the Acrylate Scaffold: Docking studies successfully predict the binding mode of acrylate derivatives within the colchicine pocket.
-
Importance of Hydrogen Bonding: The presence of a hydrogen-bonding group, such as the carboxylic acid in compound 4b , is crucial for high-affinity binding, forming stable interactions with key residues like Asn258.[6]
-
Strong Computational-Experimental Correlation: A clear trend was observed where higher docking scores correlated with stronger tubulin polymerization inhibition and greater antiproliferative activity.[6]
Future research should focus on synthesizing new acrylate derivatives that further optimize these interactions. This could involve exploring different aromatic substitutions to enhance hydrophobic contacts and introducing alternative hydrogen bond donors/acceptors to engage with other residues in the binding pocket. The integration of molecular dynamics simulations could further refine these models by assessing the stability of the predicted binding poses over time.[1][10]
References
-
In Silico Exploration of Novel Tubulin Inhibitors: A Combination of Docking and Molecular Dynamics Simulations, Pharmacophore Modeling, and Virtual Screening. (n.d.). National Institutes of Health (NIH). [Link]
-
Tubulin inhibitors identified by molecular modeling studies. (n.d.). ResearchGate. [Link]
-
Tubulin inhibitors: pharmacophore modeling, virtual screening and molecular docking. (n.d.). Future Science. [Link]
-
Identification of Novel β-Tubulin Inhibitors Using a Combined In Silico/In Vitro Approach. (2023). ACS Omega. [Link]
-
Computational and Molecular Modeling Evaluation of the Structural Basis for Tubulin Polymerization Inhibition by Colchicine Site Agents. (1998). Molecular Pharmacology. [Link]
-
Docking of compounds on colchicine-binding site of tubulin (a) 2D... (n.d.). ResearchGate. [Link]
-
Docking study of ligands into the colchicine binding site of tubulin. (2004). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Novel Acrylate-Based Derivatives: Design, Synthesis, Antiproliferative Screening, and Docking Study as Potential Combretastatin Analogues. (2023). ACS Omega. [Link]
-
Docking of compounds on colchicine binding site of b tubulin (a) 2D... (n.d.). ResearchGate. [Link]
-
Docking Study of Ligands into the Colchicine Binding Site of Tubulin. (n.d.). Bohrium. [Link]
-
Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy. (2022). MDPI. [Link]
-
Molecular Docking of Cryptoconcatones to α-Tubulin and Related Pironetin Analogues. (2023). MDPI. [Link]
-
Arylthioindole inhibitors of tubulin polymerization. 3. Biological evaluation, structure-activity relationships and molecular modeling studies. (2007). Journal of Medicinal Chemistry. [Link]
-
Computational Approaches to the Rational Design of Tubulin-Targeting Agents. (2023). MDPI. [Link]
-
Discovery of novel tubulin polymerization inhibitors by utilizing 3D-QSAR, molecular docking and molecular dynamics simulation. (2020). New Journal of Chemistry. [Link]
Sources
- 1. In Silico Exploration of Novel Tubulin Inhibitors: A Combination of Docking and Molecular Dynamics Simulations, Pharmacophore Modeling, and Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Computational Approaches to the Rational Design of Tubulin-Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Docking study of ligands into the colchicine binding site of tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Docking Study of Ligands into the Colchicine Binding Site of Tubulin: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Arylthioindole inhibitors of tubulin polymerization. 3. Biological evaluation, structure-activity relationships and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of novel tubulin polymerization inhibitors by utilizing 3D-QSAR, molecular docking and molecular dynamics simulation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
A Researcher's Guide to IC50 Value Determination for Novel PARP1 Inhibitors
For researchers, scientists, and drug development professionals venturing into the discovery of novel Poly(ADP-ribose) polymerase 1 (PARP1) inhibitors, the accurate determination of the half-maximal inhibitory concentration (IC50) is a critical milestone. This guide provides an in-depth comparison of common methodologies, explains the rationale behind experimental choices, and offers detailed protocols to ensure robust and reproducible results.
The Critical Role of PARP1 in Oncology and Beyond
Poly(ADP-ribose) polymerase 1 (PARP1) is a key enzyme in the cellular response to DNA single-strand breaks (SSBs).[1][2] Upon detecting DNA damage, PARP1 catalyzes the synthesis of poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins, a process called PARylation.[1][3] This PARylation cascade serves as a scaffold to recruit other DNA repair proteins, facilitating the base excision repair (BER) pathway.[1][3]
Inhibition of PARP1 has emerged as a successful therapeutic strategy, particularly in cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[4][5] The principle of synthetic lethality dictates that while the loss of either PARP1 or BRCA function is tolerable, their simultaneous inactivation is lethal to cancer cells.[5] This has led to the development and approval of several PARP inhibitors for treating various cancers.[6][7]
Understanding the PARP1 Signaling Pathway in DNA Repair
The activation of PARP1 is one of the earliest responses to DNA damage. The binding of PARP1 to a DNA break triggers a conformational change that activates its catalytic domain. Using nicotinamide adenine dinucleotide (NAD+) as a substrate, PARP1 synthesizes and attaches negatively charged PAR chains to acceptor proteins, including itself.[5][8] This process facilitates the recruitment of the DNA repair machinery.[8]
Caption: PARP1 signaling pathway in response to DNA damage and the point of intervention for PARP1 inhibitors.
A Comparative Analysis of IC50 Determination Assays
The selection of an appropriate assay for determining the IC50 of novel PARP1 inhibitors is crucial and depends on factors such as the stage of drug discovery, required throughput, and the specific questions being addressed.
| Assay Type | Principle | Advantages | Disadvantages |
| ELISA-Based (Colorimetric/Chemiluminescent) | Measures the incorporation of biotinylated NAD+ into PAR chains on immobilized histones. The signal is generated by a streptavidin-HRP conjugate.[9][10][11] | Well-established, sensitive, and suitable for medium-throughput screening.[10][12] | Multiple wash steps can introduce variability and may not be ideal for very high-throughput screening.[13] |
| Fluorescence-Based | Quantifies the consumption of NAD+ by measuring the remaining NAD+ which is converted to a fluorescent product.[13][14][15] | Homogeneous (no-wash) format, cost-effective, and suitable for high-throughput screening.[14][15] | Can be susceptible to interference from fluorescent compounds.[13][15] |
| AlphaLISA® | A bead-based, no-wash immunoassay that quantifies PARylated proteins using specific antibodies and donor/acceptor beads.[4][10] | Homogeneous, highly sensitive, and suitable for high-throughput screening. | Requires a specialized plate reader.[10] |
| Cell-Based Assays | Measures the downstream effects of PARP1 inhibition in a cellular context, such as cell viability or levels of PARylation.[1][16] | Provides more physiologically relevant data by accounting for cell permeability and metabolism.[6] | More complex, lower throughput, and can be influenced by off-target effects. |
Detailed Experimental Protocol: A Fluorescence-Based PARP1 Inhibition Assay
This protocol outlines a robust and cost-effective fluorescence-based assay to determine the IC50 of novel PARP1 inhibitors by quantifying the remaining NAD+ after the enzymatic reaction.[13][14][15]
Caption: Step-by-step workflow for the fluorescence-based PARP1 inhibition assay.
Materials and Reagents:
-
Recombinant Human PARP1 Enzyme
-
Activated DNA (e.g., sheared salmon sperm DNA)
-
β-Nicotinamide adenine dinucleotide (NAD+)
-
Novel PARP1 inhibitors and a known control inhibitor (e.g., Olaparib)
-
PARP Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl2, 1 mM DTT)
-
NAD+ Cycling Reagent Mix (containing alcohol dehydrogenase, diaphorase, and resazurin)
-
96-well or 384-well black microplates
-
Fluorescence plate reader
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a working solution of PARP1 enzyme in PARP assay buffer.
-
Prepare a working solution of activated DNA in PARP assay buffer.
-
Prepare a stock solution of NAD+ in PARP assay buffer.
-
Prepare serial dilutions of the novel PARP1 inhibitors and the control inhibitor in the desired concentration range.
-
-
PARP1 Reaction Setup:
-
In a microplate, add the PARP assay buffer, activated DNA, and the serially diluted inhibitor compounds.
-
Add the PARP1 enzyme to initiate the reaction. Include controls for no enzyme and no inhibitor.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
-
NAD+ Cycling Reaction:
-
Following the incubation, add the NAD+ cycling reagent mix to all wells. This mix will react with the remaining NAD+ to produce a fluorescent signal.
-
Incubate the plate at room temperature, protected from light, for approximately 15-30 minutes.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 544/590 nm for resazurin).
-
-
Data Analysis and IC50 Calculation:
-
Subtract the background fluorescence (no enzyme control) from all readings.
-
Normalize the data by setting the no inhibitor control as 100% activity and the high concentration inhibitor as 0% activity.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using a non-linear regression model to determine the IC50 value.[17][18][19]
-
Data Presentation and Interpretation
The results of the IC50 determination should be presented clearly to allow for easy comparison between different novel inhibitors and known standards.
Table 1: Comparative IC50 Values of Novel PARP1 Inhibitors
| Compound | IC50 (nM) | R² of Curve Fit |
| Novel Inhibitor A | 15.2 | 0.992 |
| Novel Inhibitor B | 8.7 | 0.995 |
| Novel Inhibitor C | 32.5 | 0.989 |
| Olaparib (Control) | 5.1 | 0.998 |
A lower IC50 value indicates a more potent inhibitor. The R² value provides a measure of how well the data fits the sigmoidal dose-response curve, with values closer to 1 indicating a better fit.
Conclusion
The accurate determination of IC50 values is a cornerstone of the preclinical evaluation of novel PARP1 inhibitors. By carefully selecting the appropriate assay and meticulously executing the experimental protocol, researchers can generate reliable and reproducible data. This guide provides a framework for comparing different methodologies and a detailed protocol for a robust fluorescence-based assay. As the field of PARP1 inhibition continues to evolve, a strong foundation in these fundamental techniques will be invaluable for the development of the next generation of targeted cancer therapies.
References
-
An optimized fluorescence assay for screening novel PARP-1 inhibitors. (n.d.). ACS Omega. Retrieved from [Link]
-
An optimized fluorescence assay for screening novel PARP-1 inhibitors. (n.d.). Europe PMC. Retrieved from [Link]
-
Signaling Mechanism of Poly(ADP-Ribose) Polymerase-1 (PARP-1) in Inflammatory Diseases. (2012). Molecular Medicine. Retrieved from [Link]
-
Small-molecule collection and high-throughput colorimetric assay to identify PARP1 inhibitors. (2016). Drug Design, Development and Therapy. Retrieved from [Link]
-
PARP1: Structural Insights and Pharmacological Targets for Inhibition. (2021). Cancers. Retrieved from [Link]
-
PARP1 Olaparib Competitive Inhibitor Assay Kit. (n.d.). BPS Bioscience. Retrieved from [Link]
-
PARP1. (n.d.). Wikipedia. Retrieved from [Link]
-
PARP Assays. (n.d.). BPS Bioscience. Retrieved from [Link]
-
Enzolution PARP1 Assay System. (n.d.). BellBrook Labs. Retrieved from [Link]
-
An optimized fluorescence assay for screening novel PARP-1 inhibitors. (2024). bioRxiv. Retrieved from [Link]
-
PARP inhibition: PARP1 and beyond. (2010). Nature Reviews Cancer. Retrieved from [Link]
-
PARP-1 activation in the ERK signaling pathway. (2008). Biochemical Society Transactions. Retrieved from [Link]
-
Involvement of Parp1 in the downstream of p53 dependent signaling pathway induced after gamma-irradiation. (2018). OAText. Retrieved from [Link]
-
Choosing the Right Assay for Poly-ADP Ribose Polymerase (PARP). (n.d.). BPS Bioscience. Retrieved from [Link]
-
Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. (2023). STAR Protocols. Retrieved from [Link]
-
PARP assay kits. (n.d.). Cambridge Bioscience. Retrieved from [Link]
-
Identification of novel PARP inhibitors using a cell-based TDP1 inhibitory assay in a quantitative high-throughput screening platform. (2014). PLoS One. Retrieved from [Link]
-
Human PARP1 substrates and regulators of its catalytic activity: An updated overview. (2023). Frontiers in Pharmacology. Retrieved from [Link]
-
Mouse Poly [ADP-ribose] polymerase 1 (Parp1) ELISA Kit. (n.d.). Assay Genie. Retrieved from [Link]
-
PARP1 Chemiluminescent Assay Kit. (n.d.). BPS Bioscience. Retrieved from [Link]
-
PARP assay for inhibitors. (n.d.). BMG LABTECH. Retrieved from [Link]
-
Screening and verification of key genes related to parthanatos in Asthma. (2024). Journal of Inflammation Research. Retrieved from [Link]
-
PARP1 Chemiluminescent Assay Kit. (n.d.). West Bioscience. Retrieved from [Link]
-
Generation of Dose–Response Curves and Improved IC50s for PARP Inhibitor Nanoformulations. (2020). Methods in Molecular Biology. Retrieved from [Link]
-
Summary of the IC 50 and IC 90 PAR level inhibitions for each drug in DT40 and DU145 cells. (n.d.). ResearchGate. Retrieved from [Link]
-
Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. (n.d.). Creative Bioarray. Retrieved from [Link]
-
HT Colorimetric PARP/Apoptosis Assay. (n.d.). Trevigen. Retrieved from [Link]
-
IC50 values by using GraphPad Prism. (2022). YouTube. Retrieved from [Link]
-
Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Growth Factor. (n.d.). LI-COR. Retrieved from [Link]
-
How to calculate IC50. (n.d.). Science Gateway. Retrieved from [Link]
-
PARP1 Chemiluminescent Assay Kit (384-wells). (n.d.). BPS Bioscience. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. PARP1 - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. PARP inhibition: PARP1 and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Human PARP1 substrates and regulators of its catalytic activity: An updated overview [frontiersin.org]
- 8. PARP1: Structural Insights and Pharmacological Targets for Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rndsystems.com [rndsystems.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. Small-molecule collection and high-throughput colorimetric assay to identify PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cdnsciencepub.com [cdnsciencepub.com]
- 14. cdnsciencepub.com [cdnsciencepub.com]
- 15. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 16. Identification of novel PARP inhibitors using a cell-based TDP1 inhibitory assay in a quantitative high-throughput screening platform - PMC [pmc.ncbi.nlm.nih.gov]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. m.youtube.com [m.youtube.com]
- 19. Star Republic: Guide for Biologists [sciencegateway.org]
A Comparative Guide to the In Vivo vs. In Vitro Activity of 3-(2,3-dihydrobenzo[b]dioxin-6-yl)acrylic acid
Introduction: Unveiling the Therapeutic Potential of a Novel Scaffold
In the landscape of contemporary drug discovery, the exploration of novel chemical scaffolds that can yield compounds with significant therapeutic efficacy is paramount. One such scaffold of growing interest is the 3-(2,3-dihydrobenzo[b]dioxin-6-yl)acrylic acid moiety. This molecule uniquely combines the structural features of acrylic acid, a known pharmacophore in various bioactive compounds, with the 2,3-dihydrobenzo[b]dioxin ring system, a motif present in a range of medicinally important agents. While direct and extensive experimental data on 3-(2,3-dihydrobenzo[b]dioxin-6-yl)acrylic acid itself is emerging, a comprehensive analysis of its constituent parts and structurally similar molecules allows us to project its potential biological activities and navigate the critical considerations for its preclinical development.
This guide provides a comparative analysis of the anticipated in vitro and in vivo activities of 3-(2,3-dihydrobenzo[b]dioxin-6-yl)acrylic acid. By examining the known biological effects of related acrylic acid and benzodioxin derivatives, we can construct a scientifically grounded hypothesis of its therapeutic potential, likely centered on anticancer and enzyme inhibitory actions. We will delve into the causality behind experimental choices for evaluating such a compound, present detailed protocols for key assays, and explore the potential signaling pathways it may modulate. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the preclinical journey of novel chemical entities.
Anticipated Biological Profile: An Inference-Based Approach
The biological activity of a molecule is intrinsically linked to its structure. The presence of both the acrylic acid and the dihydrobenzodioxin moieties in 3-(2,3-dihydrobenzo[b]dioxin-6-yl)acrylic acid suggests a potential for a multifaceted pharmacological profile.
-
The Acrylic Acid Moiety: A Driver of Anticancer Activity. Acrylic acid derivatives are a well-established class of compounds with diverse biological activities, including notable anticancer effects.[1] Their mechanism of action often involves interference with cellular proliferation pathways. Several studies have demonstrated that acrylic acid derivatives can induce cytotoxicity in various cancer cell lines.[2][3] A prominent mechanism for some acrylic acid derivatives is the inhibition of tubulin polymerization, a critical process for cell division.[4] By disrupting microtubule dynamics, these compounds can arrest the cell cycle in the G2/M phase, leading to apoptosis.[4][5]
-
The 2,3-Dihydrobenzo[b]dioxin Moiety: A Versatile Pharmacophore. The benzodioxin ring system is found in numerous compounds with a wide array of biological activities, including acting as α-adrenergic blocking agents and possessing anti-inflammatory properties.[6] In the context of cancer, derivatives of the related 1,3-benzodioxole have been shown to inhibit the thioredoxin (Trx) system, a key regulator of cellular redox balance that is often overexpressed in cancer cells and contributes to drug resistance.[7][8] By inhibiting the Trx system, these compounds can induce oxidative stress and trigger apoptosis in cancer cells.
Given these precedents, it is reasonable to hypothesize that 3-(2,3-dihydrobenzo[b]dioxin-6-yl)acrylic acid may exhibit anticancer activity through a combination of mechanisms, potentially including tubulin polymerization inhibition and disruption of the thioredoxin system.
A Comparative Framework: Predicting In Vitro vs. In Vivo Performance
The transition from a controlled in vitro environment to a complex in vivo system is a critical juncture in drug development, often revealing discrepancies in a compound's activity. Understanding these potential differences is crucial for interpreting preclinical data accurately.
In Vitro Activity Profile
In a laboratory setting, 3-(2,3-dihydrobenzo[b]dioxin-6-yl)acrylic acid is expected to exhibit measurable activity in a variety of cell-based and biochemical assays.
-
Cytotoxicity: The compound is predicted to show dose-dependent cytotoxicity against a panel of cancer cell lines. This is a primary indicator of potential anticancer efficacy.
-
Mechanism of Action: Mechanistic studies would likely reveal inhibition of tubulin polymerization and/or modulation of the thioredoxin system.
-
Enzyme Inhibition: The benzodioxin moiety suggests potential inhibitory activity against various enzymes, which could be explored through specific enzyme inhibition assays.
Table 1: Hypothetical In Vitro Activity Data for 3-(2,3-dihydrobenzo[b]dioxin-6-yl)acrylic acid
| Assay Type | Cell Line/Target | Expected Endpoint | Predicted Potency (IC50/EC50) |
| Cytotoxicity (MTT Assay) | MDA-MB-231 (Breast Cancer) | Cell Viability | 1-10 µM |
| Cytotoxicity (MTT Assay) | HCT-116 (Colon Cancer) | Cell Viability | 5-20 µM |
| Tubulin Polymerization Inhibition | Purified Tubulin | Polymerization Rate | < 10 µM |
| Thioredoxin Reductase Inhibition | Purified TrxR1 | Enzyme Activity | 1-15 µM |
In Vivo Activity Profile: The Whole-Organism Perspective
The in vivo activity of a compound is influenced by a multitude of factors not present in in vitro models, including absorption, distribution, metabolism, and excretion (ADME), as well as interactions with the tumor microenvironment and the host immune system.[9]
-
Antitumor Efficacy: In animal models of cancer, such as xenografts, the compound, when administered systemically, is expected to inhibit tumor growth.[4][10]
-
Pharmacokinetics and Bioavailability: The carboxylic acid group may influence the compound's solubility and absorption.[9] Its metabolic fate, including potential modification of the benzodioxin ring, will significantly impact its in vivo efficacy and potential toxicity.
-
Toxicity: Unforeseen toxicities may arise in a whole organism that are not apparent in cell culture.
Table 2: Projected In Vivo Performance of 3-(2,3-dihydrobenzo[b]dioxin-6-yl)acrylic acid in a Xenograft Model
| Parameter | Animal Model | Expected Outcome |
| Tumor Growth Inhibition | Nude mice with MDA-MB-231 xenografts | Significant reduction in tumor volume compared to vehicle control |
| Pharmacokinetics (Oral) | Rat | Moderate oral bioavailability, potential for rapid metabolism |
| Acute Toxicity | Mouse | Well-tolerated at efficacious doses, with potential for off-target effects at higher concentrations |
Bridging the Gap: Explaining Potential In Vitro-In Vivo Discrepancies
A compound that shows potent activity in vitro may exhibit diminished or no efficacy in vivo. Conversely, a compound with modest in vitro activity might be highly effective in a living system. For 3-(2,3-dihydrobenzo[b]dioxin-6-yl)acrylic acid, several factors could contribute to such discrepancies:
-
Metabolic Inactivation: The compound could be rapidly metabolized in the liver to inactive forms, reducing its systemic exposure and antitumor effect.
-
Poor Bioavailability: Low absorption from the gastrointestinal tract could limit the concentration of the drug reaching the tumor site.
-
Drug Resistance Mechanisms: The complex tumor microenvironment in vivo can foster drug resistance mechanisms not present in cultured cells.[7]
-
Prodrug Activation: It is also possible that the compound is a prodrug that is metabolized to a more active form in vivo, leading to greater than expected efficacy.
Experimental Protocols: A Guide to Preclinical Evaluation
To empirically determine the activity profile of 3-(2,3-dihydrobenzo[b]dioxin-6-yl)acrylic acid, a series of well-defined in vitro and in vivo experiments are necessary.
In Vitro Assays
This assay is a fundamental first step to assess the compound's ability to kill cancer cells.
Protocol:
-
Seed cancer cells (e.g., MDA-MB-231) in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of 3-(2,3-dihydrobenzo[b]dioxin-6-yl)acrylic acid (e.g., from 0.1 to 100 µM) for 72 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
This biochemical assay directly measures the compound's effect on microtubule formation.
Protocol:
-
Reconstitute purified tubulin in a polymerization buffer.
-
Add the test compound at various concentrations to the tubulin solution in a 96-well plate.
-
Initiate polymerization by incubating the plate at 37°C.
-
Monitor the change in absorbance at 340 nm over time using a plate reader. An increase in absorbance indicates tubulin polymerization.
-
Compare the polymerization curves of treated samples to a vehicle control to determine the inhibitory effect.
In Vivo Studies
This model is a standard for evaluating the antitumor efficacy of a compound in a living organism.
Protocol:
-
Subcutaneously inject human cancer cells (e.g., 5 x 106 MDA-MB-231 cells) into the flank of immunodeficient mice (e.g., nude mice).
-
Allow the tumors to grow to a palpable size (e.g., 100-150 mm3).
-
Randomize the mice into treatment and control groups.
-
Administer 3-(2,3-dihydrobenzo[b]dioxin-6-yl)acrylic acid (e.g., via oral gavage or intraperitoneal injection) daily for a specified period (e.g., 21 days). The control group receives the vehicle.
-
Measure tumor volume with calipers every 2-3 days.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
Visualizing the Mechanisms: Signaling Pathways and Workflows
To better understand the potential mechanisms of action and the experimental approaches, the following diagrams are provided.
Caption: Hypothetical signaling pathway of tubulin polymerization inhibition.
Caption: Standard workflow for an in vivo xenograft study.
Conclusion: A Promising Scaffold Warranting Further Investigation
While definitive experimental data for 3-(2,3-dihydrobenzo[b]dioxin-6-yl)acrylic acid is not yet abundant in the public domain, a thorough analysis of its structural components and related molecules provides a strong rationale for its investigation as a potential therapeutic agent, particularly in the field of oncology. The convergence of the acrylic acid and dihydrobenzodioxin pharmacophores suggests the possibility of a multi-targeted mechanism of action, a highly desirable trait in modern drug discovery.
The successful translation of promising in vitro activity to in vivo efficacy will be contingent on a favorable pharmacokinetic and safety profile. The experimental framework outlined in this guide provides a roadmap for the systematic evaluation of this and similar novel chemical entities. As researchers continue to explore the vast chemical space, a deep understanding of the principles of in vitro to in vivo translation will be indispensable for identifying the next generation of life-saving medicines.
References
-
Novel Acrylate-Based Derivatives: Design, Synthesis, Antiproliferative Screening, and Docking Study as Potential Combretastatin Analogues. ACS Omega. [Link]
-
Novel Acrylate-Based Derivatives: Design, Synthesis, Antiproliferative Screening, and Docking Study as Potential Combretastatin Analogues. ACS Publications. [Link]
-
Synthesis and biological activity of new 1,4-benzodioxan-arylpiperazine derivatives. Further validation of a pharmacophore model for alpha(1)-adrenoceptor antagonists. PubMed. [Link]
-
In Vitro Antitumor Evaluation of Acrylic Acid Derivatives Bearing Quinolinone Moiety as Novel Anticancer Agents. PubMed. [Link]
-
Cellular pathway involved in Tubulin-polymerization inhibition. ResearchGate. [Link]
-
The Role of the Thioredoxin Detoxification System in Cancer Progression and Resistance. Frontiers in Molecular Biosciences. [Link]
-
Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy. PubMed Central. [Link]
-
Exploring the Thioredoxin System as a Therapeutic Target in Cancer: Mechanisms and Implications. MDPI. [Link]
-
2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine. MDPI. [Link]
-
Physical and Chemical Factors Influencing the Release of Drugs from Acrylic Resin Films. ResearchGate. [Link]
-
Metabolism, Pharmacokinetics and Toxicity of Functional Groups. National Academic Digital Library of Ethiopia. [Link]
-
A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe. MDPI. [Link]
-
The Role of the Thioredoxin Detoxification System in Cancer Progression and Resistance. ResearchGate. [Link]
-
Novel Acrylate-Based Derivatives: Design, Synthesis, Antiproliferative Screening, and Docking Study as Potential Combretastatin Analogues. ResearchGate. [Link]
-
Exploring the Role of Thioredoxin system in Cancer Immunotherapy. PMC. [Link]
-
Heterologous Production of Acrylic Acid: Current Challenges and Perspectives. MDPI. [Link]
-
Metabolic-Hydroxy and Carboxy Functionalization of Alkyl Moieties in Drug Molecules: Prediction of Structure Influence and Pharmacologic Activity. PMC. [Link]
-
Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy. NIH. [Link]
-
Acrylonitrile derivatives: In vitro activity and mechanism of cell death induction against Trypanosoma cruzi and Leishmania amazonensis. NIH. [Link]
-
Amphiphilic Block Copolymer Poly (Acrylic Acid)-B-Polycaprolactone as a Novel pH-sensitive Nanocarrier for Anti-Cancer Drugs Delivery: In-vitro and In-vivo Evaluation. MDPI. [Link]
-
Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. MDPI. [Link]
-
The Role of the Thioredoxin Detoxification System in Cancer Progression and Resistance. Kobson. [Link]
-
Pharmacokinetics and Quantitative Structure–Pharmacokinetics Relationship Study of Xanthine Derivatives with Antidepressant, Anti-Inflammatory, and Analgesic Activity in Rats. MDPI. [Link]
-
In Vitro Antitumor Evaluation of Acrylic Acid Derivatives Bearing Quinolinone Moiety as Novel Anticancer Agents. Bentham Science. [Link]
-
Synthesis and structure-activity relationships of new benzodioxinic lactones as potential anticancer drugs. PubMed. [Link]
-
Chemistry and Pharmacology of Benzodioxanes. T&S Journals. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. In Vitro Antitumor Evaluation of Acrylic Acid Derivatives Bearing Quinolinone Moiety as Novel Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acrylonitrile derivatives: In vitro activity and mechanism of cell death induction against Trypanosoma cruzi and Leishmania amazonensis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. The Role of the Thioredoxin Detoxification System in Cancer Progression and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 9. Novel Acrylate-Based Derivatives: Design, Synthesis, Antiproliferative Screening, and Docking Study as Potential Combretastatin Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metabolic-Hydroxy and Carboxy Functionalization of Alkyl Moieties in Drug Molecules: Prediction of Structure Influence and Pharmacologic Activity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Confirmation of 3-(2,3-dihydrobenzo[b]dioxin-6-yl)acrylic acid: X-ray Crystallography in Focus
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success.[][2] This structural blueprint governs a compound's interaction with biological targets, underpinning its efficacy and safety profile.[][3] This guide provides an in-depth comparison of analytical techniques for confirming the structure of 3-(2,3-dihydrobenzo[b]dioxin-6-yl)acrylic acid, with a primary focus on the gold-standard method: single-crystal X-ray crystallography.
The Imperative of Structural Integrity in Pharmaceutical Development
The journey from a promising lead compound to a marketed drug is fraught with challenges, many of which can be mitigated by a thorough understanding of the active pharmaceutical ingredient's (API) molecular structure.[2][3] Structural confirmation is not merely an academic exercise; it is a critical regulatory requirement and a fundamental aspect of intellectual property protection. An erroneous structural assignment can lead to the costly failure of a drug candidate in later stages of development.[2]
Part 1: The Definitive Answer - X-ray Crystallography
Single-crystal X-ray diffraction (SCXRD) stands as the most powerful technique for the absolute determination of a molecule's structure in the solid state.[4][5] It provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms, offering an unparalleled level of detail.[6]
Experimental Workflow: From Powder to Picture
The path from a synthesized compound to a refined crystal structure involves several critical stages. The overall process is a meticulous one, demanding patience and precision.
Caption: Workflow for single-crystal X-ray crystallography.
Detailed Protocol: Crystallization of 3-(2,3-dihydrobenzo[b]dioxin-6-yl)acrylic acid
The most challenging step in X-ray crystallography is often obtaining diffraction-quality crystals.[5] For a small organic molecule like 3-(2,3-dihydrobenzo[b]dioxin-6-yl)acrylic acid, several methods can be employed.
1. Material and Purity:
-
Begin with a highly purified sample of 3-(2,3-dihydrobenzo[b]dioxin-6-yl)acrylic acid (>98% purity). Impurities can significantly hinder crystallization. The synthesis of this compound can be achieved through various organic chemistry routes, often involving the condensation of 1-(2,3-dihydrobenzo[b][][7]dioxin-6-yl)ethanone with an appropriate reagent.[8]
2. Solvent Screening:
-
The choice of solvent is critical.[9] A good starting point is to test the solubility of the compound in a range of solvents with varying polarities (e.g., hexane, ethyl acetate, acetone, methanol, water). The ideal solvent is one in which the compound is sparingly soluble at room temperature and moderately soluble upon heating.
3. Crystallization Techniques:
-
Slow Evaporation: This is often the simplest and most effective method.[7]
-
Prepare a nearly saturated solution of the compound in a suitable solvent (e.g., ethyl acetate/hexane mixture) in a clean vial.
-
Cover the vial with a cap that has a small pinhole to allow for slow solvent evaporation.
-
Place the vial in a vibration-free location and allow it to stand undisturbed for several days to weeks.
-
-
Slow Cooling: This technique is effective when the compound's solubility is temperature-dependent.[10]
-
Create a saturated solution of the compound in a suitable solvent at an elevated temperature.
-
Allow the solution to cool slowly to room temperature. This can be achieved by placing the container in a Dewar flask with warm water or in a sand bath.[11]
-
-
Vapor Diffusion: This method is excellent for growing high-quality crystals from small amounts of material.[7]
-
Dissolve the compound in a small amount of a "good" solvent (one in which it is highly soluble).
-
Place this solution in a small, open vial.
-
Place the small vial inside a larger, sealed container that contains a "poor" solvent (one in which the compound is insoluble, but which is miscible with the good solvent).
-
Over time, the poor solvent will slowly diffuse into the good solvent, reducing the solubility of the compound and promoting crystallization.
-
4. Crystal Harvesting and Mounting:
-
Once suitable crystals have formed (typically >0.1 mm in all dimensions), carefully select a well-formed, single crystal.[6]
-
Mount the crystal on a goniometer head for data collection.
5. Data Collection and Structure Refinement:
-
The mounted crystal is placed in an X-ray diffractometer and exposed to a monochromatic X-ray beam.
-
The diffraction pattern is collected, and the data is processed to determine the unit cell dimensions and space group.
-
The structure is solved using direct methods and refined to obtain the final atomic coordinates.[6][12]
Part 2: A Comparative Analysis with Alternative Techniques
While X-ray crystallography provides the most definitive structural information, it is not always feasible. Other spectroscopic techniques offer complementary data and are often used for routine characterization and to support the crystallographic findings.
Caption: Comparison of analytical techniques for structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution.[2] For 3-(2,3-dihydrobenzo[b]dioxin-6-yl)acrylic acid, both ¹H and ¹³C NMR would be essential.
-
¹H NMR: Would show signals for the aromatic protons, the protons of the dihydrodioxin ring, and the vinylic protons of the acrylic acid moiety.[13][14][15][16] The coupling constants between the vinylic protons can confirm the E or Z configuration of the double bond.
-
¹³C NMR: Provides information on the number and types of carbon atoms in the molecule.[17][18] The chemical shifts of the carbonyl carbon and the carbons of the double bond are characteristic.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound and can offer structural clues through its fragmentation pattern.[19][20][21][22]
-
High-Resolution Mass Spectrometry (HRMS): Would provide a highly accurate mass, allowing for the determination of the molecular formula (C₁₁H₁₀O₄).
-
Fragmentation Analysis: The molecule would likely fragment at the acrylic acid side chain, providing characteristic ions that can be used to piece together the structure.[21]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.[23][24][25][26][27]
-
For 3-(2,3-dihydrobenzo[b]dioxin-6-yl)acrylic acid, characteristic peaks would include:
-
A broad O-H stretch from the carboxylic acid.
-
A strong C=O stretch from the carbonyl group.
-
C=C stretching from the aromatic ring and the alkene.
-
C-O stretching from the ether linkages in the dihydrodioxin ring and the carboxylic acid.
-
Data Comparison Table
| Technique | Information Provided | Strengths | Limitations |
| X-ray Crystallography | Absolute 3D structure, bond lengths, bond angles, stereochemistry, packing | Unambiguous structural determination | Requires a suitable single crystal, provides solid-state structure which may differ from solution |
| NMR Spectroscopy | Connectivity, chemical environment of nuclei, relative stereochemistry | Provides detailed structural information in solution, non-destructive | Does not provide absolute stereochemistry, complex spectra can be difficult to interpret |
| Mass Spectrometry | Molecular weight, elemental composition, fragmentation patterns | High sensitivity, provides molecular formula with HRMS | Does not provide stereochemical information, isomers can be difficult to distinguish[19] |
| IR Spectroscopy | Presence of functional groups | Fast, simple, non-destructive | Provides limited structural information, not suitable for complete structure elucidation on its own |
Conclusion
The confirmation of the structure of 3-(2,3-dihydrobenzo[b]dioxin-6-yl)acrylic acid, like any novel compound in a drug development pipeline, requires a multi-faceted analytical approach. While NMR, MS, and IR spectroscopy provide crucial and complementary pieces of the structural puzzle, single-crystal X-ray crystallography remains the unequivocal gold standard for providing a definitive, high-resolution three-dimensional structure. The investment in obtaining high-quality crystals and performing a crystallographic analysis is justified by the certainty it provides, which is invaluable for advancing a compound through the rigorous process of drug development.[3][28]
References
-
Structure Confirmation. TCA Lab / Alfa Chemistry. [Link]
-
X-Ray Crystallography Laboratory Department of Chemistry Michigan State University. Michigan State University. [Link]
-
How To: Grow X-Ray Quality Crystals. University of Rochester Department of Chemistry. [Link]
-
Can a mass spectrometer determine the structure of an organic compound? Quora. [Link]
-
How to grow crystals for X-ray crystallography. IUCr Journals. [Link]
-
Ascertaining a Structural Basis in Drug Discovery and Development. PMC - NIH. [Link]
-
X-Ray Crystallography of Chemical Compounds. PMC - NIH. [Link]
-
Crystal Growing Tips and Methods X-Ray Crystallography Facility Department of Chemistry, University of Pennsylvania. University of Pennsylvania. [Link]
-
Carbon‐13 NMR spectroscopy of acrylic monomer and Lewis acid complexes. Sci-Hub. [Link]
-
What are the NMR - spectrum characteristics of acrylic acid? Blog. [Link]
-
Infrared Spectroscopy of Polymers X: Polyacrylates. Spectroscopy Online. [Link]
-
Advanced crystallisation methods for small organic molecules. Chemical Society Reviews (RSC Publishing). [Link]
-
X-ray Crystallography. Creative BioMart. [Link]
-
Y11-12 Chemistry: Mass Spectrometry - Identifying Organic Molecules. YouTube. [Link]
-
How are chemical structures analyzed in drug discovery? Patsnap Synapse. [Link]
-
X-ray crystallography. Wikipedia. [Link]
-
12.2: Interpreting Mass Spectra. Chemistry LibreTexts. [Link]
-
In Situ FTIR-ATR Examination of Poly(acrylic acid) Adsorbed onto Hematite at Low pH. Langmuir. [Link]
-
FTIR spectra of acrylic acid (a), acrylated PVA (b) and resin 2 (c). ResearchGate. [Link]
-
29.7 Mass Spectrometry (MS). eCampusOntario Pressbooks. [Link]
-
Organic mass spectrometry at the beginning of the 21st century. ResearchGate. [Link]
-
1 H-NMR spectra of acrylic acid (A) and polyacrylic acid (B). ResearchGate. [Link]
-
FTIR spectrum of acrylic acid. ResearchGate. [Link]
-
3-(2,3-Dihydrobenzo[b][][7]dioxin-6-yl)acrylic acid CAS NO.14939-91-4. LookChem. [Link]
-
1 H NMR spectra of (a) pure acrylic acid[13] and containing (b) 3 mol%... ResearchGate. [Link]
-
The synthesis, crystal structure and spectroscopic analysis of (E)-3-(4-chlorophenyl)-1-(2,3-dihydrobenzo[b][][7]dioxin-6-yl)prop-2-en-1-one. NIH. [Link]
-
Highly Efficient Biobased Synthesis of Acrylic Acid. PMC - NIH. [Link]
-
Synthesis and Characterization of Poly Acrylic Acid Modified with Dihydroxy Benzene-Redox Polymer. International Science Community Association. [Link]
-
Synthesis and Spectroscopic Properties of Selected Acrylic and Methacrylic Derivatives of 2-Mercaptobenzothiazole. MDPI. [Link]
-
(E)-3-[2,5-Dioxo-3-(propan-2-ylidene)pyrrolidin-1-yl]acrylic acid. NIH. [Link]
-
Synthesis and Spectroscopic Properties of Selected Acrylic and Methacrylic Derivatives of 2-Mercaptobenzothiazole. ResearchGate. [Link]
-
Synthesis and characterization of poly acrylic acid modified with dihydroxy benzene-redox polymer res. ResearchGate. [Link]
Sources
- 2. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
- 3. Ascertaining a Structural Basis in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 5. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 6. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 7. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 8. The synthesis, crystal structure and spectroscopic analysis of (E)-3-(4-chlorophenyl)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 9. How To [chem.rochester.edu]
- 10. journals.iucr.org [journals.iucr.org]
- 11. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 12. (E)-3-[2,5-Dioxo-3-(propan-2-ylidene)pyrrolidin-1-yl]acrylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 13. satelliteinter.com [satelliteinter.com]
- 14. researchgate.net [researchgate.net]
- 15. Acrylic acid(79-10-7) 1H NMR spectrum [chemicalbook.com]
- 16. researchgate.net [researchgate.net]
- 17. Sci-Hub. Carbon‐13 NMR spectroscopy of acrylic monomer and Lewis acid complexes / Journal of Polymer Science: Polymer Chemistry Edition, 1974 [sci-hub.box]
- 18. mdpi.com [mdpi.com]
- 19. quora.com [quora.com]
- 20. youtube.com [youtube.com]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. 29.7 Mass Spectrometry (MS) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. spectroscopyonline.com [spectroscopyonline.com]
- 25. pubs.acs.org [pubs.acs.org]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-(2,3-Dihydrobenzo[b]dioxin-6-yl)acrylic acid
A Comprehensive Guide to the Safe Disposal of 3-(2,3-Dihydrobenzo[b][1][2]dioxin-6-yl)acrylic acid
This guide provides an in-depth, procedural framework for the safe and compliant disposal of 3-(2,3-Dihydrobenzo[b][1][2]dioxin-6-yl)acrylic acid. As a derivative of acrylic acid, this compound requires careful handling due to the inherent reactivity and potential hazards associated with the acrylate moiety. This document is intended for researchers, scientists, and drug development professionals who handle this or structurally similar compounds in a laboratory setting. Our objective is to provide not just a set of instructions, but a foundational understanding of the principles behind these procedures, ensuring the highest standards of laboratory safety and environmental stewardship.
Hazard Identification and Risk Assessment
Key Hazards of the Acrylic Acid Moiety:
-
Corrosivity: Acrylic acid is known to cause severe skin burns and eye damage.[1][3][4][5][6]
-
Toxicity: It is harmful if swallowed, inhaled, or in contact with skin.[1][3][4][5][6]
-
Flammability: Acrylic acid is a flammable liquid and vapor.[1][3][4][5][6]
-
Reactivity: It may polymerize explosively when heated or in the presence of certain initiators.[1] It is incompatible with strong oxidizing agents, strong bases, peroxides, and other materials.[3]
-
Environmental Hazards: Acrylic acid is very toxic to aquatic life.[1][3][4][6]
Based on this, 3-(2,3-Dihydrobenzo[b][1][2]dioxin-6-yl)acrylic acid should be treated as a hazardous waste exhibiting characteristics of corrosivity, toxicity, and potential reactivity.
Quantitative Hazard Data for Acrylic Acid
| Hazard Classification | GHS Category | Description |
| Flammable Liquids | Category 3 | Flammable liquid and vapor.[1][3][4][5][6] |
| Acute Toxicity (Oral) | Category 4 | Harmful if swallowed.[1][3][4][5][6] |
| Acute Toxicity (Dermal) | Category 3/4 | Toxic or harmful in contact with skin.[1][3][4][5][6] |
| Acute Toxicity (Inhalation) | Category 3/4 | Toxic or harmful if inhaled.[1][3][4][5][6] |
| Skin Corrosion/Irritation | Category 1A | Causes severe skin burns and eye damage.[1][3][4][5][6] |
| Serious Eye Damage/Irritation | Category 1 | Causes serious eye damage.[1][3][4][5] |
| Aquatic Hazard (Acute) | Category 1 | Very toxic to aquatic life.[1][3][4][6] |
Personal Protective Equipment (PPE) and Safety Measures
Prior to handling any waste containing 3-(2,3-Dihydrobenzo[b][1][2]dioxin-6-yl)acrylic acid, it is imperative to be outfitted with the appropriate PPE.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene).
-
Eye Protection: Use chemical safety goggles and a face shield.
-
Skin and Body Protection: A flame-retardant lab coat, long pants, and closed-toe shoes are mandatory.
-
Respiratory Protection: All handling of waste should be conducted in a certified chemical fume hood to avoid inhalation of vapors or dust.[3][5]
Waste Segregation and Container Management
Proper segregation and containment are critical to prevent unintended reactions and ensure compliant disposal.
Waste Segregation Flowchart
Caption: Decision workflow for segregating waste containing 3-(2,3-Dihydrobenzo[b][1][2]dioxin-6-yl)acrylic acid.
Step-by-Step Disposal Protocol
This protocol outlines the standard operating procedure for the disposal of 3-(2,3-Dihydrobenzo[b][1][2]dioxin-6-yl)acrylic acid waste.
1. Waste Identification and Characterization:
- All waste streams containing the target compound must be treated as hazardous waste.
- Do not mix this waste with incompatible materials, particularly strong bases or oxidizing agents.[3]
2. Container Selection:
- Use only approved hazardous waste containers that are compatible with the chemical. Plastic containers are generally preferred for acidic waste.[7][8]
- Ensure the container has a secure, leak-proof screw cap.[9]
- The container must be in good condition, free from cracks or signs of degradation.[9]
3. Waste Collection:
- For Liquid Waste:
- Carefully pour the waste into the designated liquid hazardous waste container inside a chemical fume hood.
- Do not fill the container to more than 90% capacity to allow for expansion.[8][9]
- For Solid Waste:
- Place contaminated items (e.g., gloves, weigh boats, paper towels) into a designated solid hazardous waste container.
- Ensure no free liquids are present in the solid waste container.
4. Labeling:
- Immediately label the waste container with a hazardous waste tag.[7][10]
- The label must include:
- The words "Hazardous Waste".[10]
- The full chemical name: "3-(2,3-Dihydrobenzo[b][1][2]dioxin-6-yl)acrylic acid" and any other components in the waste stream.
- The associated hazards (e.g., Corrosive, Toxic, Flammable).[10]
- The date when waste was first added to the container.
5. Storage:
- Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[7][9]
- The SAA should be under the control of laboratory personnel and located at or near the point of generation.[8]
- Ensure secondary containment is used to prevent spills.
- Store away from heat, sparks, and open flames.[1][2][3][5]
6. Disposal Request:
- Once the waste container is full (or approaching the accumulation time limit set by your institution), arrange for pickup by your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste contractor.[7]
- Never dispose of this chemical down the drain.[7][11] This is to prevent harm to aquatic life and potential damage to the sewage system.[1][2][4]
Disposal Decision Pathway
Caption: A procedural flowchart for the safe disposal of 3-(2,3-Dihydrobenzo[b][1][2]dioxin-6-yl)acrylic acid.
Regulatory Compliance
All disposal activities must be in accordance with local, state, and federal regulations. In the United States, this includes guidelines from the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450).[8][12] Your institution's Chemical Hygiene Plan (CHP) will provide specific operational details that align with these regulations.[12]
Emergency Procedures
In the event of a spill, follow these procedures:
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Control: If safe to do so, prevent the spill from spreading by using absorbent materials.
-
Report: Notify your laboratory supervisor and institutional EH&S department immediately.
-
Cleanup: Do not attempt to clean up a large spill unless you are trained and equipped to do so. Await guidance from EH&S. For small spills, use a chemical spill kit with an absorbent material suitable for acids.
By adhering to this comprehensive guide, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste. Trust in these field-proven insights and self-validating protocols is paramount for both scientific integrity and personal safety.
References
-
Redox. (2021, August 18). Safety Data Sheet Acrylic Acid. Retrieved from [Link]
-
Penta Chemicals. (2025, April 7). Acrylic acid Safety Data Sheet. Retrieved from [Link]
-
New Jersey Department of Health. (2017, March). Hazardous Substance Fact Sheet: Acrylic Acid. Retrieved from [Link]
-
University of Pennsylvania EHRS. Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]
-
Lab Manager. Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]
-
American Chemical Society. Regulation of Laboratory Waste. Retrieved from [Link]
-
GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]
-
Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
-
Occupational Safety and Health Administration. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]
-
Occupational Safety and Health Administration. Laboratory Safety Chemical Hygiene Plan (CHP). Retrieved from [Link]
Sources
- 1. redox.com [redox.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. pentachemicals.eu [pentachemicals.eu]
- 5. thermofishersci.in [thermofishersci.in]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 9. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 10. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 11. nj.gov [nj.gov]
- 12. osha.gov [osha.gov]
A Senior Application Scientist's Guide to Handling 3-(2,3-Dihydrobenzo[b]dioxin-6-yl)acrylic acid
A Senior Application Scientist's Guide to Handling 3-(2,3-Dihydrobenzo[b][1][2]dioxin-6-yl)acrylic acid
Author's Note: As a novel research chemical, 3-(2,3-Dihydrobenzo[b][1][2]dioxin-6-yl)acrylic acid lacks a specific, comprehensive safety data sheet (SDS). Therefore, this guide is constructed based on the precautionary principle, a cornerstone of laboratory safety. The safety protocols outlined herein are extrapolated from the known hazards of its primary functional groups: the corrosive and reactive acrylic acid moiety and the potentially toxic 2,3-dihydrobenzo[b][1][2]dioxin core . This approach ensures a conservative and robust safety framework for handling this compound.
Hazard Assessment: A Tale of Two Moieties
The potential hazards of this compound are best understood by deconstructing its molecular architecture. We must assume the compound exhibits the combined risks of its constituent parts.
-
The Acrylic Acid Moiety (-CH=CHCOOH): This functional group is the primary driver of acute hazards. Acrylic acid is well-documented as a corrosive substance that can cause severe skin burns and eye damage.[1][3][4] It is also harmful if inhaled, swallowed, or absorbed through the skin, and may cause respiratory irritation.[1][4] Furthermore, the α,β-unsaturated carbonyl system is a potential Michael acceptor, which can impart sensitizing properties. Like other acrylic acids, it may be flammable and can undergo hazardous polymerization if not properly stored or handled, especially when heated.[1][3][5]
-
The 2,3-Dihydrobenzo[b][1][2]dioxin Moiety: While less acutely hazardous than acrylic acid, this heterocyclic system's long-term toxicological profile is not well-defined. Data for the parent structure, 1,4-Benzodioxan, indicates potential for harm if swallowed, inhaled, or in contact with skin.[6] For any novel compound, it is prudent to assume the potential for unknown systemic or chronic effects until proven otherwise.
The following table summarizes the anticipated hazards.
| Hazard Category | Anticipated Risk | Rationale based on Structural Analogs |
| Acute Toxicity | Harmful if swallowed, inhaled, or in contact with skin. | Based on GHS classifications for both acrylic acid and 1,4-benzodioxan.[4][6] |
| Skin Corrosion/Irritation | High Risk. Causes severe skin burns. | The carboxylic acid and acrylic acid functionalities are known to be highly corrosive to tissue.[1][3][7] |
| Eye Damage/Irritation | High Risk. Causes serious, potentially irreversible eye damage. | A primary hazard of acrylic acid and other corrosive organic acids.[3][8] |
| Respiratory Hazard | May cause respiratory tract irritation. | Inhalation of dust or aerosols can irritate the nose, throat, and lungs.[3] |
| Reactivity | Potential for hazardous polymerization. Incompatible with strong bases, oxidizing agents, and amines. | Acrylic acids can polymerize explosively when heated or exposed to certain catalysts.[1][3] |
| Chronic Toxicity | Unknown. Treat as potentially hazardous. | The toxicological properties of the complete molecule have not been established. |
Personal Protective Equipment (PPE): Your First Line of Defense
Given the high potential for corrosive injury, a stringent PPE protocol is non-negotiable. Do not handle this compound without the following protection. The Occupational Safety and Health Administration (OSHA) mandates that employers provide appropriate PPE for their workers.[9][10]
| Protection Type | Minimum Requirement | Rationale & Advanced Options |
| Eye & Face Protection | Chemical splash goggles AND a full-face shield. | The acrylic acid moiety poses a severe threat of irreversible eye damage.[8] Safety glasses are insufficient. A face shield protects the entire face from splashes when handling larger quantities or solutions. |
| Hand Protection | Double-gloving: an inner pair of standard nitrile gloves with a second, heavier pair of chemical-resistant gloves (e.g., butyl rubber or thick nitrile) over top. | Standard nitrile gloves offer protection against incidental contact with solids.[7] The outer, thicker glove is crucial when handling solutions or for prolonged operations, providing enhanced protection against corrosive liquids. Always inspect gloves for damage before use. |
| Body Protection | A flame-resistant lab coat, fully fastened. | Protects skin and personal clothing from incidental contact. For transfers of solutions or handling quantities >10g, an impervious apron should be worn over the lab coat.[7][8] |
| Footwear | Closed-toe shoes made of a non-porous material. | Protects feet from spills. Fabric or mesh shoes are prohibited in the laboratory. |
| Respiratory Protection | Not typically required when handling small quantities inside a certified chemical fume hood. | All handling of the solid and its solutions must be performed in a fume hood to control vapors and dust.[5][7] If a fume hood is not available or if there is a risk of aerosolization outside of containment, a NIOSH-approved respirator with organic vapor/acid gas cartridges and a P100 particulate filter would be required after a formal respiratory hazard assessment.[11][12] |
Operational Plan: A Step-by-Step Handling Workflow
Adherence to a strict, logical workflow is critical to minimizing exposure and ensuring safety.
Step 1: Preparation & Pre-Handling Check
-
Designate the Work Area: All manipulations involving this compound (solid or in solution) MUST occur within a certified chemical fume hood.[7]
-
Verify Safety Equipment: Ensure an eyewash station and safety shower are unobstructed and have been recently tested.[8]
-
Assemble Materials: Prepare all necessary glassware, reagents, and spill cleanup materials before retrieving the chemical container. This minimizes time spent with an open container.
-
Don PPE: Put on all required PPE as detailed in the table above.
Step 2: Weighing the Solid Compound
-
Tare the Vessel: Place a clean, dry weighing vessel (e.g., a vial or beaker) on an analytical balance inside the fume hood. Tare the balance.
-
Dispense Carefully: Gently scoop the solid from the reagent bottle into the tared vessel. Use anti-static tools if possible. Avoid creating dust.
-
Seal and Clean: Immediately and securely close the main reagent bottle. Use a small brush or a wipe lightly dampened with 70% ethanol to decontaminate the spatula and the exterior of the reagent bottle before returning it to storage.
Step 3: Solubilization and Use
-
Add Solvent Slowly: To dissolve the solid, add the solvent to the vessel containing the compound. Never add the solid to a large volume of solvent, as this can increase the risk of splashing.
-
Control Exotherms: When dissolving in polar solvents, be aware of potential heat generation. If the vessel becomes warm, allow it to cool before proceeding. For dilution, always add acid to the solvent (e.g., water), never the other way around, to control the exothermic reaction.[7][13]
-
Perform Reaction: Conduct all subsequent experimental steps within the fume hood.
The following diagram illustrates this core workflow.
Emergency & Disposal Protocols
Spill Procedures
-
Minor Spill (contained within the fume hood):
-
Alert nearby personnel.
-
Use a spill kit designed for acids. Cover the spill with a neutralizer like sodium bicarbonate.
-
Once the reaction ceases, carefully scoop the mixture into a designated hazardous waste container.
-
Wipe the area with a damp cloth, and place the cloth in the same waste container.
-
-
Major Spill (outside of the fume hood):
-
EVACUATE the immediate area. Alert all personnel and your supervisor.
-
If safe to do so, close the laboratory door to contain vapors.
-
Call your institution's emergency response team (e.g., Environmental Health & Safety).
-
Do not attempt to clean up a large spill yourself unless you are specifically trained and equipped to do so.
-
Waste Disposal Plan
Improper chemical disposal is a serious regulatory violation and safety hazard.[14] All waste generated from handling this compound must be treated as hazardous.
-
Identify & Segregate:
-
Solid Waste: Unused solid compound, contaminated spill cleanup materials.
-
Liquid Waste: Solutions containing the compound. Segregate into "Halogenated" and "Non-Halogenated" streams as required by your institution.[15] Never mix incompatible waste streams.[16]
-
Contaminated Sharps: Needles, scalpels.
-
Contaminated PPE: Used gloves, disposable lab coats.
-
-
Containerize:
-
Label:
-
Attach a hazardous waste tag to the container as soon as the first drop of waste is added.
-
Clearly list all constituents and their approximate percentages. Unlabeled containers cannot be safely collected.[14]
-
-
Store & Dispose:
The following diagram outlines the waste management decision process.
References
-
Redox. (2021, August 18). Safety Data Sheet Acrylic Acid. [Link]
-
Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]
-
New Jersey Department of Health. Hazardous Substance Fact Sheet - Acrylic acid. [Link]
-
Occupational Safety and Health Administration (OSHA). Chemical Hazards and Toxic Substances - Overview. [Link]
-
Denios. Managing Corrosive Substances: Safety Protocols for Businesses. [Link]
-
Centers for Disease Control and Prevention (CDC). NIOSH Pocket Guide to Chemical Hazards. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 136071, 1,4-Benzodioxin. [Link]
-
Centers for Disease Control and Prevention (CDC). OSHA Hazard Communication Standard and OSHA Guidelines. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 10301, 1,4-Benzodioxan. [Link]
-
The Chemistry Blog. (2024, June 5). Safe Handling of Corrosive Chemicals. [Link]
-
Centers for Disease Control and Prevention (CDC). NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. [Link]
-
University of Pennsylvania EHRS. Laboratory Chemical Waste Management Guidelines. [Link]
-
Wikipedia. 1,4-Benzodioxine. [Link]
-
Centers for Disease Control and Prevention (CDC). Pocket Guide to Chemical Hazards Introduction. [Link]
-
Swarthmore College. Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric. [Link]
-
OSHA.com. OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. [Link]
-
Royal Society of Chemistry. Laboratory Waste - Module 2. [Link]
-
Princeton University EHS. Corrosive Materials. [Link]
-
Centers for Disease Control and Prevention (CDC). NIOSH Pocket Guide to Chemical Hazards. [Link]
-
Environmental Marketing Services. (2024, March 18). Laboratory Chemical Disposal. [Link]
-
OSHA.com. (2022, March 29). How to Safely Handle Dangerous Substances in the Workplace. [Link]
-
Idris, N., Anderson, A., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160. [Link]
-
Enviro Safetech. NIOSH Pocket Guide To Chemical Hazards. [Link]
-
ResearchGate. (2008). Structure−Activity Relationships in 1,4-Benzodioxan-Related Compounds. [Link]
-
Duke University Safety. Corrosives Guideline. [Link]
-
National Academies Press. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. [Link]
-
Occupational Safety and Health Administration (OSHA). 1910.1200 - Hazard Communication. [Link]
Sources
- 1. redox.com [redox.com]
- 2. vumc.org [vumc.org]
- 3. nj.gov [nj.gov]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. fishersci.com [fishersci.com]
- 6. 1,4-Benzodioxan | C8H8O2 | CID 10301 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. safety.duke.edu [safety.duke.edu]
- 8. Managing Corrosive Substances: Safety Protocols for Businesses [denios.ca]
- 9. Chemical Hazards and Toxic Substances - Overview | Occupational Safety and Health Administration [osha.gov]
- 10. OSHA Hazard Communication Standard and OSHA Guidelines [cdc.gov]
- 11. Pocket Guide to Chemical Hazards | NIOSH | CDC [cdc.gov]
- 12. restoredcdc.org [restoredcdc.org]
- 13. ehs.princeton.edu [ehs.princeton.edu]
- 14. ehrs.upenn.edu [ehrs.upenn.edu]
- 15. edu.rsc.org [edu.rsc.org]
- 16. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
